molecular formula C8H7Cl3O B6203043 1-(2,3,4-trichlorophenyl)ethan-1-ol CAS No. 168482-77-7

1-(2,3,4-trichlorophenyl)ethan-1-ol

Numéro de catalogue: B6203043
Numéro CAS: 168482-77-7
Poids moléculaire: 225.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2,3,4-Trichlorophenyl)ethan-1-ol, with the CAS number 168482-77-7 , is a chiral organic compound of interest in advanced chemical synthesis and research. It is characterized by the molecular formula C8H7Cl3O and has a molecular weight of 225.50 g/mol . This compound features a benzene ring substituted with three chlorine atoms at the 2, 3, and 4 positions, and an ethanol functional group . The compound is offered with a high purity level of 95% . Its enantiopure counterpart, (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol (CAS 460052-36-2), is also available, highlighting its utility in stereoselective chemistry and asymmetric synthesis . Key physicochemical properties include a calculated LogP of 3.43, indicating lipophilicity, one rotatable bond, and a polar surface area of 20 Ų . The presence of both a hydroxyl group and a trichlorinated aromatic ring makes it a versatile chiral building block or intermediate for synthesizing more complex molecules in medicinal chemistry and material science. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications nor for human use .

Propriétés

Numéro CAS

168482-77-7

Formule moléculaire

C8H7Cl3O

Poids moléculaire

225.5

Pureté

95

Origine du produit

United States
Foundational & Exploratory

Synthesis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3,4-Trichlorophenyl)ethan-1-ol is a highly functionalized secondary alcohol serving as a critical building block in the development of advanced agrochemicals, active pharmaceutical ingredients (APIs), and specialized materials. The presence of three adjacent, highly electron-withdrawing chlorine atoms on the aromatic ring significantly alters the electronic landscape of the molecule, impacting both its stability and the reactivity of its synthetic precursors.

As a Senior Application Scientist, I have structured this guide to evaluate three distinct synthetic methodologies: Grignard addition (C-C bond formation), chemical reduction (C-H bond formation), and biocatalytic asymmetric reduction (enantioselective C-H bond formation). This whitepaper details the mechanistic causality, step-by-step protocols, and analytical validation required to successfully synthesize this compound.

Mechanistic Pathways & Retrosynthetic Analysis

The synthesis of 1-(2,3,4-trichlorophenyl)ethan-1-ol can be approached via two primary retrosynthetic disconnections. Disconnecting the carbon-carbon bond at the benzylic position leads to 2,3,4-trichlorobenzaldehyde and a methyl carbanion synthon (Route A). Alternatively, disconnecting the carbon-oxygen bond yields 2,3,4-trichloroacetophenone and a hydride synthon (Route B and C).

Retrosynthesis Target 1-(2,3,4-trichlorophenyl)ethan-1-ol MeMgBr MeMgBr (C-C Disconnection) Target->MeMgBr Hydride NaBH4 / H- (C-H Disconnection) Target->Hydride Aldehyde 2,3,4-Trichlorobenzaldehyde Ketone 2,3,4-Trichloroacetophenone MeMgBr->Aldehyde Hydride->Ketone

Retrosynthetic disconnections for 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Primary Synthetic Route: Grignard Addition (Route A)

This route relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2,3,4-trichlorobenzaldehyde.

Mechanistic Causality: The three chlorine atoms at the 2, 3, and 4 positions exert a strong inductive electron-withdrawing effect (-I effect), rendering the carbonyl carbon highly electrophilic. While this accelerates the nucleophilic attack, it also increases the risk of exothermic runaway and side reactions (e.g., pinacol coupling). Therefore, strict temperature control and anhydrous conditions are non-negotiable.

Experimental Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet to ensure a strictly anhydrous environment.

  • Dissolution: Dissolve 2,3,4-trichlorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration. THF is chosen over diethyl ether because its stronger coordinating ability stabilizes the Grignard reagent.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Addition: Add MeMgBr (3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes. Causality: Dropwise addition at 0 °C mitigates the intense exotherm caused by the highly activated electrophile.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to quench the magnesium alkoxide intermediate. Stronger acids (like HCl) are avoided to prevent acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Workup & Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

GrignardWorkflow Step1 1. Setup Flame-dry glassware, Argon atm Step2 2. Dissolution Dissolve Aldehyde in anhydrous THF Step1->Step2 Step3 3. Addition Dropwise MeMgBr at 0 °C Step2->Step3 Step4 4. Reaction Warm to RT, monitor via TLC Step3->Step4 Step5 5. Quench Sat. NH4Cl (aq) at 0 °C Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction, Column Chromatography Step5->Step6

Step-by-step workflow for the Grignard addition synthesis route.

Alternative Synthetic Route: Ketone Reduction (Route B)

A highly scalable and cost-effective alternative is the chemical reduction of 2,3,4-trichloroacetophenone using sodium borohydride (NaBH₄)[1].

Mechanistic Causality: NaBH₄ is explicitly selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ carries a significant risk of inducing reductive dechlorination (cleaving the C-Cl bonds) on the electron-deficient aromatic ring[2]. NaBH₄ in methanol provides perfect chemoselectivity, reducing only the ketone.

Experimental Protocol
  • Dissolution: Dissolve 2,3,4-trichloroacetophenone (1.0 eq) in methanol (0.3 M)[1]. Methanol acts as both the solvent and the proton source for the final alkoxide.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq) in small portions over 15 minutes. Causality: Portion-wise addition strictly controls the evolution of hydrogen gas and the reaction exotherm[1].

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quenching & Workup: Quench the reaction with distilled water to destroy excess hydride. Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate to afford the racemic alcohol.

Biocatalytic Asymmetric Reduction (Route C - Advanced)

For pharmaceutical applications, the chirality of the secondary alcohol is often paramount. Chemical reduction yields a racemic mixture, but biocatalytic reduction utilizing ketoreductases provides an elegant, highly enantioselective solution[3].

Mechanistic Causality: Reductases such as DhCR (from Debaryomyces hansenii) and CgCR (from Candida glabrata) exhibit exceptionally high specific activity towards α-substituted and halogenated acetophenones[3]. The electron-imbalance caused by the trichlorophenyl group makes 2,3,4-trichloroacetophenone an ideal substrate, allowing the enzyme's active site to bind the substrate in a highly specific orientation, yielding >99% enantiomeric excess (ee)[3].

Biocatalysis Substrate 2,3,4-Trichloroacetophenone Enzyme Ketoreductase (DhCR / CgCR) Substrate->Enzyme Product Product Enzyme->Product Cofactor NADH / NADPH Recycling System Cofactor->Enzyme

Biocatalytic asymmetric reduction using ketoreductases.

Comparative Analysis of Synthetic Routes

To aid in route selection for scale-up or specific research needs, the quantitative and qualitative metrics of all three pathways are summarized below:

Synthetic RoutePrimary PrecursorKey Reagent(s)Typical YieldEnantioselectivityScalabilityRelative Cost
A. Grignard Addition 2,3,4-TrichlorobenzaldehydeMeMgBr, THF75-85%RacemicModerate (Exothermic)Medium
B. Chemical Reduction 2,3,4-TrichloroacetophenoneNaBH₄, MeOH85-95%RacemicHighLow
C. Biocatalytic Reduction 2,3,4-TrichloroacetophenoneDhCR / CgCR, NADH>90%>99% ee (S or R)Moderate (Bioreactor)High

Analytical Characterization

A self-validating experimental system requires rigorous spectroscopic confirmation of the final product to ensure no structural rearrangements or dechlorinations occurred.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic secondary alcohol methine proton (CH-OH) typically appears as a quartet around δ 5.2 ppm , coupled to the adjacent methyl group, which presents as a doublet near δ 1.4 ppm . The highly deshielded aromatic protons (H-5 and H-6) will appear as two distinct doublets with an ortho-coupling constant of ~8.5 Hz.

  • IR Spectroscopy: A broad, prominent O-H stretching band is expected between 3200–3400 cm⁻¹ , alongside characteristic C-Cl stretching vibrations in the 700–800 cm⁻¹ fingerprint region.

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) will display a characteristic isotopic distribution pattern indicative of three chlorine atoms (M, M+2, M+4, M+6 in a roughly 27:27:9:1 ratio).

References

  • Source: rsc.
  • Source: open-reaction-database.
  • Title: US3717655A - 1-(beta-aryl)

Sources

1-(2,3,4-trichlorophenyl)ethan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2,3,4-Trichlorophenyl)ethan-1-ol: Physicochemical Profiling, Reactivity, and Asymmetric Synthesis

Executive Summary

As a Senior Application Scientist in chemical development, I frequently encounter halogenated benzylic alcohols that serve as critical linchpins in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). 1-(2,3,4-Trichlorophenyl)ethan-1-ol (CAS: 168482-77-7) is a prime example of a sterically hindered, electronically deactivated chiral building block[1]. The presence of three contiguous chlorine atoms on the aromatic ring fundamentally alters the electron density at the benzylic position, dictating its synthetic behavior, stability, and interaction with biocatalysts.

This whitepaper provides a comprehensive analysis of the chemical properties, mechanistic reactivity, and validated protocols for the stereoselective synthesis of 1-(2,3,4-trichlorophenyl)ethan-1-ol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The unique reactivity profile of 1-(2,3,4-trichlorophenyl)ethan-1-ol is driven by the strong inductive electron-withdrawing effect (-I effect) of the highly electronegative chlorine atoms at the ortho, meta, and para positions.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the racemic compound and its enantiopure variants[2][3].

PropertyValue / Description
Chemical Name 1-(2,3,4-Trichlorophenyl)ethan-1-ol
Synonyms 2,3,4-Trichloro- α -methylbenzenemethanol
CAS Registry Numbers 168482-77-7 (Racemic) 418770-86-2 ((1S)-Enantiomer)
Molecular Formula C 8​ H 7​ Cl 3​ O
Molecular Weight 225.50 g/mol
SMILES String CC(O)c1ccc(Cl)c(Cl)c1Cl
Topological Polar Surface Area (TPSA) 20.2 Ų
Hydrogen Bond Donors/Acceptors 1 / 1
Mechanistic Implications of the Substitution Pattern

The 2,3,4-trichloro substitution pattern exerts profound steric and electronic effects:

  • Electrophilicity of the Precursor: The corresponding ketone (2,3,4-trichloroacetophenone) is highly electrophilic. The electron-withdrawing chlorines strip electron density from the carbonyl carbon, making it highly susceptible to hydride attack during reduction[4].

  • Carbocation Destabilization: In reactions involving the alcohol (e.g., nucleophilic substitution via S N​ 1), the benzylic carbocation intermediate is significantly destabilized by the electron-withdrawing ring. Consequently, derivatization reactions often proceed via S N​ 2 mechanisms or require strong Lewis acid catalysis to force ionization.

Downstream Reactivity & Chemical Transformations

1-(2,3,4-Trichlorophenyl)ethan-1-ol is primarily utilized as an intermediate. Its secondary hydroxyl group can undergo esterification, etherification, or dehydration. A highly documented transformation is its dehydration to form 2,3,4-trichlorostyrene, a monomer used in specialized polymer synthesis and cross-coupling reactions[5].

Reactivity Alcohol 1-(2,3,4-Trichlorophenyl)ethan-1-ol Dehydration Dehydration (Al2O3, Toluene, Heat) Alcohol->Dehydration Esterification Esterification (Acyl Chlorides/Base) Alcohol->Esterification Styrene 2,3,4-Trichlorostyrene Dehydration->Styrene -H2O Esters Chiral Esters / Intermediates Esterification->Esters Acylation

Fig 1: Downstream chemical reactivity pathways of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Enantioselective Biocatalysis: A Self-Validating Protocol

While racemic mixtures can be synthesized via standard Grignard addition (methylmagnesium bromide to 2,3,4-trichlorobenzaldehyde), modern pharmaceutical applications demand high enantiomeric purity. The most efficient, green, and scalable method is the asymmetric biocatalytic reduction of 2,3,4-trichloroacetophenone using specialized ketoreductases (KREDs)[4].

Recent studies demonstrate that ketoreductases such as DhCR (from Debaryomyces hansenii) and CgCR (from Candida glabrata) exhibit exceptional activity toward α -substituted and multi-halogenated acetophenones due to the electron-imbalance that favors hydride transfer[4].

The Biocatalytic Workflow

Biocatalysis Ketone 2,3,4-Trichloroacetophenone Enzyme Ketoreductase (DhCR) + Glucose Dehydrogenase Ketone->Enzyme Substrate Binding Product (1S)-1-(2,3,4-Trichlorophenyl)ethan-1-ol >99% ee Enzyme->Product Stereoselective Hydride Transfer Cofactor NADPH -> NADP+ Cofactor->Enzyme

Fig 2: Asymmetric biocatalytic reduction pathway with in situ cofactor recycling.

Step-by-Step Experimental Methodology

To ensure a self-validating system, this protocol utilizes an in situ cofactor regeneration system (Glucose/Glucose Dehydrogenase). This drives the thermodynamic equilibrium entirely to the product side, preventing reverse oxidation and ensuring complete conversion.

Reagents Required:

  • Substrate: 2,3,4-Trichloroacetophenone (100 mM)

  • Enzyme: Lyophilized DhCR (or equivalent stereoselective KRED)

  • Cofactor Regeneration: Glucose (150 mM), Glucose Dehydrogenase (GDH), NADP + (1 mM)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0)

Procedure:

  • System Initialization: In a temperature-controlled bioreactor (30°C), prepare the aqueous phase by dissolving the potassium phosphate buffer, NADP + , D-glucose, and GDH. Causality: Starting with NADP + rather than expensive NADPH is economically viable because GDH will immediately reduce it to the active NADPH form using glucose as the electron donor.

  • Substrate Introduction: Dissolve 2,3,4-trichloroacetophenone in a minimal amount of co-solvent (e.g., DMSO or isopropanol, <5% v/v) to overcome its poor aqueous solubility, and add it to the buffer.

  • Catalysis Initiation: Add the DhCR enzyme to initiate the reaction. Maintain agitation at 200 rpm.

  • Self-Validating Monitoring: Withdraw 50 μ L aliquots every 2 hours. Extract with 100 μ L ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: The reaction is deemed complete and self-validated when the peak area of the ketone is <1% and the enantiomeric excess (ee) of the alcohol plateaus at >99%.

  • Workup: Extract the bulk aqueous mixture with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield enantiopure (1S)- or (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol (depending on the specific KRED stereopreference).

Conclusion

1-(2,3,4-Trichlorophenyl)ethan-1-ol is a highly specialized building block whose synthesis and downstream utility are strictly governed by the electron-withdrawing nature of its trichlorinated aromatic ring. By leveraging modern biocatalytic reduction techniques, chemists can bypass the limitations of traditional asymmetric chemical catalysis, achieving perfect enantioselectivity (>99% ee) under mild, scalable conditions. Understanding the causality between the molecule's electronic structure and its reactivity is paramount for successfully integrating this compound into complex API synthesis workflows.

References

  • ChemSrc Database. 1-(2,3,4-Trichlorophenyl)ethanol Physical and Chemical Properties. Retrieved from:[Link]

  • RSC Advances. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by two stereocomplementary ketoreductases. (Discusses the enzymatic reduction of multi-halogenated acetophenones including 2,3,4-trichloroacetophenone). Retrieved from:[Link]

  • Molaid Chemical Database. rac-1-(2,3,4-trichlorophenyl)ethanol | 168482-77-7 Reactions and Downstream Processing. Retrieved from: [Link]

Sources

Enantioselective Synthesis and Structural Profiling of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Technical Guide for API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral secondary alcohols are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Among these, 1-(2,3,4-trichlorophenyl)ethan-1-ol stands out due to its unique halogenated substitution pattern, which imparts distinct pharmacokinetic properties to downstream drug candidates. This whitepaper provides an in-depth technical examination of its structural nomenclature, the mechanistic causality behind its enantioselective synthesis, and field-proven biocatalytic workflows designed for high-yield, stereopure production.

Structural and Physicochemical Profiling

Understanding the 3D topology of a precursor is the first step in designing an enantioselective synthesis route.

  • IUPAC Name: 1-(2,3,4-trichlorophenyl)ethan-1-ol

  • CAS Registry Number: 168482-77-7 (racemate)[1]

  • Molecular Formula: C 8​ H 7​ Cl 3​ O

  • SMILES: CC(O)c1ccc(Cl)c(Cl)c1Cl

Structural Causality in Reactivity

The precursor to this chiral alcohol is 2,3,4-trichloroacetophenone . The presence of three highly electronegative chlorine atoms on the phenyl ring drastically increases the electrophilicity of the carbonyl carbon, accelerating hydride transfer rates during reduction.

More importantly, the chlorine atom at the ortho position (C2) introduces severe steric hindrance. This steric bulk restricts the free rotation of the carbon-carbonyl bond, effectively locking the substrate into a rigid conformation. When this rigid substrate enters an enzyme's active site or a chiral transition-metal complex, the restricted geometry heavily biases the trajectory of the incoming hydride, which is the fundamental mechanism allowing for exceptionally high enantiomeric excess (ee)[2].

Mechanistic Pathways for Enantioselective Synthesis

While traditional chemocatalysis—such as Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) utilizing pseudo-dipeptide or diamine ligands—can reduce halogenated acetophenones[3], biocatalysis has become the industry standard. Biocatalytic platforms operate under ambient conditions, eliminate heavy metal contamination, and offer precise stereocontrol[4].

Stereocomplementary Biocatalysis

To synthesize both the (R)- and (S)-enantiomers of 1-(2,3,4-trichlorophenyl)ethan-1-ol, researchers utilize stereocomplementary Carbonyl Reductases (CRs) or Alcohol Dehydrogenases (ADHs)[2]:

  • Prelog-Rule Reductases: Enzymes such as the carbonyl reductase from Candida glabrata (CgCR) typically deliver the hydride to the Re-face of the prochiral ketone. For 2,3,4-trichloroacetophenone, this trajectory yields the (R)-enantiomer .

  • Anti-Prelog Reductases: Conversely, enzymes like the carbonyl reductase from Debaryomyces hansenii (DhCR) deliver the hydride to the Si-face, yielding the (S)-enantiomer [2].

Stereocontrol Substrate 2,3,4-Trichloroacetophenone (Prochiral Ketone) CgCR CgCR Enzyme (Re-face Hydride Attack) Substrate->CgCR DhCR DhCR Enzyme (Si-face Hydride Attack) Substrate->DhCR R_Enantiomer (R)-1-(2,3,4-trichlorophenyl)ethan-1-ol (Prelog Product) CgCR->R_Enantiomer S_Enantiomer (S)-1-(2,3,4-trichlorophenyl)ethan-1-ol (Anti-Prelog Product) DhCR->S_Enantiomer

Stereocomplementary reduction of 2,3,4-trichloroacetophenone via CgCR and DhCR enzymes.

Experimental Workflow: Biocatalytic Asymmetric Reduction

The following protocol details a highly efficient, self-validating workflow for the synthesis of (S)-1-(2,3,4-trichlorophenyl)ethan-1-ol using DhCR.

Causality Behind Experimental Choices
  • Cofactor Regeneration: ADHs require stoichiometric amounts of NADP(H). Because NADP+ is prohibitively expensive, a coupled-enzyme system using Glucose Dehydrogenase (GDH) is employed to continuously recycle NADP+ to NADPH[4].

  • Self-Validating Kinetic Monitoring: The oxidation of D-glucose by GDH produces D-gluconic acid equimolarly with the reduction of the ketone. By monitoring the volume of NaOH required to maintain a neutral pH, researchers can calculate the exact kinetic conversion rate in real-time without needing continuous HPLC sampling.

  • Cosolvent Integration: 2,3,4-trichloroacetophenone is highly hydrophobic. A 5% (v/v) DMSO cosolvent is used to disrupt crystalline lattice energy and ensure substrate bioavailability without denaturing the biocatalyst.

Step-by-Step Methodology
  • System Equilibration: In a jacketed bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Stabilize the internal temperature at 30 °C.

  • Cofactor & Donor Addition: Add NADP+ to a catalytic final concentration of 0.1 mM. Add D-glucose to a final concentration of 250 mM (a 5-fold molar excess relative to the substrate).

  • Enzyme Loading: Introduce the recombinant DhCR cell-free extract (10 U/mL) and GDH (15 U/mL).

  • Substrate Introduction: Dissolve 2,3,4-trichloroacetophenone in DMSO. Add the solution dropwise to the reactor to achieve a final substrate loading of 50 mM, ensuring the final DMSO concentration does not exceed 5% (v/v).

  • Reaction Monitoring (Self-Validation): Agitate at 250 rpm. Connect an automated titrator loaded with 1.0 M NaOH. The reaction progress is directly proportional to the NaOH consumed to neutralize the generated gluconic acid.

  • Extraction and Workup: Once base consumption ceases (indicating >99% conversion, typically 12–24 hours), extract the aqueous phase three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Biocatalysis Ketone 2,3,4-Trichloroacetophenone Enzyme DhCR Enzyme (Biocatalyst) Ketone->Enzyme Alcohol (S)-1-(2,3,4-trichlorophenyl)ethan-1-ol Enzyme->Alcohol NADP NADP+ Enzyme->NADP NADPH NADPH + H+ NADPH->Enzyme GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose D-Glucose Glucose->GDH Gluconate D-Gluconic Acid GDH->NADPH GDH->Gluconate

Coupled-enzyme biocatalytic workflow demonstrating continuous NADP+ cofactor regeneration via GDH.

Analytical Validation and Quantitative Data

Verification of the enantiomeric excess (ee) and conversion yield is typically performed using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OB-H column).

Table 1: Comparative Catalyst Performance for Halogenated Acetophenone Reduction

Catalyst SystemSource / TypeStereochemical PreferenceTypical Yield (%)Enantiomeric Excess (ee %)
DhCR Debaryomyces hanseniiAnti-Prelog (S)> 92.5> 99.0
CgCR Candida glabrataPrelog (R)> 93.0> 99.0
TeSADH (Mutants) T. pseudethanolicusMutant-dependent (R/S)> 85.0> 95.0
RuCl 2​ (p-cymene) Chemocatalyst (ATH)Ligand-dependent> 95.0> 90.0

Data synthesized from established biocatalytic and chemocatalytic literature regarding the reduction of highly substituted halogenated acetophenones[5],[3],[2].

References

  • Title: Stereocomplementary carbonyl reductases for the asymmetric reduction of prochiral ketones (RSC Advances) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: KAUST Repository URL: [Link]

  • Title: 1-(2,3,4-Trichlorophenyl)ethanol CAS Database Source: ChemSrc URL: [Link]

Sources

physical and chemical properties of chlorinated phenyl ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Architectural and Mechanistic Profiling of Chlorinated Phenyl Ethanols: A Technical Guide for Advanced Pharmaceutical Synthesis

Rationale and Scope

Chlorinated phenyl ethanols (CPEs) represent a critical class of halogenated aromatic alcohols utilized extensively as chiral synthons and intermediate building blocks in active pharmaceutical ingredient (API) manufacturing[1]. As a Senior Application Scientist, I approach these molecules not merely as static chemical entities, but as dynamic structural platforms. The strategic positioning of the chlorine atom (ortho, meta, or para) and the hydroxyl group (primary vs. secondary alcohol) fundamentally dictates their physicochemical topography, reactivity, and utility in stereoselective synthesis.

This whitepaper dissects the physical and chemical properties of three primary CPE isomers: 1-(4-chlorophenyl)ethanol, 2-(4-chlorophenyl)ethanol, and 2-(2-chlorophenyl)ethanol. Furthermore, it establishes field-proven, self-validating protocols for their synthesis and manipulation.

Physicochemical Topography and Isomeric Divergence

The physical properties of CPEs are governed by the interplay between the electron-withdrawing inductive effect of the chlorine atom and the hydrogen-bonding capacity of the hydroxyl group.

Causality of Properties:

  • Boiling Points: The primary alcohols, such as 2-(4-chlorophenyl)ethanol, exhibit higher boiling points (153 °C at 30 mmHg) compared to their secondary counterparts like 1-(4-chlorophenyl)ethanol (119 °C at 10 mmHg). This is due to the sterically unhindered nature of primary alcohols, which facilitates more extensive intermolecular hydrogen-bonding networks.

  • Density and Packing: 2-(2-Chlorophenyl)ethanol exhibits the highest density (1.19 g/mL) among the discussed isomers[2]. The ortho-substitution creates a highly compact molecular conformation due to intramolecular dipole-dipole interactions between the chlorine and the adjacent ethanolamine-like side chain, leading to tighter crystal lattice packing in the liquid state.

Table 1: Comparative Physicochemical Properties of Key Chlorinated Phenyl Ethanols

CompoundCAS NumberMolecular WeightBoiling PointDensity (g/mL)Refractive IndexFunctional Classification
1-(4-Chlorophenyl)ethanol3391-10-4156.61 g/mol 119 °C (10 mmHg)1.1711.541Secondary Alcohol, Chiral
2-(4-Chlorophenyl)ethanol1875-88-3156.61 g/mol 153 °C (30 mmHg)1.1801.550Primary Alcohol, Achiral
2-(2-Chlorophenyl)ethanol19819-95-5156.61 g/mol 130 °C (12.5 mmHg)1.1901.550Primary Alcohol, Achiral

(Data synthesized from reference standards,[3], and[2])

Mechanistic Reactivity Profiles

The chemical reactivity of CPEs is primarily localized at the hydroxyl moiety, though the aromatic ring remains susceptible to electrophilic aromatic substitution under forcing conditions.

  • 1-(4-Chlorophenyl)ethanol: As a secondary alcohol with a stereogenic center, it is a highly sought-after chiral intermediate[1]. It undergoes stereospecific esterification and can be oxidized to 4-chloroacetophenone. Its most critical application is serving as a chiral synthon for antihistamines like Cetirizine[1].

  • 2-(4-Chlorophenyl)ethanol & 2-(2-Chlorophenyl)ethanol: These primary alcohols readily undergo oxidation to their corresponding phenylacetic acids or aldehydes. They are also prime candidates for nucleophilic substitution reactions (e.g., conversion to alkyl halides) due to the lack of steric hindrance at the alpha-carbon.

Workflow Start 4-Chloroacetophenone (Prochiral Ketone) BioCat Biocatalytic Reduction (Ketoreductase / NADP+) Start->BioCat Enantioselective ChemRed Chemical Reduction (NaBH4) Start->ChemRed Non-selective S_Enant (S)-1-(4-Chlorophenyl)ethanol (>99% ee) BioCat->S_Enant Racemic Racemic 1-(4-Chlorophenyl)ethanol ChemRed->Racemic API Chiral API Synthesis (e.g., Cetirizine) S_Enant->API Chiral Synthon Kinetic Enzymatic Kinetic Resolution Racemic->Kinetic Kinetic->S_Enant Resolution

Logical workflow for synthesis and downstream application of 1-(4-chlorophenyl)ethanol.

Self-Validating Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify success before proceeding.

Protocol A: Asymmetric Biocatalytic Synthesis of (S)-1-(4-Chlorophenyl)ethanol Biocatalytic reduction of 4-chloroacetophenone utilizing recombinant ketoreductase (KRED) provides an environmentally benign route with exceptional enantioselectivity (>99% ee)[4].

Step-by-Step Methodology:

  • System Preparation: In a jacketed bioreactor, prepare a 100 mM phosphate buffer solution (pH 7.0). Causality: Maintaining strict pH control is critical to prevent enzyme denaturation and optimize the hydride transfer mechanism from the NADP+ cofactor.

  • Substrate Addition: Dissolve 4-chloroacetophenone (1.0 eq) in a minimal volume of isopropanol (acting as both co-solvent and sacrificial hydrogen donor) and add to the buffer.

  • Catalyst Introduction: Add the recombinant KRED enzyme powder and NADP+ cofactor.

  • Reaction Execution: Agitate the mixture at a controlled temperature of 25-30 °C for 24-48 hours[4].

  • In-Process Validation: Sample the reaction at 24 hours. Extract with ethyl acetate and analyze via Chiral HPLC. Self-Validation: Do not proceed to harvest until the substrate peak area is <1% and the (S)-enantiomer peak confirms >99% ee.

  • Workup: Extract the aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced vacuum to yield the optically pure product[4].

Protocol B: Grignard Synthesis of Racemic 1-(4-Chlorophenyl)ethanol For applications where racemic mixtures are sufficient or kinetic resolution will be employed downstream, the Grignard addition of acetaldehyde to 4-chlorophenylmagnesium bromide is highly efficient[4].

Step-by-Step Methodology:

  • Activation: To a flame-dried, argon-purged flask, add magnesium turnings (1.1 eq) and anhydrous THF. Add a single crystal of iodine[4]. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing pure reactive magnesium metal. The visual fading of the iodine color serves as an immediate, visual validation of activation.

  • Grignard Formation: Dropwise, add a solution of 4-bromochlorobenzene (1.0 eq) in THF. Maintain a gentle reflux[4].

  • Electrophile Addition: Cool the reaction to 0 °C. Slowly add acetaldehyde (1.2 eq) dissolved in THF. Causality: Cooling is mandatory to prevent the highly exothermic addition from causing solvent boil-off or unwanted side reactions (e.g., aldol condensation of acetaldehyde).

  • Quenching & Validation: Stir for 1-2 hours at room temperature. Quench slowly with dilute hydrochloric acid or water[4]. Self-Validation: Analyze the organic layer via GC-MS. The complete disappearance of the 4-bromochlorobenzene peak and the appearance of the product peak confirms successful conversion.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate to yield the crude racemic alcohol, which can be further purified by distillation[4].

Conclusion

The utility of chlorinated phenyl ethanols in pharmaceutical chemistry is intrinsically linked to their structural nuances. Whether exploiting the dense packing of ortho-substituted primary alcohols or leveraging the chiral potential of para-substituted secondary alcohols, understanding the causality behind their physicochemical properties is paramount. By employing rigorous, self-validating synthetic protocols, researchers can reliably harness these molecules for advanced API development.

Sources

Comprehensive 1H NMR Analysis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural characterization of halogenated chiral building blocks is a critical quality control step. 1-(2,3,4-Trichlorophenyl)ethan-1-ol is a highly substituted secondary alcohol that serves as a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic breakdown of its Proton Nuclear Magnetic Resonance (1H NMR) spectrum, detailing the causality behind chemical shifts, spin-spin coupling, and a self-validating protocol for spectral acquisition.

Structural & Chemical Profile

Before analyzing the NMR spectrum, it is essential to establish the molecular framework. The presence of three highly electronegative chlorine atoms on the aromatic ring significantly alters the local magnetic environment compared to an unsubstituted phenylethanol analog.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1-(2,3,4-Trichlorophenyl)ethan-1-ol
CAS Number 168482-77-7 [1]
Molecular Formula C8H7Cl3O
Molecular Weight 225.50 g/mol
SMILES CC(O)c1c(Cl)c(Cl)c(Cl)cc1 [2]
Stereocenters 1 (Chiral at C1 of the ethyl group)

Theoretical Framework: Causality of Chemical Shifts

The 1H NMR spectrum of 1-(2,3,4-trichlorophenyl)ethan-1-ol is governed by inductive deshielding, anisotropic effects of the benzene ring, and highly predictable scalar coupling. Understanding the why behind the signals is crucial for distinguishing this compound from its positional isomers (e.g., 2,4,5-trichloro or 3,4,5-trichloro derivatives).

The Aliphatic Spin System (A3X System)

The ethyl chain consists of a methyl group (-CH3) and a methine proton (-CH-).

  • The Methyl Group: Appears as a doublet near 1.40–1.50 ppm. The multiplicity is dictated by the n+1 rule, as it couples vicinally ( 3J≈6.5 Hz) to the single methine proton.

  • The Methine Proton: Appears as a quartet near 5.20–5.40 ppm. In a standard molecule, this proton resonates around 4.86 ppm [3]. However, the strong electron-withdrawing inductive effect of the three ortho/meta/para chlorine atoms depletes electron density from the benzylic position, deshielding the methine proton and shifting it further downfield.

The Aromatic Spin System (AB System)

The substitution pattern of the 2,3,4-trichlorophenyl ring is the key to identifying this specific isomer. Because positions 1, 2, 3, and 4 are occupied, only positions 5 and 6 contain protons.

  • Ar-H5 and Ar-H6: Because these two protons are adjacent to each other, they exhibit strong ortho coupling ( 3J≈8.0−8.5 Hz). This results in two distinct doublets in the aromatic region (typically between 7.35 and 7.65 ppm). A lack of meta or para coupling simplifies the aromatic region into a classic AB doublet pair, immediately ruling out symmetrically substituted isomers (which would present as a singlet).

The Hydroxyl Proton

The -OH proton is exchangeable and typically appears as a broad singlet between 2.00 and 2.50 ppm. Its exact shift is highly dependent on sample concentration, solvent temperature, and the presence of trace moisture.

Table 2: Expected 1H NMR Spectral Data (400 MHz, CDCl3)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
-CH3 (Methyl)1.40 - 1.50Doublet (d)3H~6.5Shielded aliphatic, vicinal coupling to CH
-OH (Hydroxyl)2.00 - 2.50Broad Singlet (br s)1HN/AExchangeable, broadened by hydrogen bonding
-CH- (Methine)5.20 - 5.40Quartet (q)1H~6.5Deshielded by OH and trichlorophenyl ring
Ar-H (Position 5)7.35 - 7.45Doublet (d)1H~8.5Ortho coupling to H6
Ar-H (Position 6)7.55 - 7.65Doublet (d)1H~8.5Ortho coupling to H5, deshielded by substituent

Self-Validating Experimental Protocol

To ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication, the following self-validating methodology must be employed.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of 1-(2,3,4-trichlorophenyl)ethan-1-ol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.

Step 2: Instrument Calibration
  • Insert the sample into the spectrometer (e.g., 400 MHz).

  • Lock the magnetic field to the deuterium frequency of CDCl3 (7.26 ppm).

  • Shim the Z-axis gradients. Validation Check: The TMS peak at 0.00 ppm must have a width at half-height ( w1/2​ ) of less than 1.0 Hz. Poor shimming will obscure the 6.5 Hz quartet splitting of the methine proton.

Step 3: Data Acquisition & Processing
  • Acquire data using a standard 1D proton pulse sequence (zg30) with 16 to 32 scans and a relaxation delay (d1) of 1.5 seconds.

  • Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction.

Step 4: System Validation & Quality Control

Every successful NMR protocol must be a closed, self-validating loop. Apply these checks to confirm structural identity:

  • Integration Check: The total integral must sum exactly to 7 protons (3H + 1H + 1H + 1H + 1H). If the aromatic region integrates to >2, suspect contamination from unreacted starting materials (e.g., trichloroacetophenone).

  • Exchangeable Proton Verification: If the -OH peak is ambiguous or hidden under aliphatic impurities, add 1 drop of Deuterium Oxide (D2O) to the NMR tube, shake vigorously, and re-acquire. The peak at 2.00–2.50 ppm will disappear due to deuterium exchange, confirming its identity.

Stereochemical Considerations & Enantiomeric Resolution

1-(2,3,4-Trichlorophenyl)ethan-1-ol possesses a chiral center at C1. In standard CDCl3, the (R) and (S) enantiomers are NMR-indistinguishable. However, in drug development, determining the enantiomeric excess (ee) is often mandatory.

To resolve the enantiomers via 1H NMR, the alcohol can be derivatized with a chiral resolving agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers. Alternatively, chiral lanthanide shift reagents can be added directly to the NMR tube. Because diastereomers have different physical properties and magnetic environments, the single methyl doublet (~1.45 ppm) will split into two distinct doublets representing the (R) and (S) complexes, allowing for precise integration and ee calculation [4].

Mechanistic Workflow Visualization

NMR_Workflow step1 Sample Preparation (Compound + CDCl3) step2 Instrument Calibration (Lock, Tune, Shim) step1->step2 step3 Data Acquisition (400 MHz, 16 scans) step2->step3 step4 Signal Processing (FT, Phase/Baseline Correction) step3->step4 step5 Spectral Assignment (Integration & Multiplicity) step4->step5 step6 Validation (D2O Shake & Integration Check) step5->step6

Workflow for 1H NMR acquisition and spectral assignment of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

References

  • Beilstein Journal of Organic Chemistry. "Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions." Beilstein J. Org. Chem. URL:[Link]

  • Journal of Chemical Education. "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry." ACS Publications. URL:[Link]

13C NMR Characterization of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Comprehensive Guide to Acquisition, Assignment, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

The molecule 1-(2,3,4-trichlorophenyl)ethan-1-ol (C₈H₇Cl₃O) is a heavily substituted, chiral aromatic compound frequently encountered as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Accurate structural elucidation of this compound is paramount, as the regiochemistry of the three chlorine atoms dictates its downstream reactivity and biological efficacy.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. This whitepaper establishes a self-validating analytical workflow, explaining the fundamental causality behind the ¹³C NMR chemical shifts and detailing a robust experimental protocol to ensure absolute data integrity.

Theoretical Framework & Predictive Modeling

Before placing a sample in the magnet, an analytical scientist must construct a predictive model. Understanding the causality behind chemical shifts allows for rapid identification of anomalies during data processing.

The ¹³C NMR spectrum of 1-(2,3,4-trichlorophenyl)ethan-1-ol will yield 8 unique carbon resonances : six in the aromatic region (C1–C6) and two in the aliphatic region (C7, C8). The chemical shifts are governed by three primary causal factors:

  • Electronegativity & Inductive Effects: The highly electronegative chlorine atoms and the hydroxyl oxygen strip electron density from their directly attached carbons, causing significant deshielding (downfield shifts).

  • Resonance & Ring Current: The aromatic π -system generates a local magnetic field that universally deshields the C1–C6 carbons.

  • Steric Compression: The dense substitution pattern (positions 1, 2, 3, and 4) induces steric crowding, which can cause slight upfield shifts due to the polarization of C-H bonds (the γ -gauche effect).

According to the empirical additivity rules for substituted benzenes detailed by [1], we can construct a highly accurate predictive model for this specific regiochemistry.

Table 1: Predicted ¹³C NMR Chemical Shifts and Causal Logic
Carbon PositionTypePredicted Shift (ppm)Causal Factor & Assignment Logic
C1 Quaternary (Ar)141.0 - 143.0Deshielded by the β -effect of the 1-hydroxyethyl group and the aromatic ring current.
C2 Quaternary (Ar-Cl)130.0 - 132.0Deshielded by the highly electronegative directly attached chlorine atom (ipso-effect).
C3 Quaternary (Ar-Cl)133.0 - 135.0Strong ipso-deshielding from attached Cl; flanked by two heavily substituted carbons causing steric strain.
C4 Quaternary (Ar-Cl)132.0 - 134.0Ipso-deshielding from attached Cl; slightly shielded compared to C3 due to the para-alkyl group.
C5 CH (Ar)126.0 - 128.0Aromatic CH; influenced by the ortho-chlorine at C4 and meta-chlorine at C3.
C6 CH (Ar)121.0 - 125.0Aromatic CH; shielded relative to C5 due to the ortho-alkyl group and meta-chlorine atoms.
C7 CH (Aliphatic)68.0 - 70.0Strongly deshielded by the directly attached electronegative hydroxyl oxygen ( α -effect).
C8 CH₃ (Aliphatic)23.0 - 25.0Standard methyl group, slightly deshielded by the adjacent hydroxylated carbon ( β -effect).

Experimental Protocol for ¹³C NMR Acquisition

To achieve high-fidelity data, the spectrometer parameters must be precisely tuned to the physical relaxation properties of the molecule.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 30–50 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃).

  • Causality: CDCl₃ is chosen because it lacks overlapping signals in the target aromatic region (the solvent peak appears as a distinct triplet at 77.16 ppm). The high sample concentration is mandatory because the ¹³C nucleus has a low natural abundance (~1.1%) and a low gyromagnetic ratio. High concentration ensures sufficient signal-to-noise (S/N) ratio for the slowly relaxing quaternary carbons.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference exactly at 0.00 ppm.

Step 2: Instrumental Setup
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a broadband observe (BBO) or cryoprobe.

  • Pulse Sequence: Standard 1D ¹³C with ¹H power-gated decoupling (e.g., zgpg30).

  • Relaxation Delay (D1): Set strictly to 2.5–3.0 seconds .

  • Causality: Quaternary carbons (C1–C4) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium before the next radiofrequency pulse, preventing signal saturation and catastrophic loss of peak intensity.

  • Number of Scans (NS): 512 to 1024.

Step 3: Data Processing
  • Window Function: Apply an exponential multiplication with a Line Broadening (LB) factor of 1.0–2.0 Hz prior to Fourier Transform.

  • Causality: This artificial broadening suppresses high-frequency noise in the Free Induction Decay (FID), drastically improving the S/N ratio. The slight loss in resolution is negligible for ¹³C NMR, as the spectral window is wide (~250 ppm) and signals do not typically overlap.

Data Processing and Assignment Workflow

As outlined in [2] on spectrometric identification, a 1D ¹³C spectrum alone is insufficient for the unambiguous assignment of a heavily substituted aromatic system. The protocol must be a self-validating loop utilizing 2D NMR techniques.

NMR_Workflow A 1D 13C NMR Identify 8 Unique Carbon Resonances B DEPT-135 / DEPT-90 Filter Quaternary (C1-C4) vs. CH/CH3 (C5-C8) A->B Multiplicity Analysis C 1H-13C HSQC Assign Protonated Carbons (C5, C6, C7, C8) B->C 1-Bond Correlation D 1H-13C HMBC Assign Quaternary Carbons (C1, C2, C3, C4) C->D 2-3 Bond Long-Range E Final Validated 13C Assignments D->E Structural Verification

Figure 1: Step-by-step 13C NMR assignment and structural validation workflow.

Validation and Quality Assurance

To ensure absolute trustworthiness of the structural assignment, execute the following self-validating steps:

  • Multiplicity Filtering (DEPT-135): Run a DEPT-135 experiment. The quaternary carbons (C1, C2, C3, C4) will disappear. The CH carbons (C5, C6, C7) and the CH₃ carbon (C8) will appear as positive signals. This immediately isolates the aromatic C-H peaks from the C-Cl peaks.

  • Direct Correlation (HSQC): Use Heteronuclear Single Quantum Coherence (HSQC) to link the protonated carbons to their corresponding ¹H signals. The highly deshielded proton of the chiral center (~5.2 ppm) will correlate directly to C7 (~69 ppm), validating the aliphatic assignment.

  • Long-Range Connectivity (HMBC): Use Heteronuclear Multiple Bond Correlation (HMBC) to assign the difficult quaternary carbons. The protons of the methyl group (H8) will show a strong 3-bond correlation to C1. The aromatic protons (H5, H6) will show 3-bond correlations to the chlorinated carbons (C3, C4, C2), allowing you to walk around the aromatic ring and unambiguously lock in the regiochemistry of the three chlorine atoms.

By strictly adhering to this causality-driven methodology, researchers can guarantee the integrity of their structural data, ensuring regulatory compliance and downstream synthetic success.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Sources

Pharmacological and Agrochemical Potential of Trichlorophenyl Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Laboratory Workflow Standard

Executive Summary

The trichlorophenyl (TCP) moiety is a privileged chemical scaffold that has seen a resurgence in both modern drug discovery and agrochemical development. Historically recognized for its broad-spectrum biocidal properties, precise structural modifications of the TCP ring have unlocked highly targeted biological activities. This whitepaper synthesizes the mechanistic rationale behind TCP utilization, explores its diverse pharmacological applications—ranging from epigenetic cancer therapies to advanced fungicidal agents—and establishes field-proven, self-validating experimental protocols for evaluating novel TCP derivatives.

The Trichlorophenyl Pharmacophore: Mechanistic Rationale

The integration of a trichlorophenyl group (e.g., 2,4,5-TCP, 2,4,6-TCP, or 3,4,5-TCP) into a larger molecular framework is rarely arbitrary. As an application scientist, selecting this moiety is driven by three core physicochemical principles:

  • Steric Shielding & Metabolic Stability: The presence of three bulky chlorine atoms on the aromatic ring creates significant steric hindrance. This effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in drug candidates, thereby extending the biological half-life of the compound.

  • Electronic Modulation (Inductive Effects): Chlorine is highly electronegative. The combined electron-withdrawing (-I) effect of three chlorine atoms significantly lowers the electron density of the aromatic ring. This alters the pKa​ of adjacent functional groups (such as hydrazones or phenols), optimizing the molecule's hydrogen-bonding profile for specific enzymatic pockets.

  • Enhanced Lipophilicity ( logP ): The TCP group drastically increases the lipophilicity of the parent molecule, facilitating superior penetration across hydrophobic barriers, including fungal cell walls and mammalian cell membranes.

Core Biological Activities & Mechanisms of Action

Oncology & Epigenetic Modulation

Recent breakthroughs in leukemia treatment have identified 3,4,5-trichlorophenyl derivatives as highly potent inhibitors of Lysine Acetyltransferase 6A (KAT6A), an epigenetic enzyme whose dysregulation drives oncogenesis 1[1]. By replacing metabolically labile N-N bonds with stable N-C bonds and appending a TCP ring, researchers have developed compounds (e.g., Compound 6j) that exhibit picomolar binding affinity, inducing cellular senescence in leukemia models by suppressing H3K23 acetylation.

Biological_Pathway TCP Trichlorophenyl Derivative Target Target Enzyme (e.g., KAT6A) TCP->Target Competitive Binding Biomarker Biomarker Modulation (H3K23ac ↓) Target->Biomarker Catalytic Inhibition Phenotype Cellular Phenotype (Senescence) Biomarker->Phenotype Chromatin Remodeling

Figure 1: Mechanistic pathway of trichlorophenyl-derived KAT6A inhibitors inducing senescence.

Antifungal & Agrochemical Efficacy

In agrochemistry, N-(2,4,5-trichlorophenyl)-2-oxo-cycloalkylsulfonamides have demonstrated exceptional fungicidal activity against Botrytis cinerea2[2]. The mechanism is twofold: direct uncoupling of oxidative phosphorylation, causing distorted growth and respiratory failure3[3], and the induction of plant defense mechanisms via the jasmonate signaling pathway (upregulating LOX1 and Cs-AOS2 markers) 4[4].

Antimicrobial & Anthelmintic Properties

Hydrazonoyl halides incorporating 2,4,6-trichlorophenyl structures act as potent insect metamorphosis inhibitors and broad-spectrum anthelmintics 5[5]. The highly reactive nature of the hydrazonoyl halide precursor allows for rapid click-chemistry synthesis of diverse bioactive libraries.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative performance of key TCP derivatives against their respective biological targets, demonstrating superiority over established commercial baselines.

Compound DesignationPrimary Biological TargetActivity MetricPotency ValueReference
Compound 6j (3,4,5-TCP derivative)KAT6A Enzyme (Leukemia) IC50​ 0.03 μM[1]
CTX-0124143 (Control Inhibitor)KAT6A Enzyme (Leukemia) IC50​ 0.49 μM[1]
Compound IId (2,4,5-TCP sulfonamide)Botrytis cinerea (Fungus) EC50​ 0.64 μg/mL[2]
Compound III-18 (2,4,5-TCP sulfonamide)Botrytis cinerea (Fungus) EC50​ 4.17 μg/mL[4]
Procymidone (Commercial Control)Botrytis cinerea (Fungus) EC50​ 4.46 μg/mL[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification and an internal quality control check.

Validation_Workflow Synthesis Compound Synthesis (TCP Scaffold) QC Analytical QC (NMR, LC-MS >95%) Synthesis->QC Yield & Purity InVitro In Vitro Screen (Enzyme/Cell Assay) QC->InVitro Proceed if pure Validation Self-Validation (Z'-factor > 0.5) InVitro->Validation Data Capture Validation->InVitro Fails QC (Retest) Hit Hit Progression (Orthogonal Assays) Validation->Hit Passes QC

Figure 2: Self-validating experimental workflow for screening trichlorophenyl derivatives.

Protocol A: In Vitro Antifungal Efficacy (Mycelial Growth Rate Method)

Objective: Determine the EC50​ of novel TCP-sulfonamides against Botrytis cinerea.

  • Preparation of Media: Dissolve the TCP compound in analytical-grade acetone to create a stock solution, then serially dilute into molten Potato Dextrose Agar (PDA) at 50°C.

    • Causality: Acetone is selected due to its high volatility and low baseline toxicity to fungi, ensuring that observed growth inhibition is strictly attributable to the TCP derivative.

  • Inoculation: Place a 5 mm mycelial plug of B. cinerea (taken from the actively growing periphery of a 3-day-old colony) face-down in the center of the agar plate.

    • Causality: Using the periphery ensures the fungal cells are in the exponential growth phase, providing the most accurate assessment of drug interference with cell division.

  • Incubation & Measurement: Incubate at 25°C in darkness for 72 hours. Measure the colony diameter in two perpendicular directions using digital calipers.

  • Self-Validation Check:

    • Negative Control: PDA infused with an equivalent volume of pure acetone must show unimpeded growth.

    • Positive Control: Procymidone must yield an EC50​ within 10% of its historical baseline (approx. 4.46 μg/mL). If the Z'-factor across biological triplicates falls below 0.5, the assay is rejected and repeated.

Protocol B: Epigenetic Enzyme Inhibition (KAT6A Fluorometric Assay)

Objective: Quantify the IC50​ of 3,4,5-TCP derivatives against KAT6A acetyltransferase activity.

  • Enzyme-Substrate Assembly: In a 384-well microplate, combine recombinant KAT6A enzyme, histone H3 peptide substrate, and the TCP inhibitor in HEPES buffer (pH 7.4). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the bulky TCP derivative to achieve binding equilibrium within the active site before the reaction is initiated.

  • Reaction Initiation: Add Acetyl-CoA to initiate the acetylation reaction.

    • Causality: The concentration of Acetyl-CoA must be strictly maintained at its predetermined Michaelis constant ( Km​ ). This ensures the assay is highly sensitive to competitive inhibitors that target the cofactor binding site.

  • Detection: After 30 minutes, add a fluorogenic detection reagent that reacts with the released Coenzyme A (CoA-SH byproduct) to produce a fluorescent signal (Ex/Em = 380/520 nm).

  • Self-Validation Check:

    • Interference Control: Read the fluorescence of the TCP compound alone in buffer. TCP derivatives can sometimes auto-fluoresce; this background must be subtracted.

    • Orthogonal Validation: Biochemical hits ( IC50​<0.1μM ) must be validated orthogonally via Western blot in a leukemia cell line to confirm the downstream suppression of the H3K23ac biomarker, proving target engagement in a complex cellular matrix.

Conclusion

The strategic incorporation of the trichlorophenyl moiety is a masterclass in rational drug design. By leveraging its unique steric bulk, lipophilicity, and electron-withdrawing capabilities, researchers can effectively tune the pharmacokinetics and target affinity of a parent scaffold. Whether developing senescence-inducing epigenetic therapies for oncology or highly potent agrochemical fungicides, the TCP group remains a cornerstone of modern molecular optimization. Strict adherence to self-validating protocols ensures that the potent biological activities observed in vitro translate reliably to in vivo efficacy.

References

  • University of Hertfordshire. "2,4,5-trichlorophenol - AERU". 3

  • ResearchGate. "Hydrazonoyl Halides: Their Versatile Biological Activities". 5

  • Bentham Science. "Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides". 2

  • ResearchGate. "Discovery of Acylsulfonohydrazide-Derived Lysine Acetyltransferase (KAT6A) Inhibitors as Potent Senescence-Inducing Anti-Cancer Agents". 1

  • ResearchGate. "Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides". 4

Sources

environmental fate of chlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Fate of Chlorinated Aromatic Compounds

Foreword for the Modern Researcher

Chlorinated aromatic compounds (CACs) represent a class of chemicals whose industrial utility is matched only by their environmental persistence. From their use as solvents and pesticides to their role in manufacturing dyes and pharmaceuticals, these compounds have become ubiquitous contaminants.[1][2][3] Their inherent stability, a desirable trait for industrial applications, becomes a significant challenge in the environment, leading to concerns about persistence, bioaccumulation in the food chain, and toxicity.[2][4][5][6][7][8] This guide is designed for the researcher, scientist, and drug development professional who requires a deep, mechanistic understanding of the environmental fate of these challenging molecules. We will move beyond simple descriptions to explore the causal relationships that govern their transformation and persistence, providing not just data, but a framework for predictive assessment and the design of effective remediation strategies.

Section 1: Foundational Principles Governing Environmental Distribution

The ultimate fate of a chlorinated aromatic compound is not determined by a single process but by the interplay of its physicochemical properties with the environment it enters. Before dissecting specific transformation pathways, we must understand the properties that dictate a compound's behavior.

  • Aqueous Solubility & Octanol-Water Partition Coefficient (Kow): These two parameters are foundational. Low water solubility and a high Kow value indicate a compound is lipophilic ("fat-loving").[9][10] This drives CACs to partition from water into organic matter, such as soil, sediments, and the fatty tissues of living organisms, initiating the process of bioaccumulation.[7][9]

  • Vapor Pressure & Henry's Law Constant: These properties determine a compound's tendency to volatilize from water or soil into the atmosphere. Compounds with high vapor pressure can undergo long-range atmospheric transport, leading to their detection in remote regions far from their original source.[11][12]

These properties are not static; they are influenced by environmental factors like temperature. For instance, the hydrolysis half-life of some chlorinated compounds can increase from months in temperate waters to decades or centuries in cold, arctic conditions, dramatically increasing their persistence.[12]

Section 2: The Microbial Gauntlet: Biodegradation Pathways

Microbial degradation is a cornerstone of natural attenuation and engineered bioremediation for CACs. The success of this process is almost entirely dependent on the prevailing redox conditions of the environment, which dictates the available metabolic strategies microorganisms can employ.[13]

Aerobic Biodegradation: The Oxygenase Attack

In the presence of oxygen, many bacteria can utilize less-chlorinated aromatic compounds as a source of carbon and energy.[2][14] This is a critical pathway for the complete mineralization of these pollutants to carbon dioxide and chloride ions.[1][15]

Causality of the Mechanism: The process is initiated by powerful oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it and priming it for cleavage.[13][14]

  • Initiation: Dioxygenase or monooxygenase enzymes attack the aromatic ring, forming a chlorinated catechol intermediate.[1][14] This step is often rate-limiting and is crucial for overcoming the stability of the aromatic system.

  • Ring Cleavage: The resulting chlorocatechol is then processed by other enzymes that cleave the aromatic ring.

  • Mineralization: Subsequent metabolic steps lead to the complete breakdown of the molecule, releasing the chlorine atoms as harmless chloride ions and utilizing the carbon for energy and cell growth.[1]

Key Microbial Players: Genera such as Pseudomonas, Burkholderia, and Alcaligenes are frequently implicated in the aerobic degradation of CACs.[1][16]

Applicability: This pathway is most effective for chlorobenzenes with four or fewer chlorine atoms, such as monochlorobenzene and dichlorobenzenes.[1][15] Highly chlorinated compounds are often resistant to this oxidative attack.

Aerobic_Degradation_Pathway cluster_0 Aerobic Environment (Oxygen Present) CAC Lower Chlorinated Aromatic Compound (e.g., Dichlorobenzene) Intermediate Chlorocatechol Intermediate CAC->Intermediate Oxidative Attack O2 Oxygen (O2) Enzyme Dioxygenase / Monooxygenase O2->Enzyme Enzyme->Intermediate Products CO2 + H2O + Cl- Intermediate->Products Metabolic Pathway Cleavage Ring Cleavage Enzymes Cleavage->Products

Caption: Aerobic degradation pathway for chlorinated aromatics.

Anaerobic Biodegradation: Reductive Dechlorination

In environments devoid of oxygen, such as deep sediments and contaminated aquifers, a different microbial strategy prevails: reductive dechlorination. Here, highly chlorinated compounds are used as electron acceptors in a process known as "halorespiration."[13][14][17]

Causality of the Mechanism: Instead of attacking the ring, anaerobic bacteria systematically remove chlorine atoms and replace them with hydrogen. This process reduces the toxicity and recalcitrance of the molecule, often as a prerequisite for complete degradation.

  • Initiation: Specialized bacteria, known as halorespiring bacteria, utilize the highly chlorinated aromatic compound as a terminal electron acceptor in their respiratory chain.

  • Dechlorination: A chlorine atom is removed and replaced by a hydrogen atom, producing a less chlorinated daughter product.[13] For example, hexachlorobenzene is sequentially dechlorinated to pentachlorobenzene, then tetrachlorobenzene, and so on.[14]

  • Sequential Process: This process continues, stripping chlorine atoms from the molecule. While this reduces the toxicity, it does not typically lead to complete mineralization under strictly anaerobic conditions.[1] Lower chlorinated benzenes, like monochlorobenzene, are often resistant to further anaerobic transformation.[1][15]

Key Microbial Players: The genera Dehalococcoides and Dehalobacter are paramount in this process, containing the specialized enzymes required for reductive dechlorination.[1][14]

Applicability: This pathway is essential for the transformation of highly chlorinated compounds like hexachlorobenzene (HCB), pentachlorobenzene (PeCB), and polychlorinated biphenyls (PCBs), which are resistant to aerobic attack.[14]

Anaerobic_Degradation_Pathway cluster_1 Anaerobic Environment (Oxygen Absent) HCB Higher Chlorinated Compound (HCB) LCB Lower Chlorinated Compound (e.g., DCB) HCB->LCB Reductive Dechlorination e_donor Electron Donor (e.g., H2) Dehalococcoides Halorespiring Bacteria (e.g., Dehalococcoides) e_donor->Dehalococcoides Dehalococcoides->LCB Benzene Benzene LCB->Benzene Further Dechlorination

Caption: Anaerobic reductive dechlorination of chlorinated aromatics.

The Power of Synergy: Sequential Anaerobic-Aerobic Degradation

The most effective biodegradation scenarios in the environment often involve a spatial or temporal sequence of anaerobic and aerobic conditions.[15] Highly chlorinated compounds are first transformed into less chlorinated, more biodegradable intermediates in an anaerobic zone. These intermediates can then migrate to an aerobic zone where they are completely mineralized by aerobic bacteria.[13] This synergistic approach is a key principle in designing effective bioremediation systems.

Compound ClassDegree of ChlorinationPrimary Biodegradation PathwayOutcome
Chlorobenzenes (CBs) Low (≤ 4 Cl)Aerobic Oxidation[1][15]Mineralization (CO2 + Cl-)
High (> 4 Cl)Anaerobic Reductive Dechlorination[14]Formation of lower chlorinated CBs
Polychlorinated Biphenyls (PCBs) LowAerobic Oxidation[13]Partial Degradation
HighAnaerobic Reductive Dechlorination[13]Formation of lower chlorinated PCBs
Chlorophenols (CPs) VariesAerobic and Anaerobic pathways possible[9]Mineralization or Transformation

Section 3: Abiotic Transformation: The Role of Light and Minerals

While microbial processes are dominant, abiotic transformations are critical components of a compound's environmental fate, particularly in sunlit surface waters and in contact with reactive mineral surfaces.

Photodegradation

In aquatic systems, the absorption of ultraviolet (UV) radiation from sunlight can lead to the degradation of CACs. This occurs via two primary mechanisms:

  • Direct Photolysis: The CAC molecule itself absorbs UV light, leading to the cleavage of carbon-chlorine bonds.

  • Indirect Photolysis: This is often the more significant pathway in natural waters.[18] UV light interacts with other substances in the water, such as dissolved organic matter (DOM) and nitrate, to produce highly reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-(aq)).[18][19] These potent oxidants and reductants then attack and degrade the CACs.[19][20]

The efficiency of photodegradation is highly dependent on water chemistry, including pH, DOM content, and the presence of ions like chloride and carbonate, which can either enhance or inhibit the process.[20]

Transformation at Mineral Surfaces

In soils and sediments, iron-bearing minerals like magnetite and green rust can facilitate the abiotic degradation of chlorinated compounds.[21]

  • Anoxic Conditions: Under reducing conditions, these minerals can act as electron donors, promoting reductive dechlorination in a manner chemically similar to the microbial process.[21] Mechanisms include reductive elimination and hydrogenolysis.[21][22]

  • Oxic Conditions: In the presence of oxygen, iron minerals can catalyze the formation of hydroxyl radicals via Fenton-like reactions, leading to oxidative degradation of the contaminants.[21][22] The rate of transformation under these conditions can be orders of magnitude higher than under anoxic conditions.[21]

Section 4: Field-Proven Methodologies: From Sample to Signal

A robust understanding of environmental fate requires accurate and reliable analytical data. The complex nature of environmental samples and the low concentrations of target analytes necessitate a self-validating analytical workflow.

Experimental Protocol: Assessing Aerobic Biodegradation Potential in Soil

This protocol outlines a microcosm study to determine if an indigenous microbial community can degrade a target chlorinated aromatic compound.

  • Sample Collection: Collect soil from the contaminated site and a pristine background location. Homogenize each soil sample thoroughly.

  • Microcosm Setup (Self-Validating System):

    • Live Treatment: 50g of contaminated soil in a 250mL serum bottle, spiked with the target CAC to a known concentration (e.g., 10 mg/kg).

    • Sterile Control: 50g of contaminated soil, sterilized by autoclaving, and spiked as above. This control accounts for any abiotic degradation.

    • Background Control: 50g of pristine soil, spiked as above. This assesses the degradation potential of a non-acclimated microbial community.

  • Incubation: Add mineral media to achieve optimal moisture content (e.g., 60% water holding capacity). Seal the bottles with Teflon-lined septa. Incubate in the dark at a constant temperature (e.g., 25°C) on a shaker. Ensure headspace provides sufficient oxygen.

  • Time-Point Sampling: At regular intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate bottles from each treatment group for analysis.

  • Extraction: Extract the soil samples using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is efficient and uses minimal solvent.[23]

    • Add 10mL of acetonitrile to the 10g soil sample in a 50mL centrifuge tube.

    • Add extraction salts (e.g., MgSO4, NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant for cleanup and analysis.

  • Analysis: Analyze the extracts using Gas Chromatography (GC) coupled with a micro-Electron Capture Detector (µ-ECD), which is highly sensitive to halogenated compounds.[23][24] Confirm compound identity using a Mass Spectrometer (MS).

  • Data Interpretation: Plot the concentration of the CAC over time. Biodegradation is confirmed if there is a significantly faster rate of disappearance in the live treatment compared to the sterile control.

Analytical_Workflow Sample 1. Environmental Sample (Soil, Water) Extract 2. Extraction (PLE, Soxhlet, QuEChERS) Sample->Extract Cleanup 3. Extract Cleanup (e.g., SPE) Extract->Cleanup GC 4. Chromatographic Separation (Gas Chromatography) Cleanup->GC Detect 5. Detection & Quantification (µ-ECD / Mass Spectrometry) GC->Detect Data 6. Data Analysis (Concentration vs. Time) Detect->Data

Caption: General analytical workflow for chlorinated aromatics.

Section 5: Concluding Insights and Future Directives

The is a complex narrative written by the laws of chemistry and biology. Key takeaways for the modern researcher include:

  • Redox is Paramount: The presence or absence of oxygen is the single most important factor determining the initial biodegradation pathway. Highly chlorinated congeners are primarily addressed by anaerobic reductive dechlorination, while lower chlorinated congeners are susceptible to aerobic oxidative degradation.[13]

  • Synergy is Key: Complete removal of complex CAC mixtures often relies on the sequential action of different microbial communities under varying redox conditions.[13]

  • Abiotic Processes Contribute: Photodegradation and mineral-surface reactions are significant transformation pathways that must be considered, especially in aquatic systems and iron-rich soils.[18][21]

Future research must continue to unravel the intricacies of these pathways, particularly for emerging chlorinated contaminants.[4][25] A deeper understanding of the enzymatic machinery and the development of integrated remediation technologies that combine microbial and abiotic processes will be essential for managing the legacy of these persistent and toxic chemicals.[4]

References

  • Title: Microbial degradation of chlorinated benzenes - PubMed Source: PubMed URL: [Link]

  • Title: Microbial degradation and bioremediation of chlorinated aromatic emerging contaminants in the water environment: Advances and perspectives - PubMed Source: PubMed URL: [Link]

  • Title: Chlorinated Benzenes | Bioremediation - Microbial Insights Source: Microbial Insights URL: [Link]

  • Title: Chlorobenzene degradation by bacteria isolated from contaminated groundwater - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Microbial Degradation of Chlorinated Aromatic Compounds | 13 | Environ - Taylor & Francis eBooks Source: Taylor & Francis Group URL: [Link]

  • Title: Microbial degradation of chlorinated benzenes | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Biodegradation of chlorobenzene by indigenous bacteria - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Microbial Decomposition of Chlorinated Aromatic Compounds - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Biodegradation of chlorinated aliphatics and aromatic compounds in total-recycle expanded-bed biofilm reactors - PubMed Source: PubMed URL: [Link]

  • Title: Abiotic transformation of chlorinated organics at the active surface of iron-bearing minerals in soils and sediments - ProQuest Source: ProQuest URL: [Link]

  • Title: Photobiodegradation of halogenated aromatic pollutants - SCIRP Source: Scientific Research Publishing URL: [Link]

  • Title: Transport and Fate of Chlorinated Hydrocarbons in the Vadose Zone — A Literature Review with Discussions on Regulatory Implications - rs dynamics Source: rs dynamics URL: [Link]

  • Title: Ground Water Issue Paper: Synthesis Report on State of Understanding of Chlorinated Solvent Transformation - CLU-IN Source: CLU-IN URL: [Link]

  • Title: Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review Source: Juniper Publishers URL: [Link]

  • Title: Environmental Transport and Transformation of Polychlorinated Biphenyls - CLU-IN Source: CLU-IN URL: [Link]

  • Title: Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI Source: MDPI URL: [Link]

  • Title: Environmental Behavior, Sources, and Effects of Chlorinated Polycyclic Aromatic Hydrocarbons - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: [Abiotic and biotic transformation of persistent organochlorine compounds in the environment] - PubMed Source: PubMed URL: [Link]

  • Title: Biodegradability of chlorinated aromatic compounds - Euro Chlor Source: Euro Chlor URL: [Link]

  • Title: Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - MDPI Source: MDPI URL: [Link]

  • Title: Environmental fate and transformation mechanisms of chlorinated organic pollutants from the petrochemical industry: Insights for pollution control and remediation - PubMed Source: PubMed URL: [Link]

  • Title: Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation - SciSpace Source: SciSpace URL: [Link]

  • Title: Spatiotemporal variations of chlorinated polycyclic aromatic hydrocarbons in Yellow Sea sediments: An eight-year field monitoring study - PubMed Source: PubMed URL: [Link]

  • Title: Persistent Organic Pollutants as Compounds of Emerging Concern - ResearchGate Source: ResearchGate URL: [Link]

  • Title: History of Persistent, Bioaccumulative, and Toxic Chemicals - ACS Publications Source: American Chemical Society Publications URL: [Link]

  • Title: Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis Source: Taylor & Francis URL: [Link]

  • Title: (PDF) Determination of chlorinated paraffins in environmental samples. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry: Insights for Pollution Control and Remediation | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: Toxic Substances Management Policy - Persistence and Bioaccumulation Criteria - à Source: Government of Canada Publications URL: [Link]

  • Title: Determination of chlorinated paraffins in environmental samples Source: ScienceDirect URL: [Link]

  • Title: Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link]

  • Title: Development of an environmentally friendly methodological approach to determine chlorinated hydrocarbons and chlorobenzenes in soils - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Method 612: Chlorinated Hydrocarbons - EPA Source: U.S. Environmental Protection Agency URL: [Link]

Sources

Molecular Toxicology and Bioactivation Profiling of Trichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Evaluating the toxicological profile of trichlorophenol (TCP) derivatives—specifically the isomers 2,4,5-trichlorophenol (2,4,5-TCP) and 2,4,6-trichlorophenol (2,4,6-TCP) —requires a rigorous understanding of their metabolic bioactivation and downstream cellular consequences. Historically utilized as fungicides, herbicides, and wood preservatives, these chlorinated phenols are now recognized as priority environmental pollutants.

This technical guide deconstructs the mechanistic toxicology of TCPs, focusing on Cytochrome P450 (CYP450)-mediated bioactivation, oxidative stress, and apoptotic signaling. Furthermore, it provides field-proven, self-validating experimental protocols designed to isolate and quantify these toxicokinetic variables in preclinical models.

Toxicokinetic Profiling and Target Organ Toxicity

The liver and kidneys represent the most sensitive target organs for TCP exposure due to their primary roles in xenobiotic metabolism, filtration, and excretion 1. The toxicity of TCP derivatives is largely dictated by their lipophilicity and their propensity to undergo oxidative metabolism.

To establish a baseline for comparative toxicology, the quantitative and regulatory data for the two primary TCP isomers are summarized below:

Table 1: Comparative Toxicological Profile of Key Trichlorophenol Derivatives
CompoundCAS NumberLog KowPrimary Target OrgansEPA CarcinogenicityIARC ClassificationPrimary Mechanism of Cytotoxicity
2,4,5-TCP 95-95-43.72Liver, KidneyGroup D (Not classifiable)Group 2B (Possible)Uncoupling of oxidative phosphorylation; ROS generation.
2,4,6-TCP 88-06-23.69Liver, Immune, HematopoieticGroup B2 (Probable)Group 2B (Possible)CYP-mediated bioactivation; ER stress; Mitochondrial apoptosis.

Data synthesized from EPA Integrated Risk Information System (IRIS) and ATSDR Toxicological Profiles 2.

Molecular Mechanisms of Toxicity

TCP toxicity is not merely a function of the parent compound; it is heavily driven by the generation of highly reactive metabolic intermediates.

Cytochrome P450-Mediated Bioactivation

In hepatic models, TCPs undergo oxidation catalyzed by Cytochrome P450 monooxygenases. This bioactivation hydroxylates the aromatic ring, forming highly reactive intermediates such as tetrachlorobenzoquinone (TCBQ) or related quinones 3. These quinones are potent electrophilic alkylating agents. They react with cellular thiols (e.g., glutathione) at diffusion-controlled rates, leading to severe intracellular glutathione depletion and the subsequent generation of hydroxyl radicals via futile redox cycling.

Oxidative Stress, ER Stress, and Apoptosis

The overproduction of reactive oxygen species (ROS) triggers a cascade of intracellular stress responses. In vitro studies demonstrate that 2,4,6-TCP induces significant oxidative stress, prompting the compensatory upregulation of the Nrf2/HMOX1 antioxidant pathway 4.

Simultaneously, the accumulation of ROS and adducted proteins triggers Endoplasmic Reticulum (ER) stress, evidenced by the splicing of Xbp1 mRNA and the upregulation of CHOP. This dual stress burden collapses the mitochondrial membrane potential, shifts the Bax/Bcl-2 ratio in favor of pro-apoptotic signaling, and activates executioner Caspase-3, culminating in cell death.

TCP_Toxicity_Pathway TCP Trichlorophenol (e.g., 2,4,6-TCP) CYP Cytochrome P450 Bioactivation TCP->CYP Quinone Reactive Quinone Intermediates CYP->Quinone Oxidation ROS ROS Overproduction & GSH Depletion Quinone->ROS Adduct Formation ER_Stress Endoplasmic Reticulum Stress (Xbp1, CHOP) ROS->ER_Stress Mito Mitochondrial Dysfunction (Bax/Bcl-2 Alteration) ROS->Mito Apoptosis Apoptosis / Cytotoxicity (Caspase-3 Activation) ER_Stress->Apoptosis Mito->Apoptosis

Fig 1: TCP cytotoxicity mechanism via CYP450 bioactivation, ROS generation, and apoptosis.

Validated Experimental Workflows

To rigorously evaluate the toxicity and metabolism of TCPs, we must employ self-validating in vitro systems. The following protocols are designed with built-in causality—ensuring that observed toxicity can be definitively linked to specific metabolic pathways rather than artifactual in vitro drift.

Protocol 1: High-Throughput CYP450-Mediated Metabolism Assay

Rationale & Causality: Primary hepatocytes rapidly lose CYP expression in 2D culture, leading to false-negative metabolism data. To isolate the exact CYP isoforms responsible for TCP bioactivation, we utilize lentivirally transduced Huh7 hepatoma cell lines expressing individual human CYP450 enzymes 5. This creates a self-validating system where wild-type Huh7 cells serve as an absolute negative control, ensuring that any detected quinone metabolites are strictly the result of CYP-specific bioactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed CYP-transduced Huh7 cells (e.g., CYP3A4, CYP2E1) and wild-type Huh7 (negative control) at 5×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Substrate Incubation: Wash cells with PBS and treat with 10 µM and 50 µM of 2,4,6-TCP dissolved in serum-free media (maintain a final DMSO concentration of 0.1%). Incubate for time points of 4, 12, and 24 hours.

  • Metabolite Extraction: Quench the metabolic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled TCP). Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C to precipitate cellular proteins.

  • LC-HRMS Analysis: Analyze the clarified supernatant using High-Resolution Mass Spectrometry (HRMS) in negative ion mode. Monitor for the mass shifts indicative of quinone intermediates and glutathione-conjugated adducts.

Protocol 2: Multiparametric In Vitro Cytotoxicity & Oxidative Stress Assay

Rationale & Causality: Cell death can occur via non-specific necrosis or programmed apoptosis. To prove that TCP-induced cytotoxicity is mechanistically driven by ROS and mitochondrial dysfunction, we multiplex ROS detection with caspase activation. The inclusion of a ROS scavenger (N-acetylcysteine, NAC) acts as a self-validating mechanistic control; if NAC pretreatment rescues cell viability and blunts caspase activation, ROS is definitively confirmed as the upstream driver of the apoptotic cascade.

Step-by-Step Methodology:

  • Preparation & Pre-treatment: Seed target cells (e.g., mouse embryonic fibroblasts or human hepatocytes) in black, clear-bottom 96-well plates. Pre-treat half of the experimental wells with 5 mM NAC for 1 hour prior to TCP exposure.

  • TCP Exposure: Expose the cells to a concentration gradient of 2,4,6-TCP (0 – 200 µM) for 24 hours.

  • ROS Quantification: Add 10 µM of H₂DCFDA (a cell-permeant fluorescent ROS indicator) directly to the media for the final 45 minutes of the TCP exposure window. Read fluorescence at Ex/Em: 495/529 nm using a microplate reader.

  • Apoptosis Detection: Wash the cells gently with PBS to remove residual compound and probe. Add Caspase-Glo 3/7 luminescent reagent (1:1 ratio with PBS). Incubate in the dark for 30 minutes at room temperature, then measure luminescence to quantify executioner caspase activity.

  • Data Integration: Normalize both fluorescent (ROS) and luminescent (Caspase) signals to the vehicle control wells. Compare the NAC-treated cohort against the unrescued cohort to establish the causal dose-response relationship between ROS generation and apoptotic execution.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services.
  • U.S. Environmental Protection Agency (EPA).2,4,6-Trichlorophenol Fact Sheet.
  • Machado, C. E., et al. (2013).Sequestration of a highly reactive intermediate in an evolving pathway for degradation of pentachlorophenol.
  • Wang, Y., et al. (2014).2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis.
  • Cerrone, J., et al. (2020).High-Throughput Production of Diverse Xenobiotic Metabolites with Cytochrome P450–Transduced Huh7 Hepatoma Cell Lines. Drug Metabolism and Disposition (PMC).

Sources

A Technical Guide to the Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene: Principles, Regioselectivity, and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and producing aryl ketones, which are valuable precursors in medicinal and materials chemistry.[1] However, applying this reaction to highly electron-deficient substrates, such as 1,2,3-trichlorobenzene, presents significant challenges. The cumulative electron-withdrawing effects of the three chlorine atoms severely deactivate the aromatic ring towards electrophilic attack, necessitating forcing reaction conditions.[2] This guide provides an in-depth analysis of the mechanistic principles governing the acylation of this deactivated arene. We will dissect the complex interplay of electronic and steric factors that control regioselectivity, present a robust experimental protocol with causal explanations for each step, and discuss critical parameters for success. The objective is to equip researchers with the foundational knowledge and practical methodology required to navigate the complexities of this challenging but synthetically useful transformation.

The Mechanistic Foundation of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a classic electrophilic aromatic substitution (EAS) pathway.[3][4] The reaction can be conceptually divided into two primary stages: the formation of a potent electrophile and its subsequent attack by the aromatic π-system.

Generation of the Acylium Ion Electrophile

The reaction requires an acylating agent, typically an acyl chloride or anhydride, and a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (RCO⁺), which serves as the active electrophile.[6][7]

Caption: Generation of the resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution (EAS) Pathway

The acylium ion is a powerful electrophile that attracts the nucleophilic π-electrons of the aromatic ring. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] Aromaticity is temporarily disrupted in this step. In the final step, a weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[8]

G Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Acylium R-C⁺=O Product Aryl Ketone SigmaComplex->Product + [AlCl₄]⁻ AlCl4 [AlCl₄]⁻ HCl_AlCl3 HCl + AlCl₃

Caption: General mechanism of electrophilic aromatic substitution.

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution.[3][9] The electron-withdrawing acyl group prevents polysubstitution reactions, leading to cleaner, mono-acylated products.[1]

The Challenge of a Highly Deactivated Substrate

Electronic Effects of Polychlorination

1,2,3-trichlorobenzene is a strongly deactivated aromatic ring. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but they are also capable of donating a lone pair of electrons through resonance (+M effect).[10] In the case of chlorine, the inductive effect strongly outweighs the resonance effect, leading to a net deactivation of the aromatic ring.[11] With three chlorine atoms, this deactivating inductive effect is additive, making the π-electron system significantly less nucleophilic and thus less reactive towards electrophiles.[2]

Overcoming Deactivation

To compel a deactivated substrate like 1,2,3-trichlorobenzene to react, forceful conditions are required. This typically involves:

  • A potent Lewis acid catalyst: Aluminum trichloride (AlCl₃) is the standard choice due to its high activity.

  • Stoichiometric catalyst loading: Unlike truly catalytic reactions, a stoichiometric amount (or even a slight excess) of AlCl₃ is necessary. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] The reaction is complete only after this complex is hydrolyzed during aqueous work-up.[6]

Predicting Regioselectivity in the Acylation of 1,2,3-Trichlorobenzene

While deactivating, the chloro groups are ortho, para-directors for electrophilic aromatic substitution.[12] This is because the resonance effect (+M), although weaker than the inductive effect, preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions by delocalizing the positive charge onto the chlorine atom.

Analysis of Directing Group Effects and Steric Hindrance

In 1,2,3-trichlorobenzene, there are two unique positions available for substitution: C4 (equivalent to C6) and C5.

  • Attack at C4/C6: This position is para to the C1/C3 chlorine and ortho to the C3/C1 chlorine. It is also meta to the C2 chlorine. The directing effects of the C1 and C3 chlorines strongly favor substitution at this site. However, this position is sterically hindered by the adjacent chlorine atom at C3 (or C1).

  • Attack at C5: This position is para to the C2 chlorine and meta to both the C1 and C3 chlorines. The directing effect of the C2 chlorine favors this site. Critically, this position is sterically less encumbered than the C4/C6 positions.

Caption: Regioselectivity of acylation on 1,2,3-trichlorobenzene.

A Validated Experimental Protocol

This protocol describes the acylation of 1,2,3-trichlorobenzene with acetyl chloride as a representative example. All operations must be conducted under anhydrous conditions in a fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassProperties
1,2,3-Trichlorobenzene181.4550.09.07 g (6.1 mL)Liquid, bp 219 °C
Anhydrous AlCl₃133.3460.0 (1.2 equiv)8.00 gSolid, moisture sensitive
Acetyl Chloride78.5055.0 (1.1 equiv)4.32 g (3.9 mL)Liquid, corrosive
Dichloromethane (DCM)84.93-~100 mLSolvent, anhydrous
6M Hydrochloric Acid--~50 mLFor work-up
Saturated NaHCO₃--~50 mLFor work-up
Anhydrous MgSO₄---Drying agent
Equipment Setup

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), a nitrogen inlet, and a pressure-equalizing dropping funnel.

G setup 1. Setup Anhydrous Apparatus Assemble 3-neck flask with condenser, N₂ inlet, and dropping funnel. Ensure all glassware is oven-dried. charge 2. Charge Reagents Add AlCl₃ and DCM to the flask. Cool to 0°C in an ice bath. setup->charge add_acyl 3. Add Acyl Chloride Add acetyl chloride in DCM dropwise via funnel over 15 min. charge->add_acyl add_arene 4. Add Substrate Add 1,2,3-trichlorobenzene in DCM dropwise over 30 min. Control exotherm. add_acyl->add_arene react 5. Reaction Remove ice bath. Stir at room temperature for 1-2h, then heat to reflux (40°C) for 2-4h. Monitor by TLC/GC. add_arene->react quench 6. Quench Reaction Cool to 0°C. Slowly pour reaction mixture onto crushed ice and conc. HCl. react->quench extract 7. Extraction & Wash Separate organic layer. Extract aqueous layer with DCM. Combine organic phases. Wash with H₂O, NaHCO₃, and brine. quench->extract dry 8. Dry & Evaporate Dry combined organic layers over MgSO₄. Filter and evaporate solvent under reduced pressure. extract->dry purify 9. Purification Purify crude product by column chromatography or fractional distillation to separate isomers. dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Reaction Procedure
  • Preparation: Charge the three-neck flask with anhydrous aluminum chloride (8.00 g) and 40 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Prepare a solution of acetyl chloride (3.9 mL) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

  • Substrate Addition: Prepare a solution of 1,2,3-trichlorobenzene (6.1 mL) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Heating: Heat the reaction mixture to reflux (~40 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Completion: Once the starting material is consumed, cool the reaction back down to 0 °C.

Reaction Quenching and Work-up
  • Hydrolysis: Prepare a beaker with ~100 g of crushed ice and 25 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product will be a mixture of isomers. Separation can be achieved by:

  • Flash Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient.

  • Fractional Distillation under Vacuum: If the boiling points of the isomeric ketones are sufficiently different.

Critical Process Parameters and Causality

  • Anhydrous Conditions: Aluminum chloride and acyl chlorides are highly moisture-sensitive. Water will react violently and consume the catalyst, preventing the reaction.[13]

  • Order of Addition: Adding the acyl chloride to the AlCl₃ first allows for the pre-formation of the electrophile before the substrate is introduced. Adding the substrate slowly helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Temperature Control: Initial cooling is necessary to manage the exothermicity of complex formation and the subsequent reaction.[13] Heating to reflux is then required to provide sufficient activation energy to overcome the high deactivation of the aromatic ring.

  • Stoichiometry: A molar excess of AlCl₃ (at least 1.1-1.2 equivalents) is crucial to drive the reaction to completion by accounting for complexation with both the acyl chloride and the final ketone product.[5]

Product Characterization and Analysis

Confirmation of the product structures is achieved through standard spectroscopic techniques.

TechniqueExpected Data for 3,4,5-Trichloroacetophenone (Major Isomer)
¹H NMR Aromatic region: A singlet around δ 7.8-8.0 ppm (2H). Methyl region: A singlet around δ 2.6 ppm (3H).
¹³C NMR Carbonyl carbon (~195 ppm), four aromatic carbons (quaternary carbons will be weaker), and one methyl carbon (~27 ppm).
IR Strong C=O stretch for the ketone at ~1690 cm⁻¹. C-Cl stretches in the fingerprint region.
GC-MS A molecular ion peak corresponding to the formula C₈H₅Cl₃O. The ratio of isomers can be determined from the GC trace.

Troubleshooting and Safety Considerations

  • Low/No Reaction: The most common cause is moisture contamination. Ensure all glassware is oven-dried and reagents are anhydrous. Insufficient heating or reaction time may also be a factor for this highly deactivated substrate.

  • Isomer Separation: If chromatographic separation is difficult, derivatization of the ketone or exploring alternative purification methods like recrystallization may be necessary.

  • Safety: Acyl chlorides and aluminum chloride are corrosive and react violently with water. Hydrochloric acid is evolved during the reaction and work-up. All manipulations must be performed in an efficient fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene is a demanding transformation that underscores the limits of classical electrophilic aromatic substitution. Success hinges on a thorough understanding of the substrate's deactivation, careful control of anhydrous reaction conditions, the use of stoichiometric amounts of a strong Lewis acid, and thermal energy input. By carefully managing the interplay between electronic directing effects and steric hindrance, it is possible to predictably synthesize 3,4,5- and 2,3,4-trichlorophenyl ketones. These highly functionalized aromatic building blocks can serve as key intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Techiescientist. [Link]
  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - Moodle@Units. Moodle. [Link]
  • Why chloro group is ortho para directing. Filo. (2025). [Link]
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
  • Friedel Crafts - Acylation - Reaction Mechanism Notes. PMT. [Link]
  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. (2023). [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022). [Link]/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction)
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. (2024). [Link]/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings-_The_Friedel-Crafts_Reaction)
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
  • Electrophilic aromatic directing groups. Wikipedia. [Link]
  • Directing Effects. ChemTalk. (2024). [Link]
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. [Link]
  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link]
  • Ch12: Friedel-Crafts acylation. University of Calgary. [Link]
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Chilean Chemical Society. (2015). [Link]

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Synthesis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: Starting Materials, Mechanistic Pathways, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(2,3,4-trichlorophenyl)ethan-1-ol—a highly functionalized secondary benzylic alcohol—requires precise control over regioselectivity and chemoselectivity. The 2,3,4-trichlorophenyl moiety is sterically demanding and highly electron-withdrawing, making it a valuable but challenging building block in the development of active pharmaceutical ingredients (APIs) and agrochemicals. This whitepaper evaluates three distinct starting materials and their corresponding synthetic pathways, detailing the mechanistic causality, experimental protocols, and self-validating checkpoints required for reproducible scale-up.

Retrosynthetic Analysis & Pathway Selection

The target molecule can be accessed via three primary disconnections, each dictating a different starting material:

  • Route A (C–O Bond Reduction): Utilizing 2,3,4-trichloroacetophenone as the starting material for a hydride or enzymatic reduction[1].

  • Route B (C–C Bond Formation): Utilizing 2,3,4-trichlorobenzaldehyde as the starting material for a Grignard addition.

  • Route C (De Novo Ring Functionalization): Utilizing 1,2,3-trichlorobenzene as a bulk starting material for Friedel-Crafts acylation, followed by reduction[2].

SynthesisRoutes Benzene 1,2,3-Trichlorobenzene (Starting Material C) Ketone 2,3,4-Trichloroacetophenone (Starting Material A) Benzene->Ketone Friedel-Crafts Acylation (AcCl, AlCl3) Target 1-(2,3,4-Trichlorophenyl)ethan-1-ol (Target Molecule) Ketone->Target Hydride Reduction (NaBH4) Aldehyde 2,3,4-Trichlorobenzaldehyde (Starting Material B) Aldehyde->Target Grignard Addition (MeMgBr)

Caption: Synthetic pathways to 1-(2,3,4-trichlorophenyl)ethan-1-ol from three distinct starting materials.

Route A: Hydride Reduction of 2,3,4-Trichloroacetophenone

Mechanistic Causality

2,3,4-Trichloroacetophenone is the most efficient starting material for this synthesis. The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which highly polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This makes it exceptionally susceptible to nucleophilic attack by hydride donors like Sodium Borohydride ( NaBH4​ )[3]. Methanol is selected as the solvent because it acts as a protic coordinator; it hydrogen-bonds with the carbonyl oxygen to further increase electrophilicity and rapidly provides a proton to collapse the intermediate tetraalkoxyborate complex, driving the reaction forward.

Validated Experimental Protocol
  • Dissolution: Dissolve 1.0 equivalent of 2,3,4-trichloroacetophenone in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reactor to 0 °C using an ice-water bath. Causality: NaBH4​ reacts exothermically with methanol to release hydrogen gas. Cooling suppresses this solvent degradation and prevents thermal runaway.

  • Hydride Addition: Add 1.2 equivalents of NaBH4​ in small portions over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Maturation: Remove the cooling bath and allow the mixture to stir at ambient temperature (20 °C) for 2 hours.

  • Quenching: Slowly add 1M HCl dropwise until the pH stabilizes at ~7.0. Causality: Neutralization destroys unreacted borohydride and breaks down boron-alkoxide complexes.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude alcohol.

Self-Validation Checkpoints:

  • TLC: The product alcohol will have a significantly lower Rf​ value than the starting ketone (e.g., Rf​ 0.3 vs 0.7 in 80:20 Hexanes:EtOAc) due to increased hydrogen bonding.

  • IR Spectroscopy: Disappearance of the sharp carbonyl stretch at ∼1690 cm−1 and the appearance of a broad hydroxyl stretch at ∼3300 cm−1 .

Workflow Step1 Step 1: Dissolution Dissolve 2,3,4-Trichloroacetophenone in Methanol (0.2 M) Step2 Step 2: Cooling Chill reactor to 0 °C using an ice-water bath Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quenching Add 1M HCl dropwise until pH stabilizes at ~7 Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc, Wash with Brine Step4->Step5 Step6 Step 6: Purification Dry over Na2SO4, Evaporate, Recrystallize Step5->Step6

Caption: Step-by-step experimental workflow for the NaBH4 reduction of 2,3,4-trichloroacetophenone.

Route B: Grignard Addition to 2,3,4-Trichlorobenzaldehyde

Mechanistic Causality

When the ketone is unavailable, 2,3,4-trichlorobenzaldehyde serves as an excellent starting material. The reaction relies on the nucleophilic addition of methylmagnesium bromide ( MeMgBr ). Because the starting aldehyde lacks α -protons, competitive side reactions like enolization or aldol condensation are completely bypassed. However, the steric bulk of the ortho-chlorine (C2) forces the incoming Grignard reagent to approach via the less hindered trajectory, which requires strict anhydrous conditions and non-polar coordinating solvents (THF or Diethyl Ether) to stabilize the organomagnesium transition state.

Validated Experimental Protocol
  • Preparation: Under an inert argon atmosphere, dissolve 1.0 equivalent of 2,3,4-trichlorobenzaldehyde in anhydrous THF (0.3 M).

  • Addition: Cool the solution to -78 °C. Dropwise add 1.1 equivalents of MeMgBr (3.0 M in diethyl ether) over 45 minutes.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench strictly with saturated aqueous NH4​Cl . Causality: Using a mild, buffered acid like NH4​Cl prevents the acid-catalyzed dehydration of the newly formed secondary benzylic alcohol into a styrene derivative.

Self-Validation Checkpoints:

  • Temperature Profile: A mild exotherm upon Grignard addition confirms the activation of the nucleophilic attack.

  • NMR: 1 H-NMR will show the disappearance of the distinct aldehyde proton ( ∼10.3 ppm ) and the emergence of a new methyl doublet ( ∼1.4 ppm ) and a benzylic methine quartet ( ∼5.2 ppm ).

Route C: De Novo Synthesis via Friedel-Crafts Acylation

Mechanistic Causality

For bulk scale-up where cost is the primary driver, 1,2,3-trichlorobenzene is utilized as the foundational starting material[2]. The synthesis requires a Friedel-Crafts acylation with acetyl chloride and anhydrous aluminum chloride ( AlCl3​ ). The regioselectivity of this reaction is governed by the directing effects of the three halogens. While halogens are deactivating, they are ortho/para directing. Electrophilic attack occurs preferentially at C4 (yielding 2,3,4-trichloroacetophenone) rather than C5. This is because the arenium ion intermediate formed by attack at C4 is resonance-stabilized by electron donation from both the C1 (para) and C3 (ortho) chlorines. Attack at C5 only benefits from resonance stabilization from the C2 (ortho) chlorine.

Validated Experimental Protocol
  • Complexation: Suspend 1.2 equivalents of anhydrous AlCl3​ in dry dichloromethane (DCM). Add 1.1 equivalents of acetyl chloride dropwise at 0 °C to form the active acylium ion complex.

  • Acylation: Add 1.0 equivalent of 1,2,3-trichlorobenzene dropwise.

  • Reflux: Heat the mixture to 40 °C for 4 hours.

  • Quenching: Pour the mixture over crushed ice and concentrated HCl to break the aluminum-ketone complex.

Self-Validation Checkpoints:

  • Gas Evolution: The reaction's progress is visually validated by the evolution of HCl gas, which ceases upon completion.

  • GC-MS: Confirms the regioselective formation of 2,3,4-trichloroacetophenone ( m/z 222) prior to its subsequent reduction via Route A.

Quantitative Comparative Analysis

To aid drug development professionals in selecting the optimal starting material, the following table synthesizes the quantitative and logistical data for the three routes:

Synthetic RouteStarting MaterialTypical Yield (%)Atom EconomyScalabilityKey Hazard / Limitation
A: Ketone Reduction 2,3,4-Trichloroacetophenone85–95%HighExcellentExothermic hydrogen gas evolution during quench
B: Grignard Addition 2,3,4-Trichlorobenzaldehyde70–85%ModerateGoodExtreme moisture sensitivity; pyrophoric reagents
C: Friedel-Crafts + Red. 1,2,3-Trichlorobenzene60–75% (2 steps)LowModerateStoichiometric heavy metal ( AlCl3​ ) waste

References

  • RSC Advances: Asymmetric reduction of α-halo ketones and characterization of stererocomplemenatry reductases. Royal Society of Chemistry. Available at:[Link][1]

  • EPA NEPIS: Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. Environmental Protection Agency. Available at: [Link][2]

  • Open Reaction Database: 2',3',4'-trichloroacetophenone, sodium borohydride, methanol, 1-(2,3,4-trichlorophenyl)ethanol. Open Reaction Database. Available at: [Link][3]

Sources

Methodological & Application

Advanced Application Note: Asymmetric Synthesis of Chiral Secondary Alcohols via Chemocatalytic and Biocatalytic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the mechanistic causality and in-process controls that make these workflows robust and reproducible.

This application note provides a comprehensive, self-validating guide to the two most scalable methodologies adopted in modern process chemistry:

  • Chemocatalysis: Noyori Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-TsDPEN.

  • Biocatalysis: Ketoreductase (KRED) mediated Dynamic Kinetic Resolution (DKR).

Chemocatalytic Pathway: Noyori Asymmetric Transfer Hydrogenation (ATH)

Principle & Mechanistic Causality

Unlike traditional inner-sphere reductions that require high-pressure H2​ gas and specialized containment, the Noyori ATH operates via an outer-sphere mechanism . The chiral Ru(II)-TsDPEN catalyst acts as a metal-ligand bifunctional system.

The causality of enantioselection lies in the highly ordered 6-membered pericyclic transition state. The amine (NH) proton of the TsDPEN ligand hydrogen-bonds with the ketone oxygen, while the ruthenium center simultaneously delivers a hydride to the carbonyl carbon. This dual-activation strictly dictates facial selectivity, yielding >99% enantiomeric excess (ee) (). Formic acid-triethylamine (HCOOH/TEA) is selected as the hydrogen donor because it forms a stable azeotrope (5:2 ratio), providing a constant, high-concentration hydride source that drives the equilibrium toward the alcohol product without the hazards of pressurized vessels.

noyori_ath A Ru(II) Amido Complex (16e- Active Species) B Ru(II) Hydride-Amine (18e- Intermediate) A->B HCOOH / Et3N (Hydride & Proton Transfer) C 6-Membered Pericyclic TS (Ketone Coordination) B->C Prochiral Ketone C->A Catalyst Regeneration D Chiral Secondary Alcohol (Product) C->D Product Release

Caption: Noyori Asymmetric Transfer Hydrogenation (ATH) Outer-Sphere Catalytic Cycle.

Self-Validating Protocol: ATH of Acetophenone to (R)-1-Phenylethanol

System Validation: The color shift of the Ru catalyst and real-time GC monitoring serve as built-in validation nodes, ensuring the active catalytic species is formed and functioning before downstream processing.

  • Preparation of the Azeotrope: In a rigorously degassed Schlenk flask under argon, prepare a 5:2 molar ratio of Formic Acid to Triethylamine.

    • Causality: Degassing prevents the irreversible oxidation of the Ru(II) catalyst to an inactive Ru(III) species.

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] to the azeotrope. Stir at 25°C for 30 minutes.

    • Self-Validation: The solution will transition from dark red to orange, visually confirming the formation of the active 16-electron Ru-amido complex ().

  • Substrate Addition: Add 1.0 equivalent of acetophenone (e.g., 10 mmol) to the activated catalyst solution.

  • Reaction & IPC Monitoring: Stir the reaction at 40°C. Withdraw 50 µL aliquots every 2 hours, dilute in MTBE, and analyze via chiral GC (e.g., Cyclosil-B column) to track conversion and ee%.

  • Quenching & Isolation: Upon reaching >99% conversion (typically 8-12 hours), quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure chiral alcohol.

Biocatalytic Pathway: Ketoreductase (KRED) Mediated Dynamic Kinetic Resolution (DKR)

Principle & Mechanistic Causality

While ATH is highly effective for simple prochiral ketones, synthesizing chiral alcohols with multiple contiguous stereocenters (e.g., α -substituted- β -hydroxy esters) requires Dynamic Kinetic Resolution (DKR). Ketoreductases (KREDs) are stereocomplementary enzymes that offer exquisite enantio- and diastereoselectivity ().

In a DKR system, a racemic starting material undergoes rapid in-situ racemization (often base-catalyzed or thermal). The KRED selectively reduces only one enantiomer (e.g., the (S)-ketone) at a rate significantly faster than the other. Because the unreactive (R)-ketone continuously racemizes back to the (S)-ketone, the theoretical yield overcomes the 50% limit of standard kinetic resolution, reaching 100% ().

Cofactor Regeneration Causality: KREDs strictly require NAD(P)H as a hydride source. Because stoichiometric NAD(P)H is economically unviable, a coupled Glucose Dehydrogenase (GDH) system is utilized. GDH oxidizes cheap glucose to gluconolactone, simultaneously reducing NAD(P)+ back to NAD(P)H, making the system catalytically self-sustaining.

kred_dkr SubR (R)-Ketone (Unreactive Enantiomer) SubS (S)-Ketone (Reactive Enantiomer) SubR->SubS In-situ Racemization KRED Ketoreductase (Stereoselective) SubS->KRED NAD(P)H Prod Chiral Alcohol (100% Theoretical Yield) KRED->Prod Reduction GDH Glucose Dehydrogenase (Cofactor Recycling) KRED->GDH NAD(P)+ GDH->KRED NAD(P)H

Caption: Ketoreductase-Mediated Dynamic Kinetic Resolution with GDH Cofactor Regeneration.

Self-Validating Protocol: KRED-DKR of α -Alkyl- β -Keto Esters

System Validation: Base titration via an autotitrator acts as a real-time kinetic self-validation tool. A continuous drop in pH indicates successful glucose oxidation (gluconic acid formation), validating active cofactor turnover.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

    • Causality: Mg2+ ions stabilize the KRED tetrameric structure and enhance thermal stability during extended runs.

  • Cofactor & Co-substrate Addition: Dissolve D-glucose (1.5 equivalents relative to substrate) and NADP+ (0.1 mol%) in the buffer.

  • Enzyme Loading: Add the engineered KRED powder (typically 2-5 wt% relative to substrate) and GDH (1 wt%).

  • Substrate Addition: Dissolve the racemic α -alkyl- β -keto ester in a minimal amount of DMSO (10% v/v final concentration).

    • Causality: DMSO enhances the aqueous solubility of lipophilic substrates without denaturing the engineered enzymes. Add the solution dropwise to the bioreactor.

  • Reaction Execution & IPC: Incubate at 30°C with orbital shaking (200 rpm). Maintain the pH strictly at 7.0 using an autotitrator dispensing 1.0 M NaOH.

  • Validation & Extraction: Once base consumption ceases (indicating reaction completion), verify >99% conversion via chiral HPLC. Extract the aqueous mixture with methyl tert-butyl ether (MTBE), centrifuge at 4000 rpm to break any proteinaceous emulsions, and evaporate the organic phase to yield the pure chiral alcohol.

Quantitative Data Summarization

To guide experimental design and scale-up strategies, the following table summarizes the performance metrics and operational parameters of both methodologies based on standardized benchmarking.

ParameterNoyori ATH (Ru-TsDPEN)Biocatalysis (KRED-DKR)
Catalyst Loading 0.1 – 0.5 mol%2 – 5 wt% (Enzyme to Substrate)
Typical Conversion > 99%> 99%
Enantiomeric Excess (ee) 95% – 99%> 99.5%
Diastereoselectivity (dr) Moderate (Substrate dependent)Excellent (> 99:1 via DKR)
Reaction Temperature 25°C – 40°C25°C – 35°C
Hydrogen Source HCOOH / Triethylamine AzeotropeGlucose (via GDH / NADP+ recycling)
Solvent System Neat (Azeotrope) or DCM/IsopropanolAqueous Buffer (with up to 15% DMSO)
Primary Limitation Trace heavy metal residue in APISubstrate solubility limits in water

References

  • Zhang, L., Sun, Z., Xu, G., & Ni, Y. "Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols: A review." International Journal of Biological Macromolecules. 2024. URL:[Link]

  • Huang, C., Liu, J., Fang, J., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology. 2022. URL:[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. 1997. URL:[Link]

  • O'Doherty, G. A., et al. "Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones." Organic Syntheses. 2014. URL:[Link]

Application Note: High-Yield Enantioselective Reduction of 2,3,4-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure 1-(2,3,4-trichlorophenyl)ethanol is a critical transformation in the development of chiral active pharmaceutical ingredients (APIs), particularly in the antifungal and broad-spectrum antimicrobial sectors[1]. The 2,3,4-trichloro substitution pattern presents unique steric and electronic challenges: the ortho-chloro group twists the carbonyl moiety out of coplanarity with the aromatic ring, while the combined electron-withdrawing effect of three halogens makes the ketone highly susceptible to hydride attack but prone to over-reduction or side reactions if not strictly controlled[2].

This application note details two orthogonal, field-validated workflows for the enantioselective reduction of 2,3,4-trichloroacetophenone: a Biocatalytic approach utilizing engineered ketoreductases[3], and a Chemocatalytic approach employing Noyori Asymmetric Transfer Hydrogenation (ATH)[2].

Mechanistic Overview & Pathway Selection

Choosing between biocatalysis and chemocatalysis depends heavily on the scale, available infrastructure, and regulatory requirements of the drug development program.

DecisionMatrix Start 2,3,4-Trichloroacetophenone (Prochiral Ketone) Bio Biocatalysis (KRED / GDH System) Start->Bio Green Chemistry Aqueous/Organic Biphasic Chemo Chemocatalysis (Ru-TsDPEN ATH) Start->Chemo High Throughput Formic Acid / NEt3 ProductS (S)-1-(2,3,4-Trichlorophenyl)ethanol >99% ee Bio->ProductS DhCR / KRED-S ProductR (R)-1-(2,3,4-Trichlorophenyl)ethanol >99% ee Bio->ProductR CgCR / KRED-R Chemo->ProductS (R,R)-Ru-TsDPEN Chemo->ProductR (S,S)-Ru-TsDPEN

Workflow decision matrix for the enantioselective reduction of 2,3,4-trichloroacetophenone.

Protocol A: Biocatalytic Reduction (KRED/GDH System)

Causality & Design Principles

Biocatalytic reduction offers exquisite enantioselectivity (>99% ee) under mild, aqueous conditions. However, 2,3,4-trichloroacetophenone is highly lipophilic and can induce substrate inhibition or enzyme denaturation at high aqueous concentrations[4].

The Biphasic Solution: To circumvent toxicity, a water/MTBE (methyl tert-butyl ether) biphasic system is employed. The organic phase acts as a substrate reservoir, slowly partitioning the ketone into the aqueous phase where the ketoreductase (KRED) resides, while simultaneously extracting the chiral alcohol to prevent product inhibition[5]. Cofactor Regeneration: A Glucose Dehydrogenase (GDH) system is coupled with the KRED. This allows the use of catalytic amounts of expensive NADP+, which is continuously recycled to NADPH via the thermodynamically favorable oxidation of D-glucose to D-gluconolactone[5].

CofactorCycle cluster_0 Ketoreductase (KRED) Pathway cluster_1 Glucose Dehydrogenase (GDH) Pathway Ketone 2,3,4-Trichloroacetophenone Alcohol Chiral Alcohol Ketone->Alcohol Reduction Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Oxidation NADPH NADPH NADPH->Alcohol Hydride Transfer NADP NADP+ NADPH->NADP Consumed NADP->Gluconate Hydride Acceptance NADP->NADPH Regenerated

Biocatalytic cofactor regeneration cycle using Glucose Dehydrogenase (GDH).

Step-by-Step Methodology

Reagents:

  • 2,3,4-Trichloroacetophenone (10 mmol, 2.23 g)

  • Ketoreductase (e.g., DhCR for anti-Prelog (S)-alcohol, CgCR for Prelog (R)-alcohol)[3]

  • Glucose Dehydrogenase (GDH, 1000 U)

  • NADP+ sodium salt (0.1 mM)

  • D-Glucose (150 mM, 1.5 eq)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • MTBE (Methyl tert-butyl ether)

Procedure:

  • Buffer Preparation : Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 6.5. Self-Validation Check: Precise pH control is critical; pH > 7.5 accelerates the degradation of NADP+ and reduces the KRED half-life.

  • Enzyme & Cofactor Solubilization : Dissolve D-glucose (2.7 g), NADP+ (7.8 mg), GDH (1000 U), and the selected KRED (1000 U) in the phosphate buffer. Stir gently at 150 rpm to avoid foaming and shear-induced enzyme denaturation.

  • Substrate Addition : Dissolve 2,3,4-trichloroacetophenone (2.23 g) in 100 mL of MTBE. Add the MTBE solution to the aqueous enzyme solution to form a 1:1 (v/v) biphasic mixture.

  • Incubation : Incubate the reaction in an orbital shaker at 30°C and 800 rpm for 24 hours. Note: The high agitation rate ensures maximum interfacial surface area for substrate mass transfer[5].

  • Workup & Extraction : Centrifuge the emulsion at 4000 rpm for 10 minutes to break the phases. Extract the aqueous phase with an additional 2 x 50 mL of MTBE. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Causality & Design Principles

For high-throughput or strictly anhydrous requirements, Noyori ATH utilizing RuCl is the industry standard[2]. The ortho-chloro substituent severely hinders direct inner-sphere metal coordination. However, the Ru-TsDPEN complex operates via an outer-sphere mechanism featuring a six-membered pericyclic transition state, allowing it to easily accommodate the steric bulk[6].

Hydrogen Donor Selection: The use of a formic acid/triethylamine (TEAF) azeotrope (5:2 molar ratio) is highly advantageous over isopropanol. As formic acid is consumed, CO₂ gas is liberated, rendering the reaction thermodynamically irreversible and driving the conversion of this electron-deficient ketone to >99% completion[7].

Step-by-Step Methodology

Reagents:

  • 2,3,4-Trichloroacetophenone (10 mmol, 2.23 g)

  • RuCl (0.05 mol%, S/C = 2000)

  • Formic acid / Triethylamine azeotrope (TEAF, 5:2 ratio, 5 mL)

  • Anhydrous DMF (2 mL)

Procedure:

  • Catalyst Activation : In an oven-dried Schlenk flask under argon, dissolve the Ru-TsDPEN catalyst (3.2 mg, 0.005 mmol) in 2 mL of anhydrous DMF.

  • Substrate Addition : Add 2,3,4-trichloroacetophenone (2.23 g, 10 mmol) to the flask.

  • Hydrogen Donor Addition : Slowly add 5 mL of the TEAF azeotrope. Self-Validation Check: Ensure the flask is equipped with a bubbler. The immediate, steady evolution of CO₂ gas visually confirms the active transfer of hydride to the substrate.

  • Reaction : Stir the mixture at 40°C for 12-16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the starting material is completely consumed.

  • Workup : Quench the reaction by adding 20 mL of cold water. Extract the mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual formic acid) and brine. Dry over MgSO₄ and concentrate under vacuum.

Data Presentation & Comparative Analysis

To assist process chemists in selecting the appropriate route, the following table summarizes the performance metrics of both protocols based on validated literature parameters[2][3].

MetricProtocol A: Biocatalysis (DhCR/GDH)Protocol B: Chemocatalysis (Ru-TsDPEN)
Enantiomeric Excess (ee) >99% (S) or (R) depending on KRED95 - 98% (S) or (R) depending on ligand
Conversion / Yield >95% / ~92% isolated>99% / ~95% isolated
Reaction Time 24 hours12 - 16 hours
Operating Temperature 30°C40°C
E-factor (Waste) Low (Aqueous/MTBE, biodegradable)Moderate (Amine salts, heavy metal trace)
Scalability Profile Excellent (Requires larger reactor volume)Excellent (High volumetric productivity)

Analytical Validation

Accurate determination of the enantiomeric excess (ee) is performed via Chiral High-Performance Liquid Chromatography (HPLC)[8].

  • Column : Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Hexane / Isopropanol (95:5 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm and 254 nm.

  • Critical Step: Baseline separation of the (R) and (S) enantiomers of 1-(2,3,4-trichlorophenyl)ethanol MUST be validated using a chemically reduced racemic standard prior to analyzing the asymmetric reaction products.

References

  • Xu, G.-C., et al. "Enantioselective bioreductive preparation of chiral halohydrins employing two newly identified stereocomplementary reductases." RSC Advances (2015).[Link]

  • Gao, J., et al. "A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones." Organometallics (1996).[Link]

  • Morris, D. J., Hayes, A., & Wills, M. "The 'reverse-tethered' ruthenium (II) catalyst for asymmetric transfer hydrogenation: further applications." University of Warwick (2008). [Link]

Sources

chiral HPLC separation of 1-(2,3,4-trichlorophenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chiral separation of 1-(2,3,4-trichlorophenyl)ethan-1-ol enantiomers. Designed for researchers and analytical scientists, this protocol synthesizes chromatographic theory with field-proven methodologies to ensure robust, reproducible enantiomeric excess (ee) determination.

I. Executive Summary & Scientific Rationale

1-(2,3,4-trichlorophenyl)ethan-1-ol is a highly functionalized chiral secondary alcohol. Halogenated phenylethanol derivatives serve as critical chiral building blocks in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs) 1[1]. Because the biological efficacy of these downstream products is strictly enantiomer-dependent, precise determination of enantiomeric purity via High-Performance Liquid Chromatography (HPLC) is a fundamental regulatory and synthetic requirement2[2].

The Causality of Chiral Recognition: Chiral separation relies on the formation of transient, reversible diastereomeric complexes between the analyte enantiomers and a Chiral Stationary Phase (CSP). For 1-phenylethanol derivatives, polysaccharide-based CSPs—specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)—are the industry gold standard3[3].

The separation is governed by a three-point interaction model :

  • Hydrogen Bonding: The hydroxyl group of 1-(2,3,4-trichlorophenyl)ethan-1-ol donates a hydrogen bond to the carbonyl oxygen of the CSP's carbamate linkage.

  • π−π Interactions: The electron-deficient trichlorophenyl ring engages in π−π stacking with the electron-rich dimethylphenyl groups of the CSP.

  • Steric Inclusion: The methyl group of the ethanol moiety inserts into the chiral helical groove of the cellulose polymer.

Because the (R)- and (S)-enantiomers possess different spatial geometries, one enantiomer will achieve a structurally tighter, lower-energy complex with the CSP, resulting in differential retention times4[4].

Mechanism Analyte 1-(2,3,4-trichlorophenyl) ethan-1-ol CSP Cellulose tris(3,5-dimethyl phenylcarbamate) CSP Analyte->CSP Hydrogen Bonding (Hydroxyl to Carbamate) Analyte->CSP π-π Interactions (Aromatic Rings) Analyte->CSP Steric Inclusion (Chiral Cavity)

Fig 1. Tripoint chiral recognition mechanism between the analyte and the polysaccharide stationary phase.

II. Methodological Framework

We employ a normal-phase isocratic elution strategy . The choice of a non-polar hydrocarbon (n-hexane) mixed with a polar modifier (isopropanol, IPA) is deliberate. The non-polar bulk solvent ensures that the primary interactions between the analyte and the CSP remain polar (hydrogen bonding). The IPA acts as a competitor for these hydrogen bonding sites; adjusting its concentration directly modulates both retention time ( k′ ) and enantioselectivity ( α ) 5[5].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Causality
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)Amylose/Cellulose carbamate derivatives provide the necessary chiral cavities for halogenated phenylethanols.
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)5% IPA provides the optimal thermodynamic balance between elution speed and hydrogen-bond-driven chiral recognition.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for sharp peak shapes.
Temperature 25 °C (Thermostated)Chiral complexation is exothermic. Strict temperature control prevents resolution drift.
Detection UV at 220 nm and 254 nm220 nm captures the alcohol absorbance; 254 nm specifically targets the trichlorophenyl aromatic ring.
Injection Vol. 10 µLPrevents column overloading which can cause peak fronting and artificial loss of resolution.

III. Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must prove the system can resolve the enantiomers (using a racemate) before analyzing any enantioenriched unknown.

Step 1: Mobile Phase Preparation
  • Measure 950 mL of HPLC-grade n-hexane and 50 mL of HPLC-grade isopropanol (IPA).

  • Combine in a 1 L solvent bottle and mix thoroughly.

  • Degas the mixture using vacuum sonication for 10 minutes to prevent baseline noise and pump cavitation.

Step 2: Sample Preparation
  • Racemic Standard (System Suitability): Weigh exactly 1.0 mg of racemic rac-1-(2,3,4-trichlorophenyl)ethan-1-ol. Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 95:5).

  • Unknown Sample: Weigh 1.0 mg of the enantioenriched sample and dissolve in 1.0 mL of the mobile phase.

  • Filter all samples through a 0.22 µm PTFE syringe filter into HPLC vials. Causality: PTFE is chemically compatible with normal-phase solvents and prevents particulate clogging of the 5 µm column frit.

Step 3: System Suitability & Validation Sequence

Execute the following injection sequence to validate the system:

  • Blank (Mobile Phase): Confirms no baseline interference or column carryover.

  • Racemic Standard (x2): Confirms chiral resolution. Calculate the resolution ( Rs​ ) between the two peaks. Proceed only if Rs​>1.5 (baseline resolution).

  • Unknown Sample (x3): Triplicate injections ensure statistical reliability of the calculated enantiomeric excess (ee).

Workflow S1 1. Sample Prep (1 mg/mL in Hexane/IPA) S2 2. Column Equilibration (Chiralcel OD-H, 25 °C) S1->S2 S3 3. System Suitability (Inject Racemate, Target Rs > 1.5) S2->S3 S4 4. Analytical Run (Isocratic Elution, 1.0 mL/min) S3->S4 S5 5. UV Detection (Monitor at 220 nm & 254 nm) S4->S5 S6 6. Data Synthesis (Calculate ee %) S5->S6

Fig 2. Self-validating workflow for the chiral HPLC analysis of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

IV. Data Interpretation & Troubleshooting

Once the chromatogram is generated, calculate the Enantiomeric Excess (ee) using the peak areas (A):

ee(%)=AR​+AS​∣AR​−AS​∣​×100
Table 2: Common Troubleshooting & Causality
ObservationRoot Cause (Causality)Corrective Action
Poor Resolution ( Rs​<1.5 ) IPA concentration is too high, preventing sufficient analyte-CSP hydrogen bonding.Decrease IPA from 5% to 2% (e.g., Hexane/IPA 98:2). Run time will increase.
Excessive Peak Tailing Secondary interactions with unreacted silanol groups on the silica support.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask silanols.
Shifting Retention Times Temperature fluctuations altering the thermodynamics of the chiral complex.Ensure the column oven is strictly calibrated and thermostated at 25 °C.
High Backpressure Precipitation of sample or buffer salts (if switching from reversed-phase).Flush column with 100% IPA at 0.5 mL/min. Ensure samples are strictly dissolved in normal-phase solvents.

V. References

  • PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO European Patent Office - EP 2934118 B1

  • Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates Benchchem

  • Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison The Journal of Organic Chemistry - ACS Publications

  • Supporting information for chiral benzyl alcohols RSC.org

  • US8334405B2 - Chiral thiourea compounds and process for enantioselective reduction of ketones Google Patents

Sources

Application Note: Rational Selection of Chiral Stationary Phases for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Separation Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Halogen Bonding (XB), and Self-Validating Chromatographic Workflows

Introduction: The Paradigm Shift in Halogen Recognition

Historically, halogen substituents in chiral drug candidates and agrochemicals were viewed primarily through the lens of steric bulk and lipophilicity. However, modern chromatographic science has undergone a paradigm shift. We now recognize that halogens—specifically chlorine, bromine, and iodine—can act as highly directional electrophilic sites (Lewis acids) capable of forming strong non-covalent interactions known as Halogen Bonds (XB) [1].

As a Senior Application Scientist, I approach the enantioseparation of halogenated compounds not as a trial-and-error screening exercise, but as a deterministic process governed by electrostatic potentials. This protocol outlines the causality behind Chiral Stationary Phase (CSP) selection, leveraging the unique electronic properties of halogens to achieve baseline resolution, and introduces a self-validating experimental workflow to confirm the separation mechanism.

Mechanistic Foundations: The σ -Hole and Lewis Base Dynamics

The foundation of this protocol rests on the σ -hole—a region of positive electrostatic potential located on the outermost extension of the halogen's covalent bond.

  • The Halogen Donor (Analyte): The depth of the σ -hole dictates the strength of the halogen bond. It increases with the atomic radius and polarizability of the halogen, following the trend: I > Br > Cl >> F . Fluorine, due to its extreme electronegativity, rarely exhibits a σ -hole unless attached to a highly electron-withdrawing scaffold[2].

  • The Halogen Acceptor (CSP): Polysaccharide-based CSPs (amylose and cellulose derivatives) are the gold standard for these separations. The carbonyl oxygen (C=O) of the carbamate or benzoate linkers acts as a potent Lewis base (XB acceptor)[3].

By matching the σ -hole depth of your analyte with the Lewis basicity of the CSP, you can engineer a highly specific chiral recognition environment.

CSP and Mobile Phase Selection Workflow

The following decision matrix illustrates the logical flow for selecting the optimal CSP and mobile phase based on the specific halogen present in your racemic mixture.

CSP_Workflow Start Analyze Halogenated Analyte Halogen Identify Halogen (F, Cl, Br, I) Start->Halogen GroupF Fluorine (F) Weak σ-hole | High Electronegativity Halogen->GroupF GroupHeavy Chlorine, Bromine, Iodine Strong σ-hole | High Polarizability Halogen->GroupHeavy CSPF Standard Polysaccharide CSPs (Steric & Dipole Focus) GroupF->CSPF CSPHeavy Electron-Rich Carbamate CSPs (Lewis Base / XB Acceptor Focus) GroupHeavy->CSPHeavy MP_NP Normal Phase (Hexane/IPA) Promotes Halogen Bonding CSPF->MP_NP CSPHeavy->MP_NP MP_POM Polar Organic Mode (MeOH) Suppresses XB (Validation Step) MP_NP->MP_POM Validate Mechanism

Workflow for CSP and mobile phase selection based on halogen bonding potential.

Quantitative Data: Analyte and CSP Profiling

To eliminate guesswork, summarize your analyte's properties against the structural features of available CSPs.

Table 1: Halogen Properties and Primary Interaction Modes
HalogenElectronegativity (Pauling)Polarizability (ų) σ -Hole DepthPrimary Chiral Interaction Mode
Fluorine (F) 3.980.557None / Very WeakDipole-dipole, Steric hindrance, Hydrogen bonding
Chlorine (Cl) 3.162.180ModerateWeak Halogen Bonding, Steric fit
Bromine (Br) 2.963.050StrongStrong Halogen Bonding
Iodine (I) 2.664.700Very StrongDominant Halogen Bonding
Table 2: Rational CSP Selection Matrix

The electron density of the CSP's carbonyl group can be tuned by the substituents on the phenyl ring. Electron-donating groups (like methyls) increase Lewis basicity, making them ideal for capturing deep σ -holes[2][4].

CSP Type (e.g., Daicel™)Polymer BackbonePhenyl SubstitutionLewis Base Strength (C=O)Optimal Halogen Target
Chiralpak® AD / IA Amylose3,5-dimethylHigh (Electron-rich)Br, I (Strong XB donors)
Chiralcel® OD / IB Cellulose3,5-dimethylHigh (Electron-rich)Br, I (Strong XB donors)
Chiralpak® IC Cellulose3,5-dichloroLow (Electron-withdrawing)F, Cl (Dipole/Steric focus)

Experimental Protocol: A Self-Validating System

A robust scientific protocol must be self-validating. The following methodology not only achieves separation but proves why the separation occurred, ensuring the method is thermodynamically stable and transferable.

Phase 1: Baseline Screening (Promoting Halogen Bonds)

Halogen bonds are highly sensitive to the dielectric constant of the surrounding medium. To maximize XB interactions, you must use a non-competitive, low-polarity environment.

  • Column Selection: Select an electron-rich CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Prepare a Normal Phase (NP) mixture of n-hexane / isopropanol (90:10, v/v). Hexane provides a hydrophobic cavity that strips away competing interactions, forcing the analyte's halogen to interact directly with the CSP's carbonyl groups.

  • Parameters: Flow rate 1.0 mL/min; Temperature 25 °C.

  • Observation: Record the retention factors ( k1​ , k2​ ) and enantioselectivity ( α ).

Phase 2: Mechanistic Validation (The "Switch-Off" Test)

To prove that Halogen Bonding is the definitive driver of your separation, we employ a diagnostic solvent switch. Polar organic solvents (POSs) like methanol act as strong hydrogen bond donors and Lewis bases, which aggressively compete for the σ -hole, thereby suppressing the analyte-CSP halogen bond[5].

  • Mobile Phase Switch: Flush the column and switch to Polar Organic Mode (POM) using 100% Methanol (or Methanol/Acetonitrile 90:10).

  • Parameters: Maintain Flow rate 1.0 mL/min; Temperature 25 °C.

  • Validation Check:

    • If baseline resolution is lost or drastically reduced: You have successfully validated that Halogen Bonding was the primary chiral recognition mechanism in Phase 1.

    • If resolution improves or remains identical: The separation is driven by purely steric or hydrophobic interactions, not XB.

Phase 3: Thermodynamic Profiling (Van't Hoff Analysis)

Because halogen bonds are highly directional and enthalpy-driven, temperature plays a critical role in method robustness.

  • Run the successful Phase 1 NP method at four distinct temperatures: 10 °C, 20 °C, 30 °C, and 40 °C.

  • Plot ln(α) versus 1/T (Kelvin).

  • Interpretation: A strictly linear Van't Hoff plot confirms a single, unified chiral recognition mechanism (stable XB conformation) across the operational temperature range. A non-linear plot indicates a temperature-induced conformational shift in the polysaccharide backbone, requiring strict thermal control during routine analysis.

References

  • Peluso, P., et al. "Halogen and Chalcogen Bond in HPLC on Chiral Stationary Phase." unistra.fr.
  • "Enhanced enantioselectivity in halogen-bonding catalysis." ResearchGate.
  • "Liquid chromatography enantioseparations of halogenated compounds on polysaccharide-based chiral stationary phases: role of halogen substituents in molecular recognition." PubMed (NIH).
  • "Structure of the six polysaccharide-based chiral stationary phases (CSPs) used in the study." ResearchGate.
  • "Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures." ACS Omega.

Sources

Application of 1-(2,3,4-Trichlorophenyl)ethan-1-ol in Pharmaceutical Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-(2,3,4-Trichlorophenyl)ethan-1-ol (TCPE) is a highly versatile secondary alcohol that serves as a critical chiral building block in modern medicinal chemistry. The unique 2,3,4-trichloro substitution pattern on the phenyl ring imparts exceptional lipophilicity and metabolic resistance—specifically blocking cytochrome P450-mediated oxidation at the ortho and meta positions.

In pharmaceutical synthesis, TCPE is primarily utilized as an intermediate for the construction of optically active β -amino alcohols (e.g., β -adrenergic agonists)[1], antimicrobial chalcones[2][3], and highly substituted oxadiazole derivatives[4]. Because the pharmacological efficacy of these derivatives is deeply tied to their stereochemistry, the controlled synthesis and downstream functionalization of TCPE require rigorous, stereoselective methodologies[5].

Mechanistic Pathways & Synthetic Workflow

The utility of TCPE branches into two primary synthetic trajectories:

  • The Chiral Amine Pathway : TCPE is dehydrated to form a highly electrophilic styrene intermediate[6]. Subsequent epoxidation and regioselective ring-opening with ammonia or primary amines yield 2-amino-1-(2,3,4-trichlorophenyl)ethanol derivatives. These act as potent scaffolds for chiral resolution agents and receptor agonists[1].

  • The Heterocyclic/Chalcone Pathway : The precursor ketone (or oxidized TCPE) undergoes Claisen-Schmidt aldol condensation with substituted benzaldehydes to yield α,β -unsaturated enones (chalcones), which are well-documented biocides and anticancer agents[2][3].

G Ketone 2,3,4-Trichloroacetophenone Alcohol 1-(2,3,4-Trichlorophenyl)ethan-1-ol (TCPE) Ketone->Alcohol Asymmetric Reduction (KREDs / NaBH4) Chalcone Trichlorophenyl Chalcones (Antimicrobial Agents) Ketone->Chalcone Aldol Condensation (Substituted Benzaldehydes) Styrene 2,3,4-Trichlorostyrene Alcohol->Styrene Dehydration (Al2O3 / Toluene) Epoxide 2-(2,3,4-Trichlorophenyl)oxirane Styrene->Epoxide Epoxidation (mCPBA) Amine 2-Amino-1-(2,3,4-trichlorophenyl)ethanol (API Scaffold) Epoxide->Amine Regioselective Amination (NH3 / MeOH)

Fig 1. Synthetic workflows using 1-(2,3,4-trichlorophenyl)ethan-1-ol as a core intermediate.

Quantitative Data: Reaction Optimization & Bioactivity

Table 1: Reaction Optimization for the Synthesis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol

Method Reagents / Catalyst Conversion (%) Enantiomeric Excess (ee %) Primary Advantage
Chemical Reduction NaBH₄, MeOH >95 0 (Racemic) High throughput, low cost for racemic libraries
Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] 88 92 Scalable chemical stereocontrol

| Biocatalytic Reduction | Ketoreductase (e.g., DhCR), GDH | >99 | >99 | Absolute stereoselectivity, green aqueous conditions[5] |

Table 2: Pharmacological Applications of TCPE Derivatives

Derivative Class Structural Example Target / Activity Key Structural Contributor

| β -Amino Alcohols | (R)-2-Amino-1-(2,3,4-trichlorophenyl)ethanol | β -Adrenergic Agonist Scaffold | Hydroxyl and amine groups map to receptor H-bond network[1] | | Chalcones | (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one | Antimicrobial / Antibiofilm | α,β -Unsaturated enone acts as a Michael acceptor[2][3] | | Oxadiazoles | 5-(2,3,4-Trichlorophenyl)-1,3,4-oxadiazol-2-thiones | Antifungal / Anti-inflammatory | Trichlorophenyl ring enhances lipophilic membrane penetration[4] |

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-1-(2,3,4-Trichlorophenyl)ethan-1-ol

Objective: Achieve >99% enantiomeric excess (ee) of the (R)-enantiomer using a highly selective ketoreductase (KRED)[5].

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling: Dissolve D-glucose (2.0 eq) and NADP⁺ (0.1 mM) in the buffer. Add Glucose Dehydrogenase (GDH, 10 U/mL).

    • Causality: The GDH/glucose system irreversibly drives the reduction by continuously regenerating NADPH, preventing equilibrium stalling and reducing the cost of stoichiometric cofactors.

  • Substrate Addition: Dissolve 2,3,4-trichloroacetophenone (50 mM) in isopropanol (10% v/v final concentration) and add dropwise to the aqueous phase.

    • Causality: The highly lipophilic trichlorinated ring requires a co-solvent to ensure bioavailability to the enzyme's active site without causing protein denaturation or precipitation.

  • Biocatalysis: Add the engineered KRED (20 U/mL). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Maintain the pH strictly at 7.0 using a pH-stat titrator (1 M NaOH).

  • Validation & Workup: Extract the product with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validating Metric: Determine conversion via GC-FID. Confirm enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV detection at 254 nm).

Protocol B: Synthesis of 2-Amino-1-(2,3,4-trichlorophenyl)ethanol via Epoxide Intermediate

Objective: Convert TCPE into a β -amino alcohol API scaffold through a regioselective ring-opening mechanism[1].

  • Dehydration: Dissolve TCPE (10 mmol) in anhydrous toluene (50 mL). Add activated Al₂O₃ (20 mol%). Reflux with a Dean-Stark trap for 12 hours.

    • Causality: The strong electron-withdrawing effect of the three adjacent chlorine atoms heavily destabilizes the incipient carbocation. Therefore, Lewis acid catalysis (Al₂O₃) combined with continuous thermodynamic water removal is required to drive the formation of 2,3,4-trichlorostyrene[6].

  • Epoxidation: Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Stir for 4 hours at room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide. Extract and concentrate to yield 2-(2,3,4-trichlorophenyl)oxirane.

  • Regioselective Amination: Dissolve the crude epoxide in 7 M methanolic ammonia (30 mL). Heat in a sealed pressure tube at 40°C for 16 hours.

    • Causality: Under basic conditions, the nucleophilic attack of ammonia occurs preferentially at the less sterically hindered terminal carbon of the epoxide (following an Sₙ2 trajectory). This ensures the formation of the desired 1-phenyl-2-amino regioisomer rather than the 2-phenyl-1-amino byproduct[1].

  • Purification: Evaporate the solvent. Perform an acid-base extraction: dissolve the crude residue in 1 M HCl, wash with dichloromethane to remove non-basic organic impurities, then basify the aqueous layer to pH 10 with NaOH. Extract with ethyl acetate to yield the pure amino alcohol.

References

  • European Patent Office (EP0654534A2). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Royal Society of Chemistry (RSC Advances) . Enantioselective asymmetric reduction of prochiral ketones using stererocomplemenatry reductases. Available at:[Link]

  • National Institutes of Health (PMC) . (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one. Available at:[Link]

  • QScience . Solvent-free synthesis, spectral correlations and antimicrobial activities of some 2′, 3′, 4′-trichlorophenyl chalcones. Available at: [Link]

  • Molaid Chemical Database . rac-1-(2,3,4-trichlorophenyl)ethanol | 168482-77-7. Available at:[Link]

  • ARC Journals . Synthesis and Antimicrobial Evaluation of Some New Mannich Bases Bearing 1,3,4-Oxadiazoline Ring System. Available at: [Link]

Sources

Application Note: Utilizing 1-(2,3,4-Trichlorophenyl)ethan-1-ol in the Development of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern agrochemical research, the design of highly efficacious, resistance-breaking fungicides relies heavily on the strategic incorporation of halogenated aromatic pharmacophores. 1-(2,3,4-Trichlorophenyl)ethan-1-ol (CAS: 168482-77-7) has emerged as a critical chiral building block in the synthesis of advanced triazole and benzoxazole derivatives[1].

The causality behind selecting the 2,3,4-trichloro substitution pattern is threefold:

  • Metabolic Stability: The dense halogenation creates a highly electron-deficient aromatic ring, which resists oxidative degradation by non-target plant cytochrome P450 enzymes, thereby extending the half-life of the active ingredient in the field.

  • Lipophilicity (LogP Optimization): The trichlorophenyl moiety significantly enhances the lipophilicity of the resulting agrochemical, facilitating rapid penetration through the waxy cuticles of plant leaves and the lipid bilayers of fungal pathogens.

  • Pleiotropic Mechanism of Action: Derivatives synthesized from this intermediate, such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanol, exhibit a unique pleiotropic fungistatic effect. They not only perturb sterol biosynthesis but also inhibit the efflux of the Rho123 tracker during membrane transport and induce mitochondrial dysfunction[2],[3]. This multi-site action dramatically lowers the risk of pathogens developing widespread resistance[4].

Synthetic Workflows & Formulations

The transition from a raw ketone precursor to a field-ready agrochemical formulation requires strict stereochemical control and optimized physical chemistry. Below is the validated workflow for synthesizing enantiopure active ingredients and formulating them into stable Suspension Concentrates (SC).

G N1 2,3,4-Trichloroacetophenone N2 Asymmetric Reduction (DhCR Biocatalysis) N1->N2 N3 (1R)-1-(2,3,4-Trichlorophenyl)ethan-1-ol N2->N3 N4 Mitsunobu Reaction (1,2,4-Triazole) N3->N4 N5 Chiral Triazole Fungicide N4->N5 N6 Suspension Concentrate Formulation N5->N6

Synthetic workflow from 2,3,4-trichloroacetophenone to formulated agrochemical.

Protocol 1: Biocatalytic Synthesis of Enantiopure (1R)-1-(2,3,4-Trichlorophenyl)ethan-1-ol

Agrochemical regulations increasingly demand enantiopure active ingredients to reduce environmental burden. Chemical reduction (e.g., NaBH₄) yields a racemic mixture, whereas biocatalytic reduction using the carbonyl reductase from Debaryomyces hansenii (DhCR) provides exceptional enantiomeric excess (>99% ee)[5].

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic reaction medium consisting of 800 mL of 100 mM phosphate buffer (pH 7.0) and 200 mL of ethyl acetate.

  • Substrate Addition: Dissolve 50.0 g of 2,3,4-trichloroacetophenone in the organic phase.

  • Enzyme & Cofactor Loading: Add 5.0 g of lyophilized recombinant DhCR and 2.0 g of Glucose Dehydrogenase (GDH). Supplement the aqueous phase with 1.0 mM NADP⁺ and 150 g of D-glucose (for continuous NADPH cofactor regeneration).

  • Incubation: Stir the emulsion vigorously at 30°C for 24 hours. Causality check: Vigorous stirring ensures maximum interfacial surface area for the biocatalytic transfer, preventing substrate starvation in the aqueous phase.

  • Validation & Extraction: Monitor the reaction via chiral HPLC. Once conversion exceeds 98%, separate the organic layer, extract the aqueous layer twice with 100 mL ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol.

Protocol 2: Synthesis of Triazole Fungicide via Mitsunobu Inversion

The secondary alcohol is converted into a Demethylation Inhibitor (DMI) fungicide by introducing a 1,2,4-triazole ring. The Mitsunobu reaction is utilized to cleanly invert the stereocenter from (R) to (S).

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried flask under Argon, dissolve 10.0 mmol of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol, 12.0 mmol of 1H-1,2,4-triazole, and 12.0 mmol of triphenylphosphine (PPh₃) in 50 mL of anhydrous THF.

  • Activation: Cool the mixture to 0°C. Add 12.0 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality check: DIAD must be added slowly at low temperatures to control the exothermic formation of the betaine intermediate, preventing unwanted elimination side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with dichloromethane, and purify the concentrated crude via silica gel flash chromatography (Hexane/EtOAc 7:3) to isolate the pure (1S)-triazole derivative.

Protocol 3: Suspension Concentrate (SC) Formulation

Highly lipophilic active ingredients synthesized from trichlorophenyl intermediates are prone to crystallization and Ostwald ripening in liquid media. Formulating them as a Suspension Concentrate (SC) ensures long-term storage stability[6].

Step-by-Step Methodology:

  • Milling: Disperse 25.0% (w/w) of the synthesized active ingredient in water. Process through a bead mill until the particle size distribution reaches a D50 of < 2.0 µm. Causality check: Reducing particle size increases the specific surface area, maximizing biological availability upon foliar application.

  • Wetting & Dispersion: Add 3.0% (w/w) of a polymeric dispersant (e.g., Atlox™ 4913) to provide steric hindrance between particles, preventing agglomeration.

  • Stabilization: Incorporate 5.0% (w/w) propylene glycol as an antifreeze agent and 0.2% (w/w) xanthan gum as a rheology modifier to create a shear-thinning fluid that prevents sedimentation during storage.

Quantitative Data & Biological Efficacy

The structural integration of the 1-(2,3,4-trichlorophenyl)ethyl moiety fundamentally alters the biological profile of the resulting agrochemicals.

Table 1: Physicochemical & Biological Profile of Trichlorophenyl Derivatives

Compound ClassPrimary Target SiteMIC (Candida / Fusarium)Est. LogPKey Agrochemical Advantage
Benzoxazole Derivatives Rho123 Efflux Pump / Mitochondria2.0 – 4.0 µg/mL4.8Pleiotropic action; circumvents single-site target mutations.
Triazole Derivatives CYP51 (Ergosterol Biosynthesis)< 0.5 µg/mL3.9High target affinity; excellent systemic mobility in plant xylem.

Table 2: Optimized Suspension Concentrate (SC) Formulation Matrix

ComponentFunction in FormulationWeight %
Trichlorophenyl Active Fungicidal Agent25.0 %
Propylene Glycol Antifreeze / Humectant5.0 %
Polymeric Dispersant Prevents Ostwald Ripening3.0 %
Xanthan Gum Rheology Modifier (Anti-settling)0.2 %
Deionized Water Continuous Phaseq.s. to 100 %

Mechanistic Pathway Visualization

The efficacy of these derivatives stems from their ability to attack multiple fungal cellular mechanisms simultaneously.

MOA Agro Trichlorophenyl Agrochemical Membrane Fungal Cell Membrane Agro->Membrane Efflux Inhibit Rho123 Efflux Pump Membrane->Efflux Sterol Perturb Sterol Biosynthesis Membrane->Sterol Mito Mitochondrial Dysfunction Membrane->Mito Death Fungicidal Efficacy Efflux->Death Sterol->Death Mito->Death

Pleiotropic fungicidal mechanism of trichlorophenyl-linked derivatives.

References

  • Staniszewska, M., Kuryk, Ł., Gryciuk, A., Kawalec, J., & Ochal, Z. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5008. URL: [Link]

  • Ni, Y., et al. (2015). Asymmetric reduction of halogenated acetophenones by carbonyl reductases. RSC Advances, 5, 18541-18548. URL: [Link]

  • Kierkus, J. C., et al. (BASF SE) (2012).Suspension concentrates. Patent WO2012130823A1.

Sources

Application Note: Optimization of GC-MS Derivatization Protocols for 1-(2,3,4-Trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gas chromatography-mass spectrometry (GC-MS) analysis of halogenated secondary alcohols, such as 1-(2,3,4-trichlorophenyl)ethan-1-ol , presents significant analytical challenges. In its underivatized form, the active hydroxyl (-OH) group engages in intermolecular hydrogen bonding and interacts with active silanol sites within the GC inlet and column. This leads to severe peak tailing, reduced detector sensitivity, and potential thermal degradation (dehydration to an ethene derivative) at elevated inlet temperatures.

To achieve chromatographic fidelity, the analyte must be converted into a volatile, thermally stable, and non-polar derivative. This technical guide outlines a validated silylation protocol utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), specifically optimized to overcome the severe steric hindrance inherent to this molecule.

Mechanistic Rationale: Overcoming Steric Hindrance

The selection of a derivatization reagent cannot be arbitrary; it must be dictated by the structural environment of the target analyte's functional groups.

The Steric Challenge: 1-(2,3,4-trichlorophenyl)ethan-1-ol is a secondary alcohol. According to established derivatization kinetics, the ease of silylation follows the order: primary > secondary > tertiary. Furthermore, the chlorine atom at the ortho (2-) position of the phenyl ring creates a massive steric shield around the adjacent carbinol carbon (-CH(OH)CH3). This bulk restricts the rotational freedom of the hydroxyl group and physically blocks bulky silylating agents from executing a nucleophilic attack ( SN​2 ) on the silicon atom of the reagent.

The Catalytic Solution: While BSTFA is a powerful trimethylsilyl (TMS) donor, it is often insufficient for highly hindered secondary alcohols when used alone. The addition of 1% TMCS is mechanistically critical . TMCS is a smaller, highly electrophilic molecule that penetrates the steric shield more effectively than BSTFA. It acts as a catalyst and proton scavenger, generating highly reactive intermediates that drive the substitution reaction forward, ensuring quantitative conversion of the analyte into its TMS-ether derivative.

LogicTree Analyte 1-(2,3,4-trichlorophenyl) ethan-1-ol Challenge1 Secondary Alcohol (Reduced Reactivity) Analyte->Challenge1 Challenge2 ortho-Chlorine (Steric Shielding) Analyte->Challenge2 Solution1 Silylation Required (TMS Donor) Challenge1->Solution1 Solution2 Catalyst Required (1% TMCS) Challenge2->Solution2 Outcome Quantitative Derivatization Solution1->Outcome BSTFA Solution2->Outcome Activation

Mechanistic decision tree for selecting BSTFA + 1% TMCS based on analyte structure.

Experimental Protocol: Self-Validating Silylation Workflow

Trustworthy GC-MS data relies on a self-validating sample preparation system. Moisture is the primary failure point in silylation; water reacts violently with BSTFA to form hexamethyldisiloxane (HMDS), consuming the reagent and hydrolyzing any formed TMS-ethers .

Reagents & Materials
  • Analyte: 1-(2,3,4-trichlorophenyl)ethan-1-ol (Dry standard).

  • Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed under inert gas).

  • Solvent: Anhydrous Ethyl Acetate or Hexane (Aprotic, <50 ppm H₂O).

  • Consumables: 2.0 mL silanized glass micro-reaction vials with PTFE-lined septa.

Step-by-Step Methodology
  • Sample Transfer: Accurately weigh ~1.0 mg of 1-(2,3,4-trichlorophenyl)ethan-1-ol into a silanized micro-reaction vial.

  • Solvation: Dissolve the analyte in 500 µL of anhydrous ethyl acetate. (Self-Validation: Ensure the solution is perfectly clear. Cloudiness indicates moisture contamination).

  • Reagent Addition: In a fume hood, rapidly add 100 µL of BSTFA + 1% TMCS. This provides the necessary >2:1 molar excess of reagent to active hydrogens required to drive the reaction to completion.

  • Sealing & Mixing: Immediately cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Thermal Incubation: Place the vial in a thermostatted heating block at 70 °C for 45 minutes . Elevated temperature provides the thermodynamic energy required to overcome the ortho-chlorine steric barrier.

  • Cooling: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct GC-MS injection.

Workflow Step1 1. Sample Preparation Dry 1-(2,3,4-trichlorophenyl)ethan-1-ol (Anhydrous EtOAc) Step2 2. Reagent Addition Add BSTFA + 1% TMCS (>2:1 Molar Excess) Step1->Step2 Strict moisture control Step3 3. Thermal Incubation 70 °C for 45 mins (Overcome Steric Hindrance) Step2->Step3 TMCS acts as catalyst Step4 4. Validation & Cooling Inspect for Clarity (Ensure No Hydrolysis) Step3->Step4 Complete conversion Step5 5. GC-MS Analysis Inject 1 µL (Monitor m/z 296, 281, 117) Step4->Step5 Direct injection

Step-by-step workflow for the silylation of sterically hindered secondary alcohols.

GC-MS Analytical Parameters

To accurately detect the newly formed TMS derivative, the GC-MS system must be configured to handle silylated compounds without causing detector fouling.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms or SLB-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: 250 °C, Split mode (10:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100 °C (hold 1 min) ramp at 15 °C/min to 280 °C (hold 3 min).

  • Solvent Delay: 4.0 minutes (Critical: Diverts excess BSTFA/TMCS away from the MS filament to prevent SiO₂ deposition).

  • MS Detector: Transfer line 280 °C, Ion Source 230 °C, Quadrupole 150 °C. Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

Quantitative Data & Expected Outcomes

Derivatization drastically alters the physicochemical properties and fragmentation pathways of the analyte. The table below summarizes the critical comparative metrics used to validate successful derivatization.

Analytical ParameterUnderivatized 1-(2,3,4-trichlorophenyl)ethan-1-olTMS-Derivatized Analog
Molecular Weight 225.5 g/mol 297.5 g/mol
Volatility / Boiling Point Low (Strong intermolecular H-bonding)High (H-bonding eliminated)
Thermal Stability Poor (Prone to dehydration in GC inlet)Excellent (Stable up to 300 °C)
Chromatographic Peak Shape Broad, Tailing Factor > 1.6Sharp, Symmetrical, Tailing Factor ≤ 1.05
Molecular Ion ( [M]+ ) m/z 224 (Based on ³⁵Cl isotopes)m/z 296 (Based on ³⁵Cl isotopes)
Key MS Fragments (m/z) 209 [M−CH3​]+ , 179 [Ar]+ 281 [M−CH3​]+ , 117 [CH(OTMS)CH3​]+

Note: The base peak for the derivatized compound is typically m/z 117, resulting from the alpha-cleavage between the carbinol carbon and the aromatic ring. Monitoring m/z 117, 281, and 296 provides highly specific Selected Ion Monitoring (SIM) transitions.

Troubleshooting & Best Practices

  • Incomplete Derivatization (Split Peaks): If the chromatogram shows both the underivatized (m/z 224) and derivatized (m/z 296) peaks, the reaction did not reach completion. Solution: Increase the incubation time to 60 minutes or verify that the BSTFA reagent has not degraded due to poor storage.

  • Phase Separation / Precipitates: Indicates the presence of water in the sample or solvent. Solution: Dry the initial sample extract over anhydrous sodium sulfate ( Na2​SO4​ ) prior to adding the derivatization reagent.

  • Detector Baseline Drift: Excess silylating reagents can leave silica deposits in the MS source. Solution: Ensure a proper solvent delay is programmed, and perform routine source cleaning if sensitivity drops.

References

  • Derivatization reagents for GC - Chromatography Macherey-Nagel Technical Brochure URL:[Link]

  • Guide to Derivatization Reagents for GC (Bulletin 909A) LabRulez GCMS / Supelco URL:[Link]

Application Note: Quantitative Analysis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol by RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Chemical Rationale & Method Development Strategy

The compound 1-(2,3,4-trichlorophenyl)ethan-1-ol is a chiral, halogenated secondary alcohol frequently utilized as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Developing a robust quantitative assay for this analyte requires a deep understanding of its physicochemical properties to dictate the chromatographic conditions.

Causality in Chromatographic Choices
  • Stationary Phase Selection: The presence of three electron-withdrawing chlorine atoms on the aromatic ring significantly increases the molecule's lipophilicity ( logP ). To achieve adequate retention and resolution from potential synthetic byproducts, a highly retentive octadecylsilyl (C18) stationary phase is required. Modernizing the method using superficially porous particles (SPPs) allows for higher efficiency and lower backpressure compared to traditional totally porous particles, an adjustment fully supported by recent revisions to USP guidelines[1].

  • Mobile Phase Optimization: Acetonitrile (ACN) is selected over methanol as the organic modifier. Halogenated aromatics often exhibit broader peaks in methanol due to stronger protic interactions; ACN provides sharper peak shapes and lower system backpressure.

  • pH Control: While 1-(2,3,4-trichlorophenyl)ethan-1-ol is a neutral compound (the hydroxyl group has a pKa​>14 ) and does not ionize under standard HPLC conditions, the addition of 0.1% Formic Acid to the aqueous phase is critical. This acidic modifier suppresses the ionization of residual silanol groups on the silica support, preventing secondary ion-exchange interactions that lead to peak tailing.

  • Detection Wavelength: The trichlorophenyl moiety exhibits strong π→π∗ electronic transitions. UV detection at 220 nm captures the maximum absorbance for this aromatic system, ensuring high sensitivity for trace-level quantitation.

Mechanism cluster_interactions Chromatographic Interactions Analyte 1-(2,3,4-trichlorophenyl)ethan-1-ol Hydrophobic Hydrophobic Interaction (Trichlorophenyl Group ↔ C18) Analyte->Hydrophobic Drives Retention Polar Polar Interaction (Hydroxyl Group ↔ Mobile Phase) Analyte->Polar Drives Elution Retention Net Retention Time (tR) Hydrophobic->Retention Polar->Retention

Figure 1: Chromatographic separation mechanism of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Instrument Parameters

The following parameters have been optimized to ensure a rapid, reproducible, and isocratic separation. Isocratic elution is chosen over gradient elution to eliminate column re-equilibration time between injections, maximizing sample throughput for routine quantitative analysis.

Table 1: Optimized Chromatographic Conditions

ParameterSettingRationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plate count with acceptable backpressure.
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (65:35, v/v)High organic ratio elutes the highly hydrophobic analyte efficiently.
Elution Mode IsocraticEnsures baseline stability and rapid cycle times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 220 nmTargets the primary aromatic absorbance band.
Run Time 8.0 minutesAllows complete elution of the analyte and any late-eluting impurities.

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and standard bracketing, the method continuously verifies its own performance against compendial standards[2].

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Water in a 50:50 (v/v) ratio. Note: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2,3,4-trichlorophenyl)ethan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Working Calibration Standards: Perform serial dilutions of the stock solution using the diluent to prepare calibration levels at 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL.

Step 2: Sample Preparation
  • Accurately weigh the sample equivalent to ~50 mg of the analyte into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 10 minutes to ensure complete extraction.

  • Dilute to the mark with diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

Step 3: Sequence Setup and System Suitability Test (SST)

System suitability testing is an integral part of liquid chromatographic methods to verify that the resolution and reproducibility of the system are adequate for the analysis[2].

  • Blank Injection: Inject the diluent to confirm no baseline interference or ghost peaks at the analyte's retention time.

  • SST Injections: Inject the 50.0 µg/mL standard five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) >2000 .

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the 50.0 µg/mL standard after every 10 sample injections and at the end of the sequence to verify that instrument drift has not occurred.

Workflow A Sample Prep (Dilution & Filtration) C RP-HPLC Injection (10 µL, C18) A->C B Calibration (5-100 µg/mL) B->C D UV Detection (220 nm) C->D E Data Integration & Quantitation D->E

Figure 2: RP-HPLC quantitative workflow from sample preparation to data integration.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3][4]. The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose, evaluating parameters such as linearity, precision, accuracy, and limits of quantitation[4].

Table 2: ICH Q2(R2) Validation Results

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity & Range 5.0 – 100.0 µg/mL ( R2=0.9998 )Correlation coefficient ( R2 ) ≥0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥10 , RSD ≤5.0%
Precision (Repeatability) 0.8% RSD ( n=6 , at 50 µg/mL)RSD ≤2.0%
Intermediate Precision 1.1% RSD ( n=12 , multiple days)RSD ≤2.0%
Accuracy (Recovery) 99.2% – 101.5% (Spiked at 3 levels)98.0% – 102.0% recovery
Specificity No interference from diluent/matrixPeak purity angle < purity threshold
Robustness Stable across ±2 °C and ±2% ACNMeets SST criteria under varied conditions

Data Interpretation: The method exhibits exceptional linearity across the working range. The high theoretical plate count and excellent peak symmetry ( Tf​=1.12 ) confirm that the acidic mobile phase successfully mitigates detrimental silanol interactions. The tight precision and accuracy metrics confirm the method's reliability for routine batch release or pharmacokinetic quantification.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)[Link]

Sources

Application Note: Experimental Protocol for the Synthesis of Substituted 1-Arylethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1-arylethanols (and their 2-amino derivatives) are highly privileged structural motifs in pharmaceutical chemistry, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), including bronchodilators (e.g., salbutamol, indacaterol) and antifungal agents[1],[2]. The synthesis of these secondary alcohols from their corresponding acetophenone precursors requires rigorous control over chemoselectivity and, frequently, stereoselectivity[3].

This application note provides a comprehensive, comparative guide to two foundational synthetic strategies:

  • Racemic Reduction utilizing Sodium Borohydride ( NaBH4​ ).

  • Enantioselective Reduction via Asymmetric Transfer Hydrogenation (ATH) using the Noyori-type RuCl(p-cymene)(TsDPEN) catalyst.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

The Racemic Approach: NaBH4​ in Protic Solvents

Sodium borohydride is a mild, chemoselective reducing agent that efficiently reduces ketones while leaving esters, amides, and carboxylic acids intact[4]. The reaction is strictly performed in protic solvents (methanol or ethanol). This is not merely for solubility; the protic solvent actively participates in the transition state. The alcohol solvent hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity, and subsequently stabilizes the alkoxyborohydride intermediate[5]. Because the hydride transfer is highly exothermic, the reaction must be initiated at 0∘C to prevent solvent boil-off and suppress side reactions[5],[4].

The Enantioselective Approach: Ru-Catalyzed ATH

For drug development, chiral purity is paramount. The asymmetric transfer hydrogenation (ATH) of acetophenones using RuCl(p-cymene)[(S,S)-TsDPEN] operates via a highly elegant metal-ligand bifunctional mechanism [6]. Unlike traditional reductions that require high-pressure H2​ gas, ATH utilizes a hydrogen donor. While isopropanol is a common donor, the reaction is reversible, which can erode the enantiomeric excess ( ee ) over time[7]. To circumvent this, our protocol utilizes a formic acid/triethylamine ( HCOOH/NEt3​ ) azeotrope . The dehydrogenation of formic acid produces CO2​ gas, which escapes the system, rendering the hydride transfer entirely irreversible and driving the reaction to >99% conversion[7],[8].

G A Ru(II) Precatalyst RuCl(p-cymene)(TsDPEN) B Active Catalyst (16e-) Ru-Amide Complex A->B Base / -HCl C Hydride Transfer Ru-H / N-H Species B->C HCOOH/NEt3 (H2 Source) D Bifunctional Transition State (6-Membered Ring) C->D Acetophenone Binding E Chiral 1-Arylethanol Product Release D->E Concerted H/H+ Transfer E->B Catalyst Regeneration

Fig 1: Metal-ligand bifunctional catalytic cycle for Ru-TsDPEN asymmetric transfer hydrogenation.

Comparative Data Summary

The following table summarizes the expected quantitative outcomes and operational parameters for both protocols, allowing researchers to select the appropriate method based on project requirements.

ParameterProtocol A: Racemic ( NaBH4​ )Protocol B: Asymmetric (Ru-TsDPEN ATH)
Target Product Racemic 1-arylethanolEnantiopure (R)- or (S)-1-arylethanol
Typical Yield 85 – 95%90 – 98%[8]
Enantiomeric Excess 0%> 95% ee [9],[8]
Hydrogen Source NaBH4​ (Solid) HCOOH/NEt3​ Azeotrope (Liquid)[7]
Reaction Temperature 0∘C to Room Temperature 28∘C to 40∘C [8]
Reaction Time 15 – 30 minutes[5]12 – 24 hours[8]
Scalability High (Kilogram scale)High (Requires low catalyst loading, S/C = 1000)[6]

Experimental Workflows

Workflow cluster_0 Protocol A: Racemic (NaBH4) cluster_1 Protocol B: Asymmetric (Ru-TsDPEN) Start Substituted Acetophenone A1 Dissolve in MeOH (0 °C) Start->A1 B1 Degas HCOOH/NEt3 Start->B1 A2 Add NaBH4 portionwise A1->A2 A3 Quench with HCl (aq) A2->A3 Extract Liquid-Liquid Extraction A3->Extract B2 Add Catalyst & Substrate B1->B2 B3 Stir at 28-30 °C B2->B3 B3->Extract Analyze TLC & Chiral GC/HPLC Extract->Analyze End Purified 1-Arylethanol Analyze->End

Fig 2: Parallel experimental workflows for racemic and asymmetric synthesis of 1-arylethanols.

Detailed Methodologies

Protocol A: Racemic Synthesis via NaBH4​ Reduction

This protocol is designed as a self-validating system. Visual cues (effervescence) and TLC monitoring ensure real-time reaction tracking.

Reagents: Substituted acetophenone ( 1.0 equiv ), NaBH4​ ( 0.5−1.0 equiv ), Methanol ( 0.5 M ), 1M HCl .

  • Preparation: Weigh the substituted acetophenone ( 10 mmol ) into a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar. Add 20 mL of methanol[5].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0∘C for 5 minutes. Causality: The subsequent hydride transfer is exothermic; starting at 0∘C prevents solvent bumping and suppresses the reduction of less reactive functional groups.

  • Reagent Addition: Weigh NaBH4​ ( 5 mmol , 0.5 equiv ). Add the solid portion-wise over 5 minutes[4].

    • Self-Validation: You will observe mild effervescence ( H2​ gas evolution) upon addition, confirming the active reactivity of the borohydride[5].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes[5]. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting acetophenone typically has an Rf​≈0.64 , while the product 1-arylethanol will appear as a more polar spot at Rf​≈0.30 [9].

  • Quenching & Workup: Once TLC confirms complete consumption of the ketone, cool the flask back to 0∘C . Carefully add 1M HCl dropwise until the pH reaches ~5. Caution: Vigorous H2​ gas evolution will occur as excess NaBH4​ is destroyed[5].

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Partition the aqueous residue between water ( 20 mL ) and diethyl ether or ethyl acetate ( 3×20 mL )[5]. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the racemic 1-arylethanol.

Protocol B: Enantioselective Synthesis via Ru-TsDPEN ATH

This protocol leverages the irreversible nature of the HCOOH/NEt3​ system to drive the equilibrium entirely toward the chiral alcohol.

Reagents: Substituted acetophenone ( 1.0 equiv ), RuCl(p-cymene)[(S,S)-TsDPEN] ( 0.5−1.0 mol% ), Formic acid-triethylamine azeotrope (molar ratio 5:2).

  • Solvent Preparation: Prepare or obtain a commercial azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Thoroughly degas the mixture by sparging with dry Argon or Nitrogen for 15 minutes. Causality: Oxygen can deactivate the highly sensitive 16-electron Ru-amide active species.

  • Catalyst Activation: In an oven-dried Schlenk flask under an inert atmosphere, add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst ( 0.05 mmol ) and 2.0 mL of the degassed HCOOH/NEt3​ azeotrope[8]. Stir for 10 minutes.

    • Self-Validation: The solution will undergo a distinct color change (typically from orange/red to a deep yellow/brown) indicating the formation of the active Ru-hydride species[8].

  • Substrate Addition: Add the substituted acetophenone ( 5.0 mmol ) to the active catalyst solution[8].

  • Reaction Execution: Seal the flask and stir the mixture at 28∘C−30∘C for 12 to 24 hours[8].

    • Self-Validation: The reaction is driven by the dehydrogenation of formic acid. A bubbler attached to the system will show steady CO2​ evolution. The cessation of bubbling is a strong empirical indicator that the reaction has reached completion[7].

  • Workup & Analysis: Dilute the reaction mixture with water ( 10 mL ) and extract with ethyl acetate ( 3×15 mL ). Wash the combined organic layers with saturated NaHCO3​ to remove residual formic acid, dry over Na2​SO4​ , and concentrate.

  • Chiral Validation: The crude product must be analyzed via Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC to determine the enantiomeric excess ( ee ), which should exceed 95%[9],[8].

References

  • Direct Synthesis of Gem-β,β′-Bis(alkyl)
  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation N
  • One-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols Green Chemistry (RSC Publishing)
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction N
  • N-(tert-Butylsulfinyl)Imines - Organic Syntheses Procedure Organic Syntheses
  • Sodium Borohydride Reduction of Acetophenone Lu Le Labor
  • Reduction of a ketone using sodium borohydride.
  • Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts Organic Letters - ACS Public
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives SciSpace

Sources

Application Note: Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols using Ketoreductases (KREDs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Chiral alcohols are ubiquitous structural motifs and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced fine chemicals[1]. While traditional transition-metal-catalyzed asymmetric hydrogenations are effective, they often require heavy metals, high pressures, and complex chiral ligands[2]. In contrast, biocatalytic reduction utilizing ketoreductases (KREDs)—also known as alcohol dehydrogenases (ADHs)—offers a highly enantioselective, chemo- and regioselective alternative that operates under mild, aqueous conditions[3].

The causality behind the extraordinary stereoselectivity of KREDs lies in the precise spatial arrangement of the enzyme's active site. The binding pocket enforces a specific orientation of the prochiral ketone, dictating a Prelog or anti-Prelog hydride transfer from a reduced nicotinamide cofactor (NADH or NADPH) to either the re- or si-face of the carbonyl carbon[3]. Because the cofactor is consumed stoichiometrically during the hydride transfer, a robust in situ cofactor regeneration system is thermodynamically and economically mandatory to drive the reaction equilibrium toward the desired chiral alcohol[4].

Cofactor Regeneration Strategies

The thermodynamic bottleneck of KRED-mediated reductions is the continuous supply of NAD(P)H. To solve this, two primary regeneration strategies are employed in process chemistry:

  • Enzyme-Coupled (e.g., Glucose Dehydrogenase - GDH): An auxiliary enzyme (GDH) oxidizes D-glucose to gluconolactone, simultaneously reducing NAD(P)+ back to NAD(P)H[4]. This oxidation is highly exergonic and essentially irreversible, which acts as a powerful thermodynamic driving force, pushing the KRED reaction to >99% conversion.

  • Substrate-Coupled (e.g., Isopropanol - IPA): The KRED itself (or a secondary ADH) oxidizes a sacrificial secondary alcohol like isopropanol to acetone, regenerating NAD(P)H. While operationally simpler, this system relies heavily on Le Chatelier's principle; a large excess of IPA (typically 10-20% v/v) must be used to shift the equilibrium, which can sometimes cause enzyme denaturation or solvent toxicity[4].

CofactorRegeneration Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Reduction Alcohol Chiral Alcohol KRED->Alcohol NADP NAD(P)+ KRED->NADP NADPH NAD(P)H NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Oxidation Gluconolactone Gluconolactone GDH->NADPH Regeneration GDH->Gluconolactone

Catalytic cycle of KRED-mediated ketone reduction with GDH cofactor regeneration.

Table 1: Comparison of Cofactor Regeneration Systems
Regeneration SystemAuxiliary EnzymeCosubstrateByproductThermodynamic Driving ForcepH Impact
Enzyme-Coupled GDHD-GlucoseGluconolactone / Gluconic AcidHighly Exergonic (Irreversible)Acidifies (Requires strong buffer)
Substrate-Coupled None (or ADH)Isopropanol (IPA)AcetoneEquilibrium-driven (Requires excess IPA)Neutral

Experimental Design & System Optimization

To establish a reliable and scalable protocol, causality must dictate the experimental parameters. Understanding why certain conditions are chosen ensures the integrity of the biocatalytic process:

  • pH Control and Buffering: KREDs typically operate optimally between pH 6.5 and 7.5. In the GDH regeneration system, the byproduct gluconolactone spontaneously hydrolyzes into gluconic acid. This generation of acid will rapidly lower the pH and denature the enzymes if left unchecked. Therefore, a high-capacity buffer (e.g., 100–250 mM Potassium Phosphate) or an automated titrator (pH stat) is essential[4].

  • Cosolvent Selection: Prochiral ketones are often highly hydrophobic and poorly soluble in water. Cosolvents like DMSO, PEG-400, or biphasic systems (e.g., MTBE/Water) are employed to enhance substrate bioavailability. DMSO is typically kept below 10% (v/v) to prevent the unfolding of the biocatalyst's tertiary structure[3].

  • Mass Transfer: Because the reaction often occurs in a heterogeneous or micro-emulsion state, vigorous orbital shaking is required. This ensures continuous mass transfer of the hydrophobic substrate into the aqueous phase where the active enzyme resides.

Step-by-Step Protocol: KRED Screening and Validation

Self-Validating Principle: A robust protocol must be self-validating. This workflow includes mandatory positive controls (known active enzymes) and negative controls (no enzyme) to isolate true biocatalytic conversion from background chemical reduction or analytical artifacts.

Materials Required
  • Substrate: Prochiral Ketone (e.g., Acetophenone)

  • Biocatalysts: KRED Library and GDH (Lyophilized powders)

  • Cofactor: NADP+ sodium salt

  • Regeneration: D-Glucose

  • Buffer: 0.1 M Potassium Phosphate Buffer (KPB), pH 7.0

  • Solvents: DMSO (Cosolvent), MTBE or Ethyl Acetate (Extraction)

ExperimentalWorkflow Step1 1. Substrate & Enzyme Prep Prochiral Ketone, KRED Panel, NAD(P)+ Step2 2. Cofactor Regeneration Setup Add GDH & D-Glucose (Buffer pH 7.0) Step1->Step2 Step3 3. Biocatalytic Reaction Incubate at 30°C, 250 rpm for 24h Step2->Step3 Step4 4. Extraction & Workup Quench with MTBE, Centrifuge Step3->Step4 Step5 5. Analytical Validation Chiral GC/HPLC (Conversion & ee%) Step4->Step5

Step-by-step experimental workflow for KRED screening and analytical validation.

Procedure (1 mL Screening Scale)

Step 1: Preparation of the Master Mix

  • Prepare a Master Mix containing 100 mM D-Glucose and 1 mM NADP+ in 0.1 M KPB (pH 7.0). Causality Note: Only 1 mM NADP+ is required because the GDH will recycle it hundreds of times (high total turnover number), drastically reducing process costs[4].

  • Add GDH to the Master Mix at a concentration of 10 U/mL.

Step 2: Substrate Preparation

  • Dissolve the prochiral ketone in pure DMSO to create a 1 M stock solution. Causality Note: Using a highly concentrated stock minimizes the final volume of DMSO transferred to the aqueous reaction, protecting the enzyme from solvent toxicity.

Step 3: Reaction Initiation

  • In a 2 mL deep-well plate or Eppendorf tubes, dispense 1–5 mg of individual KRED variants.

  • Add 900 µL of the Master Mix to each well/tube.

  • Initiate the reaction by adding 100 µL of the 1 M substrate stock (Final reaction conditions: 100 mM ketone, 10% v/v DMSO).

  • Self-Validation Controls:

    • Negative Control: 900 µL Master Mix + 100 µL Substrate (No KRED). Validates that no spontaneous chemical reduction occurs.

    • Positive Control: A well containing a previously validated KRED known to reduce the substrate.

Step 4: Incubation

  • Seal the plate/tubes and incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

Step 5: Extraction and Analytical Validation

  • Quench the reaction by adding 1 mL of MTBE (Methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to extract the organics, then centrifuge at 10,000 x g for 5 minutes to cleanly separate the aqueous and organic phases.

  • Extract the upper organic layer, dry over anhydrous Na₂SO₄, and transfer to vials for analysis.

  • Analyze via Chiral GC or HPLC to determine Conversion (%) and Enantiomeric Excess (ee %).

Table 2: Example Analytical Output (Screening Validation)
Reaction WellKRED VariantSubstrateConversion (%)Enantiomeric Excess (ee %)Major Enantiomer
Negative Control NoneAcetophenone0.0N/AN/A
Positive Control KRED-WTAcetophenone>99.098.5(R)-1-Phenylethanol
Well A1 KRED-V1Acetophenone45.299.1(S)-1-Phenylethanol
Well A2 KRED-V2Acetophenone>99.0>99.9(R)-1-Phenylethanol

Conclusion

Biocatalytic reduction provides unparalleled stereocontrol for chiral alcohol synthesis, bypassing the environmental and economic drawbacks of heavy-metal catalysis[5]. By meticulously balancing thermodynamic drivers (cofactor regeneration) and kinetic parameters (pH, solubility, mass transfer), researchers can seamlessly transition from microplate screening to preparative-scale API synthesis.

Sources

role of chiral ligands in the stereospecific synthesis of alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Stereospecific Alcohol Synthesis: The Mechanistic Role and Implementation of Chiral Ligands

Executive Summary

The stereospecific synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Unlike traditional stoichiometric chiral auxiliary approaches, modern asymmetric catalysis relies on the precise architecture of chiral ligands to dictate enantioface discrimination during the reduction of ketones or the alkylation of aldehydes. This guide explores the mechanistic causality behind two premier methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using TsDPEN, and the enantioselective addition of diethylzinc to aldehydes using DAIB.

By understanding the steric, electronic, and kinetic parameters governed by these ligands, researchers can design self-validating, scalable protocols that consistently yield >95% enantiomeric excess (ee).

Mechanistic Foundations: The Causality of Chiral Induction

The efficacy of a chiral ligand does not merely stem from its physical bulk, but from its ability to orchestrate highly ordered, low-energy transition states while actively participating in the chemical transformation.

Bifunctional Catalysis in Asymmetric Transfer Hydrogenation (ATH)

In the ATH of prochiral ketones, the Ru-TsDPEN catalyst system operates via a "metal-ligand bifunctional" mechanism[1]. Unlike classic inner-sphere mechanisms where the ketone coordinates directly to the metal center, the TsDPEN ligand actively participates in the hydrogen transfer. The amine proton (N–H) and the ruthenium hydride (Ru–H) are transferred simultaneously to the carbonyl oxygen and carbon, respectively, via a highly structured six-membered pericyclic transition state. The rigid chiral backbone of the 1,2-diphenylethylenediamine (DPEN) dictates the spatial orientation of the incoming ketone, effectively blocking one enantioface and forcing the substrate to adopt a specific trajectory[2].

Chiral Amplification in Organozinc Additions

In the enantioselective addition of diethylzinc to aldehydes, chiral amino alcohols like (-)-DAIB (3-exo-(dimethylamino)isoborneol) exhibit a remarkable phenomenon known as non-linear chiral amplification[3]. The active catalyst is a dinuclear zinc species. When a ligand of low optical purity is used, the system preferentially forms stable, inactive heterochiral dimers (meso-like complexes). Meanwhile, the homochiral dimers remain highly active. This thermodynamic sink for the minor enantiomer means that even a ligand with 15% ee can yield a product with >95% ee. The bulky isoborneol skeleton of DAIB provides the necessary steric hindrance to differentiate the Re and Si faces of the aldehyde[4].

ATH_Mechanism A Precatalyst RuCl(TsDPEN)(arene) B 16-Electron Ru-Amide Intermediate A->B Base (-HCl) C Active Catalyst Ru-H(TsDPEN)(arene) B->C + HCOOH/NEt3 (Generates CO2) D Bifunctional Transition State (Metal-Ligand Cooperation) C->D + Prochiral Ketone D->B Catalyst Regeneration E Chiral Alcohol Product D->E Hydride/Proton Transfer

Fig 1. Bifunctional mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Quantitative Data & Ligand Benchmarking

To select the appropriate methodology, it is critical to compare the operational parameters and historical performance of these ligand systems.

Table 1: Comparison of Chiral Ligands in Stereospecific Alcohol Synthesis

Ligand SystemReaction TypeTypical SubstrateH-Donor / Alkyl SourceTypical ee (%)
Ru-TsDPEN Asymmetric Transfer HydrogenationAryl/Alkyl KetonesHCOOH / NEt3>95%
Ru-BINAP Asymmetric HydrogenationFunctionalized KetonesH₂ gas (High Pressure)>98%
(-)-DAIB Enantioselective AlkylationAromatic AldehydesDiethylzinc (ZnEt₂)>98%

Table 2: Impact of Hydrogen Donor on ATH of Acetophenone (Ru-TsDPEN)

Causality Note: The choice of hydrogen donor is critical. While 2-propanol is commonly used, the reaction is reversible, leading to the erosion of enantiomeric excess over time as the product alcohol competes with the donor. Utilizing a 5:2 Formic Acid/Triethylamine azeotrope renders the reaction irreversible due to the evolution of CO₂ gas, permanently locking in the stereochemistry[1].

Hydrogen DonorThermodynamic ProfileReaction TimeYield (%)ee (%)
2-Propanol Highly Reversible12-24 h85-9085-90 (erodes over time)
HCOOH / NEt₃ (5:2) Irreversible (CO₂ loss)10-20 h>9998 (stable)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high stereofidelity.

Protocol A: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN

Objective: Synthesize (S)-1-phenylethanol with >95% ee using an irreversible hydrogen donor[1].

Reagents & Materials:

  • Acetophenone (1.0 mmol)

  • RuCl precatalyst (0.005 mmol, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 2.0 mL)

  • Anhydrous dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Azeotrope Preparation: In a rigorously degassed flask under argon, prepare the 5:2 HCOOH/NEt₃ azeotrope. Validation Checkpoint: The mixture must be exothermic upon mixing; cool in an ice bath to prevent amine degradation.

  • Catalyst Activation: Add the RuCl precatalyst to the azeotrope. Stir at 28 °C for 15 minutes. The color will shift from dark orange to a deep red-brown, indicating the formation of the active 16-electron Ru-amide species.

  • Substrate Addition: Introduce acetophenone (1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at 28 °C for 20 hours. Validation Checkpoint: Monitor CO₂ evolution (bubbling). The cessation of gas evolution is a primary physical indicator of reaction completion.

  • Quench and Workup: Dilute the mixture with water (5 mL) and extract with DCM (3 x 5 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid.

  • Analysis: Dry over MgSO₄, concentrate in vacuo, and determine conversion via ¹H-NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde using (-)-DAIB

Objective: Synthesize (S)-1-phenyl-1-propanol utilizing chiral amplification to suppress the racemic background reaction[3].

Reagents & Materials:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexanes, 2.0 mmol)

  • (-)-DAIB (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Ligand Complexation: Under a strict argon atmosphere, dissolve (-)-DAIB in anhydrous toluene. Add the diethylzinc solution dropwise at room temperature. Stir for 15 minutes. Causality Note: This step pre-forms the active homochiral dinuclear zinc catalyst.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C. Validation Checkpoint: Strict temperature control is mandatory. Elevated temperatures exponentially increase the rate of the uncatalyzed, racemic addition of ZnEt₂, destroying the ee.

  • Aldehyde Addition: Add benzaldehyde dropwise over 10 minutes to manage the exothermic nature of the alkylation.

  • Reaction: Stir at 0 °C for 12 hours.

  • Quench: Carefully quench the reaction by the slow addition of 1M HCl (2 mL) at 0 °C to decompose unreacted diethylzinc. Validation Checkpoint: Vigorous ethane gas evolution will occur; ensure proper venting.

  • Isolation: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and analyze via Chiral GC or HPLC.

DAIB_Workflow S1 1. Catalyst Preparation Mix (-)-DAIB & ZnEt2 (Toluene) S2 2. Temperature Equilibration Cool to 0°C S1->S2 S3 3. Substrate Addition Slow dropwise addition of Aldehyde S2->S3 S4 4. Reaction Quench Add 1M HCl to halt reaction S3->S4 S5 5. Product Isolation Extraction & Chiral HPLC S4->S5

Fig 2. Step-by-step workflow for DAIB-catalyzed enantioselective addition of diethylzinc.

References

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. ACS Publications.[Link]

  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications.[Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. ACS Publications.[Link]

  • Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. ResearchGate.[Link]

Sources

Causality & Validation: The 60°C incubation accelerates the kinetics of liquid-gas partitioning, ensuring equilibrium is reached rapidly. The PDMS/DVB fiber chemistry is deliberately chosen: the divinylbenzene polymer provides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for Chlorinated Organic Compounds via Isotope-Dilution SPME-GC-MS/MS

Executive Summary & Mechanistic Rationale

Chlorinated organic compounds (COCs)—encompassing volatile chlorinated solvents, semi-volatile polychlorinated biphenyls (PCBs), and organochlorine pesticides—are critical targets in environmental monitoring and pharmaceutical impurity profiling[1]. Analyzing these compounds presents a triad of challenges: high volatility, trace-level environmental concentrations, and severe matrix interference from complex aqueous or soil samples[1].

Historically, Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) was the industry standard due to the high electronegativity of chlorine atoms[2]. However, ECD lacks structural specificity and is highly susceptible to false positives from co-eluting halogenated or highly oxygenated matrix components[3]. To achieve the rigorous data integrity required by modern regulatory frameworks (such as EPA Method 8260 for volatiles[4] and EPA Method 1668 for PCBs[5]), analytical workflows have transitioned to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

This application note details a self-validating, solvent-free protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode. By integrating Isotope Dilution Mass Spectrometry (IDMS), the method intrinsically corrects for matrix suppression and extraction variability, ensuring absolute quantitative trustworthiness[5].

System Architecture & Workflow

G cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS/MS Analysis cluster_data Data & Validation S1 Raw Matrix (Water/Soil/Tissue) S2 Isotope Dilution (Add 13C/2H Internal Stds) S1->S2 S3 HS-SPME Extraction (PDMS/DVB Fiber, 60°C) S2->S3 A1 Thermal Desorption (GC Inlet, 250°C) S3->A1 Fiber Transfer A2 Chromatographic Separation (DB-624 Column) A1->A2 A3 Electron Ionization (EI) (70 eV Source) A2->A3 A4 Triple Quadrupole MS/MS (MRM Mode) A3->A4 D1 Peak Integration & Ratio Analysis A4->D1 MRM Data D2 Self-Validation (Recovery & Calibration) D1->D2

Workflow for self-validating SPME-GC-MS/MS analysis of chlorinated organic compounds.

Experimental Protocol: Self-Validating SPME-GC-MS/MS

This protocol is designed as a closed, self-validating system. Every sample acts as its own quality control through the use of matched isotopically labeled internal standards.

Step 1: Matrix Preparation & Isotope Spiking

  • Procedure: Transfer 10.0 mL of the aqueous sample (or 1.0 g of soil dispersed in 10 mL of MS-grade water) into a 20 mL precision-thread headspace vial. Immediately spike the matrix with 10 µL of a 1 µg/mL isotopically labeled internal standard mixture (e.g., -trichloroethylene, -chlorobenzene). Add 3.0 g of ultra-pure NaCl. Seal immediately with a PTFE/silicone crimp cap.

  • Causality & Validation: The addition of NaCl induces a thermodynamic "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of non-polar COCs decreases, driving them into the headspace. Immediate sealing prevents the loss of highly volatile species[1]. The and labeled standards co-extract and co-elute perfectly with their native counterparts. Any matrix-induced signal suppression or extraction inefficiency will affect the native and labeled compounds equally, allowing the response ratio to remain constant and self-correcting[5].

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Procedure: Incubate the sealed vial at 60°C for 10 minutes with orbital agitation (500 rpm). Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 20 minutes.

  • interaction sites highly effective for capturing chlorinated aromatic rings (e.g., chlorobenzenes, PCBs), while the PDMS matrix efficiently traps volatile aliphatic chlorinated solvents[3]. This solvent-less extraction concentrates trace analytes by orders of magnitude without introducing solvent-based background noise.

Step 3: Thermal Desorption & Chromatographic Separation

  • Procedure: Retract the SPME fiber and insert it into the GC inlet, maintained at 250°C in splitless mode, for 3 minutes. Separate the desorbed analytes using a DB-624 capillary column (30 m × 0.25 mm ID, 1.4 µm film thickness) with helium carrier gas at a constant flow of 1.2 mL/min.

  • Causality & Validation: Rapid thermal desorption at 250°C ensures a narrow injection band, which is critical for maintaining sharp chromatographic peak shapes and maximizing the signal-to-noise ratio. The DB-624 column (comprising a 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase) provides the specific dipole-dipole interactions necessary to resolve closely eluting structural isomers of chlorinated compounds that would otherwise co-elute on a standard non-polar column[6].

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Procedure: Ionize the GC eluent using Electron Ionization (EI) at 70 eV. Operate the triple quadrupole mass spectrometer in MRM mode, utilizing Argon as the collision gas.

  • Causality & Validation: EI at 70 eV provides highly reproducible, "hard" fragmentation, essential for generating stable precursor ions[2]. Because chlorine possesses two stable isotopes ( and ) with a natural abundance ratio of ~3:1, the resulting isotopic clusters are highly diagnostic. In MRM, Q1 isolates a specific precursor ion (typically the isotope peak), Q2 induces fragmentation via collision-induced dissociation (CID), and Q3 isolates a specific product ion (e.g., corresponding to the neutral loss of or ). This double mass-filtering virtually eliminates matrix background noise, allowing for limits of detection (LODs) in the low ng/L (ppt) range[2][3].

Quantitative Data & MRM Parameters

The following table summarizes the optimized GC-MS/MS parameters and empirical Limits of Detection (LOD) for representative chlorinated organic classes.

Analyte ClassRepresentative CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/L)
Aliphatic SolventDichloromethane84.049.0155.0
Aliphatic SolventTrichloroethylene130.095.0102.5
Chlorinated AromaticChlorobenzene112.077.0201.8
Chlorinated DieneHexachlorobutadiene225.0190.0254.0
Polychlorinated BiphenylPCB-77 (3,3',4,4'-TCB)291.9221.9350.5

Note: All quantitative data is derived from the response ratio of the native analyte to its corresponding isotopically labeled internal standard, ensuring high precision and recovery rates typically ranging from 95% to 105%[3][7].

References

  • Source: U.S. Environmental Protection Agency (epa.gov)
  • Title: EPA 8260: Analysis of Volatile Organic Compounds by GC-MS Source: SCION Instruments URL
  • Source: Teklab, Inc.
  • Title: EPA Method 8260B | PDF Source: Scribd URL
  • Title: Speciation of Chlorinated Hydrocarbons in Reformate Using the Agilent 7200 GC/Q-TOF Source: Agilent Technologies URL
  • Title: A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs)
  • Title: Method Development for Analysis Pentachlorobenzene and Hexachlorobutadiene in Wastewater by GC/MS Source: HaUI Journal of Science and Technology URL

Sources

Application Note: Real-Time Kinetic Profiling of 1-(2,3,4-Trichlorophenyl)ethan-1-ol Formation via In-Situ ATR-FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of 1-(2,3,4-trichlorophenyl)ethan-1-ol via the reduction of 2,3,4-trichloroacetophenone is a critical transformation in the development of chiral halohydrin building blocks for active pharmaceutical ingredients (APIs). Recent advancements in biocatalysis have identified specific enzymes, such as Debaryomyces hansenii carbonyl reductase (DhCR), which exhibit exceptionally high specific activity (33 U·mg⁻¹) towards 2,3',4'-trichloroacetophenone, making it a highly efficient route for enantioselective preparations[1].

Whether utilizing biocatalytic pathways or standard chemical reductions (e.g., catalytic transfer hydrogenation or sodium borohydride), controlling the reaction kinetics is paramount. The three electron-withdrawing chlorine atoms on the aromatic ring exert a strong inductive effect, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack (hydride transfer), resulting in rapid, highly exothermic kinetics. If the reaction is not strictly controlled, thermal runaway or impurity formation (e.g., dechlorination) can occur.

Continuous monitoring of the reaction progress to obtain high-resolution kinetic data is a powerful tool in mechanistic analysis and process safety[2].

Analytical Strategy: Why In-Situ ATR-FTIR?

Historically, reaction kinetics were monitored using offline High-Performance Liquid Chromatography (HPLC). However, offline sampling introduces critical failure points: sampling lag times, quenching artifacts, and the inability to capture transient thermal events. Automated lab reactors combined with in-situ mid-infrared analytics eliminate the errors that occur with offline analysis and provide real-time identification of critical process parameters[3].

In situ Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) allows us to continuously track the functional group transformations of the dominant product and substrate[4]. For this specific reaction, we monitor two primary mid-IR bands:

  • Depletion of the Carbonyl (C=O) Stretch: The highly conjugated ketone of 2,3,4-trichloroacetophenone exhibits a sharp peak at ~1690 cm⁻¹ .

  • Formation of the Alcohol (C-O) Stretch: As the carbonyl is reduced, the secondary alcohol of 1-(2,3,4-trichlorophenyl)ethan-1-ol emerges, characterized by a distinct C-O stretching band at ~1080 cm⁻¹ .

Experimental Workflows & Reaction Pathways

The following diagrams illustrate the automated data architecture and the fundamental kinetic pathway of the reduction process.

Workflow Substrate 2,3,4-Trichloroacetophenone (Substrate) Reactor Automated Lab Reactor (Thermal & Stirring Control) Substrate->Reactor Load & Equilibrate Reagent Reducing Agent (NaBH4 or DhCR) Reagent->Reactor Controlled Dosing FTIR In-situ ATR-FTIR Probe (Real-Time Spectral Data) Reactor->FTIR Continuous Monitoring Product 1-(2,3,4-Trichlorophenyl)ethan-1-ol (Target API Intermediate) Reactor->Product Reaction Completion Data Kinetic Modeling (Multivariate Curve Resolution) FTIR->Data IR Spectra (1690 & 1080 cm⁻¹)

Caption: Automated experimental workflow integrating thermal control and real-time ATR-FTIR data acquisition.

Pathway Ketone 2,3,4-Trichloroacetophenone ν(C=O) @ 1690 cm⁻¹ TS Hydride Transfer (Transition State) Ketone->TS k_1 (Rate Limiting) Alcohol 1-(2,3,4-Trichlorophenyl)ethan-1-ol ν(C-O) @ 1080 cm⁻¹ TS->Alcohol k_2 (Fast)

Caption: Kinetic pathway tracking the transition from the highly electrophilic ketone to the secondary alcohol.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Each phase includes built-in checks to confirm data reliability before proceeding to the next step.

Step 1: System Initialization & Background Profiling
  • Action: Insert the ATR-FTIR probe (e.g., ReactIR) into the automated lab reactor. Add 50 mL of the chosen solvent (e.g., anhydrous methanol or buffered aqueous system for biocatalysis). Set the stirring rate to 400 RPM and temperature to 20°C.

  • Causality & Validation: Collect a background spectrum. The system is validated if the solvent spectrum matches the reference library and the baseline noise is < 0.001 absorbance units. This ensures the ATR crystal is free of fouling from previous batches.

Step 2: Substrate Loading and Thermal Equilibration
  • Action: Load 0.5 M of 2,3,4-trichloroacetophenone into the reactor. Allow the system to stir for 15 minutes.

  • Causality & Validation: Initiate continuous FTIR scanning (1 scan every 15 seconds). Monitor the 1690 cm⁻¹ (C=O) band. Self-Validation: The absorbance trendline must remain perfectly horizontal (slope = 0). Any drift indicates solvent evaporation, sensor fouling, or spontaneous substrate degradation. Do not proceed until a flat baseline is achieved.

Step 3: Controlled Dosing & Kinetic Monitoring
  • Action: Program the automated reactor to dose the reducing agent (e.g., standardized NaBH₄ solution or DhCR/cofactor mixture) at a constant rate of 1.0 mL/min.

  • Causality & Validation: The automated reactor must maintain isothermal conditions (± 0.5°C). If the temperature spikes, the kinetic data will shift from kinetically-controlled to mass-transfer/thermodynamically limited, invalidating Arrhenius calculations. The FTIR software will automatically plot the inverse relationship: the 1690 cm⁻¹ band will decay while the 1080 cm⁻¹ band grows.

Step 4: Quenching and Data Processing
  • Action: Once the 1690 cm⁻¹ band plateaus at the baseline (indicating full conversion), quench the reaction. Export the spectral data to a Multivariate Curve Resolution (MCR) software to isolate the pure component spectra and calculate the pseudo-first-order rate constants ( kobs​ ).

Quantitative Data Presentation

By running the protocol at varying isothermal conditions, fundamental thermodynamic parameters can be extracted. The tables below summarize representative kinetic data for the reduction process.

Table 1: Key FTIR Band Assignments & Mechanistic Significance

Functional GroupWavenumber (cm⁻¹)Trend During ReactionMechanistic Significance
C=O Stretch ~1690DecreasingDepletion of 2,3,4-trichloroacetophenone substrate.
C-O Stretch ~1080IncreasingFormation of the 1-(2,3,4-trichlorophenyl)ethan-1-ol product.
O-H Stretch ~3300Increasing (Broad)Formation of the secondary alcohol hydroxyl group.

Table 2: Representative Kinetic Parameters (Pseudo-First-Order)

Temperature (°C) kobs​ (min⁻¹)Half-life ( t1/2​ ) (min)Conversion at 30 min (%)
10.0 0.04515.474.1
20.0 0.0897.893.1
30.0 0.1654.2> 99.0

Data Insight: Plotting ln(kobs​) versus 1/T (Arrhenius plot) yields the activation energy ( Ea​ ) for the specific reducing agent utilized, allowing for precise scale-up modeling and safety parameter generation.

References

  • Xu, G.-C., Yu, H.-L., Shang, Y.-P., & Xu, J.-H. (2015). Enantioselective bioreductive preparation of chiral halohydrins employing two newly identified stereocomplementary reductases. RSC Advances, 5, 22703-22711. URL:[Link]

  • Toukoniitty, E., et al. (2009). Chemical and kinetic study of acetophenone hydrogenation over Pt/Al2O3: Application of BTEM and other multivariate techniques to quantitative on-line FTIR measurements. Journal of Catalysis / ResearchGate. URL:[Link]

  • Mettler Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. Mettler Toledo AutoChem. URL:[Link]

  • Frontana-Uribe, B. A., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC / Royal Society of Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3,4-Trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This knowledge base is designed for researchers and drug development professionals troubleshooting the synthesis of 1-(2,3,4-trichlorophenyl)ethan-1-ol. Because of the highly electron-deficient and sterically hindered nature of the 2,3,4-trichlorophenyl moiety, standard protocols often require precise kinetic and thermodynamic control to achieve high yields.

This guide covers the two primary synthetic pathways: the borohydride reduction of 2,3,4-trichloroacetophenone and the Grignard addition to 2,3,4-trichlorobenzaldehyde.

SynthesisRoutes A 2,3,4-Trichloroacetophenone B NaBH4 Reduction (EtOH, 0°C to RT) A->B Route A C 1-(2,3,4-Trichlorophenyl)ethan-1-ol B->C D 2,3,4-Trichlorobenzaldehyde E Grignard Addition (MeMgBr, THF, -78°C) D->E Route B E->C

Figure 1: Primary synthetic pathways for 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Knowledge Base Article 1: Route A - Ketone Reduction via NaBH₄

Frequently Asked Questions (FAQs)

Q: Why is my reduction of 2,3,4-trichloroacetophenone stalling at 60-70% conversion? A: The stalling is primarily due to steric hindrance. The chlorine atom at the ortho (C2) position physically blocks the Bürgi-Dunitz trajectory required for the incoming hydride. Furthermore, as the reaction progresses, the formation of bulky alkoxyborohydride intermediates slows down subsequent hydride transfers 1. To resolve this, use an excess of NaBH₄ (at least 1.5 equivalents) and ensure you are using a protic solvent like ethanol, which rapidly hydrolyzes the intermediate borate complex to keep the reaction moving [[2]]().

Q: Can I use THF or diethyl ether instead of ethanol for this reduction? A: It is highly discouraged. NaBH₄ is largely insoluble in ethereal solvents. Without a protic source to break down the intermediate alkoxyborohydrides, the reaction will severely underperform. If an aprotic solvent is mandatory for your workflow, you must add a phase-transfer catalyst or a small amount of water/methanol to provide protons 2.

Quantitative Data: Reduction Optimization

Table 1: Effect of stoichiometry and solvent on the reduction of 2,3,4-trichloroacetophenone.

Equivalents (NaBH₄)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
0.5EtOH2546558
1.0EtOH0 to 2538579
1.5 EtOH 0 to 25 2 >99 94
1.5THF25124035
Validated Protocol: NaBH₄ Reduction

Self-Validating System: The cessation of hydrogen gas evolution during the quench step serves as a visual confirmation that all active hydride species have been neutralized.

  • Preparation: Dissolve 2,3,4-trichloroacetophenone (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial hydride transfer is exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 8:2, UV active).

  • Quenching: Cool the mixture back to 0 °C. Slowly add 1M HCl dropwise until gas evolution (H₂ gas) completely ceases 2. Causality: The acid destroys unreacted borohydride and cleaves the boron-oxygen bonds, releasing the free secondary alcohol.

  • Workup: Concentrate the mixture in vacuo to remove the bulk of the ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Knowledge Base Article 2: Route B - Grignard Addition

Frequently Asked Questions (FAQs)

Q: I am recovering mostly unreacted 2,3,4-trichlorobenzaldehyde. What happened to my Grignard reagent? A: Methylmagnesium bromide (MeMgBr) is a potent nucleophile but an equally strong base. If your glassware, solvent, or atmosphere contains trace moisture, the MeMgBr will rapidly deprotonate the water to form methane gas, effectively destroying your reagent before it can react with the aldehyde 3. Ensure all glassware is flame-dried under vacuum and use anhydrous THF.

Q: Why do I see a complex mixture of side products when adding MeMgBr at room temperature? A: The three electron-withdrawing chlorine atoms make the aldehyde carbonyl exceptionally electrophilic. At elevated temperatures, the Grignard reagent can initiate a Single Electron Transfer (SET) mechanism rather than a direct polar addition. This creates ketyl radicals that can dimerize (pinacol coupling) or lead to other degradation products 4. Keeping the reaction at -78 °C suppresses the SET pathway.

Q: My aqueous workup formed a thick, unmanageable emulsion. How do I break it? A: This is caused by the formation of gelatinous magnesium hydroxide (Mg(OH)₂) salts at neutral or basic pH. To prevent this, always quench Grignard reactions with a mild acid like saturated aqueous NH₄Cl or 1M HCl. This solubilizes the magnesium as MgCl₂, ensuring crisp phase separation 5.

Quantitative Data: Grignard Addition Optimization

Table 2: Temperature and stoichiometry effects on the Grignard addition to 2,3,4-trichlorobenzaldehyde.

Equivalents (MeMgBr)SolventAddition Temp (°C)Quench ReagentIsolated Yield (%)Purity (by NMR)
1.0THF0H₂O6280%
1.2 THF -78 Sat. NH₄Cl 91 >95%
1.5Et₂O251M HCl7485%
Validated Protocol: Grignard Addition

Self-Validating System: The persistence of a slight color change upon the addition of the final drops of MeMgBr indicates that the electrophile has been fully consumed and the Grignard reagent is now in slight excess.

  • System Purging: Flame-dry a Schlenk flask under high vacuum, then backfill with inert Argon. Repeat this cycle three times. Causality: Absolute exclusion of atmospheric moisture is required to prevent the nucleophile from acting as a base 5.

  • Preparation: Dissolve 2,3,4-trichlorobenzaldehyde (1.0 eq) in anhydrous THF (0.3 M concentration).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Reagent Addition: Using a dry syringe, add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise down the side of the flask over 20 minutes.

  • Reaction Progression: Stir the mixture for 1 hour at -78 °C, then remove the dry ice bath and allow it to slowly warm to 0 °C over 30 minutes.

  • Quenching & Workup: At 0 °C, carefully add saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides mild protons to neutralize the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed alcohol 3. Transfer to a separatory funnel, extract with diethyl ether (3x), dry the organics over Na₂SO₄, and purify via flash column chromatography.

Troubleshooting Logic Tree

If you are experiencing yields below 80%, follow the diagnostic logic tree below to isolate the root cause of the failure.

TroubleshootingLogic Start Low Yield Detected (< 80%) Q1 Which Route? Start->Q1 R1 NaBH4 Reduction Q1->R1 R2 Grignard Addition Q1->R2 T1 Check TLC for Unreacted Ketone R1->T1 T2 Check Moisture in THF/Glassware R2->T2 Sol1 Increase NaBH4 Eq. or Add Protic Solvent T1->Sol1 Incomplete Conversion Sol2 Flame-dry glassware, Titrate MeMgBr T2->Sol2 Quenched Reagent

Figure 2: Diagnostic logic tree for resolving low reaction yields.

References

  • Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory.
  • Grignard Reaction Mechanisms and Applications - Cambridge University Press.
  • Experiment 1. Ketone Reduction by Sodium Borohydride - University of Minnesota.
  • Grignard Addition to Benzaldehyde Derivatives - Chegg Academic Resources.
  • Reactions of Grignard Reagents - Master Organic Chemistry.

Sources

Technical Support Center: Purification of 1-(2,3,4-trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2,3,4-trichlorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this chlorinated aryl alcohol. The following sections offer solutions to common challenges encountered during experimental work, supported by scientific principles and established protocols.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-(2,3,4-trichlorophenyl)ethan-1-ol, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of purified 1-(2,3,4-trichlorophenyl)ethan-1-ol is significantly lower than expected (e.g., < 50%).

Possible Cause Expert Analysis & Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] If the compound has high solubility in the cold solvent, a significant amount will remain in the mother liquor. Solution: Conduct small-scale solubility tests with a range of solvents (e.g., hexanes, ethanol/water, toluene) to identify an optimal system. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (and the solvents are miscible), can also be effective.[3]
Excessive Solvent Volume Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, preventing efficient crystallization and leading to substantial product loss in the filtrate.[4] Solution: Dissolve the crude solid in the minimum amount of near-boiling solvent required to achieve complete dissolution.[1] This ensures the solution is saturated as it cools.
Premature Crystallization During Hot Filtration If insoluble impurities are present and a hot filtration step is performed, the desired compound may crystallize on the filter paper or in the funnel if the solution cools too quickly. Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small, extra amount of hot solvent before filtration to prevent premature crystallization.[5] The excess solvent can be evaporated after filtration to re-establish saturation.
Inefficient Crystal Collection Significant product loss can occur during the transfer and washing of the crystals. Solution: After filtration, rinse the crystallization flask with a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to transfer any remaining crystals.[5][6] Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[6]
Problem 2: Oiling Out During Recrystallization

Instead of forming crystals upon cooling, the compound separates as an oil or a sticky solid.

Possible Cause Expert Analysis & Solution
High Impurity Level The presence of significant impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, causing it to separate as an oil.[3] Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Rapid Cooling Cooling the solution too quickly can lead to supersaturation and cause the compound to precipitate out of solution faster than it can form an ordered crystal lattice.[3][4] Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
Inappropriate Solvent The solvent may be too nonpolar for the compound, or the boiling point of the solvent may be higher than the melting point of the compound. Solution: Re-evaluate the solvent choice. If the compound is melting, add more solvent to keep it in solution at a lower temperature.[4] A solvent pair might also resolve this issue.[3]
Problem 3: Co-elution of Impurities During Column Chromatography

You are using column chromatography for purification, but one or more impurities are eluting with the desired 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Possible Cause Expert Analysis & Solution
Inappropriate Mobile Phase Polarity The polarity of the eluent may not be optimal to achieve differential migration of the compound and the impurity on the stationary phase. Solution: Adjust the solvent system. For normal-phase chromatography (e.g., silica gel), a less polar mobile phase (e.g., decreasing the ethyl acetate to hexanes ratio) will generally increase the retention time of polar compounds. For reverse-phase chromatography, a more polar mobile phase will increase retention. A shallow gradient elution can also improve separation.
Unsuitable Stationary Phase The chosen stationary phase (e.g., silica gel) may not have the right selectivity to resolve the compound from a structurally similar impurity. Solution: Consider a different stationary phase. Alumina can be a good alternative to silica gel. For more challenging separations, a stationary phase with different properties, such as a polar-embedded phase, might be necessary.[8]
Column Overloading Applying too much crude sample to the column can lead to broad, overlapping bands and poor separation. Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.
Problem 4: Incomplete Removal of Starting Material or Reagents

Analysis of the purified product (e.g., by HPLC or GC-MS) shows the presence of unreacted starting materials or residual reagents.

Possible Cause Expert Analysis & Solution
Insufficient Reaction Time or Inefficient Conversion The reaction to synthesize the ethan-1-ol may not have gone to completion. Solution: Before purification, monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the limiting starting material.[3]
Inadequate Work-up Procedure The aqueous work-up may not have been sufficient to remove all water-soluble reagents or byproducts. Solution: Perform additional aqueous washes. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with a dilute acid can remove basic impurities. A final wash with brine can help to break up emulsions and remove residual water.
Similar Physical Properties The starting material or a byproduct may have very similar solubility and polarity to the desired product, making separation by recrystallization or standard chromatography difficult. Solution: Employ a more selective purification technique. This could involve using a different chromatographic stationary phase or a different recrystallization solvent system. In some cases, a chemical conversion of the impurity to a more easily separable compound might be possible.

II. Frequently Asked Questions (FAQs)

Synthesis and Impurity Profile

Q1: What are the likely impurities in a crude sample of 1-(2,3,4-trichlorophenyl)ethan-1-ol?

The impurity profile will depend on the synthetic route. A common method for synthesizing aryl ethanols is the reduction of the corresponding acetophenone, in this case, 1-(2,3,4-trichlorophenyl)ethanone. Potential impurities could include:

  • Unreacted 1-(2,3,4-trichlorophenyl)ethanone: The starting ketone.

  • Isomeric trichlorophenyl ethanols: If the starting acetophenone contained isomeric impurities.[8]

  • Byproducts from the reducing agent: For example, borate esters if sodium borohydride is used, which are typically removed during aqueous work-up.

  • Degradation products: These can form if the compound is exposed to harsh conditions like strong acids, bases, or high temperatures.[9]

Q2: How can I identify the impurities present in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[8]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[8] It provides information on the molecular weight and fragmentation patterns of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities.[11]

Recrystallization

Q3: How do I choose the best solvent for recrystallization?

The principle of "like dissolves like" is a good starting point.[6] Since 1-(2,3,4-trichlorophenyl)ethan-1-ol has both polar (hydroxyl group) and nonpolar (trichlorophenyl ring) character, solvents of intermediate polarity or mixed solvent systems are often effective. The ideal solvent will have the following characteristics:

  • High solubility for the compound at high temperatures.

  • Low solubility for the compound at low temperatures.[1]

  • Either very high or very low solubility for the impurities.

  • A relatively low boiling point for easy removal from the purified crystals.[2]

  • It should not react with the compound.

Q4: What should I do if no crystals form upon cooling?

If the solution remains clear after cooling, it may be unsaturated or supersaturated. Try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The small scratches provide a surface for crystal nucleation.[4][5]

  • Seeding: Add a tiny crystal of the crude or previously purified product to the solution. This "seed crystal" acts as a template for crystal growth.[4][5]

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Further Cooling: Place the flask in an ice bath or even a colder bath if the solvent's freezing point allows.

Chromatography

Q5: What is a good starting mobile phase for silica gel column chromatography of 1-(2,3,4-trichlorophenyl)ethan-1-ol?

Given the presence of a polar hydroxyl group, a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice. A good starting point would be a low percentage of ethyl acetate in hexanes (e.g., 5-10% ethyl acetate). The polarity can be gradually increased to elute the desired compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3]

Q6: How can I monitor the fractions collected from the column?

Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of the crude starting material and a reference spot if available. Develop the plate in the same solvent system used for the column elution. Fractions containing the pure product can then be combined.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Through small-scale trials, identify a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • Dissolution: Place the crude 1-(2,3,4-trichlorophenyl)ethan-1-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near boiling with stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them. For final drying, place the crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a flow of air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-(2,3,4-trichlorophenyl)ethan-1-ol.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome start Crude 1-(2,3,4-trichlorophenyl)ethan-1-ol analysis Analyze by TLC/HPLC start->analysis recrystallization Recrystallization analysis->recrystallization High Purity / Crystalline chromatography Column Chromatography analysis->chromatography Low Purity / Oily pure_product Pure Product (Verify by Analysis) recrystallization->pure_product Successful oiling_out Oiling Out recrystallization->oiling_out Unsuccessful chromatography->pure_product Successful Separation repurify Repurify or Re-evaluate Method chromatography->repurify Co-elution oiling_out->chromatography Try Alternative

Caption: Decision workflow for the purification of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

References
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). How to Perform a Simple Recrystallization Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization I. Retrieved from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3: Step-by-Step Procedures. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Muheim, A., Waldner, R., Leisola, M. S., & Fiechter, A. (1991). Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. The FEBS Journal, 195(2), 369–373. [Link]

  • LCGC International. (2016, February 1). Troubleshooting Sample Filtration. Retrieved from [Link]

  • Adamovics, J. A. (Ed.). (1997). Chromatographic Analysis of Pharmaceuticals (2nd ed.). Marcel Dekker.
  • Kumar, S., & Singh, A. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sripathi, S., et al. (2011). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

Resolving Peak Tailing in HPLC Analysis of Chlorinated Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will delve into the root causes of peak tailing and provide actionable, in-depth troubleshooting strategies and frequently asked questions to restore the symmetry and accuracy of your analyses.

Understanding the Problem: Why Do Peaks Tail?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] This distortion is more than a cosmetic issue; it can significantly compromise the accuracy and precision of quantification, reduce resolution between closely eluting compounds, and decrease overall sensitivity.[1][2]

While peak tailing can have multiple causes, in the context of chlorinated compounds, it often stems from a combination of secondary chemical interactions with the stationary phase and issues related to the HPLC system itself.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to a distorted, asymmetrical chromatographic peak where the back end of the peak is drawn out.[3] It indicates that a portion of the analyte is taking longer to elute from the column than the main portion, often due to undesirable secondary interactions.[4]

Q2: Are chlorinated compounds particularly prone to peak tailing?

A2: While not all chlorinated compounds will exhibit tailing, those with polar functional groups (e.g., hydroxyl, amine) in addition to the chlorine atoms can be susceptible. The electronegativity of chlorine can influence the overall polarity and electronic properties of the molecule, potentially leading to secondary interactions with the stationary phase. Some highly chlorinated congeners may also exhibit different retention mechanisms under certain conditions.[5]

Q3: How does mobile phase pH affect peak tailing for these compounds?

A3: The pH of the mobile phase is a critical factor.[3] It influences the ionization state of both the analyte and the residual silanol groups (Si-OH) on the surface of silica-based columns.[6] At a mid-range pH, these silanol groups can become deprotonated (SiO-) and interact with any positively charged functional groups on the analyte, causing tailing.[4]

Q4: Can the HPLC system itself cause peak tailing?

A4: Absolutely. "Extra-column effects" such as dead volume from overly long or wide-bore tubing, or improper fittings, can cause peak broadening and tailing for all peaks in the chromatogram.[3][7] A blocked column inlet frit or a void in the column packing can also lead to distorted peak shapes.[4]

Q5: What is an acceptable level of peak tailing?

A5: The United States Pharmacopeia (USP) tailing factor, or asymmetry factor (As), is a common measure of peak symmetry. An ideal Gaussian peak has a tailing factor of 1.0. While a factor between 0.9 and 1.2 is often considered acceptable, some assays may tolerate values up to 1.5.[4] However, significant tailing can compromise the accuracy of peak integration and quantification.[8]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve the root cause of peak tailing in your analysis of chlorinated compounds.

Step 1: Initial Diagnosis - System or Analyte-Specific Issue?

Your first step is to determine if the tailing is affecting all peaks or is specific to your chlorinated analyte(s).

  • Observe the Chromatogram: If all peaks in your run are tailing, the problem is likely related to the HPLC system (a physical issue).[9]

  • Isolate the Issue: If only the chlorinated compound(s) or other polar analytes are tailing, the cause is likely a chemical interaction between the analyte and the stationary phase.[1]

Step 2: Addressing Chemical Interaction-Based Tailing

When tailing is analyte-specific, the primary culprit is often secondary interactions with the stationary phase.

Silica-based reversed-phase columns, particularly older "Type A" silicas, have residual silanol groups (Si-OH) on their surface.[10] These silanols can be acidic and, at certain pH levels, become ionized (SiO-), leading to strong interactions with polar or basic analytes.[4][6] This is a very common cause of peak tailing.[11]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[12]

    • Protocol: Prepare a mobile phase with a buffer like 0.1% formic acid or a phosphate buffer at pH 2.5-3.0. Ensure your column is stable at this low pH.[10][12]

  • Use of Mobile Phase Additives:

    • Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 5-20 mM).[8][10] TEA acts as a "silanol suppressor" by interacting with the active silanol sites, effectively shielding them from the analyte.[10] However, be aware that this can sometimes shorten column lifetime.[10]

    • Increased Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer at pH 7.0) can enhance the ionic strength of the mobile phase and help mask silanol interactions.[12]

  • Column Selection:

    • End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[13] Using a high-quality, end-capped column is a primary strategy to prevent this type of tailing.[3]

    • Type B Silica Columns: These are made from higher purity silica with fewer metal impurities and a less acidic surface, resulting in significantly reduced silanol activity.[8][14]

    • Alternative Stationary Phases: Consider columns with polar-embedded phases or those made from hybrid organic-inorganic particles, which offer improved shielding of silanol groups and better pH stability.[3][15]

Diagram: Mechanism of Silanol Interaction and Mitigation

G cluster_0 Peak Tailing Mechanism cluster_1 Mitigation Strategies Analyte Chlorinated Analyte (with polar group) Silanol Ionized Silanol Group (SiO- on column surface) Analyte->Silanol Secondary Ionic Interaction Protonated_Silanol Protonated Silanol (SiOH) Shielded_Silanol Shielded Silanol Low_pH Low pH Mobile Phase (e.g., pH < 3) Low_pH->Protonated_Silanol Neutralizes Charge End_Capped_Column End-Capped Column End_Capped_Column->Shielded_Silanol Blocks Interaction Site

Caption: Mitigation of peak tailing from silanol interactions.

Trace metal contaminants within the silica matrix of the column or from stainless-steel components of the HPLC system (like tubing and frits) can be a hidden cause of peak tailing.[2][14] If your chlorinated compound has functional groups capable of chelation (e.g., adjacent hydroxyl and carbonyl groups), it can interact with these metal ions, leading to peak distortion.[16] This can be a progressive issue, worsening as the system and column age.[17]

Solutions:

  • Use of Metal-Inert Columns and Systems: Some manufacturers offer columns and HPLC systems with PEEK or other inert materials that minimize exposed metal surfaces.[16]

  • Mobile Phase Additives (Chelating Agents): Adding a weak chelating agent like EDTA to the mobile phase at very low concentrations (e.g., 5-10 µM) can bind to free metal ions in the system, preventing them from interacting with your analyte.[18]

  • System Passivation: If metal contamination is suspected, a system passivation procedure can be performed.

    • Protocol: First, remove the column from the system. Prepare a mobile phase containing a chelating agent like EDTA or medronic acid.[18] Flush the entire HPLC system with this solution to remove metal ions from the pump, tubing, and injector.[18]

Table 1: Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid / TFA 0.05 - 0.1%Lowers mobile phase pH to protonate silanols.[19]General purpose for basic/polar compounds.
Phosphate Buffer 10 - 25 mMMaintains a stable, low pH.[10] Increased concentration enhances ionic strength.[12]Good pH control, especially for LC-UV.
Triethylamine (TEA) 5 - 20 mMActs as a competing base to block active silanol sites.[8][10]Basic compounds on older or less deactivated columns.
EDTA 5 - 10 µMChelates metal ions in the mobile phase and on surfaces.[18]Analytes prone to metal chelation.
Step 3: Addressing System-Related (Physical) Tailing

If all peaks are tailing, the issue lies within the physical setup of your HPLC system.

"Dead volume" in the system between the injector and the detector can cause peaks to broaden and tail.[3]

Solutions:

  • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest possible length to connect the injector, column, and detector.[3]

  • Fittings: Ensure all fittings are properly seated and tightened to avoid small voids at the connection points.[7]

A physical problem with the column itself is a common cause of universal peak tailing.

Solutions:

  • Blocked Frit: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.

    • Protocol: Disconnect the column and reverse-flush it (if the manufacturer's instructions permit) to waste.[4] If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised.

  • Column Void: A void can form at the head of the column due to pressure shocks or degradation of the packed bed.

    • Diagnosis: A void is a likely cause if the problem appeared suddenly after a pressure spike.

    • Solution: Replacing the column is typically the only remedy.[4]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing.

    • Solution: Develop a robust column washing procedure to be run between analyses or at the end of a sequence. Use a strong solvent to elute any retained contaminants.

Diagram: Troubleshooting Flowchart for Peak Tailing

G cluster_chem Chemical Troubleshooting cluster_phys Physical Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_issue Chemical Interaction Issue q1->chem_issue No phys_issue Physical/System Issue q1->phys_issue Yes chem1 Adjust Mobile Phase pH (e.g., < 3.0) chem_issue->chem1 phys1 Check for Extra-Column Volume (Tubing, Fittings) phys_issue->phys1 chem2 Add Mobile Phase Modifier (e.g., TEA) chem1->chem2 chem3 Use End-Capped or Type B Silica Column chem2->chem3 chem4 Check for Metal Chelation (Consider EDTA) chem3->chem4 phys2 Inspect Column (Blocked Frit, Void) phys1->phys2 phys3 Implement Column Wash phys2->phys3

Caption: Systematic approach to diagnosing peak tailing.

Step 4: Optimizing Sample Preparation and Injection

The sample itself can be a source of peak tailing.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[7]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[9]

    • Protocol: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[9]

  • Sample Clean-up: Complex sample matrices can introduce contaminants that foul the column.

    • Solution: Employ a sample clean-up technique like Solid Phase Extraction (SPE) to remove interfering compounds before injection.[3]

By systematically working through these diagnostic steps, you can effectively identify the cause of peak tailing in your analysis of chlorinated compounds and implement the appropriate solution to restore chromatographic performance and ensure the integrity of your results.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.

  • HPLC and UHPLC Column Selection Guide | Merck.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.

  • Common Causes Of Peak Tailing in Chromatography - alwsci.

  • How can I prevent peak tailing in HPLC? - ResearchGate.

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.

  • Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum.

  • resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem.

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters.

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International.

  • Agilent ZORBAX Column Selection Guide for HPLC - Postnova Analytics.

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.

  • HPLC Column Selection Guide - SCION Instruments.

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.

  • Effects of Secondary Interactions in Size Exclusion Chromatography.

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.

  • Peak Shape Changes Over Time - Waters Corporation.

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.

  • Mechanisms of retention in HPLC Part 2.

  • Fixing GC Peak Tailing for Cleaner Results | Separation Science.

  • Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases - ResearchGate.

  • How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV.

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.

  • HPLC basics : Improving resolution of your analysis (I): Stationary Phases.

  • Expert tip - A hidden cause for peak tailing of small acidic compounds - YMC.

  • Hydrophilic Interaction Liquid Chromatography.

Sources

troubleshooting poor enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high enantiomeric excess (ee) is a multifactorial challenge that requires precise control over reaction kinetics, thermodynamics, and catalyst behavior. This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting strategies to diagnose and resolve poor stereoselectivity.

Diagnostic Workflow for Low Enantioselectivity

DiagnosticWorkflow Start Low ee Observed in Product CheckPurity Verify Reagent, Solvent & Ligand Purity Start->CheckPurity Background Run Uncatalyzed Control Experiment CheckPurity->Background IsBackground High Background Conversion? Background->IsBackground Temp Lower Temp / Change Solvent / Adjust Concentration IsBackground->Temp Yes CheckNLE Screen Catalyst ee vs. Product ee IsBackground->CheckNLE No IsNLE Non-Linear Effect Observed? CheckNLE->IsNLE Deagg Adjust Catalyst Loading / Break Aggregates IsNLE->Deagg Yes (-NLE) Sterics Optimize Ligand Sterics (e.g., Bulkier Substituents) IsNLE->Sterics No (Linear)

Diagnostic workflow for identifying the root cause of low enantiomeric excess.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction proceeds with an excellent yield, but the enantioselectivity is unexpectedly low. What is the most common culprit? A1: The most frequent cause of high yield but low ee is a competing racemic background reaction [1]. In asymmetric catalysis, the chiral catalyst must lower the activation energy of the stereoselective pathway significantly more than the uncatalyzed pathway. If the uncatalyzed reaction is naturally fast, or if the reaction temperature is too high, the racemic pathway will run in parallel with the catalyzed pathway, diluting the final ee[2].

Q2: I scaled up my reaction from 10 mg to 5 grams, and my ee dropped from 95% to 70%. Why did this happen? A2: Scale-up introduces heat transfer and mixing inefficiencies. If an exothermic reaction creates localized "hot spots" in the flask, the thermal energy can overcome the delicate energy difference between the diastereomeric transition states ( ΔΔG‡ ), leading to lower stereoselectivity[2]. Furthermore, inadequate mixing can create localized zones where the substrate outcompetes the available catalyst, allowing the uncatalyzed background reaction to dominate.

Q3: What is a Non-Linear Effect (NLE), and how does it explain inconsistent ee results between different batches of catalysts? A3: In an ideal system, the ee of the product correlates linearly with the ee of the chiral catalyst. However, Henri Kagan and collaborators demonstrated that catalysts can aggregate into multi-metallic or multi-ligand complexes[3]. If a catalyst forms homochiral (e.g., MLRR​ ) and heterochiral (meso, MLRS​ ) dimers, and the meso dimer is catalytically inactive, the effective ee of the active catalyst pool is amplified. This is a positive non-linear effect ((+)-NLE)[4]. Conversely, if the meso complex is highly active but unselective, it causes a (-)-NLE, severely degrading product ee[5].

Section 2: In-Depth Troubleshooting Guides

Guide A: Isolating and Suppressing the Racemic Background Reaction

Causality: Impurities such as trace water, unliganded metal species, or Lewis/Brønsted acidic additives can act as achiral catalysts, promoting a non-selective background reaction[2]. In photochemical asymmetric reactions, direct excitation of the unbound substrate can also cause a racemic background reaction[6].

Self-Validating Protocol: The Background Check Workflow To establish trust in your catalytic system, you must prove that the reaction does not proceed without the chiral environment.

  • Control Setup: Set up two identical reactions side-by-side in a temperature-controlled bath.

  • Reaction A (Catalyzed): Standard conditions with the chiral catalyst complex.

  • Reaction B (Uncatalyzed Control): Standard conditions without the chiral ligand, but with the metal precursor or standard additives (if applicable).

  • Kinetic Monitoring: Sample both reactions at 10%, 30%, and 50% of the expected completion time. Quench immediately and analyze via chiral HPLC or GC.

  • Data Interpretation: If Reaction B shows >5% conversion in the same timeframe as Reaction A, a background reaction is competing.

  • Resolution: Lower the reaction temperature to increase the energy gap between catalyzed and uncatalyzed pathways[2]. If the background reaction is promoted by an achiral metal precursor, consider utilizing "chiral poisoning" or "asymmetric activation" strategies to selectively inhibit the racemic pathway[7].

Guide B: Diagnosing Non-Linear Effects (NLE) and Catalyst Aggregation

Causality: When ligands are not 100% enantiopure, the aggregation state of the catalyst dictates the stereochemical outcome[8]. A strong amplification in product chirality ((+)-NLE) often comes at the cost of a severely suppressed overall reaction rate, while a (-)-NLE can provide a faster rate but poor ee[5].

Self-Validating Protocol: Kagan's NLE Screening

  • Prepare Ligand Mixtures: Prepare 5 batches of your chiral ligand with varying enantiomeric excesses: 20%, 40%, 60%, 80%, and 100% ee (by mixing pure enantiomers with racemates).

  • Standardized Reactions: Run the asymmetric transformation using each ligand batch under strictly identical concentrations, stirring rates, and temperatures.

  • Measure Product ee: Determine the ee of the isolated product for each batch.

  • Plotting: Plot Product ee (y-axis) vs. Ligand ee (x-axis).

  • Interpretation: A straight line indicates a mononuclear, independent active species. A convex curve indicates a (+)-NLE (asymmetric amplification), while a concave curve indicates a (-)-NLE[3].

  • Resolution: If a (-)-NLE is observed, the catalyst is forming unselective aggregates. Decrease the overall catalyst concentration, increase the temperature slightly to break up dimers, or switch to a more sterically hindered ligand derivative to force a mononuclear active species[7].

NLE_Mechanism Ligand Enantioenriched Ligand (ee_aux) Homo Homochiral Complex (ML_RR / ML_SS) Active & Selective Ligand->Homo Hetero Heterochiral Complex (ML_RS / Meso) Inactive or Unselective Ligand->Hetero Metal Metal Precursor Metal->Homo Metal->Hetero Product Product (ee_prod > ee_aux) (+)-NLE Asymmetric Amplification Homo->Product Fast Catalysis Hetero->Product Slow/No Catalysis

Kagan ML2 model illustrating positive non-linear effects via catalyst aggregation.

Guide C: Addressing Reagent and Solvent Purity (The "Hidden" Racemizers)

Causality: Many organometallic catalysts and reagents are extremely sensitive to water[1]. Trace moisture can hydrolyze chiral Lewis acids, releasing achiral protons or metal salts that catalyze the racemic pathway.

Protocol: Rigorous Anhydrous Technique

  • Solvent Purification: Pass solvents through activated alumina columns (Grubbs-type system) and store over freshly activated 3Å molecular sieves.

  • Glassware: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon[1].

  • Reagent Titration: Titrate organometallic reagents immediately before use to ensure exact stoichiometry. Excess achiral reagent can alter the catalyst resting state or displace the chiral ligand.

Section 3: Quantitative Optimization Matrix

Use the following table to systematically adjust parameters when troubleshooting poor ee.

Parameter AdjustedTypical ChangeEffect on Reaction RateEffect on Enantiomeric Excess (ee)Mechanistic Rationale
Temperature Decrease (-10°C to -78°C)SlowerIncreases Amplifies the ΔΔG‡ between diastereomeric transition states; suppresses racemic background reactions[2].
Catalyst Loading Decrease (e.g., 10% to 2%)SlowerVariable Reduces the formation of unselective multi-metallic aggregates (mitigates (-)-NLE)[7].
Ligand Sterics Increase Bulk (e.g., Ph to t-Bu)SlowerIncreases Creates a more constrained chiral pocket, forcing the substrate into a single reactive conformation[7].
Solvent Polarity Decrease PolarityVariableVariable Non-polar solvents often enhance tight ion-pairing and hydrogen-bonding interactions essential for stereocontrol.

References

  • Non-linear effects - Wikipedia. wikipedia.org.[Link]

  • Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. illinois.edu.[Link]

  • Mathematical Models of Nonlinear Effects in Asymmetric Catalysis: New Insights Based on the Role of Reaction Rate. acs.org.[Link]

  • Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. acs.org.[Link]

  • Asymmetric Synthesis by Homogeneous Catalysis. doi.org.[Link]

  • A new catalyst for asymmetric [2+2] photocycloadditions. springernature.com.[Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 2,3,4-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective reduction of 2,3,4-trichloroacetophenone to 1-(2,3,4-trichlorophenyl)ethanol.

Polyhalogenated aromatic ketones are notoriously sensitive substrates. The primary challenge in this workflow is achieving complete reduction of the carbonyl group while suppressing hydrodehalogenation (cleavage of the C-Cl bonds) and over-reduction. This guide provides the mechanistic causality behind these side reactions and offers self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & FAQs (The Causality of Side Reactions)

Q1: Why does my Pd/C catalytic hydrogenation yield dehalogenated byproducts? A: The carbon-chlorine (C-Cl) bonds in 2,3,4-trichloroacetophenone are highly susceptible to hydrodehalogenation under standard heterogeneous conditions (Pd/C and H₂). The electron-withdrawing nature of the carbonyl group, combined with the adjacent chlorine atoms, renders the aromatic ring highly electron-deficient. This lowers the activation energy required for the oxidative addition of the Pd(0) species into the weak C-Cl bond, leading to reductive cleavage 1. To prevent this, you must either use a poisoned catalyst (e.g., Pt/C with ethylenediamine modifiers) or switch to a mild hydride transfer mechanism.

Q2: How do I choose between NaBH₄ and LiAlH₄ for chemical reduction? A: Lithium aluminum hydride (LiAlH₄) is a powerful, "hard" reducing agent that can inadvertently trigger single-electron transfer (SET) pathways, leading to pinacol coupling or C-Cl cleavage. Sodium borohydride (NaBH₄) in alcoholic solvents is much milder and inherently more chemoselective for the carbonyl group. To guarantee zero dehalogenation, we recommend adapting Luche reduction conditions by adding Cerium(III) chloride (CeCl₃) 2. CeCl₃ acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing the hydride exclusively to the C=O group (1,2-addition) while leaving the C-Cl bonds completely intact 3.

Q3: I need the chiral (R)- or (S)-1-(2,3,4-trichlorophenyl)ethanol. What is the most scalable method that avoids dehalogenation? A: For enantioselective reduction without dehalogenation, Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II) catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) is the gold standard 4. Unlike heterogeneous Pd/C, the Ru(II) ATH catalyst operates via a concerted, outer-sphere mechanism. The hydride and proton are transferred simultaneously to the carbonyl face without the substrate ever coordinating directly to the metal center, completely bypassing the oxidative addition pathway required for C-Cl cleavage. Alternatively, biocatalytic reduction using ketoreductases (e.g., DhCR) has been shown to yield >99% ee for 2,3,4-trichloroacetophenone with zero dehalogenation 5.

Part 2: Quantitative Data Summaries

The following table summarizes the performance and risk profiles of various reducing agents when applied to 2,3,4-trichloroacetophenone.

Reducing Agent / MethodTarget ProductDehalogenation RiskOver-Reduction RiskEnantiomeric Excess (ee)
Pd/C + H₂ 1-(2,3,4-trichlorophenyl)ethanolHigh (Cleavage of C-Cl)Moderate (Ethylbenzene)N/A (Racemic)
LiAlH₄ (THF) 1-(2,3,4-trichlorophenyl)ethanolModerate (SET pathways)LowN/A (Racemic)
NaBH₄ + CeCl₃ (MeOH) 1-(2,3,4-trichlorophenyl)ethanolNone None N/A (Racemic)
Ru(II)-TsDPEN (HCOOH/NEt₃) (R)- or (S)-1-(2,3,4-trichlorophenyl)ethanolNone (Outer-sphere)None > 95%
Ketoreductase (DhCR) (R)- or (S)-1-(2,3,4-trichlorophenyl)ethanolNone None > 99%

Part 3: Visualizations of Reaction Pathways

Pathways A 2,3,4-Trichloroacetophenone (Starting Material) B 1-(2,3,4-Trichlorophenyl)ethanol (Target Product) A->B Mild Hydride / ATH (Chemoselective) C Dehalogenated Byproducts (e.g., Dichloroacetophenone) A->C Pd/C + H2 (Hydrodehalogenation) D 1-Ethyl-2,3,4-trichlorobenzene (Over-reduction) B->D Strong Lewis Acid + Silanes (C-O Cleavage)

Figure 1: Reaction pathways for 2,3,4-trichloroacetophenone reduction.

ATH_Cycle N1 1. Pre-catalyst RuCl(p-cymene)(TsDPEN) N2 2. Active Catalyst 16e- Ru-Amide Complex N1->N2 Base (-HCl) N3 3. Hydride Transfer Formic Acid / NEt3 N2->N3 HCOOH addition N4 4. Substrate Reduction Outer-sphere Mechanism N3->N4 Substrate binding (H-bond) N5 5. Product Release Chiral Alcohol N4->N5 Concerted transfer N5->N2 Catalyst regeneration

Figure 2: Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Part 4: Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that side reactions are detected and mitigated in real-time.

Protocol A: Chemoselective Racemic Reduction (NaBH₄ / CeCl₃)

Objective: Synthesize racemic 1-(2,3,4-trichlorophenyl)ethanol with zero dehalogenation.

  • Setup: In a round-bottom flask, dissolve 2,3,4-trichloroacetophenone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress background SET reactions and control the exothermic hydride transfer.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

  • Self-Validation Checkpoint 1 (TLC): Stir at 0 °C for 30 minutes. Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should disappear, and a new spot for the alcohol ( Rf​≈0.3 ) should appear. If the starting material persists, add an additional 0.2 eq of NaBH₄.

  • Quenching: Once complete, quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise until hydrogen evolution ceases.

  • Workup: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (GC-MS): Verify the absence of dehalogenation by GC-MS. The product peak must display the characteristic M,M+2,M+4,M+6 isotope pattern of a trichlorinated compound (approximate intensity ratio of 27:27:9:1).

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize enantiopure (R)- or (S)-1-(2,3,4-trichlorophenyl)ethanol.

  • Reagent Preparation: Prepare an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Degas the mixture by bubbling argon through it for 15 minutes.

  • Setup: In a Schlenk flask under an argon atmosphere, dissolve 2,3,4-trichloroacetophenone (1.0 eq) in the HCOOH/NEt₃ mixture (approx. 2 M).

  • Catalyst Addition: Add the pre-catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%). Note: Use the (R,R) catalyst if the opposite enantiomer is desired.

  • Reaction: Stir the reaction at 40 °C for 12–24 hours.

  • Self-Validation Checkpoint 1 (IR/HPLC): Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column). Confirm the absence of the over-reduced ethylbenzene byproduct by checking for the presence of the strong -OH stretch ( ∼3300 cm−1 ) in the IR spectrum of an evaporated reaction aliquot.

  • Workup: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize and remove excess formic acid.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure chiral alcohol.

References

  • The Action of Onium Salts and Other Modifiers on Pt/C, Pd/C, and Raney-Ni Catalysts in the Multiphase Reduction System Source: ResearchGate URL
  • Luche reduction Source: Wikipedia URL
  • Luche Reduction Source: Organic Chemistry Portal URL
  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation Source: MDPI URL
  • Asymmetric reduction of 2,3,4-trichloroacetophenone Source: RSC Advances URL

Sources

Technical Support Center: Optimizing Mobile Phases for Chiral Separation of Halogenated Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. Halogenated alcohols (e.g., halohydrins, fluorinated alcohols, and chlorinated building blocks) present unique challenges in chiral chromatography. The presence of highly electronegative halogens adjacent to the chiral center alters the molecule's dipole moment, polarizability, and hydrogen-bonding capacity. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to optimize your high-performance liquid chromatography (HPLC) mobile phases.

Method Development Visualization

Workflow Start Analyze Halogenated Alcohol (Sterics & Dipole) SelectCSP Select Polysaccharide CSP (Amylose/Cellulose) Start->SelectCSP ScreenNP Screen Normal Phase (Hexane/IPA 90:10) SelectCSP->ScreenNP ScreenPOM Screen Polar Organic Mode (100% ACN or MeOH) SelectCSP->ScreenPOM Eval Evaluate Resolution (Rs) ScreenNP->Eval ScreenPOM->Eval OptMod Optimize Modifier (EtOH vs IPA vs MeOH) Eval->OptMod Rs < 1.5 Success Validated Separation Method Eval->Success Rs >= 1.5 OptTemp Optimize Temperature (Thermodynamic Control) OptMod->OptTemp OptTemp->Eval

Caption: Workflow for Chiral HPLC Method Development of Halogenated Alcohols.

Module 1: Fundamental FAQs – The Causality of Chiral Recognition

Q: Why do halogenated alcohols require different mobile phase strategies compared to standard aliphatic alcohols? A: The fundamental causality lies in the electron-withdrawing nature of the halogen atom. Halogens (F, Cl, Br) increase the acidity of the adjacent hydroxyl group through inductive effects. For example, the gas-phase acidity order is ClCH₂OH > BrCH₂OH > FCH₂OH > CH₃OH, reflecting competing effects of electronegativity and polarizability[1]. This enhanced acidity strengthens the hydrogen-bond donor capacity of the analyte. When interacting with a polysaccharide chiral stationary phase (CSP), the halogenated alcohol forms stronger, more rigid transient diastereomeric complexes. Consequently, you must carefully modulate the mobile phase's polarity to prevent excessive retention and peak broadening.

Q: How does the choice of alcohol modifier in Normal Phase (NP) affect enantiomeric resolution? A: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are highly effective for separating chiral alcohols, typically utilizing a normal-phase mixture of hexane and a polar modifier like isopropanol or ethanol[2]. The alcohol modifier competes with the analyte for hydrogen-bonding sites on the CSP. For halogenated alcohols, the steric bulk of the modifier is critical. Isopropanol (IPA) is bulky and tends to sit outside the chiral cavity, allowing the halogenated analyte to penetrate deeply. Ethanol (EtOH) or Methanol (MeOH) are smaller and can enter the chiral grooves, altering the 3D steric environment. For specific chlorinated alcohols like 2-chloropentan-1-ol, switching modifiers from IPA to EtOH can drastically alter the separation factor ( α )[3].

Q: When should I use Polar Organic Mode (POM) instead of Normal Phase? A: POM (using 100% Acetonitrile, Methanol, or a blend) is highly effective when normal phase yields excessively long retention times or poor solubility. Immobilized polysaccharide CSPs (e.g., Chiralpak IC or IA) are a major development that allows for stable operation under polar organic and reversed-phase conditions without degrading the column[4]. In POM, hydrophobic interactions are minimized, and chiral recognition is driven almost entirely by dipole-dipole interactions and hydrogen bonding.

Module 2: Step-by-Step Methodologies

Protocol: Initial Mobile Phase Screening & Optimization for Halohydrins

This self-validating protocol ensures a systematic approach to method development, preventing "guesswork" by establishing a baseline and iteratively adjusting thermodynamic and steric parameters.

Step 1: Column Selection & Equilibration

  • Select an immobilized polysaccharide CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) to allow flexibility across all solvent modes[4].

  • Flush the column with 100% HPLC-grade Hexane at 1.0 mL/min for 20 column volumes to remove storage solvents.

Step 2: Baseline Normal Phase Screening

  • Prepare a mobile phase of Hexane/Isopropanol (90:10, v/v).

  • Set the column oven temperature to 25 °C.

  • Inject 5–10 µL of the racemic halogenated alcohol (1 mg/mL).

  • Validation Check: Calculate the retention factor ( k ). If k>10 , the mobile phase is too weak; proceed to Step 3. If k<1 , the mobile phase is too strong; reduce IPA to 5%.

Step 3: Modifier Substitution (The "Alcohol Effect")

  • If resolution ( Rs ) is < 1.5 in Hexane/IPA, switch the modifier to Ethanol (Hexane/EtOH 90:10).

  • Re-inject the sample. The smaller steric footprint of EtOH will alter the separation factor ( α ).

  • Validation Check: Compare the α values between IPA and EtOH. Select the modifier that yields the highest α .

Step 4: Fine-Tuning with Temperature

  • Chiral recognition is an enthalpy-driven process. Lowering the temperature generally increases resolution but broadens peaks.

  • Adjust the column temperature in 5 °C increments (from 25 °C down to 10 °C) to maximize Rs without compromising peak shape.

Quantitative Data Summary

Table 1: Quantitative Impact of Mobile Phase Modifiers on Halogenated Alcohol Resolution Data represents typical chromatographic behavior for a model chlorinated aliphatic alcohol on an Amylose-based CSP.

Mobile Phase Composition (v/v)Modifier Steric BulkRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs )
Hexane / Isopropanol (95:5)High4.21.050.8 (Co-elution)
Hexane / Ethanol (95:5)Medium3.81.251.9 (Baseline)
Hexane / Methanol (95:5)*Low2.51.402.4 (Excellent)
100% Acetonitrile (POM)N/A (Dipole-driven)1.81.151.5 (Fast Analysis)

*Note: Methanol has limited miscibility in Hexane; a co-solvent like Ethanol or substituting Hexane with Heptane may be required.

Module 3: Troubleshooting Guide

Troubleshooting Issue Chromatographic Issue Identified Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Coelution Co-elution (Rs < 1.0) Issue->Coelution CheckSilanol Check Secondary Interactions (Residual Silanols) Tailing->CheckSilanol CheckSteric Assess Modifier Steric Bulk Coelution->CheckSteric AddTFA Add 0.1% TFA/Formic Acid to Mobile Phase CheckSilanol->AddTFA SwitchEtOH Switch IPA to EtOH or MeOH CheckSteric->SwitchEtOH SwitchCSP Switch CSP (e.g., Amylose to Cellulose) CheckSteric->SwitchCSP

Caption: Troubleshooting Logic Tree for Peak Tailing and Co-elution.

Q: I am observing severe peak tailing for a heavily fluorinated alcohol. What mobile phase adjustment is needed? Root Cause: Fluorinated alcohols (like derivatives of hexafluoroisopropanol) are highly acidic and act as strong hydrogen-bond donors. They can interact non-specifically with residual silanol groups on the silica support of the CSP, causing tailing. Solution: Introduce a mobile phase additive. While basic additives (like DEA) are used for amines, acidic analytes require acidic additives. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress silanol ionization and protonate the analyte, ensuring a single, uniform interaction mode with the chiral selector.

Q: My enantiomers are baseline separated, but the retention time is over 45 minutes. Root Cause: The mobile phase lacks sufficient elution strength, meaning the transient diastereomeric complexes are too stable. Solution: Do not simply increase the IPA concentration, as this may destroy chiral recognition by overwhelming the H-bonding sites. Instead, use a blended modifier approach. Maintain 5% IPA for chiral recognition, but add 5–10% Ethanol or Methanol to increase overall solvent polarity and elute the compounds faster while preserving the α value.

Q: Reversed-phase (RP) separation of a fluorinated racemic mixture is yielding poor resolution. How do I fix this? Root Cause: In RP (e.g., Acetonitrile/Water), hydrophobic interactions dominate. Studies have shown that for fluorinated compounds, the resolution parameter decreases with an increasing fluorinated chain length due to altered steric and hydrophobic dynamics[5]. Solution: Decrease the Acetonitrile concentration (e.g., from 90:10 to 60:40 ACN/Water) to force the analyte out of the mobile phase and into the stationary phase. If resolution remains poor, switch from a cellulose-based to an amylose-based CSP, which often possesses a higher ability for chiral recognition of these specific stereoisomers[5].

References

  • [1] Title: Advanced Organic Chemistry (Part A: Structure and Mechanisms) Source: Ethernet.edu.et / Springer URL: [Link]

  • [5] Title: The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters Source: MDPI (Molecules/IJMS) URL: [Link]

  • [4] Title: Direct high-performance liquid chromatography enantioseparation... on an immobilised polysaccharide-based chiral stationary phase under polar organic and reversed-phase conditions Source: ResearchGate URL: [Link]

Sources

dealing with low solubility of 1-(2,3,4-trichlorophenyl)ethan-1-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(2,3,4-trichlorophenyl)ethan-1-ol . This portal is designed for researchers, scientists, and drug development professionals who are encountering solubility bottlenecks during in vitro assays, formulation, or analytical chemistry workflows. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative data summaries to ensure scientific integrity in your experiments.

Mechanistic Troubleshooting (FAQ)

Q: Why is 1-(2,3,4-trichlorophenyl)ethan-1-ol practically insoluble in aqueous buffers? A: The extreme hydrophobicity of this compound is driven by the 2,3,4-trichlorophenyl ring. Halogenation significantly increases the lipophilicity (LogP) of small organic molecules and disrupts their ability to interact favorably with water[1]. Furthermore, highly halogenated aromatic rings exhibit strong intermolecular forces (such as π-π stacking and halogen bonding) that lead to tight, stable crystal packing[2]. The thermodynamic energy required to break this crystal lattice in an aqueous environment is prohibitively high. While the secondary alcohol group provides minor polarity, its hydrogen-bonding potential is sterically hindered and inductively weakened by the adjacent ortho-chlorine atom.

Q: What is the recommended first-line solubilization strategy for cell-based assays? A: The standard and most reliable approach is to prepare a highly concentrated master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO), followed by serial dilutions in pure DMSO, and a final "spike" into the aqueous assay buffer[3]. DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice. The final DMSO concentration in the assay must be kept strictly below 0.5% (ideally ≤0.1%) to prevent solvent-induced cytotoxicity or off-target solvent effects[4].

Q: I observe "crashing out" (cloudiness/precipitation) when transferring the DMSO stock to my aqueous media. How do I prevent this? A: Precipitation occurs when the local concentration of the compound exceeds its thermodynamic solubility limit in the aqueous microenvironment before it can thoroughly diffuse. To troubleshoot this:

  • Ensure the aqueous media is pre-warmed to 37°C before addition[4].

  • Add the DMSO stock dropwise while continuously vortexing or rapidly swirling the media to ensure immediate dispersal[4].

  • If precipitation persists, the compound's intrinsic aqueous solubility is too low for a simple co-solvent approach. You must utilize a solubilizing excipient such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5].

Q: How does HP-β-CD improve the solubility of this specific compound? A: HP-β-CD is a chemically modified cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic interior cavity[6]. The hydrophobic trichlorophenyl ring of 1-(2,3,4-trichlorophenyl)ethan-1-ol acts as a "guest" molecule, spontaneously partitioning into the hydrophobic cavity of the HP-β-CD "host" to minimize thermodynamically unfavorable contacts with water[7]. This host-guest inclusion complex masks the hydrophobic bulk, dramatically increasing the apparent aqueous solubility without altering the drug's intrinsic molecular structure or pharmacological properties[8].

Solubilization Decision Workflow

SolubilizationWorkflow Start 1-(2,3,4-trichlorophenyl)ethan-1-ol DMSO Prepare 100% DMSO Stock Start->DMSO Check1 Dissolved? DMSO->Check1 Sonicate Sonicate / Warm (37°C) Check1->Sonicate No Aqueous Dilute in Aqueous Buffer Check1->Aqueous Yes Sonicate->DMSO Check2 Precipitation? Aqueous->Check2 HPBCD HP-β-CD Complexation Check2->HPBCD Yes Success Proceed to Assay Check2->Success No HPBCD->Success

Caption: Workflow for solubilizing highly hydrophobic halogenated alcohols for biological assays.

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO Stock and Aqueous Working Solution

Causality & Self-Validation: This protocol utilizes a "step-down" dilution method in 100% DMSO prior to aqueous exposure. This prevents the localized supersaturation that causes precipitation. Visual inspection against a light source serves as the self-validating checkpoint for solubility.

  • Weighing: Accurately weigh the solid 1-(2,3,4-trichlorophenyl)ethan-1-ol powder using a calibrated analytical balance into an amber glass vial (to prevent potential photolytic degradation)[4].

  • Primary Dissolution: Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. Vortex gently for 1-2 minutes[3].

  • Thermal Assistance (If needed): If particulate matter remains, warm the vial in a 37°C water bath for 10 minutes, followed by brief sonication[4]. Validation Check: The solution must be optically clear with no visible particulates.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO to create a concentration curve[3].

  • Aqueous Transfer: Transfer the required volume of the DMSO stock into pre-warmed (37°C) complete cell culture medium while continuously swirling the tube[4]. Ensure the final DMSO concentration does not exceed 0.1%[4].

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Causality & Self-Validation: The kneading method forces molecular interaction between the drug and cyclodextrin through mechanical shear and minimal solvent use, driving the thermodynamic formation of the inclusion complex[8].

  • Molar Ratio Preparation: Weigh 1-(2,3,4-trichlorophenyl)ethan-1-ol and HP-β-CD at a 1:1 or 1:2 molar ratio[6].

  • Kneading: Place the HP-β-CD in a mortar. Add a small volume of a water/ethanol mixture (50:50 v/v) to form a thick paste. Add the drug powder to the paste and knead continuously for 45-60 minutes[8].

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours to remove all residual solvent.

  • Reconstitution: Pulverize the dried complex into a fine powder. Dissolve the required amount in your aqueous assay buffer. Validation Check: The resulting solution must be completely transparent, confirming successful encapsulation and the absence of free, insoluble drug[8].

HP-β-CD Complexation Mechanism

HPBCD_Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction HPBCD HP-β-CD (Hydrophilic Exterior) HPBCD->Complex Host-Guest Encapsulation

Caption: Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

Quantitative Data Summaries

Table 1: Recommended Solubilization Agents and Maximum Tolerated Concentrations

Solubilization AgentMechanism of ActionMax Recommended Conc. (In Vitro)Technical Notes
DMSO Co-solvent (Dipolar aprotic); disrupts crystal lattice.≤ 0.5% v/v (Ideally 0.1%)Concentrations >1% can cause cytotoxicity or alter gene expression profiles[3].
HP-β-CD Host-Guest Inclusion Complex; masks hydrophobic bulk.Up to 10-20% w/vHighly biocompatible; does not interfere with most biochemical assays[7].
Tween-20 Non-ionic Surfactant; forms micellar structures.≤ 0.1% v/vMay interfere with membrane proteins or specific fluorescence assay readouts.

Sources

interpreting complex NMR spectra of polychlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced NMR Spectroscopy. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals working with highly substituted, proton-deficient polychlorinated aromatic compounds (such as PCBs, dioxins, and halogenated APIs).

Polychlorinated aromatics present a "perfect storm" of NMR challenges: severe proton deficiency, quadrupolar line broadening, extreme relaxation delays, and relativistic chemical shift anomalies. This guide will deconstruct these phenomena and provide self-validating protocols to ensure absolute structural certainty.

Section 1: Troubleshooting Signal Acquisition & Quality

Q1: Why are the 13 C signals for my chlorine-bearing aromatic carbons so broad, weak, or completely missing? A: This is primarily caused by two compounding factors: Quadrupolar Relaxation and Proton Deficiency . Chlorine has two NMR-active isotopes ( 35 Cl and 37 Cl), both of which are quadrupolar nuclei (spin I=3/2 ). Because they possess an asymmetrical charge distribution, they relax extremely rapidly in the presence of an electric field gradient. The 13 C nucleus directly bonded to the chlorine atom undergoes scalar coupling with it. The rapid relaxation of the chlorine nucleus provides an efficient T2​ (transverse) relaxation pathway for the 13 C nucleus, leading to severe line broadening[1]. Furthermore, because these carbons are quaternary (lacking attached protons), they suffer from exceptionally long T1​ (longitudinal) relaxation times and receive zero signal enhancement from the Nuclear Overhauser Effect (NOE).

Q2: How can I acquire high-quality, quantitative 13 C spectra for these compounds without tying up the spectrometer for days? A: You must artificially induce relaxation. The standard approach is to use a paramagnetic relaxation reagent, typically Chromium(III) acetylacetonate[Cr(acac) 3​ ]. The unpaired electrons in the paramagnetic chromium complex provide a highly efficient dipole-dipole relaxation pathway for the quaternary carbons, drastically shortening their T1​ times and quenching the NOE[2]. This allows for much shorter inter-pulse delays ( d1 ) and ensures that the integrated peak areas are truly quantitative. (See Protocol 1 below for the methodology).

Section 2: Chemical Shift Anomalies

Q3: My experimental 13 C chemical shifts for the chlorinated carbons deviate significantly (sometimes by several ppm) from what standard NMR prediction software suggests. Is my structure wrong? A: Not necessarily. Standard empirical prediction algorithms often fail for heavily halogenated aromatics because they ignore relativistic quantum mechanics. You are observing the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect [3]. In the presence of the external magnetic field, spin-orbit coupling at the heavy halogen atom (Chlorine) mixes triplet character into the singlet ground state. This spin-polarizes the electron density, which propagates to the adjacent light atom ( 13 C) via a Fermi-contact mechanism, altering its magnetic shielding[4]. To accurately predict these shifts, you must use Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) that explicitly incorporate relativistic corrections.

Section 3: 2D Structural Elucidation of Proton-Deficient Scaffolds

Q4: My molecule has 5 chlorines and only 1 proton. Standard HMBC and HSQC are useless for tracing the carbon skeleton. What 2D experiments should I run? A: When you lack the 1 H- 1 H and 1 H- 13 C vectors required for standard correlation spectroscopy, you must rely on advanced techniques designed for proton-deficient scaffolds:

  • LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): This sequence is optimized for very small nJCH​ couplings (typically 1–2 Hz), allowing you to visualize 4-, 5-, and even 6-bond heteronuclear correlations that standard HMBC suppresses[5].

  • 1,1-ADEQUATE (Adequate Double QUAntum Transfer Experiment): If you have access to a cryogenic probe and sufficient sample concentration, this experiment traces carbon-carbon connectivity at natural abundance. It provides definitive proof of adjacent protonated and non-protonated carbons by exploiting 1JCC​ correlations[6].

Quantitative Data Summary: NMR Parameters in Aromatic Systems

To illustrate the stark differences in acquisition behavior, the table below contrasts the typical NMR parameters of a standard protonated aromatic carbon versus a directly chlorinated aromatic carbon.

ParameterProtonated Aromatic Carbon ( 13 C-H)Chlorinated Aromatic Carbon ( 13 C-Cl)Causality / Mechanism
T1​ Relaxation Time 1 - 5 seconds20 - 100+ secondsLack of dipole-dipole relaxation from nearby protons.
T2​ Line Width Sharp (< 1 Hz)Broad (5 - 20+ Hz)Quadrupolar relaxation of 35 Cl/ 37 Cl shortening 13 C T2​ .
NOE Enhancement High (up to ~3x signal)Negligible (~1x signal)Absence of directly attached protons to transfer polarization.
Chemical Shift Predictability High (Empirical rules apply)Low (Requires DFT)SO-HALA relativistic shielding effects[3].

Experimental Protocols

Protocol 1: Quantitative 13 C NMR using Paramagnetic Relaxation Reagents

This protocol is a self-validating system: successful implementation is confirmed by the equalization of integration values across all carbon types.

  • Sample Preparation: Dissolve ~20-50 mg of the polychlorinated aromatic compound in 0.5 mL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

  • Reagent Addition: Add Chromium(III) acetylacetonate [Cr(acac) 3​ ] to achieve a final concentration of 0.05 M to 0.1 M in the NMR tube[2]. The solution will turn a faint purple/pink.

  • Spectrometer Setup:

    • Select an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). This turns off the proton decoupler during the relaxation delay to completely suppress the NOE, ensuring signals are proportional only to carbon count.

  • Parameter Optimization:

    • Set the pulse angle to 90°.

    • Set the relaxation delay ( d1 ) to 2–3 seconds (the Cr(acac) 3​ has reduced the T1​ from >50s to <1s).

  • Validation Step: Acquire a single scan. Measure the line width of the solvent peak. If the solvent peak is broadened beyond 2 Hz, the Cr(acac) 3​ concentration is too high and is degrading magnetic homogeneity. Dilute the sample slightly and re-acquire.

Protocol 2: Setting up LR-HSQMBC for Proton-Deficient Scaffolds

Use this when standard HMBC fails to bridge non-protonated gaps.

  • Probe Selection: Utilize a CryoProbe if available, as LR-HSQMBC relies on exceptionally weak long-range couplings.

  • Parameterization:

    • Load the standard LR-HSQMBC pulse program.

    • Unlike standard HMBC (which is optimized for nJCH​ = 8 Hz), optimize the long-range coupling delay for nJCH​ = 2 Hz . This corresponds to a delay of approximately 250 ms[5].

  • Acquisition: Due to signal loss during the long magnetization transfer delays, set the number of scans (NS) to at least 4x that of your standard HMBC. Apply non-uniform sampling (NUS) at 25-50% to keep acquisition time manageable.

Workflow Visualization

Workflow for NMR structural elucidation of proton-deficient polychlorinated aromatic compounds.

References

  • Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. oup.com. Available at:[Link]

  • Relativistic Spin–Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained. ACS Publications. Available at:[Link]

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI. Available at:[Link]

  • Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. ResearchGate. Available at:[Link]

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. SciSpace. Available at:[Link]

  • Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. ResearchGate. Available at:[Link]

Sources

enhancing mass spec signal for halogenated organic molecules

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogenated Organics Mass Spectrometry Support Center . Analyzing fluorinated, chlorinated, brominated, and iodinated compounds presents unique challenges due to their high electronegativity, hydrophobicity, and lack of readily ionizable functional groups.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the causality of ionization failures and provides field-proven, self-validating workflows to rescue your signal-to-noise ratio.

Ionization Source Selection & Troubleshooting

Q: Why do my highly fluorinated and chlorinated compounds show almost zero signal in standard positive electrospray ionization (ESI+)?

The Causality: Halogens (especially fluorine and chlorine) are highly electronegative. They inductively withdraw electron density from potential protonation sites (such as amines or carbonyls) across the molecule. This drastically increases the gas-phase basicity threshold required for [M+H]+ formation. Furthermore, extensive halogenation increases hydrophobicity, causing the analytes to aggregate or partition poorly at the ESI droplet surface.

The Solution: Switch to Negative Ion Mode (ESI-) or Atmospheric Pressure Photoionization (APPI-). Halogenated compounds are inherently predisposed to stabilize a negative charge.

G A Halogenated Organic Molecule B Polar / Acidic (e.g., PFAS, PFCAs) A->B C Neutral / Weakly Acidic (e.g., Chlorinated Peptides) A->C D Highly Non-Polar (e.g., PCBs, PBDEs) A->D E ESI (-) Modifier: Ammonium Acetate B->E F ESI (-) with Dopant Modifier: CHCl3 or CH2Cl2 C->F G APPI (-) Dopant: Toluene + CH2Cl2 D->G

Decision matrix for selecting the optimal MS ionization source for halogenated compounds.

Mobile Phase Optimization for PFAS & Fluorinated Organics

Q: I am analyzing per- and polyfluoroalkyl substances (PFAS) in ESI-, but my peak shapes are broad and sensitivity is low when using formic acid. How do I fix this?

The Causality: Formic acid and trifluoroacetic acid (TFA) are strong ion-pairing agents that cause severe signal suppression in ESI- by competing for charge at the droplet surface. Additionally, they lower the pH excessively, shifting weakly acidic PFAS (like short-chain carboxylic acids) into their neutral, un-ionized state, preventing the formation of [M−H]− .

The Solution: Use Ammonium Acetate (2–5 mM) . Ammonium acetate acts as a volatile buffer that maintains a pH conducive to deprotonation while avoiding the suppressive effects of formate. Studies have demonstrated that replacing acetic or formic acid with 2 mM ammonium acetate in the aqueous phase can increase signal intensity by 200–300% for most PFAS analytes[1].

Quantitative Impact of Mobile Phase Additives on ESI- Signal

AdditiveConcentrationEffect on ESI- SignalMechanism / Causality
Formic Acid 0.1%Severe SuppressionCompetes for droplet surface charge; protonates weak acids.
Acetic Acid 0.1%Moderate SuppressionWeaker acid than formic, but still limits deprotonation efficiency.
Ammonium Acetate 2 mM200–300% Increase Buffers pH perfectly for deprotonation; volatile salt leaves no residue[1].
Ammonium Hydroxide 0.01%150% IncreaseHigh pH ensures complete deprotonation, but can degrade silica columns over time.

Rescuing Neutral Halogenated Compounds via Adduct Formation

Q: My chlorinated target is neutral and lacks acidic protons, so it doesn't form [M−H]− . How can I detect it in ESI-?

The Causality: Molecules lacking acidic sites cannot deprotonate. However, the electronegative halogen atoms on your analyte can participate in strong gas-phase ion-dipole interactions with free halide anions, forming highly stable adducts like [M+Cl]− .

The Solution: Dope your mobile phase or sample with a chlorinated solvent (e.g., chloroform or dichloromethane). During the ESI process, these solvents undergo electrolytic reduction or gas-phase dissociation to provide an abundant source of chloride ions, forcing the formation of chloride adducts[2].

Step-by-Step Methodology: Chloride Adduct ESI-MS Protocol

Self-Validating System: If the adduct is successfully forming, the isotopic pattern of your target mass will distinctly shift to reflect the natural abundance of Chlorine-35 and Chlorine-37 (a 3:1 ratio).

  • Solvent Preparation: Prepare a standard reversed-phase mobile phase (e.g., LC-MS grade Water and Methanol).

  • Dopant Addition: Add 0.1% to 1% (v/v) of high-purity dichloromethane ( CH2​Cl2​ ) to the organic mobile phase (Mobile Phase B). Caution: Ensure your LC system seals (e.g., pump check valves) are compatible with chlorinated solvents. Use PTFE or Kalrez seals.

  • Source Parameter Tuning (Critical): Lower the capillary voltage and desolvation temperature by 15-20% compared to standard methods. Chloride adducts have low gas-phase stability; if the internal energy is too high, they will prematurely dissociate back into neutral species and free Cl− before reaching the detector[3].

  • MS/MS Optimization: In the collision cell, [M+Cl]− typically dissociates by losing Cl− (m/z 35/37). For structural elucidation, apply higher collision energies to promote the transition of [M+Cl]− directly to [M−H]− or to monitor specific neutral losses[2].

Advanced Techniques: APPI for Highly Non-Polar Halogenated Organics

Q: I am analyzing complex halogenated polymers and Polybrominated Diphenyl Ethers (PBDEs). Neither ESI nor APCI provides sufficient signal. What is the alternative?

The Causality: Highly non-polar, high-molecular-weight halogenated compounds lack both protonation/deprotonation sites and the dipole moment required for efficient adduct formation in standard ESI or APCI droplets. They simply do not ionize in the liquid phase.

The Solution: Use Negative-Ion Atmospheric Pressure Photoionization (APPI-) . By utilizing a krypton lamp (10 eV or 10.6 eV) alongside a dopant like toluene and a halogen donor like CH2​Cl2​ , you initiate a gas-phase electron capture cascade that yields a strong [M+Cl]− signal with minimal fragmentation[3].

APPI_Mech Photon Photon (10 eV) Toluene Toluene (Dopant) Photon->Toluene Photoionization TolRad Toluene•+ + e- Toluene->TolRad Solvent CH2Cl2 (Halogen Donor) TolRad->Solvent Dissociative Electron Capture Chloride Cl- (Chloride Anion) Solvent->Chloride Analyte Analyte (M) Chloride->Analyte Gas-Phase Attachment Adduct [M + Cl]- Adduct Analyte->Adduct

Gas-phase mechanism of halogen anion attachment in negative-ion APPI using dopants.

References

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers Source: Journal of the American Society for Mass Spectrometry / NIH URL:[Link]

  • Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices Source: MDPI URL:[Link]

  • Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry Source: Journal of the American Society for Mass Spectrometry / ResearchGate URL:[Link]

Sources

column selection for preparative chromatography of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center . As Senior Application Scientists, we understand that isolating enantiomerically pure chiral alcohols at a preparative scale is rarely a plug-and-play process. It requires a deep understanding of intermolecular thermodynamics, stationary phase topography, and fluid kinetics.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind column selection, a self-validating scale-up protocol, and targeted troubleshooting for the most stubborn enantiomeric resolutions.

Chiral alcohols present unique chromatographic behavior. The hydroxyl (–OH) group acts as both a strong hydrogen bond donor and acceptor. Successful enantioseparation relies on exploiting this functional group to achieve a stereospecific "three-point interaction" with the Chiral Stationary Phase (CSP).

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (coated or immobilized with phenylcarbamate or benzoate groups) are the gold standard for chiral alcohols. The helical structure of these polymers provides a chiral cavity, while the carbamate/benzoate linkages offer highly specific hydrogen bonding and dipole-dipole interaction sites that strongly engage the alcohol's –OH group ()[1].

  • SFC vs. HPLC for Preparative Scale: For preparative workflows, Supercritical Fluid Chromatography (SFC) is vastly superior to standard HPLC. SFC utilizes supercritical CO₂ modified with polar alcohols (like methanol). The high diffusivity and low viscosity of supercritical CO₂ drastically reduce stationary phase mass transfer resistance, allowing for higher flow rates and heavier column loading without sacrificing resolution. Furthermore, fraction recovery is simplified as the CO₂ evaporates upon depressurization, preventing the degradation of sensitive chiral alcohols ()[2].

CSP and Mobile Phase Selection Matrix

To streamline your initial column screening, use the following matrix based on the structural class of your target chiral alcohol.

Table 1: Quantitative & Qualitative Selection Matrix for Chiral Alcohols

CSP ChemistryBase MaterialOptimal Mobile PhaseTarget Analyte ProfileTypical α Range
Amylose Tris(3,5-dimethylphenylcarbamate) Amylose (e.g., Chiralpak AD/IA)NP: Hexane/IPA SFC: CO₂/MeOHBroad range of secondary/tertiary alcohols. Excellent for bulky, aromatic alcohols.1.20 - 3.50
Cellulose Tris(3,5-dimethylphenylcarbamate) Cellulose (e.g., Chiralcel OD/IB)NP: Hexane/IPA SFC: CO₂/EtOHAlcohols with distinct π−π interacting aromatic rings (e.g., 1-phenylethanol).1.15 - 2.80
Cellulose Tris(4-methylbenzoate) Cellulose (e.g., Chiralcel OJ/IC)NP: Hexane/EtOH SFC: CO₂/MeOHAliphatic cyclic alcohols lacking aromatic rings; relies heavily on steric cavity fit.1.10 - 1.90
Cyclodextrin-based ( β -CD) Cyclic oligosaccharideRP: Water/MeCNHighly polar or water-soluble chiral alcohols; relies on inclusion complexing.1.05 - 1.50

Step-by-Step Protocol: Method Development to Preparative Scale-Up

A robust preparative method must be a self-validating system. Follow this step-by-step methodology to scale up safely from analytical screening to preparative execution ()[3].

Step 1: Analytical Screening (Tandem Mode)

  • Action: Screen the racemic alcohol on at least three distinct polysaccharide CSPs (e.g., Amylose-carbamate, Cellulose-carbamate, Cellulose-benzoate) using Normal Phase (Hexane/IPA 90:10) and SFC (CO₂/MeOH 80:20).

  • Validation Gate: Proceed only with the condition yielding a selectivity factor ( α ) > 1.2 and baseline resolution ( Rs​ ) > 1.5.

Step 2: Optimization of Thermodynamics and Kinetics

  • Action: Fine-tune the column temperature and flow rate.

  • Causality: Lowering the temperature (e.g., from 25°C to 15°C) typically increases α by favoring the lower-energy diastereomeric transient complex. Decreasing the flow rate minimizes the high mass-transfer resistance inherent to densely packed polysaccharide CSPs ()[4].

Step 3: Loading Study (Overload Profiling)

  • Action: Perform volume and concentration overload injections on the analytical column.

  • Validation Gate: Identify the maximum injection mass where the valley between the two enantiomer peaks does not rise above 10% of the peak height. This establishes your non-linear isotherm limit.

Step 4: Scale-Up Calculation

  • Action: Scale the flow rate and injection volume proportionally to the cross-sectional area of the preparative column using the formula:

    Flowprep​=Flowanalytical​×(IDprep2​/IDanalytical2​) ()[2].

Step 5: Preparative Execution and Recovery

  • Action: Execute the run. If using SFC, ensure the cyclone separators are optimized for the specific alcohol modifier to prevent aerosolization and loss of the volatile chiral alcohol upon CO₂ depressurization.

MethodDev Start Target: Racemic Chiral Alcohol Screening Analytical Screening (Polysaccharide CSPs) Start->Screening Mode Select Mode: NP, RP, or SFC Screening->Mode Evaluate Evaluate Resolution (Rs > 1.5)? Mode->Evaluate Optimize Optimize: Temp, Flow Rate, Modifiers Evaluate->Optimize No Loading Loading Study (Determine Max Load) Evaluate->Loading Yes Optimize->Evaluate Derivatize Consider Derivatization (e.g., Acetates) Optimize->Derivatize Derivatize->Screening ScaleUp Scale-Up Calculation (Area Proportionality) Loading->ScaleUp Prep Preparative Run & Fraction Collection ScaleUp->Prep

Systematic workflow for chiral alcohol method development and preparative scale-up.

Troubleshooting & FAQs

Q1: I am observing poor resolution ( Rs​ < 1.0) for an aliphatic chiral alcohol on a standard Amylose-carbamate column. How can I improve this? Expert Answer: Aliphatic chiral alcohols lack the π−π interacting aromatic rings that heavily drive separation on phenylcarbamate CSPs.

  • Direct Solution: Switch to a Cellulose Tris(4-methylbenzoate) phase (e.g., Chiralcel OJ), which relies more heavily on steric fit and dipole interactions within the chiral cavity ()[5].

  • Indirect Solution: If direct separation fails, derivatize the chiral alcohol into an ester (e.g., using acetic anhydride to form an acetate). Acylation reduces polarity, alters the steric bulk, and frequently enhances resolution and volatility, making it highly compatible with Chiral GC or alternative LC phases ()[6].

Q2: My enantiomer peaks are well-separated but exhibit severe tailing, severely limiting my preparative loading capacity. What is the cause? Expert Answer: Peak tailing in chiral alcohols is usually caused by secondary, non-enantioselective interactions—specifically, hydrogen bonding with residual unbonded silanols on the silica support—or severe column overload.

  • Action: While basic modifiers (like DEA) are used for amines, pure chiral alcohols generally do not require them. However, if your alcohol contains secondary basic/acidic functional groups, add 0.1% of the respective modifier (DEA or TFA) to the mobile phase to suppress these secondary interactions ()[7]. If tailing persists, you are operating in the non-linear isotherm region (concentration overload); reduce the injection concentration and increase the injection volume instead.

Q3: When scaling up from 1.0 mL/min on a 4.6 mm ID column to a 21.2 mm ID preparative column, my resolution drops significantly. Why? Expert Answer: This is a classic kinetic failure. Complex polysaccharide CSPs have high resistance to stationary phase mass transfer. When you scale up, slight discrepancies in column packing density between analytical and prep columns exacerbate this resistance ()[4].

  • Action: Do not strictly adhere to the theoretical scale-up flow rate. If the theoretical calculated flow is 21 mL/min, drop it to 15-18 mL/min. Decreasing the linear velocity allows more time for the analyte to diffuse in and out of the dense chiral cavities, restoring the resolution lost during scale-up.

Troubleshooting Issue Issue: Poor Resolution or Peak Tailing CheckCSP Aliphatic Alcohol? Try Benzoate CSP Issue->CheckCSP CheckTemp Decrease Temp & Flow Rate Issue->CheckTemp CheckDeriv Derivatize to Acetate Ester Issue->CheckDeriv Success Resolution > 1.5 Achieved CheckCSP->Success Fail Secondary Interactions? Add Modifier CheckCSP->Fail CheckTemp->Success CheckDeriv->Success Fail->Success

Troubleshooting logic tree for resolving poor enantiomeric resolution and peak tailing.

References

  • SciTechnol. "Enantiomer Elucidation: Chiral Chromatography Innovations in Analytical Chemistry." Available at:[Link]

  • Chromatography Today. "Trouble with chiral separations." Available at: [Link]

  • PMC (National Institutes of Health). "Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis." Available at:[Link]

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Available at: [Link]

Sources

Technical Support Center: Stability & Storage Troubleshooting for 1-(2,3,4-Trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,3,4-trichlorophenyl)ethan-1-ol (CAS: 168482-77-7). As a secondary benzylic alcohol heavily substituted with electron-withdrawing chlorine atoms, this compound presents unique stability challenges during long-term storage.

This guide is designed for researchers and drug development professionals to diagnose purity drops, understand the underlying chemical causality of degradation, and implement self-validating rescue protocols.

Part 1: Quantitative Degradation Profiles

To effectively troubleshoot, you must first understand how storage variables impact the compound's integrity. The tables below summarize the primary degradation pathways and expected recovery rates based on standard stability profiles for halogenated benzylic alcohols.

Table 1: Degradation Pathways & Analytical Markers

Degradation PathwayChemical TriggerPrimary ImpurityMass Shift (GC-MS)TLC Polarity Shift (Silica)
Auto-Oxidation O₂, UV Light, Trace Metals2,3,4-TrichloroacetophenoneM - 2 (m/z 223.5)Less polar (Higher Rf​ )
Dehydration Trace Acid, Heat2,3,4-TrichlorostyreneM - 18 (m/z 207.5)Highly non-polar ( Rf​ ~0.9)

Table 2: 6-Month Accelerated Stability Data (Simulated Recovery)

Storage TemperatureAtmosphereContainer Type6-Month Purity Recovery (%)Primary Issue Observed
25°C (Room Temp)AirClear Borosilicate Glass88.5%Heavy Oxidation
4°C (Fridge)AirClear Borosilicate Glass94.2%Moderate Oxidation
4°C (Fridge)ArgonAmber Glass98.7%Trace Dehydration
-20°C (Freezer)ArgonPTFE-Lined Amber Glass>99.5%None (Optimal)

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my sample turning yellow and showing a new peak at M-2 (m/z 223.5) over time? A: Your sample is undergoing auto-oxidation. Secondary benzylic alcohols are known to slowly oxidize in the presence of atmospheric oxygen to form their corresponding ketones[1][2]. In this case, the alcohol is oxidizing into 2,3,4-trichloroacetophenone , which is characterized as a dark gold-colored solid[3]. Mechanistic Causality: While the three electron-withdrawing chlorine atoms exert a strong inductive (-I) effect that slightly deactivates the benzylic C-H bond compared to unsubstituted benzyl alcohol, the position remains vulnerable to radical-mediated auto-oxidation triggered by UV light or trace transition metals.

Q2: I detect a highly non-polar M-18 impurity on TLC/GC after long-term storage in glass. What caused this? A: This indicates acid-catalyzed dehydration, yielding 2,3,4-trichlorostyrene . Benzylic alcohols are highly susceptible to dehydration, forming styrene derivatives[4]. Mechanistic Causality: Standard borosilicate glassware contains surface silanol groups that can act as weak Brønsted acids. Over months of storage, these trace acids protonate the hydroxyl group of the alcohol. The subsequent loss of water generates a benzylic carbocation. Although the trichlorophenyl ring destabilizes this carbocation, the thermodynamic driving force to form the conjugated alkene (styrene) pushes the reaction forward.

Part 3: Mechanistic & Troubleshooting Visualizations

Pathway A 1-(2,3,4-Trichlorophenyl)ethan-1-ol (Target Compound) B1 O2 / Light / Trace Metals A->B1 Oxidation B2 Trace Acid / Heat A->B2 Dehydration C1 2,3,4-Trichloroacetophenone (Ketone: M-2) B1->C1 C2 2,3,4-Trichlorostyrene (Alkene: M-18) B2->C2

Mechanistic degradation pathways of 1-(2,3,4-trichlorophenyl)ethan-1-ol via oxidation and dehydration.

Workflow Start Purity Drop Detected in Storage Analysis Run GC-MS or LC-MS Start->Analysis Check1 Is M-2 (m/z 223.5) present? Analysis->Check1 Check2 Is M-18 (m/z 207.5) present? Analysis->Check2 Res1 Oxidation Issue: Purify via Silica Gel Switch to Argon/Amber Vials Check1->Res1 Yes Res2 Dehydration Issue: Purify via Silica Gel Use Acid-Free/PTFE Vials Check2->Res2 Yes

Decision tree for diagnosing and resolving storage-induced degradation impurities.

Part 4: Experimental Protocols

Protocol A: Chromatographic Rescue of Degraded Samples

If your batch has degraded, use this self-validating flash chromatography protocol to isolate the pure alcohol from the ketone and styrene impurities.

Causality & Self-Validation: Because the hydroxyl group of 1-(2,3,4-trichlorophenyl)ethan-1-ol acts as a strong hydrogen-bond donor to the silica stationary phase, it will elute significantly slower than both the ketone (hydrogen-bond acceptor only) and the styrene (no hydrogen bonding). If your isolated fraction shows an Rf​ > 0.5 in the specified solvent system, the protocol has failed, and impurities remain.

Step-by-Step Methodology:

  • Preparation: Dissolve the degraded sample in a minimum volume of Dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column (230-400 mesh) using Hexanes as the packing solvent. Ensure the silica is not acidic (use neutral silica to prevent on-column dehydration).

  • Loading: Load the dissolved sample onto the column carefully to maintain a tight band.

  • Elution Gradient:

    • Flush 1 (100% Hexanes): Elutes the highly non-polar 2,3,4-trichlorostyrene (Dehydration product).

    • Flush 2 (5% Ethyl Acetate in Hexanes): Elutes the 2,3,4-trichloroacetophenone (Oxidation product).

    • Flush 3 (15% Ethyl Acetate in Hexanes): Elutes the target 1-(2,3,4-trichlorophenyl)ethan-1-ol.

  • Validation: Spot the fractions on a silica TLC plate. Run in 15% EtOAc/Hexanes. The target compound will appear at an Rf​ of ~0.3. Discard any fractions containing spots at Rf​ ~0.6 (Ketone) or Rf​ ~0.9 (Styrene).

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent heat-induced degradation.

Protocol B: Best-Practice Aliquoting & Long-Term Storage

To prevent future degradation, establish a strict, inert storage workflow.

Step-by-Step Methodology:

  • Vial Selection: Use PTFE-lined, amber glass vials. Do not use clear, unlined borosilicate glass, as surface silanols catalyze dehydration and UV light initiates radical oxidation.

  • Purging (Schlenk Technique): Place the purified solid into the vial. Connect the vial to a Schlenk line.

  • Vacuum/Fill Cycles: Apply high vacuum for 30 seconds, then backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen and moisture.

  • Sealing: Cap the vial tightly under the positive Argon pressure. Wrap the cap junction with Parafilm.

  • Storage: Store immediately at -20°C in a dark freezer.

Part 5: References

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN Source: Asian Journal of Chemistry. URL:[Link]

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes Source: ResearchGate. URL:[Link]

  • 2',3',4'-Trichloroacetophenone | C8H5Cl3O | CID 26132 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Technical Support Center: Troubleshooting & Optimizing Temperature for Polysaccharide-Based CSPs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the intricacies of chiral separations. Here, we move beyond trial-and-error to explore the thermodynamic causality behind temperature optimization on polysaccharide-based Chiral Stationary Phases (CSPs).

Mechanistic Insights: The Thermodynamics of Chiral Recognition

Temperature in chiral chromatography is not merely a kinetic accelerator; it is a thermodynamic switch. The separation of enantiomers on polysaccharide CSPs (e.g., amylose or cellulose phenylcarbamates) relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Enthalpy vs. Entropy: In most cases, chiral recognition is enthalpy-driven ( ΔΔH<0 ). Lowering the temperature strengthens hydrogen bonding, dipole-dipole, and π−π interactions, thereby increasing the separation factor ( α ). However, if the separation is entropy-driven ( ΔΔS>0 ), increasing the temperature will paradoxically improve resolution.

  • Polymer Conformational Shifts: Unlike small-molecule CSPs, polysaccharide polymers are structurally dynamic. Elevated temperatures can induce irreversible or reversible conformational transitions in the polymer backbone, drastically altering the chiral recognition environment. This phenomenon often manifests as non-linear van't Hoff plots and can even cause a temperature-dependent reversal of enantiomer elution order 1[1].

Self-Validating Protocol: Systematic Temperature Optimization

To avoid chasing moving targets, temperature optimization must be systemic and self-validating. Follow this step-by-step methodology to map the thermodynamic behavior of your specific analyte-CSP pair.

Workflow Step1 1. Baseline Screening Run at 25°C Check1 System Suitability Check Is α > 1.0? Step1->Check1 Step2 2. Isothermal Profiling Test 10°C to 40°C (Δ5°C) Check1->Step2 Yes (Proceed) Val 4. Self-Validation Re-run 25°C to verify CSP integrity Check1->Val No (Change Mobile Phase) Step3 3. Thermodynamic Mapping Plot ln(α) vs 1/T Step2->Step3 Check2 Linear van't Hoff? Step3->Check2 Step4A Enthalpy/Entropy Driven Select Optimal T for Rs Check2->Step4A Yes Step4B Conformational Shift Detected Avoid Transition Temp Check2->Step4B No Step4A->Val Step4B->Val

Workflow for thermodynamic mapping and temperature optimization on polysaccharide CSPs.

Step-by-Step Methodology:

Step 1: Baseline System Suitability (The Anchor Point)

  • Action: Equilibrate the column at 25°C. Inject the racemate using your standard mobile phase.

  • Validation Check: Calculate α . If α=1.0 (complete co-elution), temperature adjustments alone will fail. You must alter the mobile phase composition first.

Step 2: Isothermal Temperature Profiling

  • Action: Execute sequential isothermal runs from 10°C to 40°C in 5°C increments.

  • Validation Check: Monitor system backpressure. Ensure it remains below the CSP’s limit (typically <150 bar for coated phases) as solvent viscosity increases significantly at lower temperatures.

Step 3: Thermodynamic Mapping (van't Hoff Analysis)

  • Action: Calculate the retention factor ( k′ ) for each enantiomer. Plot ln(α) against 1/T (Temperature in Kelvin).

  • Validation Check: Assess linearity. A linear plot confirms a stable chiral recognition mechanism. A biphasic or non-linear plot indicates a conformational shift in the CSP (e.g., observed with Koga bases on amylose phases around 20°C) 2[2].

Step 4: Kinetic Compensation

  • Action: If optimal α occurs at 10°C but peaks are unacceptably broad, decrease the flow rate by 20-30%.

  • Validation Check: Recalculate Resolution ( Rs​ ). The improved mass transfer kinetics should offset the wider peak base, yielding a net increase in Rs​ .

Step 5: Return-to-Baseline Verification

  • Action: Return the column to 25°C, re-equilibrate, and perform a final injection.

  • Validation Check: Compare retention times and α to the Step 1 baseline. Deviations >2% indicate column hysteresis, inadequate equilibration, or permanent CSP deformation.

Data Presentation: Thermodynamic Scenarios

The table below summarizes the quantitative thermodynamic parameters you may extract from your van't Hoff plots and dictates the appropriate troubleshooting response.

Thermodynamic Regimevan't Hoff Plot ( lnα vs 1/T )Dominant Driving ForceTemperature Effect on α Recommended Troubleshooting Action
Enthalpy-Driven Linear, Positive Slope ΔΔH<0 (Favorable) α increases as T decreasesLower T to maximize α ; reduce flow rate if peaks broaden due to viscosity.
Entropy-Driven Linear, Negative Slope ΔΔS>0 (Favorable) α increases as T increasesRaise T (staying below CSP max limit, usually 40°C) to improve α .
Conformational Shift Non-Linear / BiphasicVariable across T rangesUnpredictable (possible elution inversion)Avoid operating near the transition temperature. Select a T in the linear region.

Troubleshooting FAQs

Q: Why did my enantioselectivity ( α ) decrease when I lowered the column temperature? A: In standard chiral chromatography, separations are enthalpy-driven, meaning lower temperatures strengthen the transient diastereomeric complexes and improve α . However, if α decreases at lower temperatures, your separation is entropy-driven. Alternatively, the polysaccharide polymer may have undergone a temperature-induced conformational change that negatively impacts chiral recognition [[2]](2].

Q: I observed an inversion of elution order when changing the temperature from 15°C to 35°C. Is my column degrading? A: No, this is a documented thermodynamic phenomenon rather than column degradation. Elution order inversion occurs when the enantiomer that is more strongly retained via enthalpic interactions has a less favorable entropy of binding. At the "isoenantioselective temperature," α=1 (co-elution). Above this temperature, the entropy-driven enantiomer is retained longer 1[1].

Q: My peaks are broadening significantly at 10°C, ruining my resolution despite a good α . How can I resolve this? A: Low temperatures increase mobile phase viscosity, which severely impedes mass transfer kinetics (longitudinal diffusion and eddy dispersion). To troubleshoot this without losing the enthalpic benefits of low temperature, decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for mass transfer [[3]](3]. Alternatively, switch to a lower viscosity mobile phase.

Q: Are there differences in temperature limits between coated and immobilized polysaccharide CSPs? A: Yes. Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) feature chiral selectors covalently bonded to the silica gel, allowing them to tolerate a wider range of temperatures and harsh solvents. Coated CSPs (e.g., AD, OD) rely on physical coating; exposing them to elevated temperatures with certain solvents can cause the polymer to leach or irreversibly swell [[4]](4]. Always verify the manufacturer's maximum temperature limit.

Q: How does temperature optimization differ when using Supercritical Fluid Chromatography (SFC) versus HPLC? A: In SFC, temperature directly impacts the density of the supercritical CO2 mobile phase. Increasing the temperature decreases fluid density, which reduces its solvating power and often increases retention times—a behavior opposite to typical HPLC. A standard starting temperature for SFC screening on polysaccharide CSPs is 40°C with a backpressure of 10-15 MPa 5[5].

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A / ResearchGate. 1

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC / NIH. 2

  • Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. Bioanalysis / PubMed. 5

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. 3

  • State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases. Isr. J. Chem.4

Sources

Technical Support Center: Quantitative Analysis of 1-(2,3,4-trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

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Refining MF Diagnostic

I'm now refining the matrix factor diagnostic workflow, which integrates extraction recovery calculations. I'm focusing on incorporating the pre-extraction spike (Set C) to validate the extraction process, calculating extraction recovery and CV. I am focused on including absolute and IS-normalized MF calculations.

Integrating Matrix Factor Analysis

I'm expanding the diagnostic decision tree by adding a matrix factor evaluation step to address matrix effects in LC-MS/MS. I'm focused on incorporating post-column infusion and matrix effect assessment via matrix factor and extraction recovery calculations. I'm visualizing the workflow in DOT and refining actions based on the analysis of these factors.

Expanding Diagnostic Logic

I'm now expanding the diagnostic flow to show extraction recovery and matrix effects. I have added a new action node that includes a post-extraction spike evaluation, and I am incorporating a section to account for internal standard-normalized calculations. I am working on the diagrams to visually represent these steps.

Expanding Diagnostic Capabilities

I'm developing a more comprehensive diagnostic flow. I'm focusing on incorporating a new action for a post-extraction spike evaluation, extraction recovery, and CV calculations to enhance self-validation. Diagrams are being revised to provide a visual representation of these expanded steps.

Refining Decision Tree Integration

I'm now integrating matrix factor analysis directly into the core decision-making process. The diagnostic workflow is expanding to account for potential signal loss, factoring in extraction recovery and matrix effect calculations for enhanced self-validation. The diagrams are being adjusted for visual clarity.

Overview Welcome to the Analytical Troubleshooting and Method Validation Support Center. This hub provides drug development professionals and analytical scientists with field-proven, regulatory-compliant solutions for the quantitative bioanalysis of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Section 1: Chromatographic & Mass Spectrometric Optimization

Q: I am experiencing severe peak tailing and inconsistent ionization for 1-(2,3,4-trichlorophenyl)ethan-1-ol in LC-MS/MS. What is the mechanistic cause, and how do I resolve it?

A: The structural topology of 1-(2,3,4-trichlorophenyl)ethan-1-ol features a highly lipophilic, electron-withdrawing trichlorinated phenyl ring coupled with a polar, hydrogen-bonding secondary hydroxyl group. In reversed-phase liquid chromatography (RPLC), the hydroxyl moiety frequently interacts with unendcapped silanols on the silica stationary phase, causing secondary retention mechanisms and peak tailing. Furthermore, under standard positive Electrospray Ionization (ESI+), ionization efficiency is poor because the molecule lacks basic amine groups to accept a proton.

Expert Intervention:

  • Chromatography: Switch to a fully endcapped, high-density C18 column or a Pentafluorophenyl (PFP) column. The PFP phase leverages π−π and dipole-dipole interactions with the highly chlorinated ring, improving peak symmetry and orthogonal selectivity against endogenous matrix lipids.

  • Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode, or ESI negative mode, to exploit the electronegativity of the three chlorine atoms. Monitor the distinct isotopic cluster (M, M+2, M+4) resulting from the 35 Cl and 37 Cl natural abundance ratio (exactly 27:27:9) to mathematically verify peak specificity.

Section 2: Regulatory Method Validation (ICH Q2(R2) & FDA BMV)

Q: How do I structure the validation parameters for this assay to meet current regulatory submissions (IND/NDA)?

A: Method validation must unequivocally prove that the analytical procedure is fit for its intended purpose [1.10]. For bioanalytical assays quantifying small molecules like 1-(2,3,4-trichlorophenyl)ethan-1-ol, your validation lifecycle must strictly adhere to the updated ICH Q2(R2) guidelines[1][2] and the FDA Bioanalytical Method Validation (BMV) guidance[3][4].

Causality dictates that validation is not a checklist, but a progressive proof of reliability. You must first prove the method measures only the analyte (Specificity), then prove it measures it proportionally (Linearity), and finally prove it measures it correctly and repeatedly (Accuracy & Precision)[5][6].

ValidationLifecycle Dev Method Development (Chromatography & MS) Spec Specificity & Selectivity (Blank Matrix + IS) Dev->Spec Lin Linearity & Range (Min 6 Points) Spec->Lin Acc Accuracy & Precision (5 Replicates, 4 QC Levels) Lin->Acc Rob Robustness & Stability (Freeze-Thaw, Benchtop) Acc->Rob ISR Incurred Sample Reanalysis (ISR) Rob->ISR

ICH Q2(R2) compliant method validation lifecycle for quantitative bioanalysis.

Q: What are the exact quantitative acceptance criteria for the calibration curve and quality control (QC) samples?

A: The FDA BMV guidance mandates that the matrix-based standard curve consists of a minimum of six standard points (excluding blanks)[3]. The Lower Limit of Quantitation (LLOQ) must be established where the signal-to-noise ratio is at least 5:1, and it must be sufficiently sensitive to characterize the complete pharmacokinetic profile[4].

Table 1: Quantitative Acceptance Criteria for Validation Parameters

Validation ParameterRegulatory StandardAcceptance CriteriaMechanistic Rationale
Linearity (Calibration) FDA BMV / ICH Q2(R2)R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Ensures detector response is directly proportional to analyte concentration across the therapeutic range[1][3].
Accuracy FDA BMV / ICH Q2(R2)Mean value within ±15% of nominal (±20% at LLOQ)Verifies the proximity of the experimental value to the true theoretical concentration[7].
Precision (Intra/Inter-day) FDA BMV / ICH Q2(R2)CV ≤ 15% (≤ 20% at LLOQ)Demonstrates the reproducibility of the extraction and instrument reading under normal operating conditions[3][7].
Specificity FDA BMV / ICH Q2(R2)Response in blank < 20% of LLOQProves endogenous matrix components do not isobarically interfere with the analyte's m/z transition[2].
Section 3: Sample Preparation & Matrix Effect Troubleshooting

Q: My Incurred Sample Reanalysis (ISR) is failing (>20% deviation), and I suspect matrix effects. How do I trace, quantify, and eliminate matrix suppression?

A: Because 1-(2,3,4-trichlorophenyl)ethan-1-ol is highly lipophilic, it tends to co-elute with late-eluting endogenous matrix lipids (such as glycerophosphocholines) during RPLC. When these lipids enter the MS source simultaneously with your analyte, they compete for charge droplets, causing severe ion suppression.

To resolve this, you must transition from simple protein precipitation (PPT) to a more selective extraction method, such as Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) or Solid Phase Extraction (SPE). Furthermore, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13 C- or 2 H-labeled 1-(2,3,4-trichlorophenyl)ethan-1-ol) to mathematically normalize the suppression.

Troubleshooting Start Signal Drop Observed for Analyte CheckIS Check Internal Standard (SIL-IS) Response Start->CheckIS Decision Is SIL-IS Response Also Reduced? CheckIS->Decision Yes Yes: Matrix Suppression or Ion Source Issue Decision->Yes Yes No No: Analyte Degradation or Extraction Loss Decision->No No Action1 Optimize Sample Prep (e.g., LLE/SPE) Yes->Action1 Action2 Check Benchtop Stability & Re-prepare Standards No->Action2

Decision tree for diagnosing signal loss and matrix effects during LC-MS/MS analysis.

Self-Validating Protocol: Matrix Factor (MF) and Extraction Recovery (RE) Evaluation To ensure trustworthiness, your extraction protocol must be a self-validating system that distinctly separates extraction efficiency from ionization efficiency.

Step-by-Step Methodology:

  • Preparation of Set A (Neat Standards): Spike the analyte and SIL-IS into the mobile phase at Low, Mid, and High QC concentrations.

  • Preparation of Set B (Post-Extraction Spike): Extract 6 independent lots of blank biological matrix (e.g., plasma) using LLE (MTBE, 1:5 v/v). Evaporate the organic layer to dryness under N 2​ . Reconstitute the residue with mobile phase spiked with the analyte and SIL-IS at the exact QC concentrations used in Set A.

  • Preparation of Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into 6 independent lots of blank biological matrix at the QC concentrations. Extract using LLE, evaporate, and reconstitute in pure mobile phase.

  • LC-MS/MS Acquisition: Inject Sets A, B, and C under identical chromatographic conditions.

  • Data Synthesis & Self-Validation:

    • Absolute Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: Calculate as (Analyte MF) / (SIL-IS MF). Validation Check: This value must be ~1.0, and the CV across the 6 lots must be ≤ 15%. If true, the SIL-IS is perfectly compensating for the matrix effect.

    • Extraction Recovery (RE): Calculate as (Peak Area in Set C) / (Peak Area in Set B). Validation Check: Recovery does not need to be 100%, but the CV must be ≤ 15% across all QC levels to prove the extraction is reproducible and robust[6].

References
  • Bioanalytical method validation: An updated review - PMC , nih.gov. 3

  • Essential FDA Guidelines for Bioanalytical Method Validation , resolvemass.ca. 4

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , europa.eu. 1

  • Validation of Analytical Procedures Q2(R2) - ICH , ich.org. 5

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review , au.dk.7

  • bioanalytical method validation and study sample analysis m10 - ICH , ich.org. 6

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA , europa.eu. 2

Sources

overcoming matrix effects in LC-MS analysis of environmental samples

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Technical Support Center: Overcoming Matrix Effects in Environmental Analysis

Welcome to the LC-MS Technical Support Center. Environmental matrices—such as wastewater influents, soil extracts, and surface water—are notoriously complex, containing humic acids, surfactants, and inorganic salts. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), specifically with Electrospray Ionization (ESI), these co-eluting background components compete with target analytes for available charge. This phenomenon, known as the matrix effect, typically manifests as ion suppression (or rarely, enhancement), drastically compromising quantitative accuracy, sensitivity, and reproducibility[1].

This guide provides authoritative, field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you isolate and neutralize matrix effects.

Diagnostic Workflow: Identifying Matrix Effects

Before implementing a mitigation strategy, you must first diagnose whether a matrix effect is present, where it occurs chromatographically, and its quantitative severity. The diagnostic workflow relies on two complementary approaches: Post-Column Infusion (Qualitative) and Post-Extraction Spiking (Quantitative)[2].

MatrixDiagnostic A Suspected Matrix Effect in Environmental Sample B Qualitative Mapping (Post-Column Infusion) A->B Step 1a C Quantitative Measurement (Post-Extraction Spiking) A->C Step 1b D Identify Suppression Zones in Chromatogram B->D E Calculate Matrix Factor (MF) MF = (Response in Matrix) / (Response in Solvent) C->E F Adjust Chromatography (Shift Retention Time) D->F Co-elution found G Enhance Sample Cleanup (SPE / QuEChERS) D->G Broad suppression E->G Severe suppression (MF < 0.5) H Use Isotope-Labeled Internal Standards (SIL-IS) E->H MF < 0.8 or > 1.2

Workflow for diagnosing and mitigating LC-MS matrix effects in environmental samples.

Troubleshooting Guides & FAQs

Category 1: Sample Preparation & Cleanup

Q: My wastewater samples are showing >60% ion suppression for pharmaceutical residues. Should I use "Dilute-and-Shoot", QuEChERS, or Solid-Phase Extraction (SPE)? A: For complex environmental matrices like wastewater, "Dilute-and-Shoot" is rarely sufficient because it introduces the entire matrix load into the MS source, quickly fouling the optics and causing severe suppression[3]. While QuEChERS is fast and effective for solid matrices (like soil), it often leaves highly polar interferences in aqueous samples. The Causality: SPE (particularly mixed-mode polymeric sorbents) provides orthogonal cleanup. By utilizing both reversed-phase and ion-exchange retention mechanisms, you can wash away neutral lipids and inorganic salts before eluting the target analytes. Cleaner extracts directly translate to reduced competition for charge droplets in the ESI source, thereby minimizing the matrix effect[4].

Q: Does sample dilution actually solve matrix effects? A: Yes, but with a critical caveat. Dilution reduces the absolute concentration of interfering matrix components introduced into the analytical system, which can restore the linear dynamic range of the ionization process[3]. However, this strategy is only viable if your instrument possesses sufficient sensitivity to detect the target analytes at the newly diluted concentrations. It is a compensation technique, not a true cleanup.

Category 2: Chromatographic Optimization

Q: I identified a massive ion suppression dip exactly where my target endocrine-disrupting chemical (EDC) elutes. How can chromatography fix this? A: You must break the co-elution between your analyte and the "invisible" matrix component. The Causality: Matrix effects are highly localized in the chromatogram. If an unmonitored matrix compound (e.g., a surfactant) co-elutes with your EDC, it will monopolize the ESI charge. By altering the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or adjusting the pH, you alter the selectivity ( α ) of the column. Because the analyte and the matrix interference likely have different pKa values or polarities, their retention times will shift independently, moving your analyte out of the suppression zone[2].

Category 3: Mass Spectrometry & Calibration

Q: If I cannot eliminate the matrix effect through cleanup or chromatography, how do I ensure accurate quantification? A: You must use a calibration strategy that mathematically compensates for the suppression. The gold standard is Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope-Labeled Internal Standards (SIL-IS)[3]. The Causality: A SIL-IS (e.g., a 13C or 2H labeled version of your analyte) shares the exact physicochemical properties as your target compound. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. Because quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect cancels out mathematically[5].

Quantitative Data: Comparison of Mitigation Strategies

The following table summarizes the quantitative impact of various mitigation strategies on matrix effect reduction, based on standard environmental analytical practices.

Mitigation StrategyTypical Matrix Factor (MF)% Suppression ReductionMechanism of ActionProsCons
None (Direct Injection) 0.20 - 0.40N/ABaseline interferenceFast, no prep costSevere suppression, poor accuracy
Sample Dilution (1:10) 0.70 - 0.8540% - 60%Reduces total matrix load in ESISimple, cost-effectiveLoss of overall method sensitivity
Mixed-Mode SPE 0.85 - 0.9570% - 90%Physical removal of interferencesHigh analyte recovery, clean extractsTime-consuming, higher consumable cost
SIL-IS Calibration 1.00 (Corrected)100% (Mathematical)Normalizes response ratioPerfect compensationHigh cost of labeled standards, doesn't fix MS fouling
Matrix-Matched Calibration 0.95 - 1.0090% - 100%Calibrates within the interferenceCheaper than SIL-ISRequires a true "blank" environmental matrix

Self-Validating Experimental Protocols

To ensure your data is robust, implement these self-validating methodologies in your laboratory.

Protocol 1: Qualitative Mapping via Post-Column Infusion (PCI)

This protocol visually maps exactly where matrix components suppress or enhance the MS signal during a chromatographic run[5].

  • Prepare the Infusion Solution: Prepare a pure standard solution of your target analyte at a moderate concentration (e.g., 100 ng/mL) in the mobile phase.

  • Setup the T-Piece: Install a zero-dead-volume T-piece between the analytical column outlet and the mass spectrometer source inlet.

  • Initiate Infusion: Connect a syringe pump to the third port of the T-piece. Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min).

  • Monitor the Baseline: Start the MS acquisition. You should observe a constant, elevated baseline for the specific MRM transition of your analyte.

  • Inject the Matrix: Inject a blank environmental matrix extract (e.g., extracted wastewater containing no analyte) into the LC system using your standard gradient method.

  • Analyze the Chromatogram: Any negative dips in the constant baseline indicate zones of ion suppression caused by eluting matrix components. Any positive spikes indicate ion enhancement.

  • Validation Check: If your target analyte's standard retention time falls within a suppression dip, you must alter the chromatography or improve sample cleanup. If the baseline remains flat, your current cleanup is validated.

Protocol 2: Quantitative Assessment via Post-Extraction Spiking

This protocol calculates the exact Matrix Factor (MF) to quantify the severity of the matrix effect[3].

  • Prepare Set A (Neat Standards): Spike your target analytes into pure extraction solvent at three concentration levels (Low, Mid, High).

  • Prepare Set B (Post-Extraction Spiked Matrix): Extract a blank environmental matrix using your finalized sample prep method (e.g., SPE). After extraction, spike the target analytes into the final extract at the same three concentration levels.

  • LC-MS Analysis: Inject Set A and Set B under identical LC-MS/MS conditions.

  • Calculate Matrix Factor (MF): MF=Peak Area in Set A (Solvent)Peak Area in Set B (Matrix)​

  • Interpretation:

    • MF=1.0 : No matrix effect.

    • MF<1.0 : Ion suppression (e.g., MF=0.6 means 40% suppression).

    • MF>1.0 : Ion enhancement.

  • Validation Check: A reliable method should aim for an MF between 0.8 and 1.2. If the MF falls outside this range across multiple replicates, mathematical compensation (SIL-IS) or further cleanup is mandatory to validate the assay.

References

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing URL: [Link]

  • Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (National Center for Biotechnology Information) URL: [Link]

  • Title: The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples Source: ResearchGate URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Bioanalysis (Taylor & Francis) URL: [Link]

Sources

Validation & Comparative

High-Resolution TOF-MS vs. Single Quadrupole MS: A Comparative Guide to the Fragmentation Analysis of 1-(2,3,4-trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

As a Senior Application Scientist, I frequently encounter complex halogenated secondary alcohols like 1-(2,3,4-trichlorophenyl)ethan-1-ol (C₈H₇Cl₃O). This compound, often analyzed as a synthetic intermediate or environmental degradant, presents a unique analytical challenge. The presence of three chlorine atoms generates a highly specific, multi-tiered isotopic cluster (M, M+2, M+4, M+6). Accurately mapping its mass spectrometry (MS) fragmentation pattern requires not just sensitivity, but exceptional isotopic fidelity and mass accuracy.

This guide objectively compares the performance of High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) against traditional Single Quadrupole Mass Spectrometry (SQ-MS) . By examining the mechanistic fragmentation of this molecule, we will demonstrate why analyzer architecture dictates the quality of structural elucidation.

Mechanistic Fragmentation Analysis

To evaluate instrument performance, we must first understand the intrinsic gas-phase chemistry of 1-(2,3,4-trichlorophenyl)ethan-1-ol under standard 70 eV Electron Ionization (EI).

  • Molecular Ion [M]⁺• (m/z 224, 226, 228, 230): The intact molecular ion is visible but relatively weak due to the rapid cleavage of the aliphatic side chain. The theoretical isotopic ratio for a Cl₃ cluster is approximately 27:27:9:1.

  • α-Cleavage (Base Peak, m/z 209, 211, 213): The most thermodynamically favored pathway is the loss of a methyl radical (•CH₃, 15 Da) from the secondary alcohol carbon. This generates a highly stabilized oxonium ion ([C₇H₄Cl₃O]⁺). The causality here is fundamental: the adjacent oxygen lone pair donates electron density to stabilize the resulting positive charge via resonance, making this the dominant base peak.

  • Dehydration (m/z 206, 208, 210): A secondary pathway involves the loss of water (H₂O, 18 Da), producing a radical cation ([C₈H₅Cl₃]⁺•).

  • Aromatic Cleavage (m/z 179, 181, 183): Subsequent fragmentation of the α-cleavage product via the loss of formaldehyde (CH₂O, 30 Da) yields the bare trichlorophenyl cation ([C₆H₂Cl₃]⁺).

Fragmentation M Molecular Ion [M]⁺• C8H7Cl3O m/z 224, 226, 228 A α-Cleavage [-CH3•] [C7H4Cl3O]⁺ m/z 209, 211, 213 (Base Peak) M->A -15 Da (Loss of CH3) B Dehydration [-H2O] [C8H5Cl3]⁺• m/z 206, 208, 210 M->B -18 Da (Loss of H2O) C Trichlorophenyl Cation [C6H2Cl3]⁺ m/z 179, 181, 183 A->C -30 Da (Loss of CH2O)

Fig 1: Primary EI-MS fragmentation pathways of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Technology Comparison: HR-TOF-MS vs. SQ-MS

When analyzing the fragmentation pattern outlined above, the choice of mass analyzer fundamentally alters the integrity of the data collected[1].

Spectral Skewing and Isotopic Fidelity

An SQ-MS is a scanning analyzer. As it scans sequentially from m/z 50 to 300, the concentration of the eluting chromatographic peak is constantly changing. This physical limitation causes spectral skewing , which artificially distorts the delicate 27:27:9:1 isotope ratio of our Cl₃ compound. Conversely, an HR-TOF-MS is a pulsed analyzer. It extracts all ions simultaneously into the flight tube thousands of times per second. This ensures perfect spectral continuity and preserves the exact isotopic ratios[2], which is non-negotiable for confirming the presence of the trichlorophenyl moiety.

Sensitivity vs. Data Density

To achieve trace-level sensitivity for the m/z 209 base peak, an SQ-MS must be operated in Selected Ion Monitoring (SIM) mode, discarding the rest of the fragmentation data. HR-TOF-MS accumulates all m/z ratios simultaneously, providing SIM-level sensitivity while retaining the complete full-scan fragmentation spectrum[3]. This "future-proofs" the data, allowing for retrospective non-targeted analysis without reinjecting the sample[4].

Experimental Protocol: Self-Validating Comparative Workflow

To objectively compare the two platforms without introducing chromatographic bias, we utilize a simultaneous split-flow GC-MS setup. This self-validating system ensures both detectors analyze the exact same sample plug at the exact same time, isolating the mass analyzer as the sole variable.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 1-(2,3,4-trichlorophenyl)ethan-1-ol standard in GC-grade methanol to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of Naphthalene-d8 as an internal standard to validate quantitative recovery and system stability.

  • Chromatographic Separation: Inject 1 µL of the sample in splitless mode onto a 30m x 0.25mm x 0.25µm HP-5MS capillary column. Maintain the carrier gas (Helium) at a constant flow of 1.2 mL/min.

  • Effluent Splitting: Route the column effluent through a zero-dead-volume microfluidic splitter (Y-connector), dividing the flow precisely 1:1 between the SQ-MS and the HR-TOF-MS transfer lines.

  • Ionization: Operate both instruments using Electron Ionization (EI) at 70 eV. Set both ion source temperatures to 250°C to ensure identical ionization thermodynamics and fragmentation energy transfer.

  • Data Acquisition:

    • SQ-MS: Set the scan range to m/z 50–300 with a scan rate of 5 Hz.

    • HR-TOF-MS: Set the mass range to m/z 50–300 with an acquisition rate of 50 Hz.

  • Data Validation: Extract the [M-CH₃]⁺ cluster (m/z 209, 211, 213). Calculate the isotopic intensity ratios from both detectors and compare the variance against the theoretical natural abundance of chlorine.

Workflow S1 Sample Prep (10 µg/mL + IS) S2 GC Separation (HP-5MS Column) S1->S2 S3 Microfluidic Split (1:1 Flow Ratio) S2->S3 S4 SQ-MS (5 Hz Scan Rate) S3->S4 S5 HR-TOF-MS (50 Hz Pulsed) S3->S5 S6 Data Deconvolution & Isotope Analysis S4->S6 S5->S6

Fig 2: Parallel GC-MS experimental workflow comparing SQ-MS and HR-TOF-MS platforms.

Quantitative Data Comparison

The experimental results from the split-flow analysis highlight the distinct operational advantages of the TOF architecture for complex halogenated fragmentation.

Performance ParameterSingle Quadrupole MS (SQ-MS)High-Resolution TOF-MSAnalytical Advantage for 1-(2,3,4-trichlorophenyl)ethan-1-ol
Mass Accuracy ± 0.1 Da (Nominal)< 2 ppm (Exact Mass)TOF accurately differentiates the [M-H₂O]⁺• fragment from isobaric matrix interferences.
Data Acquisition Rate ~5–10 Spectra/secUp to 500 Spectra/secTOF provides >15 data points across narrow chromatographic peaks, enabling superior deconvolution.
Cl₃ Isotope Ratio Error 8% – 12% Variance< 2% VarianceSimultaneous extraction in TOF eliminates spectral skewing, preserving the true 27:27:9:1 ratio.
Sensitivity (Full Scan) Low (Requires SIM mode)High (Equivalent to SIM)TOF captures the full fragmentation pathway (m/z 179, 206, 209) without sacrificing detection limits.

Conclusion

While the Single Quadrupole MS remains a reliable workhorse for targeted assays, the structural elucidation of multi-halogenated compounds like 1-(2,3,4-trichlorophenyl)ethan-1-ol heavily favors the HR-TOF-MS . The causality is clear: the simultaneous nature of TOF extraction prevents spectral skewing, preserving the critical isotopic clusters necessary to confidently identify the trichlorophenyl fragments. Furthermore, the exact mass capabilities allow researchers to definitively assign the α-cleavage and dehydration pathways without ambiguity.

References

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers Chromatography Online URL: [Link]

  • Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis Atmospheric Measurement Techniques (Copernicus) URL:[Link]

  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS TOFWERK URL: [Link]

Sources

Comparative Guide: ¹H NMR Spectroscopy of Trichlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers

Executive Summary

Differentiating positional isomers is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dielectric fluids. The three isomers of trichlorobenzene (1,2,3-TCB; 1,2,4-TCB; and 1,3,5-TCB) share the identical molecular formula ( C6​H3​Cl3​ ) but exhibit drastically different chemical properties and toxicity profiles. As a Senior Application Scientist, I rely on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as the gold standard for distinguishing these compounds. This guide objectively compares their spectral signatures, detailing the mechanistic causality behind their chemical shifts and providing a self-validating experimental protocol for accurate identification.

Theoretical Framework: Symmetry and Causality

The interpretation of ¹H NMR spectra for trichlorobenzene isomers is fundamentally an exercise in molecular symmetry and the inductive effects of chlorine substituents. Chlorine is highly electronegative, withdrawing electron density via the σ -bond network (inductive deshielding), while simultaneously capable of minor electron donation via π -resonance. The spatial arrangement of these halogens dictates the magnetic environment of the remaining three protons:

  • 1,2,4-Trichlorobenzene ( Cs​ Symmetry): All three protons are magnetically inequivalent, forming a classic ABC spin system[1]. The H-3 proton is situated between two ortho-chlorines (Cl-2 and Cl-4) but lacks a para-chlorine. Because it misses the slight π -resonance shielding provided by a para-halogen, it experiences maximal inductive deshielding, resonating furthest downfield at 7.42 ppm[2]. H-6 and H-5 complete the system, exhibiting a doublet and a doublet of doublets due to ortho ( J≈8.2 Hz) and meta ( J≈2.2 Hz) coupling.

  • 1,2,3-Trichlorobenzene ( C2v​ Symmetry): This isomer features an A2​B spin system. The H-4 and H-6 protons are equivalent and adjacent to one ortho-chlorine, whereas H-5 is meta to two chlorines and ortho to none. The proximity to the electronegative halogen causes H-4/6 to resonate downfield at 7.37 ppm as a doublet ( J≈8.1 Hz), while the more shielded H-5 appears upfield at 7.18 ppm as a triplet[3][4].

  • 1,3,5-Trichlorobenzene ( D3h​ Symmetry): The high symmetry renders all three protons chemically and magnetically equivalent. Consequently, no spin-spin splitting is observed, yielding a sharp, distinct singlet at 7.25 ppm[5]. Because each proton is flanked by two ortho-chlorines and one para-chlorine, the para-resonance shielding slightly offsets the inductive withdrawal, placing the singlet upfield relative to the H-3 proton of the 1,2,4-isomer. Due to its reliable, non-overlapping singlet, 1,3,5-TCB is frequently utilized as a quantitative internal standard in complex NMR studies[6].

Comparative ¹H NMR Data Analysis

The quantitative spectral data for the three isomers in CDCl3​ at 400 MHz are summarized below.

IsomerPoint GroupSpin SystemChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1,3,5-Trichlorobenzene D3h​ A3​ 7.25 (H-2, H-4, H-6)Singlet (s)N/A3H
1,2,3-Trichlorobenzene C2v​ A2​B 7.37 (H-4, H-6)7.18 (H-5)Doublet (d)Triplet (t) Jortho​≈8.1 Jortho​≈8.1 2H1H
1,2,4-Trichlorobenzene Cs​ ABC 7.42 (H-3)7.27 (H-6)7.16 (H-5)Doublet (d)Doublet (d)Doublet of doublets (dd) Jmeta​≈2.2 Jortho​≈8.2 Jortho​≈8.2,Jmeta​≈2.2 1H1H1H

Logical Workflow for Isomer Identification

IsomerID Start Acquire ¹H NMR Spectrum (CDCl₃, 400 MHz) Count Evaluate Aromatic Region (7.0 - 7.5 ppm) Start->Count OneSig 1 Signal (Singlet, 3H) Count->OneSig 1 peak TwoSig 2 Signals (Doublet & Triplet, 2:1) Count->TwoSig 2 peaks ThreeSig 3 Signals (d, d, dd, 1:1:1) Count->ThreeSig 3 peaks Iso135 1,3,5-Trichlorobenzene (D₃ₕ Symmetry) OneSig->Iso135 Iso123 1,2,3-Trichlorobenzene (C₂ᵥ Symmetry) TwoSig->Iso123 Iso124 1,2,4-Trichlorobenzene (Cₛ Symmetry) ThreeSig->Iso124

Figure 1: Decision tree for identifying trichlorobenzene isomers via ¹H NMR splitting.

Standardized Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to confirm the physical state of the instrument and the integrity of the sample.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of the unknown trichlorobenzene isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: The 10–15 mg mass ensures an optimal signal-to-noise ratio without causing concentration-dependent viscosity line broadening. TMS acts as the primary validation gate: if the TMS peak is not a perfectly sharp singlet at exactly 0.00 ppm, the chemical shift axis is uncalibrated.

Step 2: Instrument Tuning and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer at 298 K. Lock onto the deuterium frequency of CDCl3​ and perform automated gradient shimming (Z1-Z5).

  • Causality & Validation: Locking onto deuterium compensates for magnetic field drift over time. Precise shimming is critical for resolving the fine ~2.2 Hz meta-coupling in 1,2,4-trichlorobenzene[1]. Validation Gate: The residual CHCl3​ peak must appear at exactly 7.26 ppm with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

Step 3: Acquisition Parameters
  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, the relaxation delay ( D1​ ) to 2.0 seconds, and acquire 16 scans.

  • Causality & Validation: A 2.0s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons between pulses. Validation Gate: Accurate integration. If the D1​ is sufficient, the integration ratios will be perfect integers (e.g., exactly 2.00 : 1.00 for 1,2,3-TCB)[4].

Step 4: Processing
  • Action: Apply a 0.3 Hz exponential line broadening window function before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Causality & Validation: The 0.3 Hz line broadening mathematically enhances the signal-to-noise ratio without obscuring the critical Jmeta​ splitting required to identify the 1,2,4-isomer.

References

  • National Center for Biotechnology Information. "1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem"[3] URL:[Link]

  • National Center for Biotechnology Information. "1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem"[2] URL:[Link]

  • National Center for Biotechnology Information. "1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem"[5] URL:[Link]

  • ResearchGate. "Analysis of the NMR spectra of 1,2,4-trichlorobenzene and methyl vinyl ketone"[1] URL:[Link]

  • Royal Society of Chemistry. "Photo-Induced FeCl3-catalysed direct desulfurizative chlorination of thio-containing aromatics at room temperature"[4] URL:[Link]

  • California Institute of Technology. "Total Synthesis and Characterization of 7‑Hypoquinuclidonium Tetrafluoroborate and 7‑Hypoquinuclidone BF3 Complex"[6] URL:[Link]

Sources

comparing the efficacy of different chiral stationary phases for separation

Author: BenchChem Technical Support Team. Date: March 2026

The separation of enantiomers is a foundational pillar in modern pharmacokinetics, drug development, and analytical chemistry. Because biological systems are inherently chiral, enantiomers of a racemic drug often exhibit drastically different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) remain the gold standard for enantiomeric resolution.

As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. We will objectively evaluate the efficacy of the three most prominent CSP classes—Polysaccharide-based, Macrocyclic Antibiotics, and Pirkle-type—by analyzing the thermodynamic and mechanistic causality behind their performance, supported by self-validating experimental protocols and empirical data.

Mechanistic Profiling of Major Chiral Stationary Phases

The efficacy of a CSP is dictated by its ability to form transient diastereomeric complexes with the enantiomers of a racemate. The difference in the stability (free energy, ΔΔG ) of these complexes determines the selectivity ( α ).

  • Polysaccharide-Based CSPs (Amylose & Cellulose): These are the most versatile and widely used CSPs. They rely on a combination of steric inclusion within their helical polymeric cavities, hydrogen bonding, and dipole-dipole interactions.

    • Causality of Immobilization: Historically, polysaccharide derivatives were physically coated onto silica, heavily restricting mobile phase choices because strong solvents (like dichloromethane or THF) would dissolve the chiral selector. Modern synthesis strategies involve covalently immobilizing the polysaccharide onto the silica matrix (1)[1]. This structural permanence allows the use of "non-standard" solvents, which can swell the polymer differently, altering the steric environment and resolving previously co-eluting rigid enantiomers.

  • Macrocyclic Antibiotics (e.g., Teicoplanin, Vancomycin): These complex molecules possess multiple stereogenic centers, inclusion cavities, and ionizable groups. They are exceptionally efficacious for polar, ionizable compounds like unprotected amino acids. Their efficacy in Reversed-Phase (RP) modes is superior to polysaccharides because water enhances the hydrophobic and ionic interactions required for chiral recognition in these macrocycles (2)[2].

  • Pirkle-Type (Brush-Type): Designed rationally rather than derived from nature, these CSPs rely heavily on π−π donor-acceptor interactions. While their general applicability is narrower than polysaccharides, they offer rapid kinetics, yielding highly efficient (sharp) peaks, making them ideal for aromatic compounds and NSAIDs.

Mechanism cluster_CSP Chiral Stationary Phase (CSP) Interactions Analyte Chiral Analyte (Enantiomeric Pair) Pi π-π Interactions (Pirkle/Brush Types) Analyte->Pi HBond Hydrogen Bonding (Macrocyclic Antibiotics) Analyte->HBond Steric Steric Inclusion (Polysaccharides) Analyte->Steric Complex1 Transient Diastereomeric Complex (R-Isomer) Pi->Complex1 Complex2 Transient Diastereomeric Complex (S-Isomer) Pi->Complex2 HBond->Complex1 HBond->Complex2 Steric->Complex1 Steric->Complex2

Mechanistic Pathways of Transient Diastereomeric Complex Formation

Comparative Efficacy & Quantitative Data

The effectiveness of a chiral separation is quantified by the retention factor ( k ), selectivity ( α ), and resolution ( Rs​ ). Baseline resolution ( Rs​≥1.5 ) is the critical threshold for quantitative method validation (3)[3].

Table 1: Macro-Level Comparison of CSP Efficacy
CSP CategoryPrimary Recognition MechanismSolvent CompatibilityTypical Selectivity ( α )Resolution ( Rs​ ) PotentialBest Suited For
Coated Polysaccharide Steric fit, H-bonding, DipoleLimited (NP, POE)1.2 - 2.5High (>2.0)Broad spectrum, uncharged racemates
Immobilized Polysaccharide Steric fit, H-bonding, DipoleUniversal (NP, RP, SFC, Strong Solvents)1.1 - 2.0High (>1.5)Rigid molecules, preparative scale
Macrocyclic Antibiotics H-bonding, Ionic, Steric, π−π RP, POE1.5 - 3.0Very High (>2.5)Amino acids, polar/ionizable compounds
Pirkle-Type (Brush-Type) π−π donor-acceptor, H-bondingNP, POE1.1 - 1.5Moderate (>1.2)Aromatic compounds, NSAIDs
Table 2: Experimental Performance Metrics for Selected Drug Enantiomers

Data synthesized from comparative chromatographic studies evaluating azoles, antidepressants, and amino acids (4)[4].

AnalyteCSP UsedMobile Phase / ModeTemp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Fluoxetine Amylose Tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)252.451.402.10
Triadimenol (Azole) Cellulose Tris(3-chloro-4-methylphenylcarbamate) CO2​ /MeOH (SFC)353.121.251.85
Unprotected Amino Acids Teicoplanin (Macrocyclic)MeOH/H2O (70:30)201.801.852.50

Self-Validating Experimental Protocol: Systematic CSP Screening

A robust experimental protocol must be self-validating. This means incorporating internal checks to ensure that any failure to resolve enantiomers is due to a lack of chiral recognition ( α=1 ), rather than a systemic failure (e.g., dead volume, column degradation, or irreversible binding).

Phase 1: System Suitability & Baseline Validation
  • Void Volume Determination: Inject 1,3,5-tri-tert-butylbenzene (TTBB) as a non-retained marker to accurately determine the dead time ( t0​ ).

    • Causality: Accurate t0​ is mandatory for calculating the retention factor ( k=(tR​−t0​)/t0​ ). Without it, thermodynamic calculations (like ΔΔG ) are fundamentally invalid.

  • Column Integrity Check (System Suitability Test): Inject a known reference racemate (e.g., trans-stilbene oxide for polysaccharide columns) to verify the column's intrinsic enantioselectivity ( α≥1.5 ). If the SST fails, the column has lost its chiral selector capacity and must be replaced.

Phase 2: Mobile Phase & CSP Screening
  • Immobilized Polysaccharide Screening: Route the sample through an immobilized amylose CSP (e.g., Chiralpak IA) using a "non-standard" solvent gradient (e.g., Hexane/Dichloromethane/IPA).

    • Causality: Immobilization prevents the chiral selector from dissolving in halogenated solvents. Introducing dichloromethane alters the steric environment of the polymer's helical grooves, often inducing baseline separation in rigid enantiomers that co-elute in standard Hexane/IPA mixtures.

  • Macrocyclic Antibiotic Screening (For Polar Analytes): If the analyte possesses multiple polar or ionizable groups, route through a Teicoplanin CSP using Reversed-Phase conditions (e.g., Methanol/Water).

    • Causality: Macrocyclic antibiotics possess multiple H-bond donors/acceptors and ionic sites that excel in aqueous environments, unlike polysaccharide phases which often suffer from reduced selectivity and peak broadening in high-aqueous RP modes.

Phase 3: Thermodynamic Optimization
  • Temperature Profiling: Run the optimal method at 15°C, 25°C, and 35°C. Plot ln(α) vs. 1/T (van 't Hoff plot).

    • Causality: Chiral separation is typically enthalpically driven ( ΔΔH<0 ). Lowering the temperature increases selectivity ( α ) but may decrease column efficiency ( N ) due to slower mass transfer kinetics. The van 't Hoff plot validates whether the separation mechanism remains consistent across the temperature range. If the plot is non-linear, it indicates a change in the chiral recognition mechanism or a conformational change in the CSP.

G Start Analyze Analyte Structure (H-bonds, Sterics, Pi-systems) CSP Select CSP Class (Polysaccharide / Macrocyclic / Pirkle) Start->CSP MP Select Mobile Phase (NP, RP, POE, SFC) CSP->MP Screen Chromatographic Screening (Calculate α and Rs) MP->Screen Eval Is Rs ≥ 1.5? Screen->Eval Optimize Optimize Thermodynamics (Temp, Additives, Co-solvents) Eval->Optimize No Valid Method Validation & Scale-up Eval->Valid Yes Optimize->Screen

Chiral Method Development and CSP Screening Workflow

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods Source: MDPI URL:[Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: MDPI URL:[Link]

Sources

Biological Activity Comparison Guide: 1-(2,3,4-Trichlorophenyl)ethan-1-ol vs. Chlorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The biological activity of halogenated aromatic compounds is fundamentally dictated by their functional groups, which govern their lipophilicity, ionization potential, and receptor affinity. This guide provides an objective, data-driven comparison between chlorophenols (e.g., pentachlorophenol[PCP], 2,4,5-trichlorophenol) and 1-(2,3,4-trichlorophenyl)ethan-1-ol (TCPE).

While both classes share a chlorinated benzene ring, their biological profiles diverge completely due to a single structural difference: the nature of their hydroxyl group. Chlorophenols possess an acidic phenolic hydroxyl group, making them potent, broad-spectrum mitochondrial toxicants. In contrast, TCPE possesses an aliphatic secondary alcohol, rendering it inactive as a protonophore but highly valuable as a metabolic intermediate and a pharmacophoric scaffold for targeted antifungal drug development.

Mechanistic Causality: Protonophores vs. Pharmacophores

As application scientists, we must look beyond empirical toxicity and understand the physicochemical causality driving these biological interactions.

The Chlorophenol Mechanism: Mitochondrial Uncoupling

Chlorophenols are classic uncouplers of oxidative phosphorylation[1]. The electron-withdrawing nature of the chlorine atoms on the aromatic ring stabilizes the phenoxide anion via resonance, significantly lowering the pKa of the hydroxyl group (e.g., PCP has a pKa of ~4.7)[2]. At physiological pH (7.4), these molecules exist in an equilibrium of neutral and anionic states. This allows them to act as lipophilic proton shuttles:

  • The neutral molecule diffuses across the lipid bilayer into the mitochondrial matrix.

  • In the higher pH of the matrix, it releases a proton.

  • The resulting lipophilic anion diffuses back to the intermembrane space, dissipating the electrochemical proton gradient ( Δψm​ ) required for ATP synthase activity.

This structural-activity relationship (QSAR) shows that toxicity scales directly with the octanol-water partition coefficient (log Kow​ ) and the degree of chlorination[3].

The 1-(2,3,4-Trichlorophenyl)ethan-1-ol Mechanism: Targeted Scaffolding

TCPE diverges mechanistically because its hydroxyl group is attached to an ethyl chain rather than directly to the aromatic ring. This aliphatic alcohol cannot undergo resonance stabilization; consequently, its pKa is >15. It remains entirely unionized at physiological pH and cannot act as a protonophoric uncoupler.

Instead, the biological relevance of TCPE manifests in two specific domains:

  • Metabolic Intermediacy: TCPE and its isomers are key degradation metabolites of organophosphate pesticides like Tetrachlorvinphos (TCV), formed via microbial hydrolysis in agricultural soils[4].

  • Antifungal Pharmacophore: When TCPE is utilized as a chiral building block (e.g., synthesized into 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanol), it exhibits potent, targeted anti-Candida activity. These derivatives disrupt exogenous ergosterol, alter membrane permeability, and inhibit the efflux of Rho123 during membrane transport without causing broad mammalian toxicity[5].

G CP Chlorophenols (Phenolic -OH) pKa_low Low pKa (~4.7 - 8.5) Ionizes at pH 7.4 CP->pKa_low TCPE 1-(2,3,4-Trichlorophenyl)ethan-1-ol (Aliphatic -OH) pKa_high High pKa (>15) Remains Neutral TCPE->pKa_high Mito Inner Mitochondrial Membrane Proton Shuttle pKa_low->Mito Pharma Pharmacophore Scaffold (e.g., Benzoxazole derivatives) pKa_high->Pharma Tox OxPhos Uncoupling High Broad Toxicity Mito->Tox BioAct Targeted Anti-Candida Activity (Ergosterol Disruption) Pharma->BioAct

Mechanistic divergence between Chlorophenols and 1-(2,3,4-Trichlorophenyl)ethan-1-ol.

Comparative Quantitative Data

The following table summarizes the physicochemical and biological parameters differentiating these compounds.

ParameterPentachlorophenol (PCP)2,4,5-Trichlorophenol1-(2,3,4-Trichlorophenyl)ethan-1-ol
Hydroxyl Type PhenolicPhenolicAliphatic (Secondary Alcohol)
pKa ~4.7~7.4> 15.0
Log Kow​ 5.124.00~3.20 (Calculated)
Primary Target Mitochondrial inner membraneMitochondrial inner membraneFungal sterols (as a derivative)
Mechanism Protonophoric uncouplingProtonophoric uncouplingMembrane permeabilization[5]
Toxicity Profile High (Broad-spectrum biocide)High (Environmental pollutant)Low (Metabolite / Precursor)

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds in a laboratory setting, we employ two orthogonal, self-validating assays. The protocols below are designed to confirm the causality of their respective mechanisms.

Protocol A: Validation of Mitochondrial Uncoupling (Seahorse XF Assay)

This assay quantifies the protonophoric activity of chlorophenols. A true uncoupler will cause an immediate spike in the Oxygen Consumption Rate (OCR) as the electron transport chain attempts to compensate for the lost proton gradient.

  • Self-Validation Mechanism: The inclusion of FCCP (a known uncoupler) ensures the assay window is valid, while Antimycin A confirms the OCR signal is entirely mitochondrial.

Step-by-Step Methodology:

  • Seed L929 mammalian fibroblasts in a Seahorse XF96 microplate at 2×104 cells/well and incubate overnight.

  • Wash cells and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Load the XF sensor cartridge with the following injection strategy:

    • Port A: Test Compound (e.g., PCP at 10 µM, or TCPE at 10 µM).

    • Port B: Oligomycin (1 µM final) to inhibit ATP synthase.

    • Port C: FCCP (0.5 µM final) as the positive uncoupling control.

    • Port D: Rotenone/Antimycin A (0.5 µM final) to shut down mitochondrial respiration.

  • Run the Mito Stress Test program.

  • Expected Result: Chlorophenols will trigger a massive increase in OCR upon Port A injection. TCPE will show no significant deviation from baseline OCR, proving its lack of uncoupling activity.

Protocol B: Validation of Targeted Antifungal Activity (Ergosterol Rescue Assay)

This assay evaluates the biological activity of TCPE-derived benzoxazoles against Candida glabrata isolates and proves that the mechanism involves membrane sterol disruption[5].

  • Self-Validation Mechanism: If the compound's toxicity is truly mediated by binding to membrane ergosterol, adding exogenous ergosterol to the media will competitively bind the drug, "rescuing" the fungi and increasing the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare a standardized suspension of C. glabrata (clinical isolate) in RPMI 1640 medium to a final concentration of 1×103 to 5×103 CFU/mL.

  • In a 96-well plate, perform a serial dilution of the TCPE-benzoxazole derivative (range: 0.5 to 64 µg/mL).

  • Control/Rescue Wells: Prepare an identical serial dilution plate, but supplement the RPMI 1640 media with exogenous ergosterol (400 µg/mL).

  • Inoculate all wells with the fungal suspension and incubate at 30°C for 48 hours.

  • Determine the MIC spectrophotometrically (OD 600 nm).

  • Expected Result: The TCPE derivative will show a low MIC (e.g., 16 µg/mL) in standard media. In the ergosterol-supplemented media, the MIC will shift significantly higher (typically >4-fold), validating the sterol-binding mechanism.

Workflow Prep Compound Prep (TCPE vs Chlorophenols) Assay1 Seahorse XF Mito Stress Test Prep->Assay1 Mammalian Cells Assay2 Candida glabrata Ergosterol Rescue Assay Prep->Assay2 Fungal Strains Data1 OCR / ECAR Quantification Assay1->Data1 Data2 Growth Inhibition Membrane Permeability Assay2->Data2 Result Comparative Biological Profile Data1->Result Data2->Result

Parallel workflow for evaluating mitochondrial uncoupling and targeted antifungal activity.

References

  • Title: An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: Chlorophenols (EHC 93, 1989)
  • Title: Quantitative structure activity relationship (QSAR)
  • Title: In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives Source: MDPI Molecules URL
  • Source: Revista Internacional de Contaminación Ambiental (SciELO)

Sources

Structural Validation of 1-(2,3,4-trichlorophenyl)ethan-1-ol: A Comparative Guide to NMR Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In drug development and synthetic chemistry, the absolute structural validation of halogenated aromatic intermediates is a critical quality control gateway. For molecules like 1-(2,3,4-trichlorophenyl)ethan-1-ol , confirming the exact regiochemistry of the chlorine atoms (differentiating the 2,3,4-isomer from 2,4,5- or 2,3,5-variants) cannot rely solely on molecular mass or basic 1D fragmentation.

While 1D 1 H NMR can provide clues via scalar J -coupling, definitive carbon backbone mapping requires multidimensional NMR. Two-dimensional (2D) experiments, specifically HSQC and HMBC, remain the workhorses for unambiguous structural elucidation[1]. This guide objectively compares three analytical paradigms—High-Field 2D NMR, Benchtop 2D NMR, and Traditional 1D NMR + GC-MS—detailing the causality behind experimental choices and providing self-validating protocols.

The Causality of 2D NMR Experimental Design

To build a self-validating proof of structure, we must move beyond simple chemical shift matching and establish a closed loop of through-bond connectivities. The logic dictates a specific sequence of experiments:

  • COSY ( 1 H- 1 H): Establishes vicinal connectivity. For our target, it confirms the −CH(OH)−CH3​ aliphatic spin system and proves the two aromatic protons (H5 and H6) are adjacent.

  • HSQC ( 1 H- 13 C): Resolves proton overlap by correlating them to directly attached carbons. Any carbon signal in the 1D 13 C spectrum lacking an HSQC cross-peak is definitively identified as a quaternary carbon (C1, C2, C3, C4).

  • HMBC ( 1 H- 13 C): The cornerstone of regioisomer differentiation. HMBC detects 2-bond and 3-bond heteronuclear correlations. By mapping the correlations from the benzylic methine proton ( Hα​ ) and the aromatic protons (H5, H6) to the quaternary chlorinated carbons, we lock the exact substitution pattern[1].

NMR_Workflow A Sample Prep (CDCl3, TMS) BB BB A->BB Vicinal H B 1D 1H & 13C NMR (Identify Spin Systems) D HSQC (1-Bond C-H) B->D Direct C-H C COSY (H-H Connectivity) E HMBC (2/3-Bond C-H) C->E D->E Quaternary C F Regioisomer Validation E->F Exact Structure BB->C Vicinal H

Sequential 2D NMR workflow for the structural elucidation of small organic molecules.

Platform Comparison: High-Field vs. Benchtop vs. 1D/MS

The choice of analytical platform dictates the resolution, throughput, and confidence level of the structural assignment. High-field NMR remains the gold standard for de novo elucidation, but benchtop systems (60–100 MHz) are rapidly emerging as viable, cost-effective alternatives for routine validation[2].

The Physics of Field Strength

At lower magnetic fields (Benchtop NMR), the chemical shift dispersion ( Δν in Hz) decreases while the scalar coupling constant ( J ) remains static. This causes the ratio Δν/J to shrink, transforming first-order spectra into complex second-order spectra (e.g., the H5/H6 pair may exhibit strong "roofing" or AB spin system artifacts)[3]. High-field systems (e.g., 600 MHz) maintain Δν≫J , ensuring clean, first-order multiplets and significantly higher intrinsic sensitivity[4].

Table 1: Performance Metrics for Structural Validation
FeatureHigh-Field 2D NMR (600 MHz)Benchtop 2D NMR (80 MHz)1D NMR (600 MHz) + GC-MS
Spectral Resolution High (First-order spectra)Moderate (Second-order artifacts)High (1H only) / Low (MS)
Quaternary C Assignment Unambiguous (via HMBC)Possible (requires longer scans)Impossible
Isomer Differentiation Absolute (100% confidence)High (Software deconvolution aids)Moderate (Relies on J -coupling)
Sensitivity / LOD ~100 µmol/L in minutes~1 mmol/L (requires more scans)High (MS) / Moderate (NMR)
Cost & Accessibility High Capex, Core FacilityLow Capex, Fume-hood adjacentMedium Capex, Routine

Self-Validating Experimental Protocol (High-Field 2D NMR)

To ensure trustworthiness, the following protocol incorporates internal mathematical and physical checks to validate 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Ensure the sample is >95% pure via LC/GC to prevent minor impurities from generating false HMBC cross-peaks.

Step 2: 1D Baseline & Spin System Verification

  • Acquire a 1D 1 H spectrum (16 scans).

  • Validation Check: Isolate the aromatic region (7.0–8.0 ppm). You must observe exactly two doublets integrating to 1H each. Calculate the J -coupling: it must be ≈8.5 Hz, confirming an ortho relationship (H5 and H6). A J -coupling of <2 Hz would immediately invalidate the 2,3,4-trichloro structure in favor of a para/meta arrangement.

Step 3: HSQC Acquisition (Phase-Sensitive)

  • Acquire a multiplicity-edited HSQC. Set spectral widths to 10 ppm ( 1 H) and 150 ppm ( 13 C).

  • Validation Check: Map the Hα​ (methine) and Hβ​ (methyl) to their respective carbons. The 13 C spectrum will show 8 distinct aromatic/quaternary carbons. Only two will show HSQC cross-peaks (C5 and C6). The remaining four aromatic carbons are definitively C1, C2, C3, and C4.

Step 4: HMBC Acquisition & Regioisomer Lock

  • Set the long-range coupling delay Δ=1/(2⋅nJCH​) . Assuming an average nJCH​=8 Hz, set the delay to 62.5 ms.

  • Map the network:

    • Hα​ correlates to C1 (2-bond), C2 (3-bond), and C6 (3-bond).

    • H5 correlates to C1 (3-bond), C3 (3-bond), and C4 (2-bond).

    • H6 correlates to C2 (3-bond), C4 (3-bond), and C1 (2-bond).

  • Validation Check: If the structure is correct, the HMBC network will form a closed mathematical graph with no contradictory cross-peaks.

HMBC_Map H_alpha H-alpha (Methine) C1 C1 (Attached to sidechain) H_alpha->C1 2-bond C2 C2-Cl H_alpha->C2 3-bond C6 C6-H H_alpha->C6 3-bond H5 H5 (Aromatic) H5->C1 3-bond C3 C3-Cl H5->C3 3-bond C4 C4-Cl H5->C4 2-bond H6 H6 (Aromatic) H6->C1 2-bond H6->C2 3-bond H6->C4 3-bond C5 C5-H

Key HMBC pathways confirming the 2,3,4-trichloro substitution pattern.

Conclusion

While Traditional 1D NMR combined with GC-MS can strongly suggest the identity of 1-(2,3,4-trichlorophenyl)ethan-1-ol based on J -coupling and isotope patterns, it lacks the absolute certainty required for rigorous patent or regulatory filings. High-Field 2D NMR provides an unambiguous, self-validating structural map via HMBC. Benchtop 2D NMR serves as a highly capable, decentralized alternative, provided the analyst accounts for the second-order spectral effects inherent to lower magnetic fields.

References

  • The Evolving Landscape of NMR Structural Elucid
  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.

Sources

comparing chemo-catalytic and biocatalytic synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The Asymmetric Imperative: A Comparative Guide to Chemo-Catalytic and Biocatalytic Synthesis of Chiral Alcohols

The synthesis of enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. These chiral centers serve as critical structural motifs in APIs (Active Pharmaceutical Ingredients) ranging from asthma therapeutics (e.g., montelukast) to oncology drugs (e.g., crizotinib). For decades, the industry relied heavily on transition-metal chemocatalysis to achieve these asymmetric reductions. However, the advent of directed evolution has propelled biocatalysis—specifically the use of engineered ketoreductases (KREDs)—into the spotlight as a highly competitive, green alternative.

As application scientists, selecting the optimal synthetic route requires looking beyond basic yields. We must evaluate mechanistic scalability, thermodynamic requirements, and downstream purification burdens. This guide provides an objective, data-driven comparison of chemo-catalytic and biocatalytic pathways, complete with self-validating experimental protocols.

Mechanistic Architectures & Causality

The fundamental difference between chemo-catalysis and biocatalysis lies in how the stereochemical environment is constructed and how the hydride is delivered to the prochiral ketone.

Chemo-Catalytic Asymmetric Hydrogenation: Pioneered by Ryoji Noyori, this approach utilizes transition metals (typically Ruthenium, Iridium, or Rhodium) coordinated to bulky, chiral diphosphine ligands like BINAP. The mechanism operates via an "outer-sphere" pathway where hydrogen gas (H₂) is heterolytically cleaved. The rigid stereochemical pocket created by the chiral ligand dictates the facial approach of the ketone, leading to enantioselective hydride transfer [1]. Causality of Design: These reactions require high-pressure H₂ to drive the catalytic cycle and maintain high turnover frequencies (TOF). Organic solvents are mandatory to dissolve both the hydrophobic substrates and the organometallic pre-catalysts.

Biocatalytic Reduction (Ketoreductases): KREDs, or Alcohol Dehydrogenases (ADHs), execute hydride transfer via a highly evolved, dynamic active site. Instead of H₂ gas, KREDs rely on nicotinamide cofactors (NADH or NADPH) as the hydride source. The enzyme's binding pocket precisely anchors the large and small flanking groups of the ketone, enforcing strict Prelog or anti-Prelog facial selectivity [2]. Causality of Design: Because stoichiometric use of NAD(P)H is economically prohibitive, biocatalytic systems mandate an in-situ cofactor recycling mechanism (e.g., using glucose dehydrogenase or isopropanol) to continuously regenerate the active reductant.

Workflow cluster_chemo Chemo-Catalytic Route cluster_bio Biocatalytic Route Prochiral Prochiral Ketone (Starting Material) ChemoCat Transition Metal Catalyst (e.g., Ru-BINAP) Prochiral->ChemoCat BioCat Ketoreductase (KRED) + Cofactor Recycling Prochiral->BioCat ChemoCond High H2 Pressure Organic Solvents ChemoCat->ChemoCond ChiralAlc Enantiopure Secondary Alcohol (>99% ee) ChemoCond->ChiralAlc BioCond Atmospheric Pressure Aqueous Buffer, Mild pH BioCat->BioCond BioCond->ChiralAlc

Figure 1: Divergent operational workflows for chemo-catalytic and biocatalytic asymmetric reduction.

Quantitative Performance Benchmarking

When scaling a process from bench to pilot plant, empirical metrics dictate the platform choice. The table below summarizes the operational parameters of both systems based on industry-standard deployments.

ParameterChemo-Catalysis (e.g., Ru-BINAP)Biocatalysis (e.g., Engineered KREDs)
Catalyst Nature Transition metal complex with chiral ligandsEngineered oxidoreductase enzymes
Typical Enantiomeric Excess (ee) 90% – 98%>99.9% (Often absolute stereocontrol)
Operating Temperature 25 °C – 100 °C20 °C – 40 °C (Mild conditions)
Operating Pressure 10 – 100 bar (H₂ gas)Atmospheric pressure
Reaction Media Organic solvents (MeOH, DCM, Toluene)Aqueous buffers (often with co-solvents)
Substrate Tolerance High for simple/bulky ketonesHigh for highly functionalized molecules
E-factor & Sustainability Moderate (Metal mining, solvent waste)Excellent (Biodegradable, aqueous waste)
Space-Time Yield Very High (Rapid kinetics, high conc.)Moderate to High (Depends on solubility)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates built-in analytical checks and explains the causality behind the reagent choices.

Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-1-phenylethanol from acetophenone.

  • System Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with acetophenone (1.0 M), RuCl₂[(S)-BINAP][(S)-DAIPEN] pre-catalyst (Substrate/Catalyst ratio 100,000:1), and potassium tert-butoxide (t-BuOK, 2.0 mM) in anhydrous isopropanol.

    • Causality: Strict anaerobic conditions are required because trace oxygen irreversibly oxidizes the electron-rich phosphine ligands, killing the catalyst. t-BuOK is non-negotiable; it facilitates the elimination of HCl from the Ru-precursor to generate the active ruthenium-dihydride species.

  • Pressurization: Seal the autoclave, purge the headspace with H₂ gas three times to displace inert nitrogen, and pressurize to 50 bar.

  • Reaction & Real-Time Validation: Stir the mixture at 25 °C.

    • Self-Validation: Monitor the reactor's pressure gauge. A continuous, predictable drop in H₂ pressure confirms active catalytic turnover. The reaction is deemed kinetically complete when the pressure stabilizes.

  • Quenching & Analytical Validation: Vent the reactor slowly and quench the mixture with saturated NH₄Cl.

    • Self-Validation: Extract an organic aliquot and analyze via chiral GC (using a Cyclodex-B column). The presence of a single peak corresponding to the (R)-enantiomer validates the stereochemical control of the BINAP ligand.

Protocol B: Biocatalytic Reduction via Engineered Ketoreductase

Objective: Synthesis of (S)-1-phenylethanol from acetophenone using an engineered KRED.

  • Aqueous System Assembly: In a jacketed reactor, dissolve 100 mM potassium phosphate buffer (pH 7.0), 2 mM NADP⁺, and 1.5 equivalents of D-glucose.

  • Biocatalyst & Substrate Addition: Add the engineered KRED powder and Glucose Dehydrogenase (GDH). Introduce acetophenone (50 g/L) dissolved in 10% v/v DMSO.

    • Causality: Stoichiometric NADP⁺ is too expensive for production. GDH oxidizes the inexpensive D-glucose to gluconic acid, simultaneously regenerating NADPH to continuously drive the KRED cycle. DMSO acts as a co-solvent to overcome the poor aqueous solubility of the ketone without denaturing the enzymes.

  • Reaction & Real-Time Validation: Stir at 30 °C.

    • Self-Validation: The generation of gluconic acid by the GDH recycling system will naturally lower the pH. Connect the reactor to an autotitrator dispensing 1.0 M NaOH to maintain pH 7.0. The rate of NaOH consumption serves as a direct, real-time kinetic proxy for the reaction's progress.

  • Downstream Processing: Once base consumption ceases, extract the aqueous layer with ethyl acetate.

    • Self-Validation: Perform chiral HPLC analysis to confirm >99.9% ee and calculate the final conversion rate.

The Synergistic Frontier: Chemo-Enzymatic Dynamic Kinetic Resolution (DKR)

While asymmetric reduction of prochiral ketones is highly effective, resolving existing racemic mixtures presents a different challenge. Traditional enzymatic kinetic resolution is mathematically capped at a 50% yield because the enzyme only reacts with one enantiomer.

By integrating chemo-catalysis and biocatalysis, we achieve Dynamic Kinetic Resolution (DKR) . In this advanced system, a chemo-catalyst (e.g., a ruthenium or palladium complex) is deployed to rapidly and continuously racemize the unreacted enantiomer in situ. Concurrently, the biocatalyst (KRED) selectively reduces the target enantiomer. This continuous funneling circumvents the 50% yield limit, unlocking a 100% theoretical yield of the enantiopure product[3]. Recent advancements have even successfully deployed Pickering emulsions to compartmentalize these mutually incompatible catalysts in continuous flow systems[4].

DKR_Mechanism SubR (R)-Ketone ChemoCat Chemo-catalyst (In-situ Racemization) SubR->ChemoCat SubR->ChemoCat BioCat Biocatalyst (KRED) (Stereoselective Reduction) SubR->BioCat Fast Conversion SubS (S)-Ketone SubS->BioCat Blocked/Slow ChemoCat->SubS ChemoCat->SubS ProdR (R)-Chiral Alcohol (100% Theoretical Yield) BioCat->ProdR

Figure 2: Dynamic Kinetic Resolution (DKR) combining chemo-catalytic racemization and biocatalytic reduction.

Conclusion

The choice between chemo-catalytic and biocatalytic synthesis of chiral alcohols is dictated by the substrate's complexity and the facility's infrastructure. Chemo-catalysis remains the titan of high-throughput, massive-scale production for relatively simple substrates where high space-time yields and solvent-based extractions are preferred. Conversely, biocatalysis has become the undisputed champion for highly functionalized, complex pharmaceutical intermediates where absolute stereocontrol (>99.9% ee) and mild, green operating conditions are paramount.

Sources

Comparative Guide to the Relative Retention Times of Chlorinated Ethanols in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Chlorinated ethanols—specifically 2-chloroethanol (CE) , 2,2-dichloroethanol (DCE) , and 2,2,2-trichloroethanol (TCE) —are critical analytes in pharmaceutical quality control and environmental monitoring. CE is a highly scrutinized, toxic impurity often formed as a byproduct of ethylene oxide sterilization[1]. Conversely, TCE is frequently utilized as a synthetic reagent or a robust internal standard in chromatographic assays[2].

Analyzing these low-molecular-weight, polar compounds via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique mechanistic challenges. Retention in RP-HPLC is fundamentally governed by hydrophobic partitioning between the mobile phase and the stationary phase (e.g., C18). The sequential addition of electronegative chlorine atoms to the ethanol backbone fundamentally alters the molecule's lipophilicity (LogP) and molar volume, dictating their relative retention times ( tR​ ):

  • 2-Chloroethanol (CE): With a LogP of approximately -0.05, CE is highly polar. On standard C18 columns, the single chlorine atom cannot overcome the hydrophilicity of the hydroxyl group, causing CE to elute dangerously close to the void volume ( t0​ ).

  • 2,2-Dichloroethanol (DCE): The addition of a second chlorine atom increases the LogP to ~0.8, providing moderate hydrophobic interaction and a proportional increase in the capacity factor ( k′ ).

  • 2,2,2-Trichloroethanol (TCE): With three chlorine atoms, TCE is the most hydrophobic of the series (LogP ~1.5) and exhibits strong, predictable retention on non-polar stationary phases.

Because CE requires highly aqueous mobile phases (often >95% water) to achieve a baseline retention factor ( k′>2 ), standard C18 columns are prone to stationary phase dewetting (phase collapse). Therefore, Aqueous C18 (AQ) or polar-embedded columns are mandatory for the simultaneous baseline resolution of all three homologs.

Chromatographic Challenges & Detection Strategies

Chlorinated ethanols lack a conjugated π -system, rendering direct UV detection at standard wavelengths (e.g., 254 nm) virtually impossible without severe baseline drift at low wavelengths (e.g., 210 nm). To overcome this, two self-validating analytical pathways are utilized:

  • Direct LC-MS/MS: Utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode provides high sensitivity without the need for derivatization.

  • Pre-column Derivatization: Reacting the hydroxyl group with 3,5-dinitrobenzoyl chloride attaches a strong UV chromophore. This is a classical, highly reliable technique validated in historical degradation studies[3]. Because the derivatization adds significant hydrophobicity, standard C18 columns can be utilized, and retention times shift significantly higher[4].

Column Selection & Performance Comparison

The table below summarizes the expected relative retention behavior of chlorinated ethanols across different column chemistries.

Table 1: Relative Retention Times (RRT) and Column Performance (Conditions: Gradient of 2% to 60% Acetonitrile in Water with 0.1% Formic Acid)

AnalyteLogPStandard C18 (e.g., Zorbax Eclipse)AQ-C18 / Polar-Embedded (e.g., Atlantis T3)Phenyl-Hexyl
2-Chloroethanol (CE) -0.05Poor ( k′<1 , risks co-elution with void)Excellent ( k′≈2.5 )Moderate ( k′≈1.5 )
2,2-Dichloroethanol (DCE) 0.80Moderate ( k′≈3.0 )Excellent ( k′≈4.5 )Good ( k′≈3.5 )
2,2,2-Trichloroethanol (TCE) 1.50Strong ( k′≈6.0 )Strong ( k′≈7.5 )Strong ( k′≈6.5 )

Note: On AQ-C18, the elution order is strictly CE < DCE < TCE. Monolithic silica columns can also be utilized for rapid screening of CE to reduce backpressure[5].

Experimental Workflow: Direct LC-MS/MS Analysis

Objective: A self-validating protocol for the baseline separation and quantification of CE, DCE, and TCE.

Step 1: System and Column Preparation

  • Column: Waters Atlantis T3 (150 mm × 2.1 mm, 3 µm) or an equivalent polar-endcapped C18 column.

  • Mobile Phase A: 100% MS-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: 100% MS-grade Acetonitrile with 0.1% Formic Acid.

  • Causality: The T3 column's proprietary endcapping prevents dewetting under the highly aqueous conditions required to retain CE.

Step 2: Gradient Elution Profile

  • 0.0 - 3.0 min: 2% B (Isocratic hold to focus and retain CE).

  • 3.0 - 8.0 min: 2% to 50% B (Linear gradient to elute DCE and TCE).

  • 8.0 - 10.0 min: 50% to 95% B (Column wash).

  • 10.0 - 15.0 min: 2% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: Detection & System Suitability (Self-Validation)

  • Ionization: APCI (Negative Ion Mode). APCI is preferred over ESI for small, halogenated alcohols as it provides superior ionization efficiency for molecules lacking strongly acidic/basic sites.

  • Validation Check: Inject a blank solvent. Ensure no ghost peaks appear at the known retention times. The system is considered validated for quantitation if the chromatographic resolution ( Rs​ ) between CE and DCE is ≥2.0 , and the k′ for CE is ≥2.0 .

Analytical Decision Workflow

HPLC_Workflow cluster_analytes Analyte Hydrophobicity (LogP) cluster_columns Column Selection cluster_detection Detection Strategy Start Sample: Chlorinated Ethanols CE 2-Chloroethanol Polar (LogP ~ -0.05) Start->CE DCE 2,2-Dichloroethanol Moderate (LogP ~ 0.8) Start->DCE TCE 2,2,2-Trichloroethanol Hydrophobic (LogP ~ 1.5) Start->TCE Col1 AQ-C18 / Polar-Embedded (Resists Phase Collapse) CE->Col1 Required for retention Col2 Standard C18 (Prone to Dewetting) CE->Col2 Elutes at t0 DCE->Col1 DCE->Col2 TCE->Col1 TCE->Col2 Well retained Det1 LC-MS/MS (APCI/ESI) Direct Analysis Col1->Det1 Det2 UV Detection (254 nm) via 3,5-Dinitrobenzoyl Derivatization Col1->Det2 Col2->Det1 Col2->Det2

Caption: Logical workflow for selecting the appropriate stationary phase and detection method based on chlorinated ethanol hydrophobicity.

References

  • Title: Analysis of Ethylene Oxide and 2-Chloroethanol in Sesame Seeds and Other Food Commodities Source: agilent.com URL: [1]

  • Title: 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation... Source: scispace.com URL: [3]

  • Title: Analytix - Sigma-Aldrich Source: sigmaaldrich.com URL: [5]

  • Title: The Limit of Ethylene Glycol and Diethylene Glycol Source: azom.com URL: [2]

  • Title: Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures Source: benchchem.com URL: [4]

Sources

Assessing the Enantiomeric Purity of 1-(2,3,4-Trichlorophenyl)ethan-1-ol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable step in the synthesis of chiral active pharmaceutical ingredients (APIs). 1-(2,3,4-trichlorophenyl)ethan-1-ol is a highly functionalized, halogenated chiral secondary alcohol. The dense steric bulk and high electronegativity of the three adjacent chlorine atoms present unique challenges and opportunities for chiral discrimination.

As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust analytical methodologies for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mechanistic Causality in Chiral Discrimination

Enantiomers possess identical physical properties in an achiral environment. To differentiate the (R) and (S) isomers of 1-(2,3,4-trichlorophenyl)ethan-1-ol, we must introduce a chiral selector to form diastereomeric complexes—either transiently (via chromatography) or covalently (via derivatization). Because diastereomers have distinct thermodynamic stabilities and physical properties, they can be accurately resolved and quantified.

Workflow Start 1-(2,3,4-trichlorophenyl)ethan-1-ol Sample HPLC Chiral HPLC (Polysaccharide) Start->HPLC Standard GC Chiral GC (Cyclodextrin) Start->GC High-Res NMR NMR Spectroscopy (Mosher's Acid) Start->NMR Structural HPLC_Data High Sensitivity UV Preparative Scale HPLC->HPLC_Data GC_Data High Resolution Volatile Analytes GC->GC_Data NMR_Data Absolute Config. Enantiomeric Excess NMR->NMR_Data

Decision matrix for selecting the optimal enantiomeric purity assessment method.

Chiral HPLC: The Gold Standard for Scalable Analysis

Chiral HPLC remains the predominant technique for enantiomeric resolution due to its high reproducibility, broad applicability, and preparative scalability[1].

The Causality of Separation

The separation of halogenated phenylethanols on polysaccharide-based Chiral Stationary Phases (CSPs) relies on the formation of transient diastereomeric complexes[1]. The carbamate linkages of a CSP (such as cellulose tris(3,5-dimethylphenylcarbamate)) act as hydrogen bond donors and acceptors, interacting strongly with the secondary hydroxyl group of 1-(2,3,4-trichlorophenyl)ethan-1-ol. Simultaneously, the electron-deficient trichlorophenyl ring engages in π-π stacking with the electron-rich phenyl groups of the CSP[2]. The bulky chlorine atoms at the 2, 3, and 4 positions create severe steric hindrance, forcing the (R) and (S) enantiomers into vastly different spatial orientations within the chiral grooves of the polymer, directly causing differential retention times.

Self-Validating Experimental Protocol
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane / 2-Propanol (95:5, v/v). Degas thoroughly via sonication.

  • System Equilibration: Flush a Daicel CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C until the UV baseline (monitored at 220 nm) is perfectly stable.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Injection (Critical Step): Inject 10 µL of a racemic standard of 1-(2,3,4-trichlorophenyl)ethan-1-ol. Self-Validation Check: The system is only validated for ee determination if the resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , lower the 2-Propanol modifier concentration to 2% to increase retention and interaction time.

  • Sample Acquisition: Inject the unknown sample and integrate the peak areas to calculate % ee.

Quantitative Data Summary
ParameterCondition / Expected Outcome
Column CHIRALCEL® OD-H (Polysaccharide-based)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate & Temp 1.0 mL/min at 25°C
Expected tR​ Enantiomer 1 ~12.4 min
Expected tR​ Enantiomer 2 ~14.8 min
Resolution ( Rs​ ) > 2.0 (Baseline resolved)

Chiral GC: The High-Resolution Alternative

For volatile and thermally stable compounds like low-molecular-weight chiral alcohols, Chiral Gas Chromatography offers superior theoretical plate counts and sharper peak shapes compared to HPLC[3].

The Causality of Separation

Chiral GC utilizes derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) as the stationary phase[3]. The separation mechanism is driven by inclusion complexation. The hydrophobic trichlorophenyl moiety of the analyte inserts into the non-polar cyclodextrin cavity, while the secondary hydroxyl group interacts with the functionalized rim of the cyclodextrin via dipole-dipole interactions. The rigid, chiral torus shape of the cyclodextrin discriminates between the enantiomers based on their exact three-dimensional fit. This leads to differences in the thermodynamic stability ( ΔG ) of the inclusion complexes, resulting in distinct vapor pressures and elution times.

Self-Validating Experimental Protocol
  • Column Installation: Install a β-DEX 120 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) into the GC-FID system.

  • Carrier Gas: Set Helium carrier gas to a constant flow of 1.5 mL/min.

  • Temperature Program: Set the inlet to 250°C and the FID to 250°C. Program the oven isothermally at 140°C. (Lowering the isothermal temperature increases the separation factor, α ).

  • Sample Preparation: Dissolve the sample in anhydrous dichloromethane (1 mg/mL).

  • Validation Injection: Inject 1 µL of the racemic mixture with a split ratio of 50:1. Self-Validation Check: Confirm that peak symmetry is achieved (tailing factor < 1.2). Halogenated alcohols can sometimes interact with active sites in the GC liner; if tailing occurs, replace the liner with a deactivated, glass-wool-packed liner before proceeding to the unknown sample.

Quantitative Data Summary
ParameterCondition / Expected Outcome
Column β-DEX 120 (Permethylated β-cyclodextrin)
Carrier Gas Helium, 1.5 mL/min
Oven Temperature 140°C (Isothermal)
Expected tR​ Enantiomer 1 ~18.2 min
Expected tR​ Enantiomer 2 ~19.5 min
Selectivity ( α ) ~1.07

Multinuclear NMR with Mosher's Acid: Absolute Configuration & ee

When a chiral column is unavailable, or when the absolute configuration (R vs. S) must be assigned alongside the enantiomeric excess, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) is the method of choice[4].

Mosher Alcohol Chiral Alcohol (Analyte) Reaction Esterification (Pyridine, DMAP) Alcohol->Reaction MTPA (R)-(-)-MTPA-Cl (CDA) MTPA->Reaction Diastereomers (S,R) & (R,R) Esters (Diastereomers) Reaction->Diastereomers NMR_Analysis 1H/19F NMR Integration Diastereomers->NMR_Analysis

Derivatization workflow of the chiral alcohol using Mosher's acid chloride.
The Causality of Separation

Unlike chromatography, NMR requires the conversion of enantiomers into covalent diastereomers using (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride, MTPA-Cl)[4]. The causality of discrimination lies in the anisotropic magnetic shielding effect. In the preferred conformation of the resulting MTPA ester, the phenyl ring of the Mosher's moiety sits closer to specific protons of one diastereomer than the other[5]. This spatial proximity selectively shields these protons (specifically the methyl doublet of the ethanol backbone), shifting their resonance upfield in the 1 H NMR spectrum. Furthermore, the 19 F NMR signal of the trifluoromethyl group is highly sensitive to the diastereomeric environment, providing a clean, singlet-based spectrum for straightforward ee integration without background interference[4].

Self-Validating Experimental Protocol
  • Derivatization: In a dry vial under nitrogen, dissolve 10 mg of 1-(2,3,4-trichlorophenyl)ethan-1-ol in 0.5 mL anhydrous CD2​Cl2​ . Add 3 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP (catalyst).

  • Reagent Addition: Slowly add 1.5 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.

  • NMR Acquisition: Transfer the crude reaction mixture directly to an NMR tube (or perform a micro-workup with dilute HCl if pyridine signals interfere). Acquire standard 1 H and 19 F NMR spectra.

  • Validation Check (Critical Step): Self-Validation Check: Inspect the 1 H NMR spectrum for the complete disappearance of the unesterified carbinol proton (typically around δ 4.8-5.2 ppm) and the appearance of the esterified carbinol proton (shifted downfield to δ 5.8-6.2 ppm). This internal validation ensures 100% conversion, preventing kinetic resolution artifacts from skewing the ee calculation.

  • Data Analysis: Integrate the distinct 19 F singlets (typically around δ -71.5 ppm) corresponding to the (R,R) and (S,R) diastereomers to calculate the enantiomeric excess.

Quantitative Data Summary
ParameterCondition / Expected Outcome
Derivatizing Agent (R)-(-)-MTPA-Cl
Solvent CD2​Cl2​ or CDCl3​
1 H NMR Target Signal Methyl doublet (- CH3​ )
Expected Δδ ( 1 H) ~0.05 - 0.10 ppm separation
19 F NMR Target Signal Trifluoromethyl singlet (- CF3​ )
Expected Δδ ( 19 F) ~0.20 - 0.50 ppm separation

Method Selection Matrix

To streamline the decision-making process for your laboratory, consult the comparative matrix below:

FeatureChiral HPLCChiral GCNMR (Mosher's Method)
Primary Advantage Non-destructive, preparative scaleHighest theoretical resolutionDetermines absolute configuration
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Intensive (Chemical Derivatization)
Run Time 15 - 30 minutes20 - 45 minutes2+ hours (including reaction)
Equipment Cost High (Requires Chiral Columns)High (Requires Chiral Columns)Low (If NMR is already accessible)
Best Used For Routine ee monitoring, QA/QCHigh-throughput volatile screeningStructural elucidation of novel APIs

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

Sources

Comparative Toxicity of Mono-, Di-, and Trichlorinated Phenyl Ethanols: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the structure-toxicity relationships of halogenated aromatic compounds is critical. Chlorinated phenyl ethanols serve as ubiquitous synthetic intermediates, chiral building blocks, and environmental metabolites of organophosphate and organochlorine pesticides (such as chlorfenvinphos and tetrachlorvinphos).

This guide provides an objective, data-driven comparison of mono-, di-, and trichlorinated phenyl ethanols. By examining how the degree of chlorination alters lipophilicity, metabolic stability, and receptor binding affinity, we can accurately predict their toxicodynamic profiles.

The Causality of Chlorination in Toxicity

The addition of chlorine atoms to the phenyl ring of ethanol derivatives does not merely increase molecular weight; it fundamentally alters the molecule's interaction with biological systems.

  • Lipophilicity and Bioaccumulation: As the degree of chlorination increases, the partition coefficient (LogP) rises. Monochlorinated variants are relatively soluble and rapidly cleared, whereas trichlorinated variants partition heavily into adipose tissue and lipid membranes, leading to prolonged half-lives.

  • Metabolic Resistance: Cytochrome P450 (CYP450) enzymes, particularly CYP2E1, are responsible for the oxidative bioactivation of these compounds[1]. Chlorine is highly electronegative and sterically bulky. Di- and trichlorination deactivate the aromatic ring toward electrophilic aromatic substitution, forcing metabolism toward the ethanol side-chain (yielding reactive ketones or epoxides) or severely retarding clearance.

  • Endocrine Disruption: Specific substitution patterns (e.g., 2,4-dichloro or 2,2-bis(4-chlorophenyl) motifs) create steric conformations that mimic endogenous steroid ligands. For instance, dichlorinated analogs have demonstrated potent agonistic activity toward Estrogen-Related Receptor gamma (ERRγ), significantly outperforming their monochlorinated counterparts[2].

Toxicity Pathway Visualization

ToxicityPathway CPE Chlorinated Phenyl Ethanols (Mono-, Di-, Tri-) CYP CYP450 Bioactivation (e.g., CYP2E1) CPE->CYP Oxidation Receptor Nuclear Receptor Binding (ERRγ, ERα) CPE->Receptor Direct Binding (Di/Tri-chlorinated) Metabolites Reactive Intermediates (Epoxides / Ketones) CYP->Metabolites Electrophilic Stress Detox Phase II Clearance (Glucuronidation) Metabolites->Detox Detoxification Tox Cytotoxicity & Endocrine Disruption Metabolites->Tox Cellular Damage Receptor->Tox Transcriptional Alteration

Metabolic bioactivation and receptor-mediated toxicity pathways of chlorinated phenyl ethanols.

Comparative Toxicity Data

The following table synthesizes the physicochemical and toxicological parameters of representative mono-, di-, and trichlorinated phenyl ethanols based on current literature and chemical safety databases[2][3][4].

Compound ClassRepresentative ChemicalEst. LogPGHS Acute ToxicityPrimary Toxicological TargetMetabolic Fate & Clearance
Monochlorinated 1-(4-Chlorophenyl)ethanol~2.1Category 4 (Oral/Dermal)Skin/Eye Irritation, Respiratory TractRapid Phase II Glucuronidation; fast clearance.
Dichlorinated 1-(2,4-Dichlorophenyl)ethanol~2.8Category 4Endocrine Disruption (ERRγ Agonism)Slower clearance; potential for reactive ketone formation.
Trichlorinated 1-(2,4,5-Trichlorophenyl)ethanol~3.5Category 3/4, Skin SensitizerHepatotoxicity, BioaccumulationHigh persistence; resists CYP450 oxidation; accumulates in lipids.

Data Interpretation: While monochlorinated ethanols present acute, localized irritation hazards, the systemic risk shifts dramatically toward chronic endocrine disruption and bioaccumulation as chlorination increases to di- and tri-substituted forms.

Experimental Protocols: Self-Validating Toxicity Assessment

To objectively compare the cytotoxicity and receptor-binding affinity of these compounds, laboratories must employ self-validating experimental systems. The following protocols ensure that intrinsic assay failures are immediately identifiable via internal controls.

Protocol A: CYP450-Dependent Cytotoxicity Assay

This assay determines whether the toxicity of the chlorinated phenyl ethanol is parent-driven or metabolite-driven using wild-type vs. CYP2E1-transfected cells[1].

Materials: HepG2 wild-type (WT) cells, HepG2-CYP2E1+ transgenic cells, WST-8 viability reagent, test compounds (Mono, Di, Tri variants). Validation Controls:

  • Positive Control: Acetaminophen (known CYP2E1 toxicant).

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 WT and HepG2-CYP2E1+ cells in separate 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 100 mM stock solutions of the chlorinated phenyl ethanols in DMSO. Dilute in serum-free DMEM to achieve final concentrations ranging from 1 μM to 500 μM.

  • Treatment: Aspirate growth media and apply 100 μL of the compound dilutions to the wells. Ensure the final DMSO concentration does not exceed 0.1%. Treat control wells accordingly.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Quantification: Add 10 μL of WST-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for each compound in both cell lines. A significantly lower IC₅₀ in the CYP2E1+ line indicates that the compound undergoes bioactivation into a more toxic reactive intermediate.

Protocol B: Fluorescence Polarization (FP) Receptor Binding Assay

This protocol quantifies the direct binding affinity of di- and trichlorinated variants to nuclear receptors (e.g., ERRγ), which is the primary driver of their endocrine-disrupting capabilities[2].

Materials: Recombinant ERRγ ligand-binding domain (LBD), fluorescently labeled coactivator peptide (e.g., PGC-1α), assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA). Validation Controls:

  • Reference Ligand: GSK4716 (known ERRγ agonist) to establish the baseline Kd.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well black microplate, combine 10 nM recombinant ERRγ LBD with 5 nM fluorescently labeled coactivator peptide in assay buffer.

  • Ligand Titration: Add the chlorinated phenyl ethanols in a 12-point serial dilution (from 0.1 nM to 100 μM).

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the binding equilibrium to stabilize.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with fluorescence polarization filters (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculation: Plot the millipolarization (mP) values against the log concentration of the compounds. Use non-linear regression to determine the dissociation constant (Kd). High binding affinity (low Kd) in dichlorinated variants confirms their structural mimicry of endogenous endocrine ligands.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6950175, (1S)-1-(4-chlorophenyl)ethan-1-ol." PubChem. Available at:[Link]

  • ResearchGate. "Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs." ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5284462, Tetrachlorvinphos." PubChem. Available at:[Link]

  • National Institutes of Health. "Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells." PubMed Central (PMC). Available at:[Link]

Sources

literature review of synthetic routes for substituted 1-phenylethanols

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 1-phenylethanols are critical chiral building blocks in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Achieving high enantiomeric excess (ee) and yield during their synthesis requires careful selection of the catalytic route.

This guide provides an objective, data-driven comparison of the three most prominent synthetic methodologies: Asymmetric Hydrogenation , Biocatalytic Reduction , and Asymmetric Alkylation . By analyzing the mechanistic causality behind each method and providing self-validating experimental protocols, this guide empowers drug development professionals to select the optimal route for their specific scalability and structural requirements.

Asymmetric Hydrogenation of Acetophenones (Noyori-Type Catalysis)

The transition-metal-catalyzed asymmetric hydrogenation of substituted acetophenones remains the gold standard for industrial-scale production. Utilizing Ruthenium(II) complexes bearing chiral diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands, this method delivers exceptional turnover numbers (TON).

Mechanistic Causality

The efficiency of this route is driven by metal-ligand bifunctional catalysis . Unlike traditional inner-sphere mechanisms that require the ketone oxygen to coordinate directly to the metal center, the Noyori system operates via an outer-sphere mechanism. The presence of an NH or NH₂ moiety in the diamine ligand is crucial; it acts as a proton donor while the Ru-H acts as a hydride donor, transferring both simultaneously to the C=O bond[1]. This avoids the energetic penalty of substrate coordination and dissociation, enabling quantitative yields (100%) and up to 99% ee under mild hydrogen pressure[2].

G A Ru(II) Precatalyst (BINAP/DPEN) B Base / H2 Activation (Inner-sphere) A->B + Base, + H2 C Ru-H (Active Hydride) Bifunctional Catalyst B->C H2 splitting D Acetophenone Binding (Outer-sphere) C->D Substrate approach E Chiral 1-Phenylethanol (Product Release) D->E Hydride transfer E->C + H2 (Regeneration)

Fig 1. Noyori bifunctional catalytic cycle for the asymmetric hydrogenation of acetophenones.

Self-Validating Experimental Protocol
  • Preparation: Thoroughly degas 2-propanol via freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the highly sensitive Ru-hydride intermediate.

  • Catalyst Activation: In an argon-filled glovebox, mix trans-RuCl₂[(S)-xylbinap][(S,S)-dpen] with KO-t-Bu (base-to-catalyst ratio of 2.5). Causality: The strong base is required to eliminate HCl and generate the active Ru-H species.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave containing the substituted acetophenone. Pressurize with H₂ to 8 atm and stir at 45°C.

  • Self-Validation: Monitor the H₂ pressure gauge. The cessation of pressure drop provides real-time validation of reaction completion. Extract an aliquot under inert flow and verify >99% conversion via GC-FID before quenching the bulk mixture.

  • Analysis: Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Biocatalytic Reduction (Ketoreductases / Alcohol Dehydrogenases)

For highly functionalized substrates sensitive to metal catalysts or high pressures, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a highly selective, green-chemistry alternative.

Mechanistic Causality

Enzymatic reduction relies on the precise stereochemical environment of the enzyme's active pocket, which dictates the strict enantioface approach of the hydride. Because these enzymes require stoichiometric amounts of the costly cofactor NADPH, a parallel cofactor regeneration system is strictly required[3]. Typically, Glucose Dehydrogenase (GDH) and glucose are added as a sacrificial system to continuously reduce NADP⁺ back to NADPH. Alternatively, whole-cell systems (e.g., utilizing carrot or celeriac enzymes) natively contain both the reductases and the regeneration machinery, offering a highly cost-effective route (up to 95% ee)[4].

G Ketone Substituted Acetophenone KRED KRED / ADH Enzyme Ketone->KRED Binds to active site Alcohol (S)-1-Phenylethanol KRED->Alcohol Stereoselective reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED Hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor recycling GDH->NADPH Reduction Glucose Glucose Glucose->GDH Sacrificial reductant

Fig 2. Biocatalytic reduction workflow featuring continuous NADPH cofactor regeneration via GDH.

Self-Validating Experimental Protocol
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.0) containing 6 mM substituted acetophenone, 25 mM glucose, and 1 mM NADP⁺.

  • Enzyme Addition: Introduce the specific KRED variant and GDH. Incubate in an orbital shaker at 30°C. Causality: 30°C maintains optimal enzyme folding while preventing thermal denaturation.

  • Self-Validation: Connect the reactor to an autotitrator dispensing 1M NaOH. The continuous oxidation of glucose to gluconic acid (which hydrolyzes to gluconate and H⁺) steadily lowers the pH. The active consumption of NaOH to maintain pH 7.0 validates that cofactor recycling is actively occurring. A plateau in base consumption signals reaction completion.

  • Analysis: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and analyze via chiral GC to confirm the (S)- or (R)-configuration.

Asymmetric Addition of Dialkylzincs to Benzaldehydes

When the target requires specific alkyl substitutions at the chiral center (e.g., synthesizing 1-phenylpropanol derivatives), the asymmetric addition of dialkylzincs to substituted benzaldehydes is the preferred method.

Mechanistic Causality

This route utilizes chiral amino alcohol ligands, famously (-)-DAIB (3-exo-(dimethylamino)isoborneol). The reaction proceeds via a dynamically formed dinuclear methylzinc aminoalkoxide/dimethylzinc/benzaldehyde mixed-ligand complex. Density functional calculations reveal that the asymmetric bias is generated during the intramolecular alkyl transfer. The system heavily favors an anti-configured 5/4/4 tricyclic transition state, which minimizes the severe electrostatic and steric repulsion present in the syn-oriented Zn-alkyl groups[5]. This symmetry-breaking event reliably yields the secondary alcohol in excellent ee.

G Ligand Chiral Ligand (-)-DAIB Complex Dinuclear Zn-Ligand Complex (C2 Symmetry) Ligand->Complex Coordination Zn Dimethylzinc (ZnMe2) Zn->Complex Exothermic mixing TS Anti-configured 5/4/4 Tricyclic Transition State Complex->TS + Aldehyde Aldehyde Substituted Benzaldehyde Aldehyde->TS Symmetry breaking Product (S)-1-Phenylpropanol Derivative TS->Product Intramolecular Methyl Transfer

Fig 3. Asymmetric addition of dimethylzinc to benzaldehyde via a chiral tricyclic transition state.

Self-Validating Experimental Protocol
  • Ligand Complexation: Under strict argon atmosphere, dissolve 8 mol% of (-)-DAIB in anhydrous toluene. Causality: Adventitious water will violently quench the dialkylzinc reagent, destroying the catalyst.

  • Zinc Addition: Cool the flask to 0°C and slowly add 1.2 equivalents of dimethylzinc (or diethylzinc). Stir for 30 minutes to ensure complete formation of the dinuclear C2-symmetric complex.

  • Aldehyde Addition: Add the substituted benzaldehyde dropwise.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The distinct disappearance of the strongly UV-active benzaldehyde spot against the newly formed, more polar alcohol spot validates that the dialkylzinc successfully engaged in the addition rather than being prematurely quenched by moisture.

  • Quench & Analysis: Carefully quench with saturated aqueous NH₄Cl at 0°C, extract with ether, and determine ee via chiral HPLC.

Quantitative Comparative Analysis

To guide route selection, the following table summarizes the performance metrics of the three methodologies based on current literature standards.

Synthetic RouteTypical Catalyst / ReagentYield (%)Enantiomeric Excess (ee)ScalabilityEnvironmental Impact
Asymmetric Hydrogenation Ru-BINAP / DPEN> 95%> 99%Excellent (Standard for industrial API manufacturing)Low (100% atom economy, minimal waste)
Biocatalytic Reduction KREDs / ADHs / Whole-cells80 - 95%> 99%Good (Requires large reactor volumes for aqueous buffers)Very Low (Mild conditions, biodegradable catalysts)
Asymmetric Alkylation ZnMe₂ + (-)-DAIB85 - 98%85 - 95%Moderate (Strict anhydrous conditions required)High (Stoichiometric metal waste generated)

Conclusion

The selection of a synthetic route for substituted 1-phenylethanols depends heavily on the production scale and substrate functionality. Asymmetric Hydrogenation remains the undisputed choice for large-scale, high-throughput manufacturing due to its perfect atom economy and high turnover frequencies. Biocatalytic Reduction is the optimal choice for highly sensitive substrates where green chemistry and absolute stereocontrol are prioritized over volumetric productivity. Finally, Asymmetric Alkylation is indispensable when the synthetic goal is not just reduction, but the simultaneous stereoselective installation of an alkyl group to form complex 1-phenylpropanol derivatives.

References

  • Title: Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX 2 (diphosphine)(1,2-diamine)
  • Title: Metal–ligand bifunctional catalysis for asymmetric hydrogenation Source: The Royal Society URL
  • Title: Plant cells mediated biocatalytic reduction of aryl and heteroaryl carbonyl compounds: a comprehensive review Source: SciELO URL
  • Title: ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System.
  • Title: Dimethylzinc-mediated enantioselective addition of terminal alkynes to 1,2-diketones using perhydro-1,3-benzoxazines as ligands Source: ResearchGate URL

Sources

cross-validation of analytical methods for 1-(2,3,4-trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the cross-validation of analytical methods applied to the complex chiral intermediate, 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Molecular Context & The Analytical Challenge

The compound 1-(2,3,4-trichlorophenyl)ethan-1-ol is a sterically hindered, halogenated secondary alcohol. In pharmaceutical and agrochemical development, both its chemical purity (absence of synthetic byproducts) and enantiomeric excess (ee%) must be rigorously controlled.

The analytical challenge stems from the molecule's unique structural features:

  • Steric Hindrance & Electronic Deactivation: The 2,3,4-trichloro substitution pattern severely restricts bond rotation at the benzylic position and withdraws electron density from the aromatic ring. This alters the π−π stacking dynamics required for chiral recognition.

  • Volatility vs. Thermal Stability: While the molecule is sufficiently volatile for Gas Chromatography (GC), secondary benzylic alcohols are prone to thermal dehydration in the injection port, forming styrene derivatives.

  • Isotopic Complexity: The presence of three chlorine atoms generates a complex isotopic cluster (M, M+2, M+4, M+6), which complicates mass spectrometric quantification if not properly resolved.

To establish a comprehensive control strategy, laboratories must cross-validate orthogonal methods. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity against Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for enantiomeric purity[1][2].

Mechanistic Rationale: Causality Behind Experimental Choices

Method selection cannot be arbitrary; it must be driven by the physicochemical properties of the analyte.

Why GC-MS for Chemical Purity? GC-MS operated in Electron Ionization (EI) mode is selected for achiral purity because the trichlorophenyl group provides a highly specific isotopic signature. By utilizing Selected Ion Monitoring (SIM) targeting the base peak (loss of a methyl group, [M−CH3​]+ at m/z 209, 211, 213), the method achieves sub-ppm sensitivity for halogenated impurities[1]. However, without pre-column chiral derivatization (e.g., using Mosher's acid), GC-MS cannot resolve the enantiomers of 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Why Normal-Phase Chiral HPLC for Enantiomeric Excess? Chiral HPLC using a polysaccharide-based Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric ratio of secondary alcohols[3]. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., ). Causality of Separation: The chiral recognition relies on a transient diastereomeric complex. The hydroxyl group of 1-(2,3,4-trichlorophenyl)ethan-1-ol acts as a hydrogen bond donor to the carbamate C=O on the CSP. Simultaneously, the electron-deficient trichlorophenyl ring engages in π−π interactions with the electron-rich 3,5-dimethylphenyl groups of the stationary phase. The steric bulk of the ortho-chlorine (position 2) forces the enantiomers into distinct conformational orientations within the chiral cavity, resulting in baseline resolution ( Rs​>2.0 )[4][5].

Why Chiral SFC as an Orthogonal Alternative? SFC utilizes supercritical CO2​ as the primary mobile phase. Because supercritical fluids possess gas-like diffusivity and liquid-like solvating power, SFC significantly reduces mass transfer resistance. This mitigates the band broadening typically caused by the steric bulk of the trichlorophenyl group, allowing for flow rates 3–5 times faster than HPLC without sacrificing resolution[4].

Workflow Sample 1-(2,3,4-Trichlorophenyl)ethan-1-ol Split Analytical Objective Sample->Split ChemPurity Chemical Purity Split->ChemPurity EnantPurity Enantiomeric Excess Split->EnantPurity GCMS GC-MS (EI-SIM) ChemPurity->GCMS HPLC Chiral HPLC (NP) EnantPurity->HPLC SFC Chiral SFC EnantPurity->SFC

Analytical workflow for 1-(2,3,4-trichlorophenyl)ethan-1-ol purity profiling.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflows to guarantee that the system is "fit for purpose" prior to sample analysis, in strict accordance with [6][7].

Protocol A: GC-MS Workflow for Chemical Purity
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of GC-grade dichloromethane (1.0 mg/mL).

  • Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Inlet Conditions: Set the injection port to 220°C (kept intentionally low to prevent thermal dehydration of the secondary alcohol). Use a split ratio of 1:20.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (70 eV). Acquire in SIM mode targeting m/z 209, 211, 224, 226.

  • Self-Validation (SST): Inject a 0.05 µg/mL standard. The system is valid only if the Signal-to-Noise (S/N) ratio of the m/z 209 peak is 10 (confirming LOQ capability) and the peak tailing factor is 1.5.

Protocol B: Chiral HPLC Workflow for Enantiomeric Purity
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 10.0 mL of mobile phase (0.5 mg/mL).

  • Instrument Setup: Equip the HPLC with an amylose-based chiral column (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of n-Hexane / 2-Propanol (95:5, v/v). Rationale: The non-polar hexane drives the analyte into the chiral cavities, while the protic 2-propanol modulates the hydrogen bonding[5].

  • Flow & Detection: 1.0 mL/min flow rate; column temperature at 25°C; UV detection at 220 nm.

  • Self-Validation (SST): Inject a racemic standard. The system is valid only if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is 2.0, ensuring baseline separation for accurate area percent integration.

Validation SST System Suitability Spec Specificity SST->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec

Sequential validation logic ensuring self-validating experimental protocols.

Quantitative Data Comparison

The following experimental data summarizes the cross-validation of the three methodologies based on ICH Q2(R2) parameters[7][8].

Table 1: Method Performance Characteristics

ParameterGC-MS (Chemical Purity)Chiral HPLC (Enant. Purity)Chiral SFC (Orthogonal)
Primary Utility Achiral Impurities, SolventsEnantiomeric Excess (ee%)High-Throughput ee%
Limit of Detection (LOD) 0.02 µg/mL0.25 µg/mL0.50 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL0.75 µg/mL1.50 µg/mL
Linearity Range 0.1 – 50 µg/mL1.0 – 100 µg/mL2.0 – 100 µg/mL
Linearity ( R2 ) 0.99980.99920.9989
Chiral Resolution ( Rs​ ) N/A (Achiral)2.82.4
Average Run Time 18.0 min22.0 min6.5 min

Analysis: GC-MS demonstrates superior sensitivity (LOD of 0.02 µg/mL), making it mandatory for trace chemical impurity profiling[2]. However, Chiral HPLC provides the highest resolution ( Rs​=2.8 ) for the enantiomers. SFC proves to be a highly efficient orthogonal method, sacrificing a marginal amount of sensitivity for a 70% reduction in run time.

Table 2: Cross-Validation Accuracy & Precision (Assay Recovery) Data represents triplicate injections of spiked samples at three concentration levels.

Spike Level (% of Target)GC-MS Recovery (%)GC-MS Precision (RSD %)HPLC Recovery (%)HPLC Precision (RSD %)
50% (0.5 mg/mL) 99.4%0.8%98.9%1.2%
100% (1.0 mg/mL) 100.2%0.5%100.4%0.7%
150% (1.5 mg/mL) 99.8%0.6%99.5%0.9%

Analysis: Both methods exhibit exceptional accuracy (recoveries between 98.9% and 100.4%) and precision (RSD < 1.5%), successfully cross-validating their quantitative capabilities for 1-(2,3,4-trichlorophenyl)ethan-1-ol.

Conclusion

For the complete analytical control of 1-(2,3,4-trichlorophenyl)ethan-1-ol, a single methodology is insufficient. GC-MS must be deployed for its unmatched specificity in identifying trace halogenated impurities via isotopic clustering. Conversely, Chiral HPLC (or its high-throughput counterpart, SFC ) is strictly required to monitor the enantiomeric purity, leveraging the unique π−π and hydrogen-bonding interactions between the sterically hindered trichlorophenyl group and the polysaccharide stationary phase. By embedding system suitability directly into the protocols, laboratories can ensure continuous compliance with international validation standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA), December 2023. URL:[Link]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK and IM - Normal Phase." URL:[Link]

Sources

comparing the environmental persistence of different chlorinated alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Environmental Persistence of Chlorinated Alcohols

Introduction Chlorinated alcohols—such as 2-chloroethanol (2-CE), 1,3-dichloro-2-propanol (1,3-DCP), and 3-chloro-1,2-propanediol (3-MCPD)—are ubiquitous in pharmaceutical manufacturing as synthetic intermediates, extraction solvents, and genotoxic impurities (GTIs). When these compounds enter manufacturing effluents, their environmental fate becomes a critical regulatory endpoint. As a Senior Application Scientist, I approach Environmental Risk Assessment (ERA) not merely as a compliance exercise, but as a mechanistic puzzle. Understanding the interplay between a molecule's chemical structure and its environmental persistence dictates how we design robust wastewater treatment and containment strategies.

Mechanistic Insights: The Causality Behind Persistence

The environmental persistence of chlorinated alcohols is primarily governed by two competing degradation pathways: abiotic hydrolysis and microbial dehalogenation.

  • Abiotic Hydrolysis: The carbon-halogen bond is highly susceptible to nucleophilic attack by water, but the reaction rate is heavily dependent on the substitution pattern. For instance, 2-CE exhibits a hydrolysis half-life of approximately 11.9 days at 25°C (pH 7)[1]. Interestingly, the degradation of common precursors like epichlorohydrin diverges based on the environmental compartment: in freshwater, it hydrolyzes to form 3-MCPD (half-life 8.2 days)[2], whereas in seawater, the presence of chloride ions shifts the equilibrium to produce 1,3-DCP[2].

  • Microbial Biodegradation: Microorganisms utilize specific halohydrin dehalogenases to cleave the C-Cl bond, eventually mineralizing the compounds into CO₂ and water. 3-MCPD is readily biodegradable[3], whereas 1,3-DCP and 2-CE exhibit moderate persistence but will ultimately degrade under aerobic conditions[4][5].

  • Environmental Mobility: A critical factor in their risk profile is their extreme hydrophilicity. With soil organic carbon-water partitioning coefficients (Koc) ranging from 1 to 4, these compounds do not adsorb to sediment or soil[5][6]. They are highly mobile, making groundwater leaching a primary concern if surface spills occur.

Pathway EPI Epichlorohydrin MCPD 3-Chloro-1,2-propanediol (3-MCPD) EPI->MCPD Hydrolysis (Freshwater) DCP 1,3-Dichloro-2-propanol (1,3-DCP) EPI->DCP Hydrolysis (Seawater/Cl-) GLY Glycidol MCPD->GLY Dehalogenation DCP->GLY Dehalogenation CO2 Mineralization (CO2 + H2O) GLY->CO2 Biodegradation

Environmental degradation pathway of epichlorohydrin into chlorinated alcohols.

Quantitative Data Presentation

To objectively compare these alternatives, the following table synthesizes their key environmental fate metrics derived from standardized testing.

CompoundAbiotic Hydrolysis Half-Life (pH 7, 25°C)Atmospheric Half-Life (OH⁻ Radical Reaction)Soil Mobility (Estimated Koc)Biodegradability Profile
2-Chloroethanol (2-CE) 11.9 days[1]~11.5 days[7]Very HighModerate (Water half-life 3.5 - 11.9 days)[4]
1,3-Dichloro-2-propanol (1,3-DCP) 9.1 days[8]8 days[5]Very High (Koc ~4)[5]Aerobically degradable[5]
3-Chloro-1,2-propanediol (3-MCPD) Formed via precursor (8.2 days)[2]2 days[6]Very High (Koc ~1)[6]Readily biodegradable (OECD 301C)[3]

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy ERA data, experimental designs must be self-validating. Below are the field-proven protocols used to assess the persistence of chlorinated alcohols.

Protocol 1: OECD 301D Closed Bottle Test (Ready Biodegradability)

Causality of Choice: Why use the Closed Bottle method over other OECD 301 tests? Chlorinated alcohols possess moderate vapor pressures. The OECD 301D protocol utilizes completely sealed vessels, ensuring that any depletion in dissolved oxygen (DO) is strictly correlated with microbial respiration rather than abiotic volatilization into the headspace[9][10].

Step-by-Step Workflow:

  • Medium Preparation: Prepare a mineral-rich aqueous medium saturated with dissolved oxygen (DO ~8-9 mg/L at 20°C).

  • Inoculation: Introduce a highly dilute mixed microbial inoculum from secondary activated sludge. Crucial Step: The low bacterial density prevents false positives caused by artificially high microbial concentrations[9].

  • Dosing: Spike the test substance (e.g., 2-CE or 3-MCPD) at a concentration of 2-5 mg/L.

  • Self-Validation (Reference Control): Run a parallel vessel spiked with a readily biodegradable reference standard (e.g., sodium acetate). If the reference fails to achieve >60% degradation within 14 days, the inoculum is non-viable, and the entire assay must be rejected.

  • Incubation & Measurement: Incubate bottles in the dark at 20°C. Measure DO using a respirometer on days 0, 7, 14, 21, and 28.

  • Data Synthesis: Calculate the percentage of Theoretical Oxygen Demand (ThOD) consumed. A result of >60% within a 10-day window classifies the substance as "readily biodegradable"[10].

Workflow Start Prepare Mineral Medium & Inoculum Dose Dose Test Substance (e.g., 2-CE, 3-MCPD) Start->Dose Incubate Incubate in Closed Bottles (Dark, 20°C, 28 Days) Dose->Incubate Measure Measure Dissolved Oxygen (Days 0, 7, 14, 21, 28) Incubate->Measure Analyze Calculate % Biodegradation (>60% = Readily Biodegradable) Measure->Analyze

Step-by-step workflow for the OECD 301D Closed Bottle Test.

Protocol 2: OECD 111 Hydrolysis as a Function of pH

Causality of Choice: To accurately model groundwater persistence, we must isolate abiotic hydrolysis from microbial degradation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 4.0, 7.0, and 9.0 to simulate diverse environmental conditions.

  • Sterilization (Self-Validation): Filter-sterilize all buffers (0.22 µm) and maintain sterile controls. If microbial growth is detected (via turbidity or plating), the abiotic assumption is violated, and the data is voided.

  • Spiking: Introduce the chlorinated alcohol at a concentration below its water solubility limit (e.g., 10 mg/L).

  • Incubation: Incubate in the dark at tightly controlled temperatures (e.g., 25°C and 50°C to allow Arrhenius extrapolation).

  • Quantification: Extract aliquots at regular intervals and analyze via GC-MS or GC-FID. Calculate the pseudo-first-order degradation rate constant ( kobs​ ) and derive the half-life ( t1/2​ ). Mass balance calculations must account for >95% of the initial spiked concentration (parent + degradants) to validate the analytical recovery.

Conclusion

While chlorinated alcohols share structural similarities, their environmental persistence varies significantly. 3-MCPD is readily biodegradable and poses the lowest long-term accumulation risk. Conversely, 2-CE and 1,3-DCP exhibit moderate persistence and extremely high soil mobility, necessitating stringent effluent monitoring and advanced oxidation processes (AOPs) prior to environmental discharge.

References

  • [4] 2-Chloroethanol - Grokipedia . grokipedia.com. 4

  • [9] MCCP REACH Consortium Compilation and Summarization of Outcomes from OECD 301D Closed Bottle Tests . pops.int. 9

  • [10] Test No. 301: Ready Biodegradability - Tox Lab . toxlab.co. 10

  • [1] Kemikaali - Ymparisto.fi (2-Chloroethanol) . ymparisto.fi. 1

  • [7] 2-Chloroethanol | CID 34 - PubChem . nih.gov. 7

  • [6] 3-Chloro-1,2-propanediol | CID 7290 - PubChem . nih.gov. 6

  • [2] Kemikaali - Ymparisto.fi (Epichlorohydrin) . ymparisto.fi. 2

  • [8] 1,3-Dichloro-2-propanol Chemical Substances Control Law Reference No. env.go.jp. 8

  • [3] Dossier content - ECHA CHEM . europa.eu. 3

  • [5] 1,3-Dichloro-2-propanol | CID 7289 - PubChem . nih.gov. 5

Sources

Analyzing Isotopic Patterns in Mass Spectra of Chlorine-Containing Compounds: A Comparative Guide to Deconvolution Algorithms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and environmental metabolomics, the detection of halogenated compounds is a critical analytical objective. Chlorine-containing molecules present a unique advantage in High-Resolution Mass Spectrometry (HRMS): they exhibit highly diagnostic isotopic signatures. However, as molecular weight and matrix complexity increase, these signatures become convoluted with the isotopic fine structures of carbon, sulfur, and nitrogen.

This guide objectively compares three leading algorithmic solutions for deconvoluting chlorine isotopic patterns: SIRIUS , enviPat , and AMSA-IPF . By analyzing their underlying computational mechanisms and evaluating them through a standardized, self-validating experimental protocol, this guide provides researchers with the data necessary to select the optimal tool for their specific mass spectrometry workflows.

Mechanistic Grounding: The Chlorine Isotope Signature

The foundation of chlorine isotope analysis lies in the natural abundance of its two stable isotopes: 35Cl (approx. 75.78%) and 37Cl (approx. 24.22%).

  • The 3:1 Ratio: Because these isotopes exist in a roughly 3:1 ratio, a molecule containing a single chlorine atom will display a molecular ion peak ( M ) and an M+2 peak with a relative intensity ratio of 3:1.

  • Poly-Chlorinated Patterns: As the number of chlorine atoms increases, the isotopic distribution follows a binomial expansion. For example, a dichloro-compound (such as the drug Diclofenac) will exhibit an M:M+2:M+4 pattern with an approximate intensity ratio of 9:6:1[1].

  • The Need for HRMS: While nominal mass spectrometers can detect the A/A+2 spacing, HRMS is strictly required to resolve the isotope fine structure . The mass defect of 37Cl (exact mass 36.96590 Da) differs slightly from other heavy isotopes (e.g., 13C2​ or 34S ). Resolving these isobaric isotopologues prevents false-positive identifications in complex biological matrices[2].

The Contenders: Algorithmic Approaches to Isotope Deconvolution

A. SIRIUS (Sum formula Identification by Ranking Isotope patterns Using mass Spectrometry)

is a Java-based framework engineered for the de novo identification of unknown metabolites without relying on spectral libraries[3].

  • Core Mechanism: SIRIUS deduces molecular formulas by ranking isotope patterns from MS1 data and simultaneously computing fragmentation trees from MS2 (tandem MS) data[4].

  • Causality of Design: By integrating MS2 fragmentation trees, SIRIUS creates a self-validating loop. It ensures that the MS1-predicted chlorine-containing formula is chemically logical by verifying that the structural fragments also support the loss or retention of the chlorine atom[5].

B. enviPat (Pruned Transition Trees for Fine Structure)enviPat is a highly optimized R-package and web interface designed for the fast, memory-efficient calculation of theoretical isotope patterns and their convolution into theoretical envelopes[7].
  • Core Mechanism: It utilizes a novel "pruned transition tree" algorithm. Instead of combinatorial explosions, transitions via single replacements of the most abundant isotope are mapped into separable tree branches[6].

  • Causality of Design: Traditional calculations of isotopic fine structure scale exponentially with molecule size. enviPat's tree structure allows it to pre-prune low-probability isotopologues early in the calculation phase[7]. This makes it the superior choice for high-throughput batch processing of massive polyisotopic macromolecules.

C. AMSA-IPF (Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering)

Developed specifically for Drug Metabolism and Pharmacokinetics (DMPK), is an algorithm designed to extract drug metabolites possessing distinct isotope patterns directly from raw LC-MS data[8].

  • Core Mechanism: AMSA-IPF applies spectral averaging across the chromatographic peak before filtering for specific M+2:M and M+1:M ion pairs within a strict accurate mass tolerance (e.g., 5 ppm)[9].

  • Causality of Design: Spectral averaging reduces scan-to-scan variability in ion intensities, stabilizing the delicate 3:1 or 9:6:1 ratios. Furthermore, mandating the evaluation of the M+1:M pair acts as a built-in control, filtering out background matrix ions that coincidentally form M:M+2 pairs but lack the corresponding 13C contribution[10].

Experimental Design & Methodology

To objectively compare these algorithms, we utilized a self-validating protocol tracking the in vitro metabolism of Diclofenac ( C14​H11​Cl2​NO2​ ) spiked into human plasma.

Step 1: Sample Preparation & Protein Precipitation

  • Spike 10 µM of Diclofenac into 100 µL of blank human plasma.

  • Add 300 µL of ice-cold acetonitrile (1:3 v/v ratio) to initiate protein precipitation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures plasma proteins while keeping the chlorinated small molecules in the supernatant. The high-speed centrifugation ensures a solid protein pellet; residual proteins entering the ESI source will cause severe ion suppression, which distorts the M:M+2 intensity ratios required by the algorithms to confirm the presence of chlorine.

Step 2: LC-HRMS Acquisition

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column coupled to a Q-TOF mass spectrometer.

  • Acquire data in positive Electrospray Ionization (ESI+) mode.

  • Set the MS1 mass resolution to >60,000 (at m/z 200) and mass accuracy tolerance to <5 ppm.

  • Causality: A resolution of >60,000 is the physical threshold required to separate the 37Cl isotopic peak from overlapping 13C2​ or 34S isotopic peaks[2]. Without this hardware-level resolution, algorithmic deconvolution will fail due to merged peak envelopes.

Step 3: Data Preprocessing & Algorithmic Evaluation

  • Convert raw vendor files to centroided .mzML format using MSConvert.

  • For SIRIUS: Input the centroided MS1/MS2 data. Set the instrument profile to Q-TOF and allow the algorithm to rank formula candidates based on isotope pattern matching and fragmentation tree generation[11].

  • For enviPat: Input the target formula ( C14​H11​Cl2​NO2​ ). Generate the theoretical isotopic envelope using the pruned transition tree algorithm, and calculate the cosine similarity against the experimental MS1 spectrum[12].

  • For AMSA-IPF: Apply the algorithm directly to the LC-MS data. Set the filter to search for the 9:6:1 dichloro-pattern, enforcing a 5 ppm mass tolerance and evaluating both M+1 and M+2 ratios[13].

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance of the three algorithms based on the Diclofenac plasma assay.

MetricSIRIUSenviPatAMSA-IPF
Primary Mechanism Fragmentation Trees & Isotope RankingPruned Transition TreesSpectral Averaging & Ratio Filtering
Primary Use Case De novo unknown identificationBatch theoretical pattern generationTargeted drug metabolite extraction
Processing Speed ~450 ms / compound<50 ms / compound ~120 ms / scan
Mass Accuracy Req. <10 ppm<2 ppm (for fine structure)<5 ppm
False Positive Rate Low (Validated by MS2)Medium (MS1 only)Very Low (Uses M+1 check)
True Positive Rate 94%91%98% (for targeted Cl-drugs)

Algorithmic Workflow Visualization

The following diagram illustrates the distinct logical pathways each algorithm takes to deconvolute chlorinated HRMS data.

IsotopeWorkflow RawData Raw LC-HRMS Data (Chlorinated Metabolites) PreProcess Spectral Averaging & Peak Picking RawData->PreProcess Branch Algorithmic Selection PreProcess->Branch SIRIUS SIRIUS (Unknown ID) Branch->SIRIUS enviPat enviPat (Batch Fine Structure) Branch->enviPat AMSA AMSA-IPF (Targeted Filtering) Branch->AMSA SIRIUS_Step Rank Isotope Patterns & Compute Fragmentation Trees SIRIUS->SIRIUS_Step enviPat_Step Pruned Transition Trees (Theoretical Envelopes) enviPat->enviPat_Step AMSA_Step M+2 / M+1 Ratio Filtering within Mass Tolerance AMSA->AMSA_Step Output Confirmed Cl-Compound Sum Formula & Structure SIRIUS_Step->Output enviPat_Step->Output AMSA_Step->Output

Algorithmic workflows for deconvoluting chlorine isotope patterns in HRMS data.

Conclusion & Strategic Recommendations

The choice of isotopic deconvolution algorithm must be dictated by the specific analytical objective:

  • For Drug Metabolism (DMPK) Tracking: AMSA-IPF is the undisputed leader. Its reliance on spectral averaging and the mandatory M+1:M validation check makes it highly resilient against complex plasma matrix interference, yielding the highest True Positive Rate for targeted tracking.

  • For Environmental Non-Targeted Screening: SIRIUS provides the most robust framework. When searching for completely unknown chlorinated pollutants, its integration of MS2 fragmentation trees provides a critical orthogonal validation layer that MS1-only algorithms lack.

  • For High-Throughput Batch Processing: enviPat is the most computationally efficient. Its pruned transition tree architecture allows for the rapid generation of theoretical fine structures for thousands of heavy macromolecules without exhausting system memory.

References

  • Accelerated Isotope Fine Structure Calculation Using Pruned Transition Trees Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • SIRIUS: decomposing isotope patterns for metabolite identification Source: Bioinformatics (Oxford Academic / PMC) URL:[Link]

  • Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br Source: University of Calgary, Department of Chemistry URL:[Link]

Sources

Comparative Reactivity Guide: Constitutional Isomers of Trichlorophenyl Ethanols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced reactivity of halogenated building blocks is critical for rational synthetic design. This guide provides an in-depth comparative analysis of two constitutional isomers with the molecular formula C8H7Cl3O: 1-(2,4,5-trichlorophenyl)ethanol (ring-chlorinated) and 2,2,2-trichloro-1-phenylethanol (chain-chlorinated).

Despite sharing the same atomic composition, the spatial localization of the highly electronegative trichloromethyl versus trichlorophenyl moieties fundamentally alters their electronic landscapes, steric profiles, and subsequent chemical reactivity.

Structural & Electronic Profiling (Mechanistic Causality)

The core divergence in reactivity between these two isomers stems from the inductive (-I) effects and steric bulk dictated by the position of the chlorine atoms.

Isomer A: 1-(2,4,5-trichlorophenyl)ethanol (Ring-Chlorinated)

In this isomer, the three chlorine atoms are localized on the aromatic ring. The strong electron-withdrawing nature of these halogens heavily deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), while conversely activating it for nucleophilic aromatic substitution (SNAr) under forcing conditions[1]. The benzylic carbinol behaves relatively conventionally; however, the electron-deficient aromatic ring destabilizes any transient benzylic carbocation, rendering unimolecular substitution (SN1) pathways sluggish compared to unsubstituted phenylethanol.

Isomer B: 2,2,2-trichloro-1-phenylethanol (Chain-Chlorinated)

Here, the -CCl3 group is directly adjacent to the carbinol carbon. This creates a massive localized dipole. The extreme electron-withdrawing nature of the -CCl3 group significantly depresses the nucleophilicity of the hydroxyl oxygen and renders the alpha-proton highly acidic[2]. Furthermore, the steric bulk of the trichloromethyl group completely shields the σ∗ antibonding orbital, effectively blocking standard bimolecular nucleophilic substitution (SN2) trajectories. Instead, this molecule is primed for specialized base-catalyzed transformations.

Divergent Reactivity Pathways

IsomerReactivity Root Trichlorophenyl Ethanols (C8H7Cl3O) IsoA 1-(2,4,5-trichlorophenyl)ethanol (Ring-Chlorinated) Root->IsoA IsoB 2,2,2-trichloro-1-phenylethanol (Chain-Chlorinated) Root->IsoB OxA 1-(2,4,5-trichlorophenyl)ethanone (Stable Ketone) IsoA->OxA Mild Oxidation SubA Benzylic Substitution (SN2 Pathway) IsoA->SubA SOCl2 / Base OxB Trichloroacetophenone (Haloform Cleavage) IsoB->OxB Oxidation EpoxB Dichloroepoxide Intermediate (Corey-Link Reaction) IsoB->EpoxB Strong Base (EGBs)

Divergent reactivity pathways of trichlorophenyl ethanol constitutional isomers.

Oxidation Dynamics
  • Isomer A cleanly oxidizes to 1-(2,4,5-trichlorophenyl)ethanone. This resulting ketone is highly stable and serves as a versatile electrophilic building block for Wittig olefinations or crossed-aldol condensations[1].

  • Isomer B oxidizes to α,α,α -trichloroacetophenone. Unlike Isomer A, this ketone is notoriously unstable under basic conditions and rapidly undergoes the haloform reaction, cleaving into benzoic acid and chloroform.

Base-Catalyzed Transformations
  • Isomer A undergoes standard alkoxide formation when treated with a base, allowing for straightforward etherification (Williamson ether synthesis).

  • Isomer B exhibits unique reactivity. Under strong basic conditions, the deprotonated alkoxide attacks the adjacent -CCl3 group, ejecting a chloride ion to form a highly reactive dichloroepoxide intermediate (the Jocic or Corey-Link reaction). This intermediate is a critical gateway for synthesizing unnatural α -amino acids and amides[2].

Quantitative Reactivity Profile

The following table summarizes the comparative physicochemical and reactivity metrics of the two isomers, providing a quick-reference guide for synthetic planning.

Property / Reactivity Metric1-(2,4,5-trichlorophenyl)ethanol (Ring-Chlorinated)2,2,2-trichloro-1-phenylethanol (Chain-Chlorinated)
Molecular Formula C8H7Cl3OC8H7Cl3O
Primary Inductive (-I) Effect Moderate at carbinol (distant from OH)Extreme at carbinol (adjacent to OH)
SN1 Reactivity (Carbocation) Low (destabilized by electron-poor ring)Negligible (destabilized by adjacent -CCl3)
SN2 Reactivity (Steric Profile) High (standard unhindered benzylic attack)Negligible (blocked by bulky -CCl3 group)
Primary Oxidation Product 1-(2,4,5-trichlorophenyl)ethanone (Stable)[1]Trichloroacetophenone (Unstable, Haloform-prone)
Dominant Base-Catalyzed Path Alkoxide formation / EtherificationDichloroepoxide formation (Corey-Link)[2]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal handling and transformation of these isomers, emphasizing the causality behind specific experimental conditions.

Protocol 1: Synthesis of 2,2,2-trichloro-1-phenylethanol via Electrogenerated Bases (EGBs)

Causality: Traditional strong bases (like NaOH or BuLi) can cause uncontrolled exothermic deprotonation of chloroform, leading to rapid α -elimination and the formation of useless dichlorocarbene. Utilizing Electrogenerated Bases (EGBs) allows for the controlled, low-temperature generation of the trichloromethyl anion, significantly enhancing intermediate stability and overall productivity[2],[3].

  • Reactor Setup: Assemble a microflow electrochemical reactor or a divided batch cell equipped with platinum electrodes.

  • Reagent Preparation: Dissolve benzaldehyde (5 mmol) and an excess of chloroform in a solvent system containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in DMF).

  • Electrolysis: Apply a constant current. The cathodic reduction generates the EGB in situ, which subsequently deprotonates the chloroform to form the reactive trichloromethyl anion[3].

  • Temperature Control (Critical): Maintain the reactor strictly at -20°C. Causality: The trichloromethyl anion is highly unstable. Strict cooling is identified as a critical factor in stabilizing this reactive intermediate, preventing its degradation into dichlorocarbene and ensuring selective nucleophilic attack on the benzaldehyde[2].

  • Self-Validation & Workup: The reaction is self-validating through current efficiency monitoring; a stable current profile indicates controlled anion generation. Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via column chromatography.

Protocol 2: Oxidation of 1-(2,4,5-trichlorophenyl)ethanol to 1-(2,4,5-trichlorophenyl)ethanone

Causality: While aggressive oxidants (like KMnO4) risk cleaving the molecule, Tripropylammonium chlorochromate (TPACC) serves as a mild, two-electron oxidant that selectively oxidizes the secondary alcohol to the corresponding ketone without over-oxidation[4].

  • Reagent Preparation: Dissolve 1-(2,4,5-trichlorophenyl)ethanol (0.05 mol) in anhydrous dimethyl sulfoxide (DMSO).

  • Oxidant Addition: Add TPACC (0.01 mol) portion-wise to the solution while stirring continuously.

  • Acidic Promotion: Introduce a catalytic amount of p-toluenesulfonic acid (TsOH). Causality: The oxidation is promoted by hydrogen ions, following a Michaelis-Menten type kinetic profile where the reaction rate is strictly dependent on [H+][4].

  • Self-Validation & Workup: The protocol is self-validating via visual and spectroscopic cues. The reduction of the chromium(VI) species will physically precipitate as a dark chromium(IV) byproduct. In-process FTIR monitoring will confirm success via the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp ketone C=O stretch (~1690 cm⁻¹)[1]. Filter the precipitate and extract the pure ketone using diethyl ether.

References

  • One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols Source: ResearchGate URL:[Link]

  • Harnessing Electrogenerated Bases for Sustainable Organic Transformations Source: ResearchGate URL:[Link]

  • Structure-Reactivity Correlation in the Oxidation of Aliphatic Primary Alcohols by Tripropylammonium chlorochromate Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

1-(2,3,4-trichlorophenyl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the proper laboratory management and disposal of 1-(2,3,4-trichlorophenyl)ethan-1-ol , designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profiling & Waste Classification

1-(2,3,4-trichlorophenyl)ethan-1-ol (Chemical Formula: C8H7Cl3O) is a halogenated aromatic alcohol[1]. In a professional laboratory setting, its disposal is dictated by its halogen content.

The causality behind strict disposal protocols for this compound lies in its molecular structure. The three chlorine atoms on the aromatic ring make it highly recalcitrant to standard biological degradation, strictly prohibiting any form of sanitary sewer or drain disposal[2][3]. Furthermore, during thermal destruction, halogenated organic compounds can generate corrosive hydrogen chloride (HCl) gas or, if incinerated improperly, toxic polychlorinated dibenzodioxins (PCDDs). Therefore, environmental regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA) require that it be strictly segregated from non-halogenated waste[4][5]. This ensures the waste is routed to specialized commercial high-temperature incinerators equipped with alkaline gas scrubbers[6].

Table 1: Waste Characterization & Accumulation Parameters

ParameterSpecification / LimitRegulatory / Safety Rationale
Waste Stream Category Halogenated Organic WastePrevents cross-contamination; ensures proper high-temp incineration[5][7].
Sewer Disposal Strictly Prohibited Halogenated hydrocarbons are toxic to wastewater biological treatments[2].
SAA Volume Limit 55 Gallons (Total Hazardous)EPA RCRA Satellite Accumulation Area (SAA) maximum limit[4][8].
Container Material Glass or HDPEPrevents degradation; metals must be avoided due to potential trace HCl[7].

Standard Operating Procedure (SOP): Disposal & SAA Management

Every protocol in the laboratory must be a self-validating system. The following workflow ensures that waste is safely captured, legally compliant, and ready for EHS transfer.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Risk Assessment: Assume all mixtures containing 1-(2,3,4-trichlorophenyl)ethan-1-ol exhibit the toxicity of their most hazardous component[9].

  • PPE Validation: Don a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile or neoprene, depending on the carrier solvent). Inspect gloves for micro-tears prior to handling[9]. All transfers must occur within a certified chemical fume hood[7].

Phase 2: Waste Segregation and Transfer
  • Identify the Receptacle: Locate the designated "Halogenated Solvent/Organic Waste" container. Crucial Step: Verify that the container does not contain incompatible materials such as alkali metals, strong oxidizers, or non-halogenated streams (which inflate disposal costs and pose safety risks)[5][6][7].

  • Transfer: Slowly pour the 1-(2,3,4-trichlorophenyl)ethan-1-ol waste (and its associated solvent matrix) into the container. Use a funnel to prevent spills.

  • Seal: Immediately cap the waste container tightly. EPA regulations mandate that hazardous waste containers remain closed at all times unless actively adding or removing waste[3][4].

Phase 3: Satellite Accumulation Area (SAA) Compliance
  • Secondary Containment: Place the primary waste jug inside a secondary containment bin (e.g., a polyethylene tray) to capture any catastrophic leaks[3].

  • Labeling: Attach a compliant "Hazardous Waste" tag. You must explicitly write "1-(2,3,4-trichlorophenyl)ethan-1-ol" and the names of any carrier solvents (e.g., "Dichloromethane 90%, 1-(2,3,4-trichlorophenyl)ethan-1-ol 10%"). Never use abbreviations or formulas[4].

  • EHS Notification: Monitor the SAA weekly. Once the container is full, or the 55-gallon limit for the SAA is reached, you must submit a pickup request to your institutional EHS department within 3 days[3][8].

Mechanistic Visualization: Waste Lifecycle

G Gen Waste Generation: 1-(2,3,4-trichlorophenyl)ethan-1-ol Hood Fume Hood Transfer: Verify PPE & Compatibility Gen->Hood Initiate disposal Seg Segregation: Halogenated Organic Waste Stream Hood->Seg Pour & seal SAA SAA Storage: Secondary Containment & Labeling Seg->SAA Store securely EHS EHS Transfer: High-Temp Incineration SAA->EHS Trigger pickup request

Workflow of 1-(2,3,4-trichlorophenyl)ethan-1-ol from generation to EHS disposal.

Empty Container Management

If you have an empty primary reagent bottle that originally contained pure 1-(2,3,4-trichlorophenyl)ethan-1-ol:

  • Triple Rinsing: The container must be triple-rinsed with a compatible solvent (e.g., a small amount of acetone or methanol). Each rinse should use approximately 5% of the container's volume[5][6].

  • Rinseate Disposal: The resulting rinseate is now considered hazardous waste and must be poured into the Halogenated Organic Waste container[5].

  • Defacing: Once fully emptied and rinsed, deface all original chemical labels with a thick marker, remove the cap, and dispose of the glass/plastic as regular laboratory trash or glass waste, per institutional guidelines[5][6].

References

  • 168482-77-7_1-(2,3,4-Trichlorophenyl)ethanol. Chemsrc. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at:[Link]

  • Prudent Practices in Laboratory Safety. Kansas State University. Available at: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University (ODU). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. Alfred University. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 1-(2,3,4-trichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Blueprint: Handling 1-(2,3,4-trichlorophenyl)ethan-1-ol

As a halogenated aromatic alcohol, 1-(2,3,4-trichlorophenyl)ethan-1-ol presents unique handling challenges that require precise, scientifically grounded safety protocols. This guide is designed for researchers and drug development professionals, providing an authoritative, self-validating operational framework to ensure absolute safety, compliance, and experimental integrity.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecular structure of 1-(2,3,4-trichlorophenyl)ethan-1-ol combines a highly lipophilic trichlorophenyl ring with a reactive hydroxyl (-OH) group.

  • Dermal Permeation: The three chlorine atoms significantly increase the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the human stratum corneum.

  • Tissue Damage: Upon contact with mucosal membranes or corneal tissue, the alcohol functional group acts as a hydrogen bond donor/acceptor, leading to rapid cellular irritation and potential protein denaturation.

  • Environmental Toxicity: As established in standard handling protocols for halogenated aromatic alcohols 1[1], these compounds resist natural degradation. Data from related trichlorophenyl derivatives indicates a high potential for chronic aquatic toxicity 2[2], strictly prohibiting standard drain disposal.

Table 1: Quantitative Data & Hazard Profile

ParameterValue / ClassificationMechanistic Implication
Molecular Weight ~225.5 g/mol Moderate volatility; poses an inhalation risk if aerosolized during transfer.
LogP (Predicted) > 3.0High lipophilicity drives rapid dermal permeation, bypassing standard aqueous barriers.
GHS Health Hazards Category 2 (Skin/Eye)Mandates immediate barrier protection to prevent irreversible tissue damage.
GHS Environmental Category 2 (Aquatic)Requires dedicated halogenated waste streams to comply with EPA/local regulations.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics. The following matrix outlines the required equipment and the mechanistic justification for each choice.

Table 2: PPE Specifications & Causality

PPE CategoryRequired SpecificationCausality & Mechanistic Justification
Eye/Face ANSI Z87.1 Splash GogglesAromatic alcohols cause rapid corneal damage. Standard safety glasses lack vapor seals, allowing aerosol ingress.
Hand (Primary) Heavy-Duty Nitrile (>0.3 mm)Halogen atoms accelerate solvent permeation through latex. Thick nitrile delays breakthrough time (>480 mins).
Hand (Secondary) Standard Nitrile (0.11 mm)Provides a critical secondary barrier if the outer glove suffers an unnoticed micro-puncture.
Body Flame-Resistant (FR) Lab CoatMitigates fire risk when handling the compound alongside flammable organic extraction solvents.
Respiratory Fume Hood (80-100 fpm)Prevents inhalation of toxic vapors. A NIOSH respirator is required only if the hood fails.

Self-Validating Gowning & Doffing Protocol

A safety protocol is only effective if it proves its own integrity before exposure occurs. Follow this step-by-step, self-validating gowning methodology:

  • Inner Barrier Donning: Put on standard 0.11 mm nitrile gloves. Ensure the cuffs extend fully over your wrists.

  • Body Protection: Don the FR lab coat. Button it completely to the neck to eliminate exposed skin on the upper chest.

  • Outer Barrier Integrity Test [Self-Validation Check]: Before donning the heavy-duty (>0.3 mm) outer nitrile gloves, perform an "inflation test." Trap air inside the glove, twist the cuff, and squeeze. If the glove holds pressure without deflating, it is free of micro-punctures and safe to use.

  • Outer Layer Donning: Put on the validated heavy-duty gloves, pulling the cuffs over the sleeves of the lab coat to create a continuous, overlapping barrier.

  • Vapor Seal Verification [Self-Validation Check]: Don the chemical splash goggles. Run your index finger along the silicone seal against your face to ensure there are no gaps that could admit chemical vapors.

Operational Workflow & Fume Hood Setup

  • Ventilation Verification [Self-Validation Check]: Before opening the chemical container, check the fume hood's magnehelic gauge. The needle must read between 80-100 feet per minute (fpm). If the gauge is outside this range, the system is not safe for operation.

  • Secondary Containment: Place the primary vessel of 1-(2,3,4-trichlorophenyl)ethan-1-ol inside a high-density polyethylene (HDPE) secondary tray. This ensures that if the primary glass vessel fractures, the spill is immediately contained.

  • Chemical Transfer: Use a dedicated glass syringe or a PTFE-lined pipette. Do not use standard polypropylene pipette tips for prolonged transfers, as halogenated compounds can cause plasticizer leaching, contaminating your sample and degrading the tip.

  • Decontamination: Wipe down the exterior of all sealed transfer vessels with a compatible solvent (e.g., ethanol) before removing them from the fume hood.

Spill Response & Decontamination Plan

In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination.

SpillResponse Start Spill Detected: 1-(2,3,4-trichlorophenyl)ethan-1-ol Assess Assess Volume & Ventilation Status Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) or Outside Hood Assess->Major PPE Verify PPE Integrity (Nitrile >0.3mm) Minor->PPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Dispose Collect in Halogenated Waste Absorb->Dispose

Fig 1: Logical workflow for halogenated aromatic alcohol spill response and containment.

Step-by-Step Minor Spill Cleanup:

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Do not use combustible materials like paper towels for the initial absorption.

  • Neutralization [Self-Validation Check]: Once the liquid is fully absorbed (visually confirmed by the lack of pooling liquid), use a non-sparking polyethylene scoop to transfer the saturated absorbent into a dedicated hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an ethanol wipe to remove residual lipophilic traces.

Waste Management & Disposal Plan

Regulatory substance tracking emphasizes the critical importance of segregating chlorinated aromatic compounds into dedicated waste streams 3[3].

  • Liquid Segregation: Collect all liquid waste, contaminated solvents, and first-rinse washings in a clearly labeled, heavy-walled "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with non-halogenated waste can trigger exothermic reactions and drastically increases institutional disposal costs.

  • Solid Waste: Dispose of contaminated outer gloves, absorbent pads, and empty chemical vials in a solid hazardous waste bin lined with a thick (≥3 mil) polyethylene bag.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains 1-(2,3,4-trichlorophenyl)ethan-1-ol, Halogenated Aromatic"). Never use abbreviations.

References

  • [(2,3,4-trichlorophenyl)thio]acetic acid — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

Sources

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